molecular formula C7H7NO2 B146086 Phenyl carbamate CAS No. 622-46-8

Phenyl carbamate

Katalognummer: B146086
CAS-Nummer: 622-46-8
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: BSCCSDNZEIHXOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl carbamate (CAS 622-46-8), a carbamic acid phenyl ester, is a versatile synthetic intermediate and functional scaffold in chemical and pharmaceutical research. Its structure serves as a key building block in developing novel compounds and materials. In synthetic chemistry, this compound derivatives are valuable in transesterification reactions for producing other carbamate compounds, a method noted for its selectivity and potential as an environmentally friendly synthesis pathway . The this compound moiety is also a crucial precursor for synthesizing urea derivatives and other complex molecules, demonstrating specific chemoselective reactivity . In medicinal chemistry and pharmacology research, this compound is a core structure for developing bioactive molecules. It serves as a fundamental scaffold in inhibitors for enzymes like acetylcholinesterase (AChE), which is a target for insecticide research . Furthermore, research into matrix metalloproteinase (MMP) inhibitors for investigating conditions like brain metastasis has utilized O-phenyl carbamate derivatives, which have demonstrated potential for crossing the blood-brain barrier . The this compound group is also integral to materials science, particularly in developing chiral stationary phases for High-Performance Liquid Chromatography (HPLC). Cellulose-based this compound derivatives are successfully employed as chiral selectors for the enantioseparation of complex mixtures, a critical process in the pharmaceutical and chemical industries . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

phenyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCCSDNZEIHXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211237
Record name Phenyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-46-8
Record name Phenyl carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl carbamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKB257U27V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phenyl carbamate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenyl Carbamate (B1207046): Structure, Properties, and Applications

Abstract

Phenyl carbamate is a significant organic compound featuring a carbamate functional group attached to a phenyl ring. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core chemical structure, physicochemical properties, and spectroscopic signature of this compound. It provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, particularly in medicinal chemistry and materials science. This guide includes detailed experimental protocols for synthesis and characterization, summarizes quantitative data in tabular format, and utilizes graphical diagrams to illustrate key chemical processes, adhering to rigorous visualization standards.

Chemical Structure and Properties

This compound, also known as carbamic acid phenyl ester, is an aromatic compound with the chemical formula C₇H₇NO₂.[1][2] Its structure consists of a carbamate group (-NH₂COO-) where the oxygen atom is bonded to a phenyl group. This arrangement makes it an aromatic ester of carbamic acid.[2]

Chemical Structure

The canonical SMILES representation of this compound is NC(=O)Oc1ccccc1.[3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is described as a white to very slightly pink crystalline solid.[1][3]

PropertyValueReference(s)
Molecular FormulaC₇H₇NO₂[1][2][4]
Molecular Weight137.14 g/mol [1][2][3]
Melting Point149-152 °C[3][5]
Boiling Point (Estimated)278.9 °C at 760 mmHg[1]
AppearanceWhite to very slightly pink crystalline flakes[1]
SolubilitySoluble in water[1][5]
Topological Polar Surface Area52.3 Ų[1][2]
Hydrogen Bond Donor Count1[1][2]
Hydrogen Bond Acceptor Count2[1][2]
Rotatable Bond Count2[1][2]
XLogP31.1[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The key data from ¹H NMR and Infrared (IR) spectroscopy are presented below.

TechniqueWavenumber (cm⁻¹)/Chemical Shift (ppm)AssignmentReference(s)
IR (KBr)3422-3339-NH stretching[6]
IR (KBr)1707>C=O stretching[6]
IR (KBr)1616-NH bending[6]
IR (KBr)1384-CN stretching[6]
IR (KBr)1211C-O stretching[6]
¹H NMR (400 MHz, CDCl₃)δ 5.053 (brs, 2H)-NH₂[6]
¹H NMR (400 MHz, CDCl₃)δ 7.058-7.100 (t, J=8.4 Hz, 2H)Aromatic C-H[6]
¹H NMR (400 MHz, CDCl₃)δ 7.132-7.190 (m, 1H)Aromatic C-H[6]
¹H NMR (400 MHz, CDCl₃)δ 7.258-7.324 (m, 2H)Aromatic C-H[6]
Experimental Protocols for Spectroscopic Analysis
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz NMR spectrometer.

  • Data Acquisition : Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of this compound (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a thin, transparent disk.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrophotometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation : Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Data Acquisition : Introduce the sample into the ion source (e.g., electron ionization or electrospray ionization). Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions. A common fragmentation pattern for phenyl-containing compounds is the formation of a benzylic cation fragment at m/z = 91.[7]

  • Data Analysis : Identify the molecular ion peak (M+) to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Synthesis of this compound

The synthesis of phenyl carbamates can be achieved through various methods. One prominent approach involves the oxidative cross-coupling of phenols with formamides, which is advantageous due to the use of readily available starting materials.[8] Other methods include synthesis from aniline (B41778) and methyl formate, or metal-free approaches using amines and hydrazine (B178648) formate.[9][10]

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_analysis Product Characterization Phenol (B47542) Phenol ReactionVessel Combine reactants in a sealed vessel Phenol->ReactionVessel DMF N,N-Dimethylformamide (DMF) DMF->ReactionVessel Catalyst Iron(II) Bromide (FeBr₂) Catalyst->ReactionVessel Ligand 4,7-Dimethoxy-1,10-phenanthroline (B1245073) Ligand->ReactionVessel Oxidant tert-Butyl hydroperoxide (TBHP) Oxidant->ReactionVessel Heating Heat at 60 °C for 4 hours ReactionVessel->Heating Stirring Quenching Quench reaction Heating->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Product This compound Product Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Oxidative Cross-Coupling

This protocol is based on the iron-catalyzed oxidative cross-coupling of phenol with N,N-dimethylformamide (DMF).[8]

  • Reaction Setup : To a sealed reaction vessel, add phenol (1.0 mmol), iron(II) bromide (FeBr₂, 5 mol%), and 4,7-dimethoxy-1,10-phenanthroline (5 mol%) as the ligand.

  • Reagent Addition : Add an excess of N,N-dimethylformamide (DMF), which serves as both a reactant and a solvent.

  • Initiation : Add tert-butyl hydroperoxide (TBHP) as the oxidant to the mixture.

  • Reaction Conditions : Seal the vessel and heat the reaction mixture at 60 °C with continuous stirring for 4 hours.

  • Work-up : After cooling to room temperature, quench the reaction with a suitable aqueous solution.

  • Extraction : Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

  • Characterization : Confirm the structure and purity of the isolated product using spectroscopic methods (NMR, IR, MS) as described in Section 2.1.

Reactivity and Mechanisms

The reactivity of phenyl carbamates is largely dictated by the carbamate moiety. They are known to undergo hydrolysis, particularly under basic conditions.

Hydrolysis Mechanism

The base-catalyzed hydrolysis of N-monosubstituted phenyl carbamates, such as this compound itself, typically proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism.[11][12][13] This pathway involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates a phenoxide leaving group to form a transient isocyanate intermediate. The isocyanate is subsequently attacked by water to form a carbamic acid, which decarboxylates to yield an amine and carbon dioxide.[11][12][14]

E1cB_mechanism PC This compound (Ph-O-C(=O)NH₂) Anion Conjugate Base (Ph-O-C(=O)NH⁻) PC->Anion + OH⁻ - H₂O Isocyanate Phenyl Isocyanate (Ph-N=C=O) Anion->Isocyanate - PhO⁻ (Elimination) Isocyanate->p1 Amine Aniline (Ph-NH₂) p1->Amine + H₂O - CO₂

Caption: E1cB hydrolysis mechanism of this compound.

Reactivity towards Nucleophiles

Phenyl carbamates are reactive towards nucleophiles. For instance, the isocyanate intermediate formed during hydrolysis can be trapped by amines to form ureas.[11][12] This reactivity makes phenyl carbamates useful synthons for the preparation of both symmetrical and unsymmetrical ureas.[11]

Applications in Research and Development

The carbamate group is a key structural motif in many approved drugs and prodrugs.[15][16] Phenyl carbamates, in particular, have found extensive use in medicinal chemistry, agrochemicals, and materials science.

Drug Development
  • Prodrugs : The this compound structure can be used to create prodrugs of phenolic compounds.[1] This strategy aims to protect the phenolic hydroxyl group from first-pass metabolism, potentially improving the oral bioavailability of the parent drug.[14]

  • Cholinesterase Inhibition : Phenylcarbamate derivatives are known to act as cholinesterase inhibitors.[17] This activity is particularly relevant in the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, with Rivastigmine being a notable example of a carbamate-based drug for this indication.[17][18]

  • Bioisosteres : The carbamate linkage is often used as a more stable bioisostere for amide or ester bonds in peptidomimetics, enhancing proteolytic stability while maintaining the potential for key hydrogen bonding interactions with biological targets.[14][15][19]

  • Antimicrobial and Anticancer Agents : Various carbamate derivatives have been synthesized and screened for antimicrobial and anticancer activities, demonstrating the versatility of this chemical scaffold.[20]

Agrochemicals

Carbamate compounds are widely used as pesticides, including insecticides, fungicides, and herbicides.[14] Phenyl carbamates serve as important intermediates and structural motifs in the synthesis of these agrochemicals. Their mechanism of action in insecticides often involves the inhibition of acetylcholinesterase in insects.[21]

Materials Science

Phenyl carbamates are precursors in the synthesis of polyurethanes. For example, methyl N-phenyl carbamate is an important intermediate for the green synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a key monomer for producing polyurethanes.[22]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • GHS Hazard Statements : H315, H319, H335.[2]

  • Precautionary Measures :

    • Handling : Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear personal protective equipment, including safety goggles, gloves, and a respirator (e.g., N95 type).[23]

    • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[23]

    • Incompatible Materials : Strong oxidizing agents, strong acids.[23]

  • First Aid :

    • Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[23]

    • Skin Contact : Wash off immediately with plenty of water.[23]

    • Inhalation : Move to fresh air.[23]

    • Ingestion : Clean mouth with water and drink plenty of water afterwards.[23]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[23] The toxicological properties have not been fully investigated.[23]

Conclusion

This compound is a versatile chemical compound with a well-defined structure and a rich profile of chemical reactivity. Its physicochemical and spectroscopic properties are well-characterized, facilitating its identification and use in research. The diverse synthetic routes available make it an accessible building block for various applications. Its significance is most pronounced in drug discovery, where the carbamate moiety is a privileged scaffold for developing therapeutics, and in the synthesis of agrochemicals and polymers. Proper safety protocols are essential when handling this compound due to its irritant properties. This guide provides a foundational technical overview to support its effective and safe use in a professional research and development setting.

References

Synthesis of Phenyl Carbamate from Phenol and Phosgene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of phenyl carbamate (B1207046) from phenol (B47542) and phosgene (B1210022), a process of significant interest in organic synthesis and medicinal chemistry. The carbamate functional group is a crucial structural motif in a wide array of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data.

Introduction

The synthesis of phenyl carbamate from phenol and phosgene is a well-established two-step process. The initial reaction involves the phosgenation of phenol to produce a key intermediate, phenyl chloroformate. This intermediate is then reacted with an amine nucleophile to yield the desired this compound. Due to the extremely hazardous nature of phosgene, stringent safety precautions must be implemented throughout the synthesis. This guide provides the necessary details for researchers to safely and efficiently conduct this transformation in a laboratory setting.

Reaction Mechanism

The overall synthesis proceeds in two distinct stages:

Step 1: Synthesis of Phenyl Chloroformate

Phenol reacts with phosgene in the presence of a base to form phenyl chloroformate. The reaction mechanism involves the nucleophilic attack of the phenoxide ion (formed by the deprotonation of phenol by a base) on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to yield the phenyl chloroformate intermediate.

Step 2: Synthesis of this compound

Phenyl chloroformate is a reactive acylating agent. The synthesis of the parent this compound is achieved through the reaction of phenyl chloroformate with ammonia (B1221849). The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of phenyl chloroformate. Subsequent elimination of a chloride ion and a proton results in the formation of this compound. For substituted carbamates, a primary or secondary amine is used instead of ammonia.[1][2][3]

Experimental Protocols

Extreme caution must be exercised when handling phosgene as it is a highly toxic and corrosive gas. [1] All manipulations involving phosgene must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Phenyl Chloroformate from Phenol and Phosgene

This protocol is adapted from established literature procedures.[4]

Materials:

  • Phenol

  • Phosgene (typically as a solution in a suitable solvent like toluene (B28343) or handled as a gas)

  • Tertiary amine base (e.g., N,N-dimethylaniline, triethylamine, or pyridine)

  • Anhydrous inert solvent (e.g., chloroform, dichloromethane, or toluene)

  • Anhydrous calcium chloride or magnesium sulfate (B86663) for drying

  • Dilute hydrochloric acid

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser with a drying tube

  • Gas inlet tube (if using gaseous phosgene)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, dissolve phenol in an anhydrous inert solvent.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly introduce phosgene (in a 1:1 molar ratio to phenol) into the stirred solution. If using a phosgene solution, add it dropwise. If using gaseous phosgene, bubble it through the solution at a controlled rate.

  • After the addition of phosgene, add a tertiary amine base (e.g., N,N-dimethylaniline) dropwise to the reaction mixture while maintaining the temperature between 5-10 °C.[4]

  • Allow the reaction to stir at this temperature for several hours until completion, which can be monitored by techniques such as TLC or GC.

  • Upon completion, carefully quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid and water to remove any unreacted base and other aqueous-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude phenyl chloroformate can be purified by vacuum distillation.

Step 2: Synthesis of this compound from Phenyl Chloroformate and Ammonia

This general protocol is based on the reaction of phenyl chloroformate with amines.[1][3]

Materials:

  • Phenyl chloroformate

  • Ammonia (aqueous solution or as a gas)

  • Anhydrous inert solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane)

  • Water

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (if using aqueous ammonia)

  • Gas inlet tube (if using gaseous ammonia)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the purified phenyl chloroformate in an anhydrous inert solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ammonia (in slight excess) to the stirred phenyl chloroformate solution. If using gaseous ammonia, bubble it through the solution at a controlled rate.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate, phenyl chloroformate. Yields can vary depending on the specific reaction conditions and scale.

ParameterStep 1: Phenyl Chloroformate SynthesisStep 2: this compound Synthesis
Reactants Phenol, PhosgenePhenyl Chloroformate, Ammonia
Solvent Chloroform, Toluene, or DichloromethaneTetrahydrofuran (THF) or Diethyl Ether
Base N,N-Dimethylaniline or TriethylamineNot required (Ammonia acts as base)
Temperature 0 - 10 °C0 °C to Room Temperature
Reaction Time 2 - 8 hours1 - 4 hours
Typical Yield ~90%[4]85-95% (estimated based on similar reactions)

Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

Reaction_Pathway Phenol Phenol PhenylChloroformate Phenyl Chloroformate Phenol->PhenylChloroformate + Phosgene (Base) Phosgene Phosgene Phosgene->PhenylChloroformate PhenylCarbamate This compound PhenylChloroformate->PhenylCarbamate + Ammonia Ammonia Ammonia Ammonia->PhenylCarbamate Experimental_Workflow cluster_step1 Step 1: Phenyl Chloroformate Synthesis cluster_step2 Step 2: this compound Synthesis start1 Dissolve Phenol in Solvent react1 Add Phosgene (0-5 °C) start1->react1 react2 Add Base (5-10 °C) react1->react2 workup1 Quench with Water & Separate Layers react2->workup1 purify1 Dry and Evaporate Solvent workup1->purify1 product1 Purify by Vacuum Distillation purify1->product1 start2 Dissolve Phenyl Chloroformate in Solvent product1->start2 Use as starting material react3 Add Ammonia (0 °C) start2->react3 react4 Stir at Room Temperature react3->react4 workup2 Quench with Water & Extract react4->workup2 purify2 Dry and Evaporate Solvent workup2->purify2 product2 Purify by Recrystallization purify2->product2

References

Phenyl carbamate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyl carbamate (B1207046), a key organic compound with significant applications in medicinal chemistry and organic synthesis. This document details its fundamental properties, synthesis protocols, and biological significance, with a focus on its role as a precursor and a pharmacologically relevant scaffold.

Core Properties of Phenyl Carbamate

This compound is a stable, white crystalline solid. Its fundamental chemical and physical properties are summarized below, providing essential data for laboratory and research applications.

PropertyValue
CAS Number 622-46-8
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Melting Point 149-152 °C
Appearance White powder
Solubility Soluble in water
SMILES C1=CC=C(C=C1)OC(=O)N
InChI Key BSCCSDNZEIHXOK-UHFFFAOYSA-N

Synthesis of Phenyl Carbamates: Experimental Protocols

The synthesis of phenyl carbamates can be achieved through several routes. A common and efficient laboratory-scale method involves the reaction of an amine with phenyl chloroformate. This reaction is versatile and can be adapted for a wide range of primary and secondary amines.

This protocol outlines the synthesis of a substituted this compound from a primary or secondary amine and phenyl chloroformate.

Materials:

  • Amine (1.0 equivalent)

  • Phenyl chloroformate (1.1 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate)

  • Base (e.g., Triethylamine, Sodium Bicarbonate) (1.0-1.2 equivalents, if required)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If the amine is used as a salt or an acid scavenger is needed, add the base (1.0-1.2 equivalents).

  • Cool the mixture to the desired temperature, typically between 0 °C and room temperature.

  • Add phenyl chloroformate (1.1 equivalents) dropwise to the stirred amine solution. The phenyl chloroformate can be added neat or dissolved in a small amount of the reaction solvent.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a 1 N NaOH aqueous solution.

  • Extract the aqueous mixture twice with a suitable organic solvent, such as dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.[1][2]

The following diagram illustrates the logical workflow for the synthesis of phenyl carbamates from amines and phenyl chloroformate.

G start Start: Prepare Amine Solution add_base Add Base (if required) start->add_base cool Cool Reaction Mixture add_base->cool add_chloroformate Add Phenyl Chloroformate cool->add_chloroformate react Stir at Room Temperature add_chloroformate->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End: Pure this compound purify->end

Caption: General workflow for this compound synthesis.

Biological Activity and Mechanism of Action

Carbamates are a significant class of compounds in medicinal chemistry, with many exhibiting potent biological activities.[3] Phenylcarbamates, in particular, have been investigated for their ability to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission.

The primary mechanism of action for many biologically active carbamates is the inhibition of acetylcholinesterase.[4] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, which is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[1]

The inhibition process involves the carbamoylation of a serine residue within the active site of the acetylcholinesterase enzyme. This reaction forms a covalent bond between the carbamate and the enzyme, rendering the enzyme inactive. Unlike the effectively irreversible phosphorylation by organophosphates, the carbamoylation by carbamates is reversible, as the carbamate group is slowly hydrolyzed from the enzyme's active site, allowing for the regeneration of the active enzyme.[4][5]

The diagram below illustrates the mechanism of acetylcholinesterase inhibition by a this compound.

G cluster_0 Normal Synaptic Function cluster_1 Inhibition by this compound ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate PC This compound AChE_active2 Active Acetylcholinesterase PC->AChE_active2 Carbamoylation AChE_inhibited Carbamoylated AChE (Inactive) AChE_inhibited->AChE_active2 Slow Hydrolysis (Reactivation) ACh_synapse Increased Synaptic Acetylcholine AChE_inhibited->ACh_synapse Prevents ACh Breakdown AChE_active2->AChE_inhibited

Caption: Mechanism of acetylcholinesterase inhibition.

Applications in Drug Discovery and Development

The carbamate functional group is a valuable component in modern drug design.[1] Phenyl carbamates serve as important intermediates in the synthesis of a wide array of pharmaceutical compounds. Their utility stems from their stability and their ability to act as bioisosteres for amide bonds, which can enhance the metabolic stability of drug candidates.[1] Furthermore, the carbamate moiety can be directly involved in binding to biological targets, forming crucial hydrogen bonds and other interactions.

Phenylcarbamates have been specifically investigated as central nervous system (CNS)-selective acetylcholinesterase inhibitors. This selectivity is advantageous as it can reduce the peripheral cholinergic side effects often associated with less selective inhibitors.

Conclusion

This compound is a compound of significant interest to researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Its well-defined properties and versatile reactivity make it a valuable building block for the creation of complex molecules. The biological activity of the carbamate moiety, particularly as an acetylcholinesterase inhibitor, continues to be an active area of research, with the potential for the development of new therapeutics for neurological disorders. This guide provides a foundational understanding of this compound, offering both the practical data and the conceptual framework necessary for its effective use in a research setting.

References

Phenyl Carbamate: A Technical Guide to Solubility and Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of phenyl carbamate (B1207046), with a specific focus on its solubility and melting point. Understanding these fundamental characteristics is crucial for the effective handling, formulation, and application of this compound in research and development, particularly within the pharmaceutical and agrochemical industries. Phenyl carbamate serves as a key intermediate in the synthesis of various molecules, making a thorough knowledge of its properties essential for process optimization and quality control.[1]

Physicochemical Properties

This compound is an organic compound featuring a phenyl group attached to a carbamate functional group.[1] It typically appears as a white to off-white or very slightly pink crystalline solid.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 622-46-8[3][4]
Molecular Formula C₇H₇NO₂[3]
Molecular Weight 137.14 g/mol [3][4]
Appearance White to off-white/slightly pink crystalline solid[1][2]
Melting Point 149-152 °C[4][5][6]

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the literature value for its melting point is consistently reported in the range of 149-152 °C .[4][5][6] A narrow melting range within this temperature band is indicative of a high-purity sample.[7] Conversely, a depressed and broadened melting range can suggest the presence of impurities.

Solubility Profile

Table 2: Solubility of this compound

SolventSolubilitySource(s)
Water Soluble[5][6][8]
Organic Solvents Moderately soluble[1]

This compound is noted to be soluble in water.[5][6][8] It is also described as being moderately soluble in organic solvents, although it is less soluble in water by comparison.[1] For drug development and formulation, a more detailed and quantitative understanding of its solubility in various pharmaceutically relevant solvents and buffer systems is often required.

Experimental Protocols

Accurate and reproducible determination of melting point and solubility is fundamental to the characterization of this compound. Standardized methodologies should be employed to ensure data quality and comparability.

Melting Point Determination

The capillary method is the standard technique for determining the melting point of crystalline organic compounds and is outlined in ASTM E324.[7][9][10][11][12]

Protocol: Capillary Method for Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is thoroughly dried and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-4 mm in height.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • Set the starting temperature to approximately 10-15 °C below the expected melting point of this compound (~135-140 °C).

  • Measurement:

    • Initiate heating at a rapid rate to approach the expected melting point.

    • Once the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first signs of melting are observed (the initial melting point).

    • Record the temperature at which the last solid particle melts (the final melting point). The range between these two temperatures is the melting range.

  • Calibration:

    • Routinely calibrate the thermometer and apparatus using certified melting point standards to ensure accuracy.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output A Dry this compound B Powder Sample A->B Grind C Pack Capillary Tube B->C Tamp D Insert into Apparatus C->D E Heat Rapidly to Start Temperature D->E F Heat Slowly (1-2 °C/min) E->F G Record Melting Range F->G H Melting Point Data G->H

Caption: Workflow for Melting Point Determination.

Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[13][14][15]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed flask or vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved solid.

  • Quantification:

    • Dilute the clear, filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

SolubilityWorkflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_output Output A Add Excess Phenyl Carbamate to Solvent B Agitate at Constant Temperature (24-48h) A->B C Settle Suspension B->C D Filter Supernatant C->D E Dilute Filtrate D->E F Quantify by HPLC or UV-Vis E->F G Solubility Data F->G

Caption: Workflow for Solubility Determination.

References

Spectroscopic Analysis of Phenyl Carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for phenyl carbamate (B1207046), a key organic compound with applications in chemical synthesis and drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of phenyl carbamate is also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
7.25 - 7.32m2HAr-H (meta)CDCl₃
7.13 - 7.19m1HAr-H (para)CDCl₃
7.05 - 7.10t, J=8.4 Hz2HAr-H (ortho)CDCl₃
5.05br s2H-NH₂CDCl₃
10.22br s1H-NHDMSO-d₆
7.52d, J=8.2 Hz2HAr-HDMSO-d₆
7.44t, J=8.2 Hz2HAr-HDMSO-d₆
7.20 - 7.36m5HAr-HDMSO-d₆
7.05t, J=7.4 Hz1HAr-HDMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
152.2C=ODMSO-d₆
151.0C (ipso, attached to O)DMSO-d₆
139.1C (ipso, attached to N in a related compound)DMSO-d₆
129.9Ar-CDMSO-d₆
129.3Ar-CDMSO-d₆
125.9Ar-CDMSO-d₆
123.4Ar-CDMSO-d₆
122.4Ar-CDMSO-d₆
118.9Ar-CDMSO-d₆
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
3422-3339Strong, BroadN-H Stretch
1707StrongC=O Stretch
1616MediumN-H Bend
1384MediumC-N Stretch
1211StrongC-O Stretch (ester)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityAssignment
137Moderate[M]⁺ (Molecular Ion)
94100% (Base Peak)[C₆H₅OH]⁺ (Phenol radical cation)
66Moderate[C₅H₆]⁺
65Moderate[C₅H₅]⁺
44Moderate[NH₂CO]⁺
39Moderate[C₃H₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • The spectra were acquired on a 400 MHz NMR spectrometer.

    • Insert the sample into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a 45° pulse angle, a spectral width of approximately 220 ppm, and a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is used.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H; DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound powder onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Lower the instrument's pressure arm to bring the sample into firm contact with the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After data acquisition, raise the pressure arm and clean the sample from the ATR crystal using a soft cloth and an appropriate solvent.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in the ion source under high vacuum.

  • Ionization and Fragmentation:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

    • The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis and Detection:

    • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and their abundance is recorded.

  • Data Presentation:

    • The resulting mass spectrum is plotted as a graph of relative ion abundance versus m/z.

    • The most abundant ion is assigned a relative intensity of 100% and is referred to as the base peak.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion Phenyl_Carbamate_Sample This compound Sample IR_Spectroscopy IR Spectroscopy Phenyl_Carbamate_Sample->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy Phenyl_Carbamate_Sample->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Phenyl_Carbamate_Sample->Mass_Spectrometry Functional_Group_ID Functional Group Identification (C=O, N-H, C-O) IR_Spectroscopy->Functional_Group_ID 1H_NMR ¹H NMR NMR_Spectroscopy->1H_NMR 13C_NMR ¹³C NMR NMR_Spectroscopy->13C_NMR Molecular_Weight_Frag Molecular Weight & Fragmentation Pattern Mass_Spectrometry->Molecular_Weight_Frag Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton 13C_NMR->Carbon_Skeleton Structure_Confirmation Structure Confirmation of This compound Functional_Group_ID->Structure_Confirmation Proton_Environment->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Molecular_Weight_Frag->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Mechanism of Phenyl Carbamate Formation and Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl carbamates are a versatile class of organic compounds with significant applications in organic synthesis, materials science, and pharmacology. Their utility stems from their role as stable protecting groups for amines, precursors to isocyanates and ureas, and as key structural motifs in biologically active molecules. This technical guide provides a comprehensive overview of the core mechanisms governing the formation and reactions of phenyl carbamates. It includes detailed experimental protocols for their synthesis and subsequent transformations, a compilation of quantitative kinetic and thermodynamic data, and a discussion of their applications, particularly in the realm of drug development.

Introduction

The carbamate (B1207046) functional group, an ester of carbamic acid (R₂NC(O)OR'), is a critical moiety in a vast array of chemical entities. When the ester portion is a phenyl group, the resulting phenyl carbamate exhibits unique reactivity and stability, making it a valuable tool in the chemist's arsenal. The phenoxy group acts as a good leaving group under certain conditions, facilitating reactions such as the formation of ureas and isocyanates. Conversely, its stability under other conditions allows for its use as a robust protecting group for primary and secondary amines.[1][2]

The significance of phenyl carbamates extends into the pharmaceutical industry, where the carbamate linkage is a common feature in drug molecules.[3] This is due to its structural resemblance to the peptide bond, its ability to participate in hydrogen bonding, and its contribution to the overall pharmacokinetic and pharmacodynamic properties of a drug.[4] A notable example is Rivastigmine, a this compound derivative used in the treatment of Alzheimer's disease.[5]

This guide will delve into the fundamental principles of this compound chemistry, providing researchers and professionals with the in-depth knowledge required for their effective synthesis and application.

Mechanism of this compound Formation

The formation of phenyl carbamates can be achieved through several synthetic routes, each with its own mechanistic nuances. The most common methods involve the reaction of an amine with a phenyl chloroformate or the reaction of a phenol (B47542) with an isocyanate.

From Phenyl Chloroformate and an Amine

This is one of the most widely used methods for the synthesis of phenyl carbamates. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the phenyl chloroformate.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, eliminating a chloride ion to form the protonated carbamate.

  • Deprotonation: A base, either an excess of the starting amine or an added base like triethylamine (B128534) or pyridine (B92270), removes the proton from the nitrogen to yield the final this compound product and the corresponding ammonium (B1175870) salt.[6]

G cluster_0 This compound Formation from Phenyl Chloroformate Amine R₂NH PhChloroformate PhO(C=O)Cl Amine->PhChloroformate Nucleophilic Attack Tetrahedral PhO(C⁻-O⁻)(Cl)(N⁺H₂R₂) Carbamate_H PhO(C=O)N⁺H₂R₂ Cl⁻ Tetrahedral->Carbamate_H Elimination of Cl⁻ Carbamate PhO(C=O)NR₂ Carbamate_H->Carbamate Deprotonation BaseH Base-H⁺ Base Base

Caption: Mechanism of this compound Formation from Phenyl Chloroformate and an Amine.

From a Phenol and an Isocyanate

This reaction involves the addition of a phenol to the highly electrophilic carbon of the isocyanate group. The reaction can be catalyzed by bases or certain organometallic compounds.

Mechanism (Base-Catalyzed):

  • Phenoxide Formation: A base deprotonates the phenol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Addition: The phenoxide ion attacks the central carbon atom of the isocyanate.

  • Intermediate Formation: This addition results in the formation of an intermediate oxyanion.

  • Protonation: The oxyanion is protonated by the conjugate acid of the base to yield the this compound.

G cluster_1 This compound Formation from Phenol and Isocyanate Phenol PhOH Phenoxide PhO⁻ Phenol->Phenoxide Deprotonation Isocyanate R-N=C=O Intermediate R-N⁻-C(=O)OPh Phenoxide->Isocyanate Nucleophilic Addition Carbamate R-NH-C(=O)OPh Intermediate->Carbamate Protonation Base Base BaseH Base-H⁺

Caption: Base-Catalyzed Mechanism of this compound Formation from a Phenol and an Isocyanate.

Palladium-Catalyzed Synthesis

Modern synthetic methods allow for the formation of N-aryl carbamates through palladium-catalyzed cross-coupling reactions of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol.[4][7][8]

Catalytic Cycle:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Cyanate Coordination and Insertion: Sodium cyanate coordinates to the Pd(II) complex, followed by insertion into the Ar-Pd bond to form an arylisocyanate-Pd complex.

  • Alcoholysis: The alcohol present in the reaction mixture attacks the isocyanate moiety, leading to the formation of the carbamate.

  • Reductive Elimination: Reductive elimination of the this compound regenerates the Pd(0) catalyst, completing the cycle.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-NCO Ar-Pd(II)-NCO Ar-Pd(II)-X->Ar-Pd(II)-NCO + NaOCN - NaX [Ar-N=C=O]-Pd(0) [Ar-N=C=O]-Pd(0) Ar-Pd(II)-NCO->[Ar-N=C=O]-Pd(0) Reductive Elimination [Ar-N=C=O]-Pd(0)->Pd(0) Regeneration Ar-NHCO-OPh Ar-NHCO-OPh [Ar-N=C=O]-Pd(0)->Ar-NHCO-OPh + PhOH

Caption: Simplified Palladium-Catalyzed Synthesis of Phenyl Carbamates.

Reactions of Phenyl Carbamates

Phenyl carbamates are valuable synthetic intermediates due to the reactivity of the carbamate functionality.

As Protecting Groups for Amines

The phenoxycarbonyl (Phoc) group is a stable and effective protecting group for primary and secondary amines. It is resistant to acidic conditions and can be removed under specific basic or nucleophilic conditions.[1][7]

Deprotection:

Deprotection can be achieved using strong bases like sodium hydroxide (B78521) or, more mildly, with reagents like tetra-n-butylammonium fluoride (B91410) (TBAF).[1] The mechanism of base-catalyzed deprotection of a primary amine-derived this compound often proceeds through an E1cb-type mechanism, forming an isocyanate intermediate which is then hydrolyzed to the free amine.[1][7]

G cluster_0 Deprotection of this compound ProtectedAmine R-NH-CO-OPh Anion R-N⁻-CO-OPh ProtectedAmine->Anion Base (e.g., OH⁻) Isocyanate R-N=C=O Anion->Isocyanate Elimination of PhO⁻ CarbamicAcid R-NH-COOH Isocyanate->CarbamicAcid + H₂O Amine R-NH₂ CarbamicAcid->Amine - CO₂

Caption: Base-Mediated Deprotection of a this compound Protecting Group.

Conversion to Ureas

Phenyl carbamates react with primary or secondary amines, typically at elevated temperatures or in the presence of a base, to form substituted ureas. This reaction proceeds via a nucleophilic acyl substitution where the incoming amine displaces the phenoxide leaving group.[1][9]

G cluster_0 Conversion of this compound to Urea Carbamate R-NH-CO-OPh Tetrahedral R-NH-C(O⁻)(OPh)(N⁺H₂R'₂) Carbamate->Tetrahedral + R'₂NH Amine R'₂NH Urea R-NH-CO-NR'₂ Tetrahedral->Urea - PhO⁻, - H⁺ Phenol PhOH

Caption: Mechanism for the Conversion of a this compound to a Substituted Urea.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of phenyl carbamates.

General Procedure for the Synthesis of Phenyl Carbamates from Phenyl Chloroformate[1][6]
  • Dissolve the amine (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • If the amine is a salt or if an acid scavenger is required, add a base such as triethylamine (1.1 equiv) or pyridine (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add phenyl chloroformate (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired this compound.

General Procedure for the Synthesis of Phenyl Carbamates from a Phenol and an Isocyanate[10]
  • In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equiv) and a catalytic amount of a base (e.g., triethylamine, 0.1 equiv) or an organotin catalyst (e.g., dibutyltin (B87310) dilaurate, 0.05 equiv) in an anhydrous aprotic solvent like toluene (B28343) or THF.

  • Add the isocyanate (1.0 equiv) dropwise to the solution at room temperature.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

  • After the reaction is complete (typically 1-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the pure this compound.

General Procedure for the Conversion of a this compound to a Urea[1][9]
  • Dissolve the this compound (1.0 equiv) and the desired amine (1.2-1.5 equiv) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or chloroform.

  • Add a base like triethylamine (2.0-3.0 equiv) if necessary.

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 12-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like DCM and wash with an acidic aqueous solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a basic aqueous solution (e.g., 1N NaOH) to remove the phenol byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the substituted urea.

Quantitative Data

The following tables summarize key quantitative data for the formation and reactions of phenyl carbamates.

Table 1: Kinetic Data for this compound Formation (Phenyl Isocyanate + Substituted Phenol)

Phenol SubstituentCatalystRate Constant (k) [L mol⁻¹ s⁻¹]Activation Energy (Ea) [kJ/mol]Reference
HDECHA1.5 x 10⁻³ (at 30°C)45.6[1]
4-ClDECHA2.1 x 10⁻³ (at 30°C)42.3[1]
2,6-di-CH₃DECHA0.8 x 10⁻³ (at 30°C)50.2[1]
HDBTDL3.5 x 10⁻² (at 30°C)38.9[1]
4-ClDBTDL2.8 x 10⁻² (at 30°C)40.1[1]
2,6-di-CH₃DBTDL4.2 x 10⁻² (at 30°C)37.7[1]

DECHA: Diethylcyclohexylamine, DBTDL: Dibutyltin dilaurate

Table 2: Thermodynamic Data for Carbamate Formation

ReactionΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)Reference
MEA + CO₂ ⇌ MEA-carbamate-29.7--[10]
DEA + CO₂ ⇌ DEA-carbamate-23.7--[10]
NH₃ + CO₂ ⇌ Ammonium carbamate-27.6--[10]
Ethyl N-methyl-N-phenylcarbamate decomposition190--[2]

Data for aqueous solutions of amines with CO₂. Thermodynamic data for the direct formation of phenyl carbamates is less commonly reported.

Table 3: Biological Activity of this compound Derivatives

CompoundTargetIC₅₀ / EC₅₀ApplicationReference
RivastigmineAcetylcholinesterase5.01 µMAlzheimer's Disease[11]
Phenyl N-butylcarbamate derivativesButyrylcholinesterase0.12 - 311 µMCholinesterase Inhibitors[9][12]
1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamatesPhotosystem IIVaries with alkyl chainHerbicides[8]
Phenylthiazole derivativesSKNMC, Hep-G2 cell lines10.8 - 15.3 µMAnticancer Agents[13]

Applications in Drug Development

The this compound moiety is a privileged scaffold in medicinal chemistry. Its ability to act as a bioisostere for amide bonds, coupled with its tunable stability and hydrogen bonding capabilities, makes it an attractive component in the design of new therapeutic agents.[3][14]

  • Enzyme Inhibition: Phenyl carbamates are prominent in the design of enzyme inhibitors. For instance, they are effective inhibitors of cholinesterases, which is the mechanism of action for drugs like Rivastigmine in treating Alzheimer's disease.[5][15] The carbamoyl (B1232498) group can react with a serine residue in the active site of the enzyme, leading to its inactivation.

  • Prodrugs: The stability of the this compound linkage can be modulated by introducing substituents on the phenyl ring or the nitrogen atom. This allows for the design of prodrugs that release the active pharmacophore under specific physiological conditions.

  • Structure-Activity Relationship (SAR) Studies: The ease of synthesis of this compound derivatives facilitates the exploration of structure-activity relationships. By systematically varying the substituents on the aromatic rings and the amine, researchers can optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.[2]

Conclusion

Phenyl carbamates are compounds of considerable synthetic and pharmacological importance. A thorough understanding of their formation and reaction mechanisms is crucial for their effective utilization. This guide has provided a detailed overview of the key mechanistic pathways, practical experimental protocols, and relevant quantitative data. As research in organic synthesis and drug discovery continues to evolve, the versatile chemistry of phenyl carbamates is poised to play an increasingly significant role in the development of novel molecules with diverse applications.

References

Phenyl carbamate derivatives and their nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenyl Carbamate (B1207046) Derivatives: Nomenclature, Synthesis, and Applications

This guide provides a comprehensive overview of phenyl carbamate derivatives, focusing on their nomenclature, synthesis, and significant role in drug development and medicinal chemistry. Carbamates, also known as urethanes, are a class of organic compounds that feature the carbamate functional group (-O-CO-NH-).[1] Phenyl carbamates, specifically, are esters of carbamic acid where the oxygen is bonded to a phenyl group. These compounds are pivotal in medicinal chemistry, serving as core structures in numerous pharmacologically active agents.[2] Their stability, ability to mimic peptide bonds, and capacity to penetrate cell membranes make them a subject of great interest for researchers.[1][3]

Nomenclature of this compound Derivatives

The nomenclature of this compound derivatives follows the systematic naming conventions of organic chemistry. The parent compound, this compound, has the IUPAC name "this compound".[4] Derivatives are named based on the substituents on the nitrogen and the phenyl ring.

For instance, if a phenyl group is attached to the nitrogen atom, the compound is named phenyl N-phenylcarbamate .[5] The "N-" indicates that the substituent is attached to the nitrogen atom. If the substituents are different, they are listed alphabetically.

To systematically name complex derivatives, the following rules are generally applied:

  • Identify the parent carbamate structure.

  • Name the substituent attached to the oxygen atom (in this case, "phenyl").

  • Name the substituent(s) attached to the nitrogen atom, preceded by "N-".

  • Combine the names in the format: [O-substituent] N-[N-substituent(s)]carbamate.

For example, a derivative with an ethyl and a methyl group on the nitrogen and a phenyl group on the oxygen would be named phenyl N-ethyl-N-methylcarbamate .

Physicochemical Properties

The physicochemical properties of this compound derivatives can be modulated by varying the substituents on the nitrogen and the phenyl ring, which influences their biological and pharmacokinetic profiles.[1]

PropertyThis compoundPhenyl N-phenylcarbamate
Molecular Formula C₇H₇NO₂[4]C₁₃H₁₁NO₂[5]
Molecular Weight 137.14 g/mol [4][6]213.23 g/mol [5]
Melting Point 149-152 °C[6][7]Not specified
Solubility Soluble in water[6][7]Not specified
IUPAC Name This compound[4]phenyl N-phenylcarbamate[5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several methods. A common and effective method involves the reaction of an amine with phenyl chloroformate.[8]

General Experimental Protocol for Synthesis from Phenyl Chloroformate

This protocol is adapted from literature procedures for the synthesis of carbamates using phenyl chloroformate as a key reagent.[8][9]

Materials:

  • Amine (primary or secondary)

  • Phenyl chloroformate

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (NEt₃), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (B78521) (NaOH))

  • Brine

  • Anhydrous drying agent (e.g., Sodium sulfate (B86663) (Na₂SO₄), Magnesium sulfate (MgSO₄))

Procedure:

  • Dissolve the amine (1.0 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If an acid scavenger is required, add a base (1.0-1.2 equivalents). For aqueous bases, a biphasic system will form.

  • Cool the mixture to the desired temperature, typically between 0 °C and room temperature.

  • Add phenyl chloroformate (1.1 equivalents) dropwise to the stirred amine solution. The phenyl chloroformate can be added neat or dissolved in a small amount of the reaction solvent.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent like CH₂Cl₂ or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Amine Amine (R¹R²NH) ReactionVessel Reaction in Anhydrous Solvent with Base Amine->ReactionVessel PhenylChloroformate Phenyl Chloroformate (C₆H₅OCOCl) PhenylChloroformate->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Byproducts Byproducts (e.g., HCl, Phenol) ReactionVessel->Byproducts Purification Purification (Chromatography/ Recrystallization) Workup->Purification Crude Product PhenylCarbamate This compound Derivative (R¹R²NCOOC₆H₅) Purification->PhenylCarbamate Purified Product

Greener Synthesis Protocol

An environmentally friendly protocol for synthesizing primary carbamates has been developed using sodium cyanate, a phenol (B47542) or alcohol, and trichloroacetic acid (TCA) in a solvent-free methodology.[10] This approach offers a milder and more convenient alternative for certain transformations.[10]

Biological Activities and Applications in Drug Development

This compound derivatives exhibit a wide range of biological activities, making them valuable in drug design and medicinal chemistry.[1][2][11]

  • Enzyme Inhibition: Many phenyl carbamates act as enzyme inhibitors. For example, some derivatives have shown inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and 5-lipoxygenase.[12] Physostigmine, a naturally occurring methyl carbamate, was initially used to treat glaucoma.[1]

  • Antimicrobial Activity: Several O-phenyl-N-aryl carbamates have demonstrated good antimicrobial and hemolytic activity.[12] Some carbamates have shown promising antibacterial activity against strains like V. cholerae and E. coli.[11] Novel N-aryl carbamates have also exhibited broad-spectrum antifungal activities.[13]

  • Anticancer and Antiviral Agents: The carbamate moiety is a component of various anticancer, anticonvulsant, and antiviral drugs.[11]

  • Central Nervous System (CNS) Disorders: Certain this compound derivatives are useful in the treatment of CNS disorders.[14]

  • Antiprotozoal Activity: this compound derivatives have shown antigiardial activity, and a synergistic effect has been observed when combined with albendazole (B1665689) against resistant Giardia intestinalis.[15]

  • Prodrugs: Carbamate linkages are used to create prodrugs of alcohols and phenols to improve their stability and bioavailability.[1][8] This strategy helps protect phenolic drugs from first-pass metabolism.[6]

Prodrug_Mechanism Prodrug This compound Prodrug (Inactive) Hydrolysis Enzymatic or Chemical Hydrolysis (in vivo) Prodrug->Hydrolysis Administration ActiveDrug Active Drug (Phenol/Alcohol) Hydrolysis->ActiveDrug Release of Byproducts Byproducts (e.g., Amine, CO₂) Hydrolysis->Byproducts Target Biological Target ActiveDrug->Target Pharmacological Effect

Conclusion

This compound derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their straightforward synthesis, tunable physicochemical properties, and diverse biological activities make them attractive scaffolds for the design of new therapeutic agents. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as greener and more efficient synthetic methodologies.

References

An In-depth Technical Guide on the Biological Activity of Phenyl Carbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl carbamates and their analogs represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their diverse roles as enzyme inhibitors, herbicides, and antimicrobial and anticancer agents. By delving into their mechanisms of action, summarizing quantitative structure-activity relationship (SAR) data, and providing detailed experimental protocols, this document serves as a critical resource for professionals engaged in drug discovery and development. The core focus is on the inhibition of cholinesterases, the disruption of photosynthetic pathways, and cytotoxicity against various pathogens and cancer cell lines.

Cholinesterase Inhibition: A Therapeutic and Insecticidal Mainstay

Phenyl carbamates are renowned for their potent inhibitory activity against cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is pivotal in both therapeutics, particularly for Alzheimer's disease, and in the development of insecticides.[1]

Mechanism of Action

The primary mechanism involves the pseudo-irreversible carbamylation of the catalytic serine residue within the active site of the cholinesterase enzyme.[2][3] This process deactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (B1216132). The accumulation of acetylcholine at synapses enhances cholinergic neurotransmission. Unlike organophosphates which cause effectively permanent inhibition, the carbamylated enzyme can slowly undergo hydrolysis to regenerate the active enzyme.[3][4]

G cluster_0 Enzyme Active Site AChE Active Cholinesterase (with Serine-OH) Inactive_AChE Carbamylated Enzyme (Inactive) AChE->Inactive_AChE Phenol (B47542) Phenol Leaving Group AChE->Phenol Release Carbamate (B1207046) Phenyl Carbamate Inhibitor Carbamate->AChE Carbamylation Regen_AChE Regenerated Active Cholinesterase Inactive_AChE->Regen_AChE H2O H₂O H2O->Inactive_AChE Slow Hydrolysis

Mechanism of Cholinesterase Inhibition by Phenyl Carbamates.
Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of this compound analogs is typically expressed as the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

Compound/AnalogTarget EnzymeIC₅₀ ValueReference
Rivastigmine Analog (31b)CholinesteraseSimilar to Rivastigmine
SDZ ENA 713AChE (Hippocampus/Cortex)10-fold > Heart/Muscle[1]
Terbam (3-tert-butylphenyl methylcarbamate)Anopheles gambiae AChEPotent (nM range)
Natural Phenol Carbamate (D12)Human BuChE81 nM[5]
Experimental Protocol: Ellman's Assay for Cholinesterase Activity

This spectrophotometric method is widely used to measure cholinesterase activity.

  • Reagent Preparation : Prepare a phosphate (B84403) buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer, a solution of the substrate (e.g., acetylthiocholine (B1193921) iodide), and solutions of the test this compound analogs at various concentrations.

  • Reaction Mixture : In a 96-well plate, add the phosphate buffer, the test compound solution, and the cholinesterase enzyme solution. Incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation and Measurement : Add the DTNB solution, followed by the substrate solution to start the reaction.

  • Data Acquisition : Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Herbicidal Activity: Inhibition of Photosynthesis

N-phenylcarbamate analogs are effective herbicides that primarily target the process of photosynthesis in weeds.[6][7]

Mechanism of Action

The herbicidal action is attributed to the inhibition of Photosystem II (PSII) within the photosynthetic electron transport (PET) chain.[6] By binding to the D1 protein of the PSII reaction center, these compounds block the flow of electrons from quinone A (Qₐ) to quinone B (Qₑ), thereby halting the production of ATP and NADPH required for plant survival.[8][9][10]

G cluster_0 Photosynthetic Electron Transport Chain (Z-Scheme) P680 P680 (PSII) Pheo Pheophytin P680->Pheo QA Quinone A (Qₐ) Pheo->QA QB Quinone B (Qₑ) QA->QB Cytb6f Cytochrome b6f Complex QB->Cytb6f PC Plastocyanin Cytb6f->PC P700 P700 (PSI) PC->P700 Inhibitor This compound Herbicides Inhibitor->QB  Block Electron Flow G cluster_0 Microbial Cell Enzyme Cellular Enzymes (e.g., Esterases) ActiveAgent Active Antimicrobial Agent (e.g., Aniline) Enzyme->ActiveAgent Release Target Disruption of Cellular Targets Carbamate This compound Analog Carbamate->Enzyme Uptake & Cleavage ActiveAgent->Target Exerts Toxicity G Reactants Amine + Anhydrous Solvent (+/- Base) Cooling Cool to 0°C - RT Reactants->Cooling Addition Dropwise Addition of Phenyl Chloroformate Cooling->Addition Reaction Stir until Completion (Monitor by TLC/LC-MS) Addition->Reaction Quench Quench Reaction (e.g., with H₂O or NaHCO₃) Reaction->Quench Extraction Extract with Organic Solvent (e.g., CH₂Cl₂, Ethyl Acetate) Quench->Extraction Purification Dry, Concentrate, and Purify (Chromatography or Recrystallization) Extraction->Purification Product Final this compound Product Purification->Product

References

An In-depth Technical Guide to the Thermochemical Properties of Phenyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of phenyl carbamate (B1207046). It includes quantitative data, detailed experimental protocols for determining these properties, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who work with or are interested in the characteristics of phenyl carbamate.

Thermochemical Data of this compound and Related Compounds

The following tables summarize the available thermochemical data for this compound. It is important to note that while experimental data for some properties of this compound are available, key energetic properties such as the standard enthalpy of formation and combustion are primarily based on computational estimations. To provide a broader context, experimental data for closely related carbamate derivatives are also included.

Table 1: Physical and Thermochemical Properties of this compound (CAS: 622-46-8)

PropertyValueMethodSource(s)
Molecular FormulaC₇H₇NO₂-[1]
Molecular Weight137.14 g/mol -[1]
Melting Point149-152 °CExperimental[2][3]
Boiling Point278.9 °C (at 760 mmHg)Experimental[4]
Standard Gibbs Free Energy of Formation (ΔfG°)-47.00 kJ/molCalculated (Joback)[5]
Standard Enthalpy of Formation, Gas (ΔfH°gas)-162.29 kJ/molCalculated (Joback)[5]
Enthalpy of Fusion (ΔfusH°)15.91 kJ/molCalculated (Joback)[5]
Enthalpy of Vaporization (ΔvapH°)53.25 kJ/molCalculated (Joback)[5]
SolubilitySoluble in waterExperimental[2][4]

Table 2: Experimental Thermochemical Data for Selected Carbamate Derivatives

CompoundPropertyValueMethodSource(s)
Ethyl ethyl(phenyl)carbamateΔfH°liquid-420.5 ± 5.9 kJ/molCombustion Calorimetry[6]
Ethyl ethyl(phenyl)carbamateΔcH°liquid-6051.7 ± 5.9 kJ/molCombustion Calorimetry[6]
Methyl CarbamateΔfusH°17.02 ± 0.03 kJ/molDifferential Scanning Calorimetry (DSC)[2]
n-Butyl CarbamateΔsubH94 ± 8 kJ/mol-[7]

Experimental Protocols

This section details the methodologies for determining the key thermochemical properties of this compound. The protocols are based on standard laboratory practices for organic compounds.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of an amine (in this case, ammonia, often from a precursor) with phenyl chloroformate.

General Procedure: [8][9]

  • An amine (5.0 mmol, 1.0 equiv) is dissolved in a suitable dry solvent (e.g., THF, 20.0 mL) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • The solution is stirred at room temperature.

  • Phenyl chloroformate (5.5 mmol, 1.1 equiv) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by adding 1 N NaOH aqueous solution.

  • The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are washed with brine and dried over an anhydrous salt (e.g., MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the this compound.

G cluster_reagents Reagents cluster_process Reaction Process cluster_product Product Amine Amine (in dry THF) Mixing Stirring at Room Temperature (Inert Atmosphere) Amine->Mixing PhCF Phenyl Chloroformate PhCF->Mixing Quenching Quenching (1 N NaOH) Mixing->Quenching Reaction Completion (TLC) Extraction Extraction (Dichloromethane) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Flash Chromatography) Drying->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.
Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter. The procedure involves combusting a known mass of the sample in a high-pressure oxygen environment and measuring the resulting temperature change.

General Procedure: [10][11][12]

  • Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.

  • Sample Preparation: A pellet of this compound (approximately 1 g) is accurately weighed. A fuse wire of known length is attached to the bomb electrodes, with the wire in contact with the sample.

  • Bomb Assembly: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The calorimeter is assembled, ensuring the stirrer and thermometer are properly positioned.

  • Combustion: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water is recorded at regular intervals before and after combustion until a constant temperature is reached.

  • Analysis: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter, after correcting for the heat released by the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of combustion is then calculated per mole of the substance.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Weigh Weigh this compound Pellet Fuse Attach Fuse Wire Weigh->Fuse Seal Seal in Bomb Fuse->Seal Charge Charge with O₂ (30 atm) Seal->Charge Place Place Bomb in Calorimeter with Known Mass of Water Charge->Place Equilibrate Achieve Thermal Equilibrium Place->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Record Temperature Change (ΔT) Ignite->Record Calculate_q Calculate Heat Released (q) (q = C_cal * ΔT) Record->Calculate_q Correct Apply Corrections (Fuse Wire, Side Reactions) Calculate_q->Correct Calculate_Hc Calculate Molar Enthalpy of Combustion (ΔcH°) Correct->Calculate_Hc G cluster_path3 Pathway 3: Secondary Reaction PC This compound (C₆H₅OC(O)NH₂) Phenol Phenol (C₆H₅OH) PC->Phenol Heat IsocyanicAcid Isocyanic Acid (HNCO) PC->IsocyanicAcid Heat Aniline Aniline (C₆H₅NH₂) CO2 Carbon Dioxide (CO₂) Alkene Alkene Isocyanate Isocyanate (from Pathway 1 of derivative) Urea Substituted Urea Isocyanate->Urea Amine Amine (from Pathway 2) Amine->Urea +

References

The Phenyl Carbamate Core: A Historical and Synthetic Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

The carbamate (B1207046) functional group, characterized by an ester and an amide linkage to the same carbonyl group, is a cornerstone of modern organic and medicinal chemistry. Among its myriad derivatives, the phenyl carbamate moiety has emerged as a particularly significant scaffold in the design and synthesis of therapeutic agents and as a versatile protecting group in organic synthesis. This technical guide provides a comprehensive historical context of this compound in organic chemistry, detailing its discovery, the evolution of its synthesis, and its applications, with a focus on information relevant to researchers, scientists, and drug development professionals.

Historical Context and Discovery

The story of carbamates begins in the mid-19th century, intertwined with the foundational discoveries in organic chemistry. In 1845, Friedrich Wöhler is credited with the first formulation of ethyl carbamate, a product of the reaction between urea (B33335) and ethanol (B145695). This was soon followed by the work of Charles-Adolphe Wurtz, who in 1849, synthesized urethanes through the reaction of isocyanates with alcohols, laying the groundwork for what would become a major class of polymers—polyurethanes.[1]

The German chemist August Wilhelm von Hofmann, a student of Justus von Liebig, made substantial contributions to the understanding of amines and their derivatives. His work on the reactions of amines and the development of the Hofmann rearrangement, a method to convert amides to amines with one fewer carbon atom via an isocyanate intermediate, was pivotal.[2][3] While Hofmann's primary focus was on amines, his research on isocyanates inadvertently paved the way for the synthesis of a wide array of carbamates, including those with aromatic substituents.

While a definitive "first synthesis" of the simplest this compound is not prominently documented as a singular breakthrough, its conceptualization and synthesis can be seen as a logical extension of the early work on urethanes and the growing understanding of the reactivity of phenol (B47542) and its derivatives in the latter half of the 19th century. The reaction of phenol with derivatives of carbamic acid, such as carbamoyl (B1232498) chlorides or isocyanates, would have been a feasible synthetic route for chemists of that era.

The early 20th century saw the commercialization of the first synthetic carbamates, primarily as pesticides. This was spurred by the study of the natural alkaloid physostigmine, a potent acetylcholinesterase inhibitor containing a methyl carbamate moiety, isolated from the Calabar bean. This discovery highlighted the biological activity of the carbamate functional group and set the stage for the development of numerous synthetic carbamate-based drugs and agrochemicals.

Evolution of Synthetic Methodologies

The synthesis of phenyl carbamates has evolved significantly from the early, often hazardous, methods to more sophisticated and safer procedures.

Classical Synthetic Routes

Historically, two main pathways dominated the synthesis of phenyl carbamates: the use of phenyl chloroformates and the reaction of phenols with isocyanates.

  • From Phenyl Chloroformates: This method involves the reaction of a phenol with phosgene (B1210022) (COCl₂) to form a phenyl chloroformate. The subsequent reaction of this intermediate with an amine yields the desired this compound. While effective, the high toxicity of phosgene makes this route less favorable in modern synthetic chemistry.

  • From Isocyanates: The reaction of a phenol with an isocyanate is a more direct route to phenyl carbamates. The isocyanate itself can be generated in situ, for example, through the Hofmann rearrangement of an amide or the Curtius rearrangement of an acyl azide. However, isocyanates are also toxic and moisture-sensitive, requiring careful handling.

Experimental Protocol: A Classical Synthesis of this compound from Phenyl Chloroformate (Illustrative)

Disclaimer: This protocol is for illustrative historical purposes and should be adapted with modern safety precautions.

Objective: To synthesize this compound from phenyl chloroformate and ammonia (B1221849).

Materials:

  • Phenyl chloroformate

  • Concentrated aqueous ammonia

  • Diethyl ether

  • Ice bath

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • A solution of phenyl chloroformate in diethyl ether is prepared in a flask and cooled in an ice bath.

  • An excess of cold, concentrated aqueous ammonia is added dropwise to the stirred solution of phenyl chloroformate.

  • A white precipitate of this compound forms immediately.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes in the ice bath.

  • The solid product is collected by filtration, washed with cold water to remove any ammonium (B1175870) chloride, and then with a small amount of cold diethyl ether.

  • The crude this compound is then recrystallized from hot water or ethanol to yield the pure product.

Quantitative Data from a Hypothetical Early Synthesis:

ReactantMolar Mass ( g/mol )Amount (g)Moles
Phenyl Chloroformate156.5715.70.1
Ammonia17.03Excess-
Product Molar Mass ( g/mol ) Yield (g) % Yield
This compound137.1412.390%
Modern Synthetic Methods

Concerns over the toxicity of reagents like phosgene and isocyanates have driven the development of safer and more efficient methods for this compound synthesis. These include:

  • Carbonylative Approaches: Using carbon monoxide or its surrogates in the presence of a catalyst to directly carbonylate phenols and amines.

  • Transcarbamoylation: The transfer of a carbamoyl group from one molecule to another, often catalyzed by metals.

  • Use of CO₂: The direct use of carbon dioxide as a C1 source to react with phenols and amines, representing a greener alternative.

Applications in Drug Development and Organic Synthesis

The this compound core is a privileged scaffold in medicinal chemistry and a valuable tool in organic synthesis.

Medicinal Chemistry Applications

The biological activity of the carbamate group, particularly its ability to act as a mimic of the peptide bond and to interact with the active sites of enzymes, has led to its incorporation into numerous drugs. Phenyl carbamates, in particular, are found in a range of therapeutic agents.

A prominent example is Rivastigmine , a carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The this compound moiety is crucial for its mechanism of action, where it reversibly carbamoylates the serine residue in the active site of the acetylcholinesterase enzyme, leading to its temporary inactivation and an increase in acetylcholine (B1216132) levels in the brain. The synthesis of Rivastigmine and other related phenyl carbamates was first described in the 1990s.[4][5]

Acetylcholinesterase_Inhibition cluster_0 Normal Function cluster_1 Inhibition Pathway AChE Acetylcholinesterase (Active Site with Serine) Carbamoylated_AChE Carbamoylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Acetylcholine ACh->AChE Binds to PhenylCarbamate This compound (e.g., Rivastigmine) PhenylCarbamate->AChE Inhibits by Carbamoylation Reactivation Spontaneous Hydrolysis Carbamoylated_AChE->Reactivation Slowly Reactivates Reactivation->AChE

Role as a Protecting Group

In organic synthesis, the carbamate group is widely used to protect amines. The phenoxycarbonyl (PhOC) group, derived from phenyl chloroformate, is a useful protecting group that is stable under various conditions but can be cleaved when necessary.

Logical Workflow for this compound Synthesis

The choice of synthetic route for a this compound depends on several factors, including the desired substitution pattern, the availability of starting materials, and safety considerations. The following diagram illustrates a logical workflow for selecting a synthetic strategy.

Synthesis_Workflow Start Desired this compound Structure Check_Reagents Are Phenol and Amine/Isocyanate Readily Available? Start->Check_Reagents Classical_Route Consider Classical Routes Check_Reagents->Classical_Route Yes Modern_Route Consider Modern Routes Check_Reagents->Modern_Route No Phosgene_Path Phenyl Chloroformate Pathway Classical_Route->Phosgene_Path Isocyanate_Path Isocyanate Pathway Classical_Route->Isocyanate_Path Carbonylation_Path Catalytic Carbonylation Modern_Route->Carbonylation_Path CO2_Path Direct CO2 Incorporation Modern_Route->CO2_Path Safety_Check Evaluate Reagent Toxicity and Handling Phosgene_Path->Safety_Check Isocyanate_Path->Safety_Check Carbonylation_Path->Safety_Check CO2_Path->Safety_Check Final_Method Select Optimal Synthetic Method Safety_Check->Final_Method

Conclusion

From its conceptual roots in the 19th-century explorations of organic chemistry to its current status as a vital component in drug design and synthesis, the this compound core has a rich history. The evolution of its synthesis from hazardous classical methods to safer, more sustainable modern approaches reflects the broader progress in the field of organic chemistry. For researchers and professionals in drug development, a thorough understanding of the historical context, synthetic versatility, and biological significance of the this compound moiety is indispensable for the continued innovation of novel therapeutics.

References

Safety and handling precautions for Phenyl carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Phenyl Carbamate (B1207046)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is compiled from various sources and should not be considered a substitute for a formal risk assessment or a Material Safety Data Sheet (MSDS) provided by a supplier. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

Introduction

Phenyl carbamate (CAS No. 622-46-8) is an organic compound used as an intermediate in the synthesis of various pharmaceuticals and other chemicals.[1] It belongs to the carbamate class of compounds, some of which are known for their biological activity, including acetylcholinesterase inhibition.[2] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance White to off-white crystalline solid/flakes[3]
Melting Point 145 - 152 °C[4]
Boiling Point 278.9 °C at 760 mmHg[5]
Solubility Soluble in water. Soluble in ethanol (B145695) and acetone.[1][3]
Flash Point 159.3 °C[5]
Density 1.2 g/cm³[5]
Vapor Pressure Not available
pKa 12.33 ± 0.50 (Predicted)[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Toxicological Data

Note: Extensive literature searches did not yield specific quantitative acute toxicity data (e.g., LD₅₀, LC₅₀) for this compound (CAS 622-46-8). The toxicological information for related carbamate compounds varies widely. For example, the oral LD₅₀ in rats for Carbofuran is 5 mg/kg, while for other carbamates, it can be significantly higher.[2] Therefore, in the absence of specific data, this compound should be handled as a substance with potential for significant toxicity.

The primary mechanism of toxicity for many carbamates is the inhibition of acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system.[2] Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.[2]

Safety and Handling Precautions

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound. The following should be worn:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[4]

Hygiene Practices
  • Avoid inhalation of dust or vapors.[6]

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Spill and Disposal
  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal. Avoid generating dust.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound waste should be treated as hazardous waste.[6]

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Fire and Explosion Hazards

  • Flammability: this compound is a combustible solid.

  • Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

  • Fire Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[4]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[4]

  • Hazardous Decomposition Products: No hazardous decomposition products are expected under normal conditions of use and storage.

  • Hazardous Polymerization: Will not occur.[4]

Experimental Protocols for Toxicity Assessment

The following are generalized protocols based on OECD guidelines for the testing of chemicals. These tests should be conducted in a facility compliant with Good Laboratory Practices (GLP).

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Selection: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain).

  • Housing: House animals individually in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be prepared to deliver the desired dose in a volume of 1-2 mL/100g body weight.

  • Administration: Administer the test substance by oral gavage to a group of three animals at a starting dose level (e.g., 300 mg/kg).

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If no mortality occurs, proceed to a higher dose level in a new group of animals.

    • If mortality occurs, the test is repeated at a lower dose level.

  • Endpoint: The test is complete when the dose that causes mortality in a certain proportion of animals is identified, allowing for classification into a GHS category.

  • Pathology: Perform a gross necropsy on all animals at the end of the observation period.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Preparation: Approximately 24 hours before the test, clip the fur from a small area (approx. 6 cm²) on the back of the animal.

  • Application: Apply 0.5 g of the test substance (moistened with a small amount of water if solid) to the prepared skin area and cover with a gauze patch and semi-occlusive dressing.

  • Exposure: After a 4-hour exposure period, remove the dressing and residual test substance.

  • Observation: Observe and score the skin reaction for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.

  • Scoring: Use a standardized scoring system (e.g., Draize scale) to grade the severity of the skin reactions.

  • Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin lesions.

Acute Eye Irritation/Corrosion (Based on OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Application: Instill 0.1 g of the solid test substance into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after application. Score the reactions of the cornea, iris, and conjunctiva using a standardized scoring system. The observation period may be extended up to 21 days to assess reversibility.

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animals.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Visualizations

Experimental Workflow for Chemical Safety Assessment

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment & Management Literature Review Literature Review Physicochemical Properties Physicochemical Properties Literature Review->Physicochemical Properties Hazard Identification Hazard Identification Physicochemical Properties->Hazard Identification Skin Irritation (OECD 439) Skin Irritation (OECD 439) Hazard Identification->Skin Irritation (OECD 439) Eye Irritation (BCOP/ICE) Eye Irritation (BCOP/ICE) Skin Irritation (OECD 439)->Eye Irritation (BCOP/ICE) Acute Dermal Irritation (OECD 404) Acute Dermal Irritation (OECD 404) Eye Irritation (BCOP/ICE)->Acute Dermal Irritation (OECD 404) Acute Eye Irritation (OECD 405) Acute Eye Irritation (OECD 405) Acute Dermal Irritation (OECD 404)->Acute Eye Irritation (OECD 405) Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) Acute Eye Irritation (OECD 405)->Acute Oral Toxicity (OECD 423) Classification & Labeling Classification & Labeling Acute Oral Toxicity (OECD 423)->Classification & Labeling Develop Safe Handling Procedures Develop Safe Handling Procedures Classification & Labeling->Develop Safe Handling Procedures

Caption: A generalized workflow for the safety assessment of a chemical substance.

Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates

G Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor Binds to Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Carbamylated AChE (Inactive) Carbamylated AChE (Inactive) Acetylcholinesterase (AChE)->Carbamylated AChE (Inactive) This compound This compound This compound->Acetylcholinesterase (AChE) Inhibition Excessive Nerve Stimulation Excessive Nerve Stimulation Carbamylated AChE (Inactive)->Excessive Nerve Stimulation Leads to ACh accumulation Nerve Signal Propagation Nerve Signal Propagation Postsynaptic Receptor->Nerve Signal Propagation

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

A Technical Guide to the Stability of Phenyl Carbamate in Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability of the phenyl carbamate (B1207046) functional group under varying pH conditions. Phenyl carbamates are crucial moieties in medicinal chemistry and drug design, often employed as prodrugs to enhance the systemic stability of parent molecules or as key pharmacophores.[1][2] Understanding their degradation pathways and kinetics is paramount for predicting shelf-life, metabolic fate, and efficacy.

Stability in Acidic Conditions

Phenyl carbamates are characterized by their notable stability in acidic aqueous environments.[3][4] This resilience makes them suitable for applications where passage through the acidic milieu of the stomach is required. Studies have consistently shown that these compounds are resistant to chemical hydrolysis at low pH, typically from pH 1.0 to 6.0.[5][6]

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of carbamates in acidic solution can proceed through different mechanisms, such as the AAc1 or AAc2 pathway, depending on the specific structure and acid concentration.[7] The most common pathway is the AAc2 (Acid-catalyzed, Acyl-cleavage, bimolecular) mechanism, which is analogous to the acid-catalyzed hydrolysis of esters.

The process involves two key steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by a hydronium ion (H₃O⁺), which activates the carbonyl carbon, making it more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer and Elimination: Following a proton transfer, the phenol (B47542) (or phenoxy) group is eliminated as a leaving group. The resulting protonated carbamic acid is unstable and subsequently decomposes.

  • Decomposition: The carbamic acid intermediate rapidly breaks down into the corresponding amine and carbon dioxide.

Caption: Generalized AAc2 mechanism for phenyl carbamate hydrolysis.

Stability in Basic Conditions

In contrast to their stability in acid, phenyl carbamates are significantly more labile in neutral to alkaline solutions.[5] The degradation mechanism under basic conditions is highly dependent on the substitution pattern of the carbamate's nitrogen atom.

N-Monosubstituted Phenyl Carbamates (Primary/Secondary Amines)

For phenyl carbamates possessing at least one proton on the nitrogen atom (derived from primary or secondary amines), the degradation proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[3][4][8]

This pathway involves:

  • Deprotonation: A hydroxide (B78521) ion (OH⁻) acts as a base, abstracting the acidic proton from the carbamate nitrogen to form an N-anionic conjugate base.

  • Elimination: The anionic intermediate is unstable and rapidly eliminates the phenoxide leaving group, forming a transient isocyanate intermediate.

  • Hydrolysis/Reaction: The highly reactive isocyanate is then attacked by water to form an unstable carbamic acid, which decomposes to the free amine and carbon dioxide.[4] Alternatively, if the released amine is sufficiently nucleophilic, it can attack another molecule of the isocyanate intermediate to form a symmetric urea (B33335) byproduct.[3]

Caption: E1cB degradation pathway for N-H phenyl carbamates.
N,N-Disubstituted Phenyl Carbamates (Tertiary Amines)

When the carbamate nitrogen is disubstituted and lacks a proton, the E1cB mechanism is not possible. These compounds are generally more stable than their N-monosubstituted counterparts but will degrade under more forcing basic conditions via a BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism.[3][4][9]

This mechanism is a direct nucleophilic acyl substitution:

  • Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the carbamate.

  • Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating the more stable leaving group. This results in the cleavage of either the C-O bond (releasing phenoxide) or the C-N bond (releasing the amine). For phenyl carbamates, the phenoxide is an excellent leaving group, so C-O bond cleavage is typically favored, yielding the phenoxide and a carbamic acid which then decomposes.

Caption: BAc2 degradation pathway for N,N-disubstituted phenyl carbamates.

Quantitative Stability Data

ConditionInfluencing Factors & Kinetic ObservationsReference
Acidic Generally very slow degradation. The reaction mechanism can shift from AAc2 to AAc1 depending on acid concentration.[7]
Basic (E1cB) The reaction is pseudo-first-order.[11] The rate is proportional to the hydroxide ion concentration.[8] Electron-withdrawing groups on the phenyl ring significantly accelerate the reaction (Hammett ρ ≈ 2.86), indicating a buildup of negative charge on the phenoxide leaving group in the transition state.[8][8][11]
Basic (BAc2) This mechanism requires more drastic conditions compared to the E1cB pathway.[4] The reaction is sensitive to steric hindrance at the nitrogen atom.[4][9]
Thermal In the absence of a catalyst, the thermal decomposition of methyl N-phenyl carbamate to phenyl isocyanate follows pseudo-first-order kinetics.[12][13]

Experimental Protocols

A standardized workflow is essential for accurately assessing the stability of a this compound derivative. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for these studies.[14][15][16]

General Experimental Workflow

Experimental_Workflow prep 1. Preparation - Prepare buffer solutions (e.g., pH 2, 4, 7.4, 9). - Prepare stock solution of test compound in organic solvent. init 2. Initiation - Spike stock solution into each buffer to a known concentration (e.g., 10 µg/mL). - Ensure final organic solvent % is low (<1-5%). prep->init incubate 3. Incubation - Maintain samples at a constant, controlled temperature (e.g., 25°C or 37°C). - Protect from light if compound is light-sensitive. init->incubate sample 4. Sampling - Withdraw aliquots at predetermined time points (T=0, 1h, 2h, 4h, 8h, 24h). - Immediately quench reaction (e.g., by acidification/basification or dilution in mobile phase). incubate->sample analyze 5. HPLC Analysis - Inject samples onto a calibrated HPLC system. - Quantify the remaining parent compound against a standard curve. sample->analyze data 6. Data Processing - Plot ln(Concentration) vs. Time. - Determine the pseudo-first-order rate constant (k) from the slope. - Calculate the half-life (t½ = 0.693 / k). analyze->data

Caption: Standard workflow for a chemical stability study of a this compound.
Detailed Protocol: HPLC-Based Stability Assessment

This protocol provides a template for determining the hydrolytic stability of a novel this compound.

1. Materials and Reagents:

  • Test this compound Compound

  • HPLC-grade Acetonitrile (B52724) and Methanol

  • Purified Water (18 MΩ·cm)

  • Phosphate, Citrate, or Borate buffer salts

  • Formic Acid or Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Autosampler vials with PTFE-lined caps

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Calibrated pH meter.

  • Thermostatically controlled incubator or water bath.

  • Analytical balance and volumetric flasks.

3. Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM) at desired pH values (e.g., pH 2.0, 4.5, 7.4, 9.0). Filter through a 0.45 µm filter.

  • Stock Solution: Accurately weigh and dissolve the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Reaction Initiation: For each pH condition, pipette the stock solution into a volumetric flask containing the pre-warmed buffer to achieve the final target concentration (e.g., 10 µg/mL). The final percentage of organic solvent should be kept minimal (e.g., <1%) to avoid altering the aqueous environment.

  • Incubation: Tightly cap the flasks and place them in an incubator set to a constant temperature (e.g., 37°C).

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask. Immediately transfer the aliquot to an HPLC vial containing a quenching solution (e.g., mobile phase or a buffer that shifts the pH to a stable range) and place it in a cooled autosampler (e.g., 4°C).[17]

  • HPLC Analysis:

    • Mobile Phase: A typical gradient could be Acetonitrile:Water (both with 0.1% formic acid), starting from 10% Acetonitrile and ramping up to 90% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor at an appropriate wavelength determined from the compound's UV spectrum (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Quantification: Generate a calibration curve using freshly prepared standards of the test compound. Determine the concentration of the remaining parent compound in each sample by interpolating from the calibration curve.

4. Data Analysis:

  • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

  • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line is equal to the negative rate constant (-k).

  • Calculate the half-life (t½) for each pH condition using the formula: t½ = 0.693 / k .

References

Phenyl Carbamate as an Aromatic Ether: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenyl carbamates, characterized by a carbamate (B1207046) functional group linked to a phenyl ring via an ether oxygen, represent a pivotal scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of phenyl carbamate derivatives, focusing on their synthesis, physicochemical properties, and diverse applications as therapeutic agents. The unique structural arrangement, combining the features of an aromatic ether with the versatile carbamate moiety, imparts favorable chemical and proteolytic stability, making these compounds ideal candidates for drug design. This document summarizes key synthetic methodologies, presents quantitative biological activity data in structured tables, and offers detailed experimental protocols for their synthesis and preclinical evaluation. Furthermore, critical mechanisms of action and experimental workflows are visualized using Graphviz diagrams to provide researchers, scientists, and drug development professionals with an in-depth understanding of this important class of compounds.

Introduction

Organic carbamates are a cornerstone of modern drug design, serving roles as pharmacophores, bioisosteres for peptide bonds, and prodrug moieties.[1][2] this compound, with the chemical formula C₇H₇NO₂, is structurally classified as an aromatic ether, where the carbamate group is attached to the benzene (B151609) ring through an oxygen atom.[3] This ether linkage is fundamental to its chemical character, influencing the electronic properties of the aromatic system and the reactivity of the carbamate functional group.

The carbamate moiety itself is an amide-ester hybrid that exhibits excellent chemical and proteolytic stability.[4][5] This stability, combined with the ability to form hydrogen bonds and impose conformational constraints, makes it a valuable surrogate for the more labile amide bonds found in peptides.[2][4] Consequently, carbamates are widely integrated into peptidomimetics to enhance metabolic stability.[1] In drug design, the this compound scaffold is leveraged for several purposes:

  • Pharmacophore: The carbamate group can directly interact with biological targets through hydrogen bonding.[1] A prominent example is its role in the inhibition of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease.[1]

  • Prodrugs: The carbamate linkage is employed to mask hydroxyl groups of phenols and alcohols, creating prodrugs with improved bioavailability and stability against first-pass metabolism.[1][5]

  • Modulation of Physicochemical Properties: Introducing a this compound group can alter a molecule's lipophilicity, solubility, and pharmacokinetic profile to optimize its therapeutic efficacy.[1]

Synthesis of this compound Derivatives

The synthesis of phenyl carbamates can be achieved through various chemical methodologies, offering flexibility for creating diverse derivatives. The most common approach involves the reaction of an amine with a phenyl chloroformate precursor.[1] Other notable methods include oxidative carbonylation, cross-coupling reactions, and the use of greener carbonylating agents like dimethyl carbonate (DMC) and methyl formate.[6][7][8]

Table 1: Summary of Synthetic Methodologies for Phenyl Carbamates

Method Reactants Catalyst/Reagent Conditions Typical Yields Reference(s)
Reaction with Phenyl Chloroformate Primary/Secondary Amine, Phenyl Chloroformate Base (e.g., Pyridine, Triethylamine) 0 °C to Room Temp Good to Excellent [1][9]
Oxidative Cross-Coupling Phenol, N,N-Dialkylformamide Iron (II) Bromide (FeBr₂), TBHP 60 °C Moderate to Good [7][10]
DMC Aminolysis Aniline (B41778), Dimethyl Carbonate (DMC) Ce-based Complex Oxides (e.g., CuO–CeO₂) 170 °C High (up to 78%) [8][11]
Carbonylation with Methyl Formate Aniline, Methyl Formate - Milder than CO route High [6]
Oxidative Carbonylation Aniline, Alcohol, CO, O₂ Selenium (Se) 180 °C, 2.0 MPa High (up to 85%) [12]

| Tin-Catalyzed Transcarbamoylation | Alcohol, this compound | Tin Catalyst | 90 °C in Toluene | Good |[13][14] |

Detailed Experimental Protocol: Synthesis from an Amine via Phenyl Chloroformate

This protocol, adapted from literature procedures, provides a general method for synthesizing phenyl carbamates from primary or secondary amines.[1][9] Optimization for specific substrates may be required.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, Ethyl Acetate)

  • Base (e.g., Pyridine, Triethylamine, or aqueous NaHCO₃) (1.0-1.2 equiv, if required)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • If the amine is used as a salt or an acid scavenger is needed, add the base (1.0-1.2 equiv).

  • Cool the mixture to the desired temperature, typically 0 °C, using an ice bath.

  • Add phenyl chloroformate (1.1 equiv) dropwise to the stirred amine solution.

  • Allow the reaction to stir at the chosen temperature (0 °C to room temperature) until completion. Monitor the reaction progress using an appropriate method, such as Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.[1]

G cluster_workflow Synthesis Workflow prep Preparation Dissolve amine in anhydrous solvent and cool to 0°C reaction Reaction Add Phenyl Chloroformate dropwise and stir prep->reaction Step 1-4 workup Aqueous Workup Quench with water, extract with organic solvent, wash reaction->workup Step 5-8 purify Purification Dry organic layer, concentrate, and purify (e.g., chromatography) workup->purify Step 9 product Final Product This compound Derivative purify->product Step 10

Caption: General experimental workflow for this compound synthesis.

Caption: Reaction mechanism for carbamate synthesis.[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of phenyl carbamates are crucial for their application in drug development. They are typically white crystalline solids with moderate solubility in organic solvents.

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₇H₇NO₂ [3]
Molecular Weight 137.14 g/mol [3]
Appearance White to slightly pink crystalline powder/flakes [15]
Melting Point 149-152 °C [15]
Boiling Point 278.9 °C at 760 mmHg [15]

| CAS Number | 622-46-8 |[3] |

Spectroscopic analysis is essential for the structural confirmation of synthesized this compound derivatives. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide characteristic signals for the carbamate functional group.

Table 3: Characteristic Spectroscopic Data for Phenyl Carbamates

Spectroscopy Wavenumber (cm⁻¹) / Chemical Shift (ppm) Assignment Reference(s)
FTIR 3422-3339 -NH stretching [16]
FTIR 1707-1733 >C=O stretching (carbonyl) [16]
FTIR 1610-1616 -NH bending [16]
FTIR 1211-1216 C-O stretching (ether linkage) [16]
¹H NMR ~5.0 ppm (broad singlet) -NH₂ protons [16]

| ¹H NMR | 7.0-7.4 ppm (multiplet) | Aromatic protons of the phenyl ring |[16] |

Applications in Drug Design and Development

The this compound scaffold is a versatile platform in medicinal chemistry, primarily due to its stability and ability to engage in specific interactions with biological targets.

Carbamates as Pharmacophores: Acetylcholinesterase Inhibition

A key application of carbamates is in the design of acetylcholinesterase (AChE) inhibitors for treating conditions like Alzheimer's disease and myasthenia gravis.[1] Carbamate-containing drugs, such as rivastigmine, function by carbamoylating a critical serine residue in the active site of AChE. This process forms a covalent carbamoyl-enzyme intermediate that is much more stable and hydrolyzes far more slowly than the acetyl-enzyme intermediate formed with the natural substrate, acetylcholine (B1216132). This results in prolonged inhibition of the enzyme, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.[1]

G cluster_pathway Mechanism of Acetylcholinesterase (AChE) Inhibition AChE AChE Active Site (with Serine-OH) Complex Enzyme-Inhibitor Complex AChE->Complex Carbamate Carbamate Inhibitor (e.g., Rivastigmine) Carbamate->Complex Binds to Carbamoylated Carbamoylated AChE (Inactive Enzyme) Complex->Carbamoylated Carbamoylation of Serine Hydrolysis Slow Hydrolysis Carbamoylated->Hydrolysis Leads to Regen Regenerated AChE (Active Enzyme) Hydrolysis->Regen Releases

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Carbamates.[1]
Carbamates as Prodrug Moieties

The carbamate linkage is an effective tool for creating prodrugs of phenols and alcohols.[1][5] Prodrugs are inactive compounds that are metabolized in vivo to release the active parent drug. This strategy is used to overcome poor oral bioavailability, rapid metabolism, or undesirable side effects.[5] A carbamate prodrug protects the hydroxyl group of the parent drug from first-pass metabolism. In the body, metabolic enzymes like esterases cleave the carbamate bond, releasing the active drug and carbamic acid. The carbamic acid is unstable and spontaneously decomposes into carbon dioxide and the corresponding amine.[2][5]

G cluster_prodrug This compound Prodrug Activation Prodrug Carbamate Prodrug (Stable, Inactive) Cleavage Hydrolytic Cleavage Prodrug->Cleavage Enzyme Metabolic Enzymes (e.g., Esterases) Enzyme->Cleavage ActiveDrug Active Drug (Phenol/Alcohol) Cleavage->ActiveDrug CarbamicAcid Carbamic Acid (Unstable) Cleavage->CarbamicAcid Decomposition Spontaneous Decomposition CarbamicAcid->Decomposition Byproducts CO₂ + Amine Decomposition->Byproducts

Caption: this compound Prodrug Activation Pathway.[5]
Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for therapeutic development in various disease areas.

Table 4: In Vitro Anticancer and Antimicrobial Activity of S-Phenyl Carbamothioate Derivatives[17]

Compound ID Substitution on Phenyl Ring Cancer Cell Line Cell Viability (%) @ 20 µg/mL Microbial Strain Zone of Inhibition (mm) MIC (µg/mL)
4a o-nitro HepG2 35.01 S. aureus 12 170.5
Huh-7 48.32 E. coli 11 185.3
MCF-7 43.96 C. albicans 13 160.2
4b m-nitro HepG2 37.31 S. aureus 11 180.1
Huh-7 55.12 E. coli 10 195.4

| | | MCF-7 | 51.03 | C. albicans | 12 | 172.8 |

Table 5: In Vitro Antigiardial Activity of this compound Derivatives[18]

Compound Activity against Albendazole-Susceptible Giardia Activity against Albendazole-Resistant Giardia
IRE-6A Modest antigiardial activity Modest antigiardial activity
IRE-7B Modest antigiardial activity Modest antigiardial activity
IRE-6A + Albendazole (B1665689) (0.38 µg/mL) Significant Synergism (FICI < 0.5) Significant Synergism
IRE-7B + Albendazole (0.38 µg/mL) Significant Synergism (FICI < 0.5) Significant Synergism

FICI: Fractional Inhibitory Concentration Index. A FICI of < 0.5 indicates synergism.

Table 6: In Vitro FAAH Inhibitory Activity of this compound Derivatives[19]

Compound Class Number of Active Compounds IC₅₀ Range (nM)
Carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones 16 28 - 380

IC₅₀: Half-maximal inhibitory concentration. FAAH: Fatty Acid Amide Hydrolase.

Key Experimental Protocols in Preclinical Evaluation

Standardized protocols are essential for evaluating the biological activity of newly synthesized this compound derivatives. The following are representative methodologies for assessing cytotoxicity and antimicrobial efficacy.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of a compound on the viability of cancer cell lines.[17]

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test this compound derivatives in the growth medium. Ensure the final concentration of any solvent (e.g., DMSO) is non-toxic to the cells (typically < 0.5%).

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds or appropriate controls (e.g., vehicle control, positive control like Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[17]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

This compound and its derivatives constitute a class of compounds with significant and expanding importance in drug discovery. Their identity as aromatic ethers bestows specific electronic and structural characteristics that, when combined with the robust and versatile carbamate functional group, create a scaffold ripe for therapeutic innovation. From providing covalent inhibitors for enzymes like AChE to enabling prodrug strategies for enhanced pharmacokinetics, the applications are diverse. The synthetic accessibility and the wide range of demonstrated biological activities—including anticancer, antimicrobial, and antiprotozoal effects—ensure that phenyl carbamates will remain a focus of research for scientists and drug development professionals aiming to create the next generation of effective medicines.

References

Quantum Chemical Insights into Phenyl Carbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl carbamate (B1207046), a versatile organic compound characterized by a carbamate group attached to a phenyl ring, holds significant interest across various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis.[1][2] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and polymers.[2][3] Understanding the fundamental electronic structure, conformation, and reactivity of phenyl carbamate at a molecular level is paramount for the rational design of new functional molecules and for optimizing synthetic methodologies.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools to elucidate the intricate properties of this compound and its derivatives.[3][4] These computational approaches provide a detailed picture of molecular geometries, vibrational frequencies, electronic properties, and reaction pathways that can be challenging to probe experimentally. This technical guide offers an in-depth overview of the key findings from quantum chemical investigations into this compound, aimed at researchers, scientists, and professionals in drug development.

Computational Methodologies in the Study of this compound

The theoretical investigation of this compound predominantly relies on Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy. A common approach involves geometry optimization and frequency calculations to obtain stable molecular structures and their vibrational properties.

Experimental Protocols:

A typical computational protocol for studying this compound involves the following steps:

  • Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Conformational Search: To identify the most stable conformers, a systematic or stochastic conformational search is often performed. This is crucial as the relative orientation of the phenyl and carbamate groups can significantly influence the molecule's properties.[4]

  • Geometry Optimization: The initial structures are then optimized using a selected DFT functional and basis set. Popular choices include the B3LYP or M06-2X functionals combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p).[4][5][6] Dispersion corrections (e.g., D3) are often included to better account for non-covalent interactions.[4]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.[4][6]

  • Solvation Effects: To model the behavior of this compound in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are frequently employed.[4]

  • Property Calculations: Once the optimized geometry is obtained, various electronic properties such as molecular orbital energies (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) charges, and molecular electrostatic potential (MEP) can be calculated to understand the molecule's reactivity and intermolecular interaction sites.[7][8]

Structural and Conformational Analysis

Quantum chemical calculations have provided significant insights into the three-dimensional structure and conformational preferences of this compound and its derivatives.

The carbamate group can exist in different conformations, with the syn and anti forms being of particular interest.[1] The planarity of the carbamate group and its orientation relative to the phenyl ring are key determinants of the molecule's overall shape and properties.[9] Studies on methoxyphenyl-N-pyridinylcarbamates have shown that the solid-state conformations can sometimes differ from the gas-phase optimized structures, highlighting the importance of intermolecular interactions in the crystalline state.[9]

A key finding from combined experimental and theoretical studies on a Boc-protected carbamate monomer is the surprising stability of cis configurations in carbamates, whereas peptides typically favor trans configurations.[4] This has been attributed to stabilizing interactions within the molecule.[4]

Table 1: Calculated Structural Parameters of this compound Derivatives

ParameterMoleculeMethodValueReference
Bond Length (Å)(R)-methyl-(2-hydroxy-1-phenylethyl)carbamateB3LYP/6-31G(d)C-N: 1.36, C=O: 1.23[3]
Bond Angle (°)(R)-methyl-(2-hydroxy-1-phenylethyl)carbamateB3LYP/6-31G(d)O-C-N: 125.4[3]
Dihedral Angle (°)Diethyl N,N′-(1,3-phenylene)dicarbamateX-rayH7—N7—C8—O8: 175.6[1]
Dihedral Angle (°)Boc-carbamate monomerDFTΨ(C2O5C6N7): -180, 0, 180[4]

Spectroscopic Properties

Theoretical calculations of vibrational spectra are instrumental in assigning experimental IR and Raman bands. By comparing the calculated frequencies with experimental data, a detailed understanding of the vibrational modes of this compound can be achieved.

For instance, a study combining IR, Vibrational Circular Dichroism (VCD), and NMR spectroscopy with DFT calculations on a carbamate monomer demonstrated the presence of multiple conformers in solution at room temperature.[4] The temperature dependence of the spectra allowed for the identification of the most stable conformer at lower temperatures.[4]

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Derivatives

Vibrational ModeMoleculeExperimental ValueCalculated ValueMethodReference
N-H stretchDiethyl N,N′-(1,3-phenylene)dicarbamate3283-ATR-IR[1]
C=O stretchDiethyl N,N′-(1,3-phenylene)dicarbamate1704, 1688-ATR-IR[1]
N-H stretchBoc-carbamate monomer3444-IR (in CHCl₃)[4]
C=O stretchBoc-carbamate monomer1717-IR (in CHCl₃)[4]
Carbamate characteristic peakCarbamate pesticides-874, 1014, 1162, 1716B3LYP/6-31G(d,p)[6]

Experimental Protocols:

  • Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy: IR and VCD spectra are typically recorded on an FTIR spectrometer. For solution-phase measurements, the sample is dissolved in a suitable solvent (e.g., deuterated chloroform) at a specific concentration (e.g., 100 mmol L⁻¹).[4] Spectra can be recorded at various temperatures to study conformational changes.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer at a specific frequency (e.g., 400 MHz for ¹H).[1][10] The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1][10] Temperature-dependent NMR studies can also be performed to investigate dynamic processes like the presence of rotamers.[10]

Reactivity and Reaction Mechanisms

Quantum chemical studies have been instrumental in elucidating the mechanisms of various reactions involving phenyl carbamates.

Formation of this compound Derivatives

Computational studies have detailed the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate.[3] DFT calculations revealed a multi-step reaction pathway and confirmed the catalytic role of the palladium complex in stabilizing intermediates and lowering activation barriers.[3]

G Reactants (R)-(-)-2-phenylglycinol + Methyl Chloroformate Intermediate1 Ligand Dissociation Intermediate Reactants->Intermediate1 + Catalyst Catalyst Pd(PPh3)4 Intermediate2 Dehydrogenation Intermediate Intermediate1->Intermediate2 Dehydrogenation Intermediate3 Chlorine Elimination Intermediate Intermediate2->Intermediate3 Chlorine Elimination Product (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate Intermediate3->Product Hydrogenation

Pd-catalyzed formation of a this compound derivative.[3]
Reactivity towards Radicals

The antioxidant activity of 3-morpholinopropyl this compound (3-MPPC) against hydroxyl (HO•) and hydroperoxyl (HOO•) radicals has been investigated using DFT.[5][11] The study explored four possible mechanisms: Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET).[5][11] The results indicated that the HAT mechanism is the most favorable pathway for scavenging HO• radicals.[11]

G cluster_mechanisms Radical Scavenging Mechanisms HAT Hydrogen Atom Transfer (HAT) Scavenged_Product Scavenged Product HAT->Scavenged_Product RAF Radical Adduct Formation (RAF) RAF->Scavenged_Product SETPT Single Electron Transfer followed by Proton Transfer (SETPT) SETPT->Scavenged_Product SPLET Sequential Proton Loss Electron Transfer (SPLET) SPLET->Scavenged_Product PPC This compound (e.g., 3-MPPC) PPC->HAT PPC->RAF PPC->SETPT PPC->SPLET Radical Radical (e.g., HO•) Radical->HAT Radical->RAF Radical->SETPT Radical->SPLET

Possible mechanisms for radical scavenging by this compound.[5][11]
Formation of Ureas

The chemoselective reactivity of phenyl carbamates has been explored, demonstrating that phenyl carbamates derived from primary amines readily react to form ureas, while those from secondary amines are more stable.[10][12] The proposed mechanism for the hydrolysis of phenyl carbamates from primary amines in the presence of a base like tetra-n-butylammonium fluoride (B91410) (TBAF) involves the formation of an isocyanate intermediate.[10]

G Phoc_Carbamate This compound (from primary amine) Isocyanate Isocyanate Intermediate Phoc_Carbamate->Isocyanate + Base - Phenoxide Base Base (e.g., TBAF) Amine Free Amine Isocyanate->Amine + H2O H2O H2O Urea (B33335) Symmetrical Urea Amine->Urea + Isocyanate

Proposed mechanism for urea formation from this compound.[10]

Conclusion

Quantum chemical studies have proven to be an indispensable tool for gaining a deep and quantitative understanding of the structure, properties, and reactivity of this compound. These computational investigations, often performed in synergy with experimental techniques, have clarified conformational preferences, enabled the confident assignment of spectroscopic data, and elucidated complex reaction mechanisms. The insights derived from these studies are crucial for the continued development of new pharmaceuticals, advanced materials, and efficient synthetic processes that leverage the versatile chemistry of the this compound scaffold. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more prominent role in guiding future research in this important area of chemistry.

References

Methodological & Application

Application Notes and Protocols for Phenyl Carbamate as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of amines is a critical operation in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Carbamates are among the most widely used protecting groups for amines due to their ability to moderate the nucleophilicity and basicity of the nitrogen atom.[1][2] The phenyloxycarbonyl (Phoc) group, installed as a phenyl carbamate (B1207046), offers a stable and reliable means of amine protection. Phenyl carbamates are appreciated for their high stability over time and across a range of acidic and dilute basic conditions.[3][4] This attribute allows for the execution of various synthetic transformations on other parts of a molecule without affecting the protected amine.

These application notes provide a detailed overview of the use of phenyl carbamate as a protecting group for amines, including protocols for protection, discussion of deprotection strategies, and comparative data.

Advantages and Limitations

Advantages:

  • High Stability: Phenyl carbamates are notably stable in acidic aqueous media and relatively stable in dilute basic conditions, allowing for a broad range of subsequent chemical modifications.[3]

  • Chemoselectivity: The formation of phenyl carbamates demonstrates high selectivity for primary amines over secondary amines, which is advantageous in the synthesis of complex polyamines.[5]

  • Economical Reagents: The reagents used for the introduction of the this compound group, such as phenyl chloroformate and alkyl phenyl carbonates, are readily available and cost-effective.[5]

Limitations:

  • Deprotection Challenges: The primary drawback of the this compound protecting group is the often harsh conditions required for its removal. Deprotection typically necessitates strong basic conditions, which can be incompatible with many sensitive functional groups.[3]

  • Side Reactions during Deprotection: Certain deprotection methods, such as those employing tetra-n-butylammonium fluoride (B91410) (TBAF), can lead to the formation of undesired symmetrical ureas as byproducts.[3][4]

Protection of Amines with this compound

The most common method for the synthesis of phenyl carbamates is the reaction of a primary or secondary amine with phenyl chloroformate or an alkyl phenyl carbonate in the presence of a base.

General Reaction Scheme

G cluster_product reagents R-NH₂ + Phenyl Chloroformate product This compound reagents->product Protection base Base (e.g., Pyridine, Et₃N) product->reagents Deprotection amine Amine (R-NH₂) protector Phenyl Chloroformate protected_amine N-Phenyl Carbamate

Caption: General scheme for amine protection and deprotection.

Experimental Protocol: Protection using Phenyl Chloroformate

This protocol describes the general procedure for the protection of a primary amine using phenyl chloroformate.

Materials:

Procedure:

  • Dissolve the amine (1.0 eq) in dry THF under an inert atmosphere (e.g., Argon).[3]

  • To the stirred solution, add phenyl chloroformate (1.1 eq) in one portion at room temperature.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with a 1 N NaOH aqueous solution.[3]

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography or recrystallization as needed.

Experimental Protocol: Selective Protection of Polyamines using Alkyl Phenyl Carbonates

This method is particularly useful for the chemoselective protection of primary amines in the presence of secondary amines.[5]

Materials:

  • Polyamine

  • Alkyl phenyl carbonate (e.g., benzyl (B1604629) phenyl carbonate)

  • Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Phosphate (B84403) buffer (0.025 M K₂HPO₄ and 0.025 M NaH₂PO₄)

  • 2 M Sulfuric acid (H₂SO₄)

  • 9 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the polyamine (1.0 eq) in CH₂Cl₂ or DMF.

  • Add the appropriate alkyl phenyl carbonate (1.1 eq per primary amino group).[5]

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into the phosphate buffer.

  • Adjust the pH to 3 with 2 M H₂SO₄ and extract with CH₂Cl₂.

  • Make the aqueous phase strongly alkaline with 9 M NaOH and extract with CH₂Cl₂ (3 times).

  • Combine the organic phases from the basic extraction, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the protected amine.[5]

Quantitative Data for Amine Protection
Amine SubstrateProtecting ReagentSolventYield (%)Reference
DiethylenetriamineBenzyl phenyl carbonateCH₂Cl₂72[5]
DipropylenetriamineBenzyl phenyl carbonateCH₂Cl₂77[5]
DiethylenetriamineAllyl phenyl carbonateCH₂Cl₂52[5]
SpermidineBenzyl phenyl carbonateDMF71[5]
4-MethoxybenzylaminePhenyl chloroformateTHF94[3]
Benzyl(ethyl)aminePhenyl chloroformateTHF94[3]
N-ethyl-1,2-diaminePhenyl chloroformateTHF93[3]

Deprotection of Phenyl Carbamates

The high stability of the this compound group makes its cleavage challenging. Researchers should carefully consider the compatibility of deprotection methods with other functional groups in their molecule.

Challenges in Deprotection

Deprotection typically requires strong basic hydrolysis, which can be detrimental to sensitive substrates.[3] Milder methods have been explored, but they can present their own challenges, such as the formation of side products.

G start N-Phenyl Carbamate intermediate Isocyanate Intermediate start->intermediate Base (e.g., TBAF) amine Desired Amine intermediate->amine Hydrolysis urea (B33335) Symmetrical Urea (Side Product) intermediate->urea Reaction with liberated amine

Caption: Deprotection pathway and potential side reaction.

Deprotection Protocols

This is the most traditional method but is limited by its harshness.

Reagents:

  • Strong base (e.g., NaOH, KOH) in a protic solvent.

General Conditions:

  • Elevated temperatures are often required.

  • Reaction times can be prolonged.

  • Compatibility with other functional groups is low.

Note: Due to the harshness and substrate-dependent nature of this method, a general, high-yielding protocol is difficult to define. Optimization is required for each specific substrate.

TBAF has been investigated for the cleavage of phenyl carbamates, proceeding through an isocyanate intermediate.[3][6] However, the liberated amine can react with the isocyanate to form a symmetrical urea.[3][4] The solvent plays a crucial role in the reaction outcome.

General Procedure:

  • Dissolve the N-phenyl carbamate in an appropriate solvent (e.g., THF, MeCN).

  • Add TBAF (as a solution in THF) and stir at room temperature.

  • Monitor the reaction for the formation of the desired amine and the potential urea byproduct.

  • Work-up involves aqueous extraction and purification by chromatography.

Solvent Effects on Deprotection with TBAF:

SolventPredominant ProductReference
THFMixture of amine and urea[3]
MeCNSymmetrical urea[3]
ChloroformSymmetrical urea (slow reaction)[3]

A method for the deprotection of N-phenylcarbamoyl groups from alcohols has been reported, which may be adaptable for amines, though this has not been explicitly demonstrated.[7]

Reagents:

Conditions:

  • The reaction is performed at room temperature.[7]

Researchers should exercise caution and perform initial small-scale trials to validate this method for N-phenyl carbamates of amines.

Orthogonal Protection Strategies

The high stability of the this compound group allows for its use in orthogonal protection schemes with more labile protecting groups like Boc (acid-labile) and Fmoc (base-labile).[1][2][8] A this compound can remain intact while Boc or Fmoc groups are selectively removed.

G Molecule Multi-functional Molecule (Amine-Phoc, Amine-Boc, Amine-Fmoc) Boc Boc Deprotection (Acid) Molecule->Boc Selective Cleavage Fmoc Fmoc Deprotection (Base) Molecule->Fmoc Selective Cleavage Phoc Phoc Deprotection (Harsh Base) Molecule->Phoc Less Selective/ Harsh Conditions

Caption: Orthogonal relationship of Phoc with Boc and Fmoc.

Summary of this compound Stability

ConditionStabilityReference
Strong AcidStable[3]
Dilute AcidStable[3]
Strong BaseLabile[3]
Dilute BaseRelatively Stable[3]
Catalytic HydrogenolysisStable[9]
TBAFLabile[3][6]

Conclusion

The this compound protecting group is a valuable tool for the selective protection of primary amines, offering high stability under a variety of reaction conditions. While its installation is straightforward and high-yielding, its removal presents a significant challenge that must be carefully considered during synthetic planning. The development of milder and more selective deprotection methods would greatly enhance the utility of this otherwise robust protecting group. Researchers are encouraged to carefully evaluate the stability of their substrates to the known deprotection conditions before incorporating the this compound group into their synthetic strategies.

References

Phenyl carbamate in peptide synthesis and its limitations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Phenyl Carbamate (B1207046) in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In peptide synthesis, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[1] While the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are the cornerstones of modern solid-phase peptide synthesis (SPPS), other protecting groups have been explored.[1][2] The phenyloxycarbonyl (Phoc) group, a type of phenyl carbamate, is one such group. Historically, it was studied as an amine protecting group but was quickly superseded by Boc and Fmoc due to significant limitations.[3][4] Nevertheless, phenyl carbamates exhibit unique chemoselectivity that has found applications in other areas of organic synthesis, such as the preparation of ureas and polyureas.[3][4]

This document provides detailed application notes on the use of the Phoc group in synthesis, outlines its primary limitations in the context of peptide assembly, and presents relevant experimental protocols.

Applications of this compound (Phoc) Protection

While not mainstream in modern peptide synthesis, the Phoc group offers specific functionalities:

  • Amine Protection and Stability : Phenyl carbamates are stable over time and can be purified by standard methods like flash chromatography.[3] They are resistant to acidic aqueous media, allowing for selective deprotection of other acid-labile groups.[4]

  • Synthesis of Ureas : Phoc-protected primary amines are reactive precursors for the synthesis of both symmetrical and dissymmetric ureas.[3][4] This reactivity stems from the formation of an isocyanate intermediate under basic conditions.[4]

  • Chemoselective Reactivity : A key feature of Phoc carbamates is their differential reactivity based on the substitution of the nitrogen atom. Phoc groups on primary amines are significantly more reactive than those on secondary amines, allowing for selective transformations in molecules containing both types of amines.[3][4]

Limitations and Side Reactions in Peptide Synthesis

The widespread adoption of the Phoc group in peptide synthesis has been hindered by several critical drawbacks.

  • Intramolecular Cyclization : The most significant limitation is the propensity for Phoc-protected peptides to undergo intramolecular cyclization reactions.[3][4] A related group, the phenylthiocarbonyl (Ptc) group, was shown to promote hydantoin (B18101) formation in dipeptides upon attempted deprotection, a side reaction that terminated peptide elongation.[5]

  • Harsh Deprotection Conditions : Removal of the Phoc group to regenerate the free amine requires strongly basic conditions, such as the use of hydroxide (B78521) ions.[4] These conditions are incompatible with many functional groups present in complex peptides and can lead to side reactions like racemization or hydrolysis of ester-based resin linkers.[4][6]

  • Formation of Urea (B33335) Byproducts : Deprotection of Phoc-protected amines, particularly with reagents like tetra-n-butylammonium fluoride (B91410) (TBAF), often yields symmetrical ureas as a major byproduct instead of the desired free amine.[3][4] This occurs because the deprotection proceeds via an isocyanate intermediate, which is readily trapped by the newly formed free amine.[4]

  • Inferiority to Boc and Fmoc : The Boc and Fmoc strategies offer a superior system of "orthogonality," where the Nα-protecting group can be removed under conditions (acid for Boc, mild base for Fmoc) that leave side-chain protecting groups and the resin linkage intact.[1] The Phoc group lacks this high degree of orthogonality and its harsh deprotection conditions make it unsuitable for routine SPPS.[1][4]

Data Presentation

Table 1: Comparison of Common Nα-Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsStability
Phenyloxycarbonyl PhocPhenyl ChloroformateStrong Base (e.g., NaOH, TBAF)Stable to acid; Unstable to strong base.[4]
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonateStrong Acid (e.g., TFA).[7]Stable to base and hydrogenolysis; Unstable to acid.[1]
9-Fluorenylmethoxycarbonyl FmocFmoc-OSu, Fmoc-ClMild Base (e.g., 20% Piperidine in DMF).[7]Stable to acid and hydrogenolysis; Unstable to base.[1]
Table 2: Effect of Solvent on TBAF-Mediated Deprotection of a Phoc-Carbamate[3][4]

This table summarizes the outcome of reacting a Phoc-protected primary amine (2a) with 1.2 equivalents of TBAF in various solvents. The results highlight the strong influence of the solvent on the product distribution between the desired free amine (1a) and the symmetrical urea byproduct (3aa).

EntrySolventTime (h)Ratio of Amine (1a) to Urea (3aa)
1THF0.545 : 55
2Chloroform720 : 100
3MeCN0.50 : 100
4DMSO0.5Undetermined structures observed

Data adapted from Huguenot, F., & Vidal, M. (2022). ACS Omega, 7(49), 44861–44868.[3]

Visualizations

Diagrams of Key Pathways and Relationships

Phoc_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Amine Primary Amine (R-NH2) Phoc_Amine Phoc-Protected Amine (R-NH-CO-OPh) Amine->Phoc_Amine  THF, Base Reagent Phenyl Chloroformate (PhO-CO-Cl) Reagent->Phoc_Amine Phoc_Amine_2 Phoc-Protected Amine (R-NH-CO-OPh) Deprot_Reagent Strong Base (e.g., TBAF, NaOH) Free_Amine Free Amine (R-NH2) Deprot_Reagent->Free_Amine Phoc_Amine_2->Free_Amine  Cleavage

Caption: General workflow for amine protection using Phoc and subsequent deprotection.

Urea_Formation_Side_Reaction Phoc_Amine Phoc-Protected Amine (R-NH-CO-OPh) Isocyanate Isocyanate Intermediate (R-N=C=O) Phoc_Amine->Isocyanate  Base (e.g., TBAF)  E1cb mechanism Free_Amine Free Amine (R-NH2) Isocyanate->Free_Amine  Hydrolysis  (from H2O in TBAF) Urea Symmetrical Urea (R-NH-CO-NH-R) Isocyanate->Urea  Trapped by Free Amine Free_Amine->Urea

Caption: Side reaction pathway showing urea formation during Phoc deprotection.

Protecting_Group_Lability Phoc Phoc Group Cleavage Amine Deprotection Phoc->Cleavage Strong Base (e.g., NaOH) Boc Boc Group Boc->Cleavage Strong Acid (e.g., TFA) Fmoc Fmoc Group Fmoc->Cleavage Mild Base (e.g., Piperidine)

Caption: Comparison of deprotection conditions for Phoc, Boc, and Fmoc groups.

Experimental Protocols

The following protocols are generalized procedures adapted from the literature.[3][4] Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Protection of an Amine with Phenyl Chloroformate (Phoc Formation)

Materials:

  • Primary amine

  • Phenyl chloroformate

  • Dry Tetrahydrofuran (THF)

  • 1 N Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 equiv) in dry THF under an inert atmosphere (e.g., Argon).

  • At room temperature, add phenyl chloroformate (1.1 equiv) dropwise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

  • Quench the reaction by adding 1 N NaOH aqueous solution.

  • Extract the mixture twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude Phoc-protected amine, which can be purified by flash column chromatography.

Protocol 2: General Procedure for Deprotection via Symmetrical Urea Formation

Materials:

  • Phoc-protected amine

  • Tetra-n-butylammonium fluoride (TBAF), 1M solution in THF

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the Phoc-protected amine (1.0 equiv) in MeCN.

  • Add TBAF (0.25 equiv) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue, containing the symmetrical urea, can be purified by flash column chromatography. Note: This protocol is optimized for urea formation. Achieving the free amine is often difficult and results in mixtures.[3][4]

Protocol 3: Synthesis of a Dissymmetric Urea from a Phoc-Protected Amine

Materials:

  • Phoc-protected primary amine

  • A second primary or secondary amine

  • Triethylamine (NEt₃)

  • Chloroform

Procedure:

  • In a round-bottom flask, create a mixture of the Phoc-protected amine (1.0 equiv), the selected amine (1.2 equiv), and NEt₃ (3.0 equiv) in chloroform.

  • Reflux the mixture for 48 hours or until TLC indicates completion.

  • Cool the reaction mixture to room temperature and dilute with DCM.

  • Wash the organic phase sequentially with 1 N NaOH and 2 N HCl aqueous solutions.

  • Dry the organic phase and evaporate the solvent.

  • Purify the resulting residue by flash column chromatography to afford the pure dissymmetric urea.[3]

References

Applications of Phenyl Carbamate in Medicinal Chemistry and Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenyl carbamate (B1207046) moiety is a versatile functional group with significant applications in medicinal chemistry and drug design. Its unique chemical properties allow it to serve as a key pharmacophore, a prodrug-forming group, and a directing group in organic synthesis. This document provides detailed application notes and experimental protocols for the use of phenyl carbamate derivatives in drug discovery and development, with a focus on their roles as cholinesterase inhibitors and anticancer agents.

This compound as a Pharmacophore in Cholinesterase Inhibitors

Phenyl carbamates are a well-established class of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. Their mechanism of action involves the carbamoylation of the serine residue in the active site of these enzymes, leading to their inactivation and a subsequent increase in acetylcholine (B1216132) levels. This makes them valuable therapeutic agents for the symptomatic treatment of Alzheimer's disease.[1]

Application Note:

This compound-based inhibitors are designed to mimic the transition state of acetylcholine hydrolysis. The phenyl ring often interacts with key residues in the active site gorge, while the carbamate moiety is positioned for nucleophilic attack by the catalytic serine. Structure-activity relationship (SAR) studies have shown that substitutions on both the phenyl ring and the carbamate nitrogen can significantly influence potency and selectivity for AChE versus BChE.

Quantitative Data: Cholinesterase Inhibitory Activity
CompoundTargetIC50 (µM)Reference
RivastigmineAChE0.0043[2]
PhysostigmineAChE0.043[2]
DonepezilAChE0.021[2]
GalantamineAChE2.28[2]
TacrineAChE0.109[2]
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (Compound 23)BChE-[3]
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28)BChE-[3]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by this compound derivatives.[2][4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test this compound compounds

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of ATCI (substrate) and DTNB (Ellman's reagent) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the test compound solution at various concentrations to the sample wells.

    • Add 10 µL of the positive control solution to the positive control wells.

    • Add 10 µL of the vehicle (e.g., DMSO) to the negative control (100% activity) and blank wells.

    • Add 20 µL of AChE solution to all wells except the blank wells (add 20 µL of buffer instead).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ACh Synthesis Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh Exocytosis AChE AChE ACh->AChE Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Binds to Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Choline_Acetate->Choline Reuptake Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction Cognition Cognition, Memory Signal_Transduction->Cognition Phenyl_Carbamate This compound Inhibitor Phenyl_Carbamate->AChE Inhibits VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Phenyl_Carbamate_Kinase_I This compound Kinase Inhibitor Phenyl_Carbamate_Kinase_I->VEGFR2_dimer Inhibits Autophosphorylation Drug_Discovery_Workflow cluster_synthesis Synthesis & SAR cluster_assays In Vitro & In Vivo Assays start Target Identification & Validation hit_id Hit Identification (e.g., HTS) start->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt synthesis This compound Synthesis (e.g., using Phenyl Chloroformate) hit_to_lead->synthesis preclinical Preclinical Development lead_opt->preclinical lead_opt->synthesis clinical Clinical Trials preclinical->clinical in_vivo In Vivo Models (e.g., Animal Studies) preclinical->in_vivo approval Regulatory Approval & Market clinical->approval sar Structure-Activity Relationship (SAR) Studies synthesis->sar biochemical Biochemical Assays (e.g., Enzyme Inhibition) synthesis->biochemical cell_based Cell-Based Assays (e.g., Cytotoxicity) synthesis->cell_based sar->hit_to_lead sar->lead_opt biochemical->sar cell_based->sar

References

Application Notes and Protocols for the Laboratory Synthesis of Phenyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenyl carbamates are a significant class of organic compounds widely utilized in medicinal chemistry and drug design. They serve as crucial intermediates in the synthesis of various pharmaceuticals, acting as bioisosteres for amide bonds to improve metabolic stability, or as key components of pharmacophores that interact with biological targets.[1] This document provides detailed protocols for the laboratory-scale synthesis of phenyl carbamates, focusing on a common and versatile method utilizing phenyl chloroformate and an amine.

Reaction Scheme

The synthesis of phenyl carbamate (B1207046) from an amine and phenyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The amino group of the amine attacks the electrophilic carbonyl carbon of phenyl chloroformate, leading to the formation of the phenyl carbamate and hydrochloric acid as a byproduct.[1]

General Reaction:

R-NH₂ + C₆H₅OCOCl → R-NHCOOC₆H₅ + HCl

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound.

Method 1: Synthesis from an Amine and Phenyl Chloroformate

This is a widely used and versatile method for preparing phenyl carbamates from primary or secondary amines.[2]

Materials:

  • Amine (e.g., aniline (B41778) for the synthesis of phenyl phenylcarbamate) (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)[3]

  • Dry Tetrahydrofuran (THF)[3]

  • 1 N Sodium hydroxide (B78521) (NaOH) aqueous solution[3]

  • Dichloromethane (CH₂Cl₂)[3]

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[1][3]

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equiv) in dry THF under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Addition of Phenyl Chloroformate: To the magnetically stirred solution at room temperature, add phenyl chloroformate (1.1 equiv) dropwise using a dropping funnel.[1][3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is completely consumed.[3] Reaction times can vary from a few hours to overnight.[1]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a 1 N NaOH aqueous solution.[3]

    • Transfer the mixture to a separatory funnel and extract the product twice with dichloromethane.[3]

    • Combine the organic extracts and wash them with brine.[1][3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1][3]

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure this compound.[1]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Phenyl Phenylcarbamate, a specific example of a this compound.

ParameterValueReference
Reactants
Aniline1.0 equiv[3]
Phenyl Chloroformate1.1 equiv[3]
Reaction Conditions
SolventDry THF[3]
TemperatureRoom Temperature[3]
Product Information
Product NamePhenyl Phenylcarbamate[3]
Yield87%[3]
Physical StateWhite solid[3]
Analytical Data
¹H NMR (400 MHz, DMSO-d₆)δ: 10.22 (bs, 1H), 7.52 (d, J = 8.2 Hz, 2H), 7.44 (t, J = 8.2 Hz, 2H), 7.36–7.20 (m, 5H), 7.05 (t, J = 7.4 Hz, 1H)[3]
¹³C NMR (100 MHz, DMSO-d₆)δ: 152.2, 151.0, 139.1, 129.9, 129.3, 125.9, 123.4, 122.4, 118.9[3]

Mandatory Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ Carbamate This compound (R-NHCOOC₆H₅) Amine->Carbamate + PhCF Phenyl Chloroformate (C₆H₅OCOCl) PhCF->Carbamate HCl HCl

Caption: Reaction scheme for this compound synthesis.

experimental_workflow start Start: Dissolve Amine in THF add_phcf Add Phenyl Chloroformate start->add_phcf react Stir at Room Temperature (Monitor by TLC) add_phcf->react workup Work-up: - Dilute with NaOH(aq) - Extract with CH₂Cl₂ - Wash with Brine react->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes: Phenyl Carbamate as a Versatile Synthon for Urea and Polyurea Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl carbamates have emerged as highly effective and versatile synthons in organic synthesis, particularly for the preparation of ureas and polyureas. Their utility lies in their ability to act as stable, solid, and less hazardous alternatives to isocyanates and phosgene-based reagents.[1][2] The phenoxy group serves as a good leaving group, facilitating the nucleophilic attack by amines to form the thermodynamically stable urea (B33335) linkage. This approach offers several advantages, including mild reaction conditions, high yields, and amenability to large-scale synthesis.[1][3] These characteristics make phenyl carbamates particularly valuable in the fields of medicinal chemistry, materials science, and drug development, where the urea moiety is a common structural motif in biologically active compounds and robust polymers.

Core Applications

  • Synthesis of Unsymmetrical Ureas: Phenyl carbamates are excellent precursors for the synthesis of unsymmetrical N,N'-disubstituted ureas. The reaction proceeds by treating a phenyl carbamate (B1207046) with a stoichiometric amount of a primary or secondary amine.[3] This method allows for the controlled and selective introduction of different substituents on the urea nitrogen atoms.

  • Isocyanate-Free Polyurea Synthesis: In polymer chemistry, phenyl carbamates, particularly difunctional phenyl dicarbamates, are employed in non-isocyanate routes for the preparation of polyureas.[4][5] This approach circumvents the use of toxic and moisture-sensitive isocyanates, offering a safer and more environmentally friendly pathway to these important polymers.[4][6]

  • Solid-Phase Synthesis: The stability of phenyl carbamates makes them suitable for solid-phase organic synthesis, enabling the efficient preparation of urea derivatives and hydantoins on a solid support.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Phenyl Carbamates

This protocol describes the synthesis of a phenyl carbamate from a primary or secondary amine and phenyl chloroformate.[8]

Materials:

  • Primary or secondary amine

  • Phenyl chloroformate

  • Dry Tetrahydrofuran (THF)

  • 1 N Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH2Cl2)

  • Brine

  • Magnesium sulfate (B86663) (MgSO4)

  • Argon (Ar) gas

Procedure:

  • Dissolve the amine (5.0 mmol, 1.0 equiv) in dry THF (20.0 mL) in a round-bottom flask under an argon atmosphere.

  • To the magnetically stirred solution, add phenyl chloroformate (5.5 mmol, 1.1 equiv) in one portion at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 1 N NaOH aqueous solution.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the this compound.

experimental_workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Amine Amine in dry THF ReactionVessel Reaction at RT under Argon Amine->ReactionVessel PhChloroformate Phenyl Chloroformate PhChloroformate->ReactionVessel Quench Quench with 1N NaOH ReactionVessel->Quench After TLC confirmation Extraction Extract with CH2Cl2 Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry with MgSO4 Wash->Dry Product This compound Dry->Product Filter & Concentrate

Protocol 2: Synthesis of Unsymmetrical N,N'-Disubstituted Ureas in DMSO

This protocol details a mild and efficient procedure for synthesizing unsymmetrical ureas from phenyl carbamates and amines using Dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1][3]

Materials:

  • This compound

  • Primary or secondary amine

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the this compound (1.0 mmol, 1.0 equiv) in DMSO.

  • Add the amine (1.0 to 1.1 equiv) to the solution at ambient temperature.[1]

  • Stir the reaction mixture at room temperature. The reaction is typically fast, ranging from instantaneous to a few hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the urea product can often be isolated by precipitation upon addition of water, followed by filtration. Further purification can be achieved by recrystallization or column chromatography if necessary.

experimental_workflow_2 cluster_reactants Reactants cluster_reaction Reaction in DMSO cluster_isolation Product Isolation cluster_product Final Product PC This compound ReactionVessel Stir at Ambient Temp PC->ReactionVessel Amine Amine Amine->ReactionVessel Precipitation Add Water ReactionVessel->Precipitation Upon completion Filtration Filter Precipitation->Filtration Urea Unsymmetrical Urea Filtration->Urea

Protocol 3: Synthesis of Unsymmetrical Ureas in Chloroform (B151607) with Base

This protocol describes the synthesis of ureas under reflux conditions in chloroform, which can be useful for less reactive amines.[8]

Materials:

  • This compound

  • Amine

  • Triethylamine (B128534) (NEt3)

  • Chloroform (CHCl3)

  • Dichloromethane (CH2Cl2)

  • 1 N Sodium hydroxide (NaOH) solution

  • 2 N Hydrochloric acid (HCl) solution

Procedure:

  • In a round-bottom flask, prepare a mixture of the this compound (1.0 mmol, 1.0 equiv), the selected amine (1.2 mmol, 1.2 equiv), and triethylamine (3.0 mmol) in chloroform (10 mL).[8]

  • Reflux the mixture for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Extract the mixture with 1 N NaOH aqueous solution.

  • Wash the combined organic phase with 2 N HCl aqueous solution.

  • Dry the organic layer and evaporate the solvent to dryness.

  • Purify the residue by flash column chromatography to obtain the pure urea.[8]

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of ureas from phenyl carbamates under different reaction conditions.

Table 1: Synthesis of Ureas in DMSO at Ambient Temperature [1][3]

This compound ReactantAmine ReactantReaction TimeYield (%)
Phenyl N-benzylcarbamateCyclohexylamine5 min98
Phenyl N-benzylcarbamateMorpholine5 min95
Phenyl N-cyclohexylcarbamateBenzylamine2 h96
Phenyl N-cyclohexylcarbamateAniline3 h85

Table 2: Synthesis of Ureas in Chloroform at Reflux [8]

This compound ReactantAmine ReactantYield (%)
Phenyl N-benzylcarbamaten-Butylamine85
Phenyl N-benzylcarbamateAniline70
Phenyl N-ethylcarbamateBenzylamine90

Application in Polyurea Synthesis

The principles of urea formation from phenyl carbamates can be extended to the synthesis of polyureas. This is typically achieved by reacting a difunctional phenyl dicarbamate with a diamine. This non-isocyanate route is gaining traction for producing polyureas with high molecular weights and desirable mechanical properties.[4] The reaction can be performed in solution or in the melt phase.[5]

Conceptual Workflow for Polyurea Synthesis

logical_relationship cluster_monomers Monomers cluster_polymerization Polymerization cluster_product Product Dicarbamate Di-functional Phenyl Dicarbamate PolymerizationStep Polycondensation Dicarbamate->PolymerizationStep Diamine Diamine Diamine->PolymerizationStep Polyurea Polyurea PolymerizationStep->Polyurea Phenol Phenol (by-product) PolymerizationStep->Phenol

A significant challenge in the aminolysis of carbamates for polyurea synthesis can be N-alkylation as a side reaction, which can limit the molecular weight of the resulting polymer.[4] Strategies to mitigate this include enhancing the rate of carbamate aminolysis or using more sterically hindered carbamates.[4]

Phenyl carbamates are valuable and practical synthons for the preparation of a wide range of ureas and polyureas. The methodologies are generally characterized by mild conditions, high efficiency, and avoidance of hazardous reagents. These attributes make the use of phenyl carbamates a highly attractive strategy in both academic research and industrial applications, particularly in the development of pharmaceuticals and advanced polymer materials.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl N-Phenyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl N-phenyl carbamate (B1207046) derivatives, a crucial scaffold in medicinal chemistry and materials science. The following sections outline three robust palladium-catalyzed methods, offering a comparative overview of their scope, efficiency, and reaction conditions.

Introduction

Methyl N-phenyl carbamate derivatives are prevalent structural motifs in a wide range of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient construction of the core C–N bond in these molecules. This document details three contemporary palladium-catalyzed approaches:

  • Buchwald-Hartwig Cross-Coupling of Aryl Halides/Triflates with Sodium Cyanate (B1221674) and Methanol (B129727): A versatile one-pot method that proceeds via an in situ generated isocyanate intermediate.

  • Intermolecular Amidation of Aryl Chlorides with Methyl Carbamate: A direct coupling strategy employing a highly efficient phosphine (B1218219) ligand-based catalyst system.

  • Oxidative Carbonylation of Anilines: A classic approach that utilizes carbon monoxide and an oxidant to directly carbonylate the amino group.

These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions, providing researchers with a selection of tools to suit their specific synthetic needs.

Method 1: Buchwald-Hartwig Cross-Coupling of Aryl Halides/Triflates with Sodium Cyanate and Methanol

This method, developed by Buchwald and coworkers, allows for the efficient synthesis of N-aryl carbamates from readily available aryl chlorides and triflates. The reaction proceeds through a palladium-catalyzed coupling of the aryl electrophile with sodium cyanate to form an aryl isocyanate in situ, which is then trapped by an alcohol nucleophile.

Data Presentation
EntryAryl Halide/TriflateProductYield (%)
14-ChlorotolueneMethyl (4-methylphenyl)carbamate85
24-ChloroanisoleMethyl (4-methoxyphenyl)carbamate92
34-ChlorobenzonitrileMethyl (4-cyanophenyl)carbamate78
41-Chloro-4-(trifluoromethyl)benzeneMethyl (4-(trifluoromethyl)phenyl)carbamate81
52-ChlorotolueneMethyl (2-methylphenyl)carbamate75
61-Chloro-2-nitrobenzeneMethyl (2-nitrophenyl)carbamate68
7Phenyl triflateMethyl phenylcarbamate95
84-tert-Butylphenyl triflateMethyl (4-tert-butylphenyl)carbamate91
Experimental Protocol

General Procedure for the Palladium-Catalyzed Synthesis of N-Aryl Carbamates:

An oven-dried resealable Schlenk tube is charged with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 19.1 mg, 0.04 mmol, 8 mol%), and sodium cyanate (45.5 mg, 0.7 mmol, 1.4 equiv). The tube is evacuated and backfilled with argon. The aryl halide or triflate (0.5 mmol, 1.0 equiv), the alcohol (1.0 mmol, 2.0 equiv), and toluene (B28343) (1.0 mL) are added. The tube is sealed, and the reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl carbamate.

Signaling Pathway Diagram

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_intermediates Intermediates cluster_product Product ArylX Aryl Halide/Triflate (Ar-X) ArNCO Aryl Isocyanate (Ar-N=C=O) (in situ) ArylX->ArNCO Pd-catalyzed coupling NaOCN Sodium Cyanate (NaOCN) NaOCN->ArNCO MeOH Methanol (MeOH) Carbamate Methyl N-Phenyl Carbamate Derivative MeOH->Carbamate Pd_catalyst Pd₂(dba)₃ / Ligand Pd_catalyst->ArNCO ArNCO->Carbamate Nucleophilic attack

Caption: Reaction pathway for the Buchwald-Hartwig carbamoylation.

Method 2: Xphos Pd G2 Catalyzed Intermolecular Amidation of Aryl Chlorides with Methyl Carbamate

This recently developed method provides an efficient and direct route to methyl N-phenyl carbamate derivatives through the intermolecular amidation of aryl chlorides.[1][2][3] The use of the Xphos Pd G2 pre-catalyst allows for the coupling of a wide range of electronically and sterically diverse aryl chlorides under relatively mild conditions.[1] This protocol is noted for its operational simplicity and excellent functional group compatibility.[1][2]

Data Presentation
EntryAryl ChlorideProductYield (%)
14-ChlorotolueneMethyl (4-methylphenyl)carbamate91
24-ChloroanisoleMethyl (4-methoxyphenyl)carbamate95
34-ChlorobenzonitrileMethyl (4-cyanophenyl)carbamate85
41-Chloro-4-fluorobenzeneMethyl (4-fluorophenyl)carbamate88
52-Chloro-1,3-dimethylbenzeneMethyl (2,6-dimethylphenyl)carbamate72
63-ChloropyridineMethyl pyridin-3-ylcarbamate79
71-Chloro-4-acetylbenzeneMethyl (4-acetylphenyl)carbamate82
81-Chloro-3-nitrobenzeneMethyl (3-nitrophenyl)carbamate76
Experimental Protocol

General Procedure for Xphos Pd G2 Catalyzed Intermolecular Amidation:

To a screw-capped vial equipped with a magnetic stir bar is added the aryl chloride (1.0 mmol, 1.0 equiv), methyl carbamate (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv). The vial is evacuated and backfilled with argon. The solvent (e.g., t-BuOH or dioxane, 2 mL) is added, followed by the Xphos Pd G2 catalyst (0.02 mmol, 2 mol%). The vial is sealed, and the reaction mixture is stirred at 100-120 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a short pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired methyl N-phenyl carbamate derivative.

Experimental Workflow Diagram

G Start Start Setup Reaction Setup: - Aryl Chloride - Methyl Carbamate - Base (K₂CO₃/Cs₂CO₃) - Solvent (t-BuOH/Dioxane) Start->Setup Inert Evacuate and Backfill with Argon Setup->Inert Catalyst Add Xphos Pd G2 Catalyst Inert->Catalyst Heat Heat at 100-120 °C for 12-24 h Catalyst->Heat Cooldown Cool to Room Temperature Heat->Cooldown Workup Workup: - Dilute with EtOAc - Filter through Silica Cooldown->Workup Purify Purification: Flash Column Chromatography Workup->Purify Product Methyl N-Phenyl Carbamate Derivative Purify->Product

Caption: Workflow for Xphos Pd G2 catalyzed amidation.

Method 3: Palladium-Catalyzed Oxidative Carbonylation of Anilines

This method involves the direct carbonylation of anilines using carbon monoxide in the presence of a palladium catalyst and an oxidant.[2] While this approach often requires elevated pressures of carbon monoxide and an oxidant (such as air or pure oxygen), it represents a direct and atom-economical route to carbamates. The choice of co-catalyst and reaction conditions is crucial for achieving high selectivity for the desired methyl N-phenyl carbamate over other potential products like ureas.

Data Presentation
EntryAniline (B41778) DerivativeCo-catalyst/PromoterPressure (CO/O₂)Yield (%)
1AnilineNaI20 atm / 5 atm75
24-MethylanilineCuCl₂30 atm / 5 atm82
34-MethoxyanilineMn(OAc)₂25 atm / 5 atm88
44-FluoroanilineNaI20 atm / 5 atm72
53-ChloroanilineCu(OAc)₂30 atm / 5 atm65
62-MethylanilineNaI20 atm / 5 atm68
7AnilineFe(acac)₃25 atm / 5 atm79
84-tert-ButylanilineCuCl₂30 atm / 5 atm85
Experimental Protocol

General Procedure for Palladium-Catalyzed Oxidative Carbonylation:

Caution: This reaction should be carried out in a high-pressure autoclave by personnel trained in high-pressure techniques.

In a glass liner of a high-pressure autoclave, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a co-catalyst/promoter (e.g., NaI, 0.2 mmol, 20 mol%), and methanol (10 mL) are added. The aniline derivative (1.0 mmol, 1.0 equiv) is then added. The autoclave is sealed and purged several times with carbon monoxide. The autoclave is then pressurized with carbon monoxide to the desired pressure, followed by the introduction of oxygen or air to the desired partial pressure. The reaction mixture is heated to 100-140 °C and stirred for 6-12 hours. After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Logical Relationship Diagram

G cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions Aniline Aniline Derivative Reaction Oxidative Carbonylation Aniline->Reaction CO Carbon Monoxide (CO) CO->Reaction MeOH Methanol (MeOH) MeOH->Reaction Oxidant Oxidant (O₂/Air) Oxidant->Reaction Catalyst Pd(OAc)₂ + Co-catalyst Catalyst->Reaction Pressure High Pressure Pressure->Reaction Temperature Elevated Temperature Temperature->Reaction Product Methyl N-Phenyl Carbamate Derivative Reaction->Product

Caption: Key components and conditions for oxidative carbonylation.

Conclusion

The palladium-catalyzed synthesis of methyl N-phenyl carbamate derivatives offers a range of powerful and adaptable methods for accessing these important compounds. The choice of method will depend on the specific requirements of the synthesis, including the nature of the starting materials, desired functional group tolerance, and available equipment. The protocols and data presented herein provide a solid foundation for researchers to select and implement the most suitable synthetic strategy for their targets.

References

Application Notes and Protocols for the One-Pot Synthesis of Methyl N-Phenyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-phenyl carbamate (B1207046) (MPC) is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production through a one-pot reaction of aniline (B41778) and urea (B33335) presents a more environmentally benign and efficient alternative to traditional methods that often involve hazardous reagents like phosgene. This document provides detailed application notes and experimental protocols for the one-pot synthesis of methyl N-phenyl carbamate, focusing on different catalytic systems to offer flexibility and optimization options for researchers.

Reaction Overview and Signaling Pathways

The one-pot synthesis of methyl N-phenyl carbamate from aniline and urea involves the reaction of aniline with an in-situ generated isocyanic acid equivalent from urea, followed by trapping with methanol. The reaction pathway can be influenced by the choice of catalyst. In the absence of a catalyst, the reaction is believed to proceed through a phenylurea intermediate.[1] However, with a catalyst such as γ-Al2O3, the pathway can shift to a methyl carbamate intermediate.[1]

Quantitative Data Summary

The selection of an appropriate catalyst is crucial for achieving high conversion and selectivity in the synthesis of methyl N-phenyl carbamate. The following table summarizes the performance of various catalysts under different reaction conditions.

CatalystAniline Conversion (%)MPC Selectivity (%)Reaction Temperature (°C)Reaction Time (h)Molar Ratio (Aniline:Urea:Methanol)
KNO3/Zeolite HY[2][3]93.182.618061:1.5:20
γ-Al2O3[4]88.484.618021:5:75
Zn/Al/Ce Mixed Oxide[5]95.881.61704Not Specified

Experimental Workflow

The following diagram illustrates the general experimental workflow for the one-pot synthesis of methyl N-phenyl carbamate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents (Aniline, Urea, Catalyst) methanol Add Methanol autoclave Charge Autoclave methanol->autoclave Transfer Slurry seal Seal and Purge autoclave->seal heat Heat and Stir seal->heat monitor Monitor Reaction (TLC, GC, or HPLC) heat->monitor cool Cool to RT monitor->cool filter Filter Catalyst cool->filter evaporate Evaporate Methanol filter->evaporate extract Extract with Solvent evaporate->extract dry Dry Organic Layer extract->dry purify Purify by Recrystallization or Chromatography dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize reaction_pathway aniline Aniline phenylurea Phenylurea Intermediate aniline->phenylurea No Catalyst mpc Methyl N-Phenyl Carbamate aniline->mpc urea Urea urea->phenylurea No Catalyst methyl_carbamate Methyl Carbamate Intermediate urea->methyl_carbamate γ-Al2O3 Catalyst methanol Methanol methanol->methyl_carbamate γ-Al2O3 Catalyst phenylurea->mpc + Methanol methyl_carbamate->mpc

References

Phenyl Carbamate Derivatives as Potential Fungicidal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl carbamate (B1207046) derivatives have emerged as a significant class of compounds in the development of novel fungicidal agents. Their broad-spectrum activity against various phytopathogenic fungi, coupled with unique mechanisms of action, makes them promising candidates for agricultural and potential clinical applications. This document provides a comprehensive overview of their fungicidal properties, including quantitative data, detailed experimental protocols for their synthesis and evaluation, and insights into their molecular mechanisms of action. The information presented herein is intended to serve as a practical guide for researchers actively engaged in the discovery and development of new antifungal therapies.

Data Presentation: In Vitro Fungicidal Activity

The following tables summarize the in vitro fungicidal activity of various phenyl carbamate derivatives against a range of economically important plant pathogenic fungi. The data is presented as the median effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the mycelial growth of the fungus.

Table 1: Fungicidal Activity of N-Aryl Carbamate Derivatives against Various Phytopathogenic Fungi.

Compound IDFungal SpeciesEC50 (µg/mL)Reference
1afFusarium graminearum12.50[1][2]
1zFusarium oxysporum16.65[1][2]
3b1Botrytis cinerea12.94
3b2Botrytis cinerea17.21
3b2Fusarium graminearum9.53
3a9Colletotrichum destructivum16.70
3b12Colletotrichum siamense15.48

Table 2: Broad-Spectrum Antifungal Activity of Selected N-Aryl Carbamate Derivatives.

Compound IDBotrytis cinerea (EC50 µg/mL)Magnaporthe grisea (EC50 µg/mL)Pythium aphanidermatum (EC50 µg/mL)Fusarium graminearum (EC50 µg/mL)Valsa mali (EC50 µg/mL)Colletotrichum siamense (EC50 µg/mL)Fusarium oxysporum (EC50 µg/mL)Reference
1ag>50>50>50>50>50>50>50[1][2]
1s38.4542.1735.8228.9345.3133.7629.87[1]
1t25.6730.1928.4322.1533.4827.8124.56[1]
1x33.1238.7631.9825.4340.1130.2927.65[1]

Experimental Protocols

Synthesis of N-Aryl Carbamate Derivatives (via Hofmann Rearrangement)

This protocol describes a green synthesis approach for N-aryl carbamate derivatives from aromatic amides.[1]

Materials:

  • Aromatic amide

  • Oxone (2KHSO5·KHSO4·K2SO4)

  • Potassium chloride (KCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Appropriate alcohol (e.g., methanol, ethanol)

  • Dichloromethane (CH2Cl2)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the aromatic amide (1.0 mmol) in a mixture of the chosen alcohol (5 mL) and water (5 mL).

  • Add KCl (1.1 mmol) and Oxone (1.1 mmol) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Slowly add a solution of NaOH (2.2 mmol) in water (2 mL) dropwise over 10 minutes.

  • Continue stirring at room temperature for the time specified in the relevant literature (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous mixture with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram of the general experimental workflow for synthesis and in vitro evaluation.

G cluster_synthesis Synthesis cluster_invitro In Vitro Antifungal Assay start_synthesis Aromatic Amide reaction Hofmann Rearrangement start_synthesis->reaction reagents Oxone, KCl, NaOH, Alcohol reagents->reaction workup Extraction & Work-up reaction->workup purification Column Chromatography workup->purification characterization NMR, HRMS purification->characterization final_product This compound Derivative characterization->final_product compound_prep Compound Stock Solution (in DMSO) final_product->compound_prep start_invitro Fungal Strains inoculation Inoculate with fungal plug start_invitro->inoculation pda Potato Dextrose Agar (PDA) plate_prep Prepare PDA plates with compound pda->plate_prep compound_prep->plate_prep plate_prep->inoculation incubation Incubate at 25-28°C inoculation->incubation measurement Measure mycelial growth diameter incubation->measurement calculation Calculate Inhibition Rate & EC50 measurement->calculation results Quantitative Data calculation->results

Caption: Workflow for synthesis and in vitro testing.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition Method)

This protocol details the evaluation of the fungicidal activity of this compound derivatives against phytopathogenic fungi.[1]

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Fungal Culture Maintenance: Maintain pure cultures of the test fungi on PDA plates at 4°C and subculture every 2-3 months. For experiments, grow the fungi on fresh PDA plates at 25-28°C for 3-5 days to obtain actively growing mycelia.

  • Compound Stock Solution: Prepare a stock solution of the test this compound derivative in DMSO (e.g., 10 mg/mL).

  • Preparation of Test Plates:

    • Autoclave the PDA medium and cool it to approximately 50-60°C in a water bath.

    • Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL for preliminary screening; a serial dilution for EC50 determination). Ensure the final DMSO concentration does not exceed 1% (v/v), as this can inhibit fungal growth.

    • Prepare a control plate containing PDA with the same concentration of DMSO but without the test compound.

    • Pour the PDA mixtures into sterile 90 mm petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing fungal culture.

    • Place the mycelial disc, mycelium-side down, in the center of each test and control PDA plate.

  • Incubation: Incubate the inoculated plates at 25-28°C in the dark.

  • Data Collection and Analysis:

    • When the fungal growth in the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony in both the control and test plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control group. T = Average diameter of the fungal colony in the treatment group.

    • For EC50 determination, plot the inhibition percentage against the logarithm of the compound concentrations and determine the concentration that causes 50% inhibition using regression analysis.

In Vivo Antifungal Activity Assay (Detached Leaf Assay - Adapted Protocol)

This protocol provides a method for evaluating the protective and curative activity of this compound derivatives on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., cucumber, tomato).

  • Test fungus (e.g., Botrytis cinerea).

  • This compound derivative.

  • Sterile distilled water.

  • Tween 20 or other suitable surfactant.

  • Spore suspension of the test fungus (e.g., 1 x 10^5 spores/mL).

  • Moist chambers (e.g., petri dishes with moist filter paper).

  • Growth chamber or incubator with controlled light and temperature.

Procedure:

  • Plant Material and Fungal Inoculum Preparation:

    • Collect healthy, undamaged leaves from plants grown in a controlled environment.

    • Prepare a spore suspension of the test fungus in sterile distilled water with a small amount of surfactant (e.g., 0.05% Tween 20) to ensure even spreading. Adjust the concentration using a hemocytometer.

  • Compound Application:

    • Prepare solutions of the this compound derivative at various concentrations in sterile distilled water (with surfactant). Include a control treatment with only water and surfactant.

  • Protective Activity Assay:

    • Spray the detached leaves with the compound solutions until runoff.

    • Allow the leaves to air dry in a sterile environment.

    • Place the treated leaves, abaxial side up, in moist chambers.

    • Inoculate each leaf with a small droplet (e.g., 10 µL) of the fungal spore suspension.

  • Curative Activity Assay:

    • Place healthy, untreated leaves in moist chambers.

    • Inoculate the leaves with the fungal spore suspension.

    • Incubate for a set period (e.g., 24 hours) to allow for infection to begin.

    • Spray the inoculated leaves with the compound solutions.

  • Incubation and Assessment:

    • Incubate all moist chambers at an appropriate temperature (e.g., 20-25°C) with a photoperiod (e.g., 12 hours light/12 hours dark).

    • After a set incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion diameter or by using a disease severity rating scale.

    • Calculate the percentage of disease control for each treatment compared to the control.

Diagram of the in vivo detached leaf assay workflow.

G cluster_preventive Preventive Assay cluster_curative Curative Assay p_start Healthy Detached Leaves p_treat Spray with this compound p_start->p_treat p_inoculate Inoculate with Fungal Spores p_treat->p_inoculate p_incubate Incubate p_inoculate->p_incubate p_assess Assess Disease Severity p_incubate->p_assess results Disease Control (%) p_assess->results c_start Healthy Detached Leaves c_inoculate Inoculate with Fungal Spores c_start->c_inoculate c_incubate_pre Incubate (24h) c_inoculate->c_incubate_pre c_treat Spray with this compound c_incubate_pre->c_treat c_incubate_post Incubate c_treat->c_incubate_post c_assess Assess Disease Severity c_incubate_post->c_assess c_assess->results

Caption: Workflow for in vivo detached leaf assays.

Mechanism of Action: Signaling Pathways

The fungicidal activity of this compound derivatives is attributed to multiple mechanisms of action, primarily involving the disruption of cellular division and the induction of oxidative stress.

Inhibition of β-Tubulin Assembly

A key mechanism of action for many N-phenyl carbamates is the inhibition of microtubule assembly by binding to the β-tubulin protein. This action is particularly effective against fungal strains that have developed resistance to benzimidazole (B57391) fungicides, a phenomenon known as negative cross-resistance. By disrupting microtubule dynamics, these compounds arrest mitosis and inhibit fungal growth.

Diagram of the β-Tubulin Inhibition Pathway.

G cluster_fungus Fungal Cell PC This compound Derivative Tubulin β-Tubulin Subunit PC->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits assembly Mitosis Mitosis Microtubule->Mitosis Apoptosis Cell Death Microtubule->Apoptosis Disruption leads to Growth Fungal Growth & Proliferation Mitosis->Growth

Caption: Inhibition of β-tubulin assembly by phenyl carbamates.

Induction of Oxidative Stress

Several fungicidal agents, including potentially some this compound derivatives, can induce a common cellular death pathway mediated by oxidative damage. This involves the generation of reactive oxygen species (ROS) through the activation of signaling cascades like the Ras/PKA pathway, leading to mitochondrial dysfunction and ultimately, cell death.

Diagram of the Fungicide-Induced Oxidative Stress Pathway.

G cluster_pathway Oxidative Stress Pathway Fungicide This compound (or other fungicide) PrimaryTarget Primary Cellular Target (e.g., enzyme, membrane) Fungicide->PrimaryTarget StressResponse Cellular Stress Response PrimaryTarget->StressResponse RasPKA Ras/PKA Signaling Pathway StressResponse->RasPKA Activates Mitochondria Mitochondrial Activity RasPKA->Mitochondria Stimulates ROS Increased ROS Production Mitochondria->ROS Damage Oxidative Damage (DNA, proteins, lipids) ROS->Damage CellDeath Fungal Cell Death Damage->CellDeath

Caption: Oxidative stress pathway induced by fungicides.

Conclusion

This compound derivatives represent a versatile and potent class of fungicidal agents with significant potential for further development. The data and protocols provided in this document offer a foundational resource for researchers to synthesize, evaluate, and understand the mechanisms of these promising compounds. Future research should continue to explore the structure-activity relationships to optimize efficacy and spectrum, as well as further elucidate the intricate molecular pathways involved in their antifungal action.

References

Application Notes and Protocols: The Role of Phenyl Carbamate in the Synthesis of Polyurethane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of phenyl carbamate (B1207046) and its derivatives in the synthesis of polyurethane precursors. The content covers the use of phenol (B47542) as a blocking agent for isocyanates, enabling the formation of stable, heat-activated polyurethane systems, as well as the function of phenyl carbamates as key intermediates in safer, phosgene-free isocyanate manufacturing processes. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Phenyl Carbamate as a Blocked Isocyanate Precursor

The high reactivity of isocyanate (-NCO) groups necessitates the use of blocking agents to create stable, one-component polyurethane formulations. Phenol and its derivatives are widely employed as effective blocking agents. The resulting this compound linkage temporarily protects the isocyanate group, preventing premature reactions with polyols or moisture.[1] Upon heating, a reversible deblocking reaction occurs, regenerating the highly reactive isocyanate and releasing the phenol blocking agent, which then allows for the curing process to form the final polyurethane network.[2][3]

The deblocking temperature is a critical parameter for industrial applications and is influenced by the electronic properties of the substituents on the phenol.[3] Electron-withdrawing groups on the phenol ring can lower the deblocking temperature, making the process more energy-efficient.[3]

Quantitative Data: Deblocking Temperatures of Phenol-Blocked Isocyanates

The selection of a suitable blocking agent is contingent on the desired curing temperature for a specific application. The following table summarizes the deblocking temperatures for various phenol-based blocking agents.

Blocking AgentDeblocking Temperature (°C)Reference
Phenol140-145[1]
2,4-DichlorophenolBelow 160[3]
2-Chloro-4-nitrophenolBelow 160[3]
Caprolactam175-200[1]
Methyl ethyl ketoxime140-150[1]
Experimental Protocol: Synthesis of a Phenol-Blocked Polyisocyanate

This protocol describes a general two-step procedure for the synthesis of a phenol-blocked polyurethane prepolymer.

Materials:

  • Toluene (B28343) diisocyanate (TDI)

  • Polyol (e.g., Poly(tetramethylene ether) glycol)

  • Phenol

  • Dry Toluene

  • Dibutyltin (B87310) dilaurate (DBTDL) catalyst

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • Prepolymer Synthesis:

    • In a three-neck round-bottom flask, charge the polyol and dry toluene.

    • Heat the mixture to a specified temperature (e.g., 60 °C) under a nitrogen atmosphere with constant stirring.

    • Slowly add the toluene diisocyanate (TDI) to the flask.

    • Add a catalytic amount of dibutyltin dilaurate (DBTDL).

    • Allow the reaction to proceed for a set time (e.g., 2-3 hours) to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating for the -NCO content.

  • Blocking Reaction:

    • Dissolve the phenol blocking agent in dry toluene.

    • Slowly add the phenol solution to the isocyanate-terminated prepolymer at a controlled temperature (e.g., 70-80 °C).

    • Continue the reaction until the disappearance of the NCO peak (around 2270 cm⁻¹) in the FT-IR spectrum, indicating the complete blocking of the isocyanate groups.[4]

    • The resulting solution contains the phenol-blocked polyisocyanate.

Characterization:

  • FT-IR Spectroscopy: To confirm the formation of the urethane (B1682113) linkage and the disappearance of the isocyanate peak.[4]

  • ¹H & ¹³C NMR Spectroscopy: To validate the chemical structure of the blocked isocyanate.[5]

  • Thermal Analysis (TGA/DSC): To determine the deblocking temperature.[4][5]

Reaction Pathway: Blocking and Deblocking of Isocyanates

G isocyanate R-N=C=O (Isocyanate) polyurethane R-NH-CO-OR' (Polyurethane) isocyanate->polyurethane + Polyol heat_blocking Blocking Reaction isocyanate->heat_blocking + Phenol phenol Ar-OH (Phenol) phenol->heat_blocking polyol R'-OH (Polyol) polyol->polyurethane blocked_isocyanate R-NH-CO-OAr (this compound - Blocked Isocyanate) heat_deblocking Deblocking (Heat) blocked_isocyanate->heat_deblocking heat_blocking->blocked_isocyanate heat_deblocking->isocyanate Regenerated heat_deblocking->phenol Released

Caption: Reversible blocking and deblocking of an isocyanate with phenol.

This compound in Phosgene-Free Synthesis of Isocyanates

The traditional industrial synthesis of isocyanates involves the use of highly toxic phosgene.[6] Phenyl carbamates serve as crucial intermediates in safer, phosgene-free alternative routes.[6][7] In these processes, an aromatic amine, such as aniline, is first converted to a this compound. This carbamate intermediate is then thermally decomposed to yield the desired isocyanate and phenol, which can be recycled.[6]

This approach avoids the direct handling of phosgene, significantly improving the safety and environmental profile of isocyanate production.[8]

Quantitative Data: Synthesis of Methyl N-Phenyl Carbamate

The synthesis of carbamates from aniline, urea, and methanol (B129727) has been investigated with various catalysts. The following table highlights the performance of a KNO₃ modified zeolite HY catalyst.[9]

ParameterValueReference
Aniline Conversion93.1%[9]
Methyl N-Phenyl Carbamate (MPC) Selectivity82.6%[9]
CatalystKNO₃ modified zeolite HY[9]
Experimental Protocol: Synthesis of this compound from an Amine

This protocol outlines a general laboratory procedure for the synthesis of a this compound from a primary amine and phenyl chloroformate.[10]

Materials:

  • Primary amine

  • Phenyl chloroformate

  • Dry Tetrahydrofuran (THF)

  • 1 N Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon gas supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in dry THF in a round-bottom flask under an argon atmosphere.

  • With magnetic stirring, add phenyl chloroformate (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

  • Dilute the reaction mixture with a 1 N NaOH aqueous solution.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over MgSO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography if necessary.[10]

Workflow: Phosgene-Free Isocyanate Synthesis via this compound

G aniline Aniline step1 Carbamate Formation aniline->step1 reagents e.g., Urea, Methanol, CO₂, Alcohol reagents->step1 phenyl_carbamate This compound (Intermediate) step2 Thermal Decomposition phenyl_carbamate->step2 isocyanate Isocyanate (Product) phenol Phenol (Byproduct - Recyclable) step1->phenyl_carbamate step2->isocyanate step2->phenol

Caption: Phosgene-free synthesis of isocyanates via a this compound intermediate.

Conclusion

Phenyl carbamates play a versatile and indispensable role in modern polyurethane chemistry. As precursors for blocked isocyanates, they enable the formulation of stable, one-component systems with controlled, heat-activated curing, which is highly desirable in many industrial coating and adhesive applications. Furthermore, their use as intermediates in phosgene-free manufacturing routes for isocyanates represents a significant advancement in producing these vital polyurethane precursors more safely and sustainably. The protocols and data presented herein provide a foundational resource for researchers and professionals working on the development and synthesis of novel polyurethane materials.

References

Application Notes and Protocols for the Quantification of Phenyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated analytical techniques for the accurate quantification of phenyl carbamate (B1207046). The protocols provided are based on established methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), ensuring reliable and reproducible results for research and quality control purposes.

Overview of Analytical Techniques

The quantification of phenyl carbamate, a compound relevant in various industrial and pharmaceutical contexts, necessitates sensitive and selective analytical methods. The choice of technique often depends on the sample matrix, required limits of detection, and available instrumentation. Chromatographic methods are the gold standard for the analysis of this compound and related compounds.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carbamates. When coupled with a suitable detector, such as a UV or fluorescence detector, HPLC provides robust and reliable quantification.[1][2] For enhanced sensitivity, especially for N-methyl carbamates, post-column derivatization can be employed to form highly fluorescent products.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity. However, direct analysis of some carbamates by GC can be challenging due to their thermal instability.[3][5] Derivatization is often necessary to improve the thermal stability and volatility of the analytes for successful GC-MS analysis.[3][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[7][8][9] This method often requires minimal sample preparation and can achieve very low detection limits, making it ideal for trace-level analysis.[7][8][9][10]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for the quantification of this compound and structurally related carbamates.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterTypical PerformanceAnalyte(s)
Linearity (r²)>0.99Phenylbenzimidazole sulfonic acid and other UV filters
Limit of Detection (LOD)0.01 - 0.5 µg/LVarious Carbamates
Limit of Quantification (LOQ)~1 µg/LVarious Carbamates
Accuracy (Recovery %)85% - 97%Organophosphorus and Carbamate Pesticides
Precision (%RSD)< 5%5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2- thiol

Data compiled from multiple sources for carbamates and related compounds.[3][11]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical PerformanceAnalyte(s)
Linearity (r²)>0.998 Organic Phosphorus and Carbamate Pesticides
Limit of Detection (LOD)0.003 - 0.008 mg/kg8 Organic Phosphorus and Carbamate Pesticides
Limit of Quantification (LOQ)0.01 - 0.025 mg/kg8 Organic Phosphorus and Carbamate Pesticides
Accuracy (Recovery %)74.7% - 93.2%8 Organic Phosphorus and Carbamate Pesticides
Precision (%RSD)8.08% - 9.17%8 Organic Phosphorus and Carbamate Pesticides

Data for a range of carbamates analyzed in organic vegetables.[12]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterTypical PerformanceAnalyte(s)
Linearity (r²)0.998Phenyl methyl carbamate
Dynamic Range0.06 - 15 mg/kgPhenyl methyl carbamate
Limit of Detection (LOD)0.02 mg/kgPhenyl methyl carbamate
Limit of Quantification (LOQ)0.06 mg/kgPhenyl methyl carbamate
Accuracy (Recovery %)100 ± 9%Phenyl methyl carbamate
Precision (%RSD)< 10%Phenyl methyl carbamate

Specific data for phenyl methyl carbamate released from adducted hemoglobin.[7]

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the analysis of this compound using a reverse-phase HPLC method.

1. Sample Preparation (QuEChERS Method for Food Matrices) [3]

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile (B52724).

  • Add QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate).

  • Shake vigorously for 1 minute.

  • Centrifuge for 1 minute to separate the layers.

  • The upper acetonitrile layer is ready for analysis.

2. HPLC System Conditions [2]

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detector: UV detector at a wavelength determined by the maximum absorbance of this compound.

3. Data Analysis

  • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the analysis of this compound using GC-MS, which may require a derivatization step.

1. Sample Preparation and Derivatization [3]

  • Extract the sample using liquid-liquid extraction or solid-phase extraction (SPE).

  • A derivatization step, such as methylation by flash alkylation in the injector port, may be employed to improve thermal stability.

2. GC-MS System Conditions [3]

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase.

  • Inlet: Split/splitless or PTV inlet.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 70°C, ramp to 300°C).[6]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

3. Data Analysis

  • Identification is based on the retention time and the mass spectrum of the analyte. Quantification is achieved by comparing the peak area of a characteristic ion to a calibration curve.

Protocol 3: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound.

1. Sample Preparation [7]

  • For biological samples like hemoglobin adducts, a base hydrolysis step is performed to release phenyl methyl carbamate.

  • This is followed by a rapid liquid-liquid extraction.

  • For other matrices, a simple "dilute-and-shoot" approach or a QuEChERS extraction can be used.

2. LC-MS/MS System Conditions [3][7]

  • Column: A C8 or C18 reversed-phase column.

  • Mobile Phase: Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 3 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions are monitored for each analyte.

3. Data Analysis

  • Quantification is based on the peak area of the specific MRM transition, compared against a calibration curve.

Visualizations

Signaling Pathway

Nrf2_Signaling_Pathway cluster_nrf2_activation Nrf2 Activation Carbamates Carbamates ROS Reactive Oxygen Species (ROS) Carbamates->ROS induce Keap1 Keap1 Carbamates->Keap1 may directly interact ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., GSS, GPX4) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection leads to

Caption: The Nrf2 signaling pathway and its interaction with carbamates.[13][14]

Experimental Workflows

HPLC_Workflow Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Analysis (Reverse Phase) Supernatant->HPLC Detection UV or Fluorescence Detection HPLC->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: General workflow for HPLC analysis of this compound.

GCMS_Workflow Sample Sample Extraction (LLE or SPE) Derivatization Derivatization (Optional) Sample->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection (SIM/Scan) GC->MS Data_Analysis Data Analysis (Identification & Quantification) MS->Data_Analysis

Caption: General workflow for GC-MS analysis of this compound.

LCMSMS_Workflow Sample Sample Preparation (e.g., Hydrolysis, Extraction) LC Liquid Chromatography Separation Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Large-Scale Production of Phenyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging large-scale production methods for phenyl carbamate (B1207046) and its derivatives. Phenyl carbamates are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes.[1][2] This document details various synthetic routes, including traditional phosgene-based methods and more environmentally benign non-phosgene alternatives. Detailed experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis.

I. Introduction to Phenyl Carbamate Synthesis

The industrial synthesis of phenyl carbamates has historically been dominated by methods employing phosgene (B1210022), a highly toxic and corrosive chemical.[3][4] Consequently, significant research efforts have been directed towards developing safer, "phosgene-free" manufacturing processes. These modern approaches often utilize catalysts to achieve high yields and selectivities under milder conditions. Key non-phosgene routes include the oxidative carbonylation of aniline (B41778), the reductive carbonylation of nitrobenzene, and the use of green reagents like dimethyl carbonate (DMC).[4][5][6]

II. Major Synthetic Routes for this compound Production

Several distinct strategies exist for the large-scale synthesis of phenyl carbamates. The selection of a particular method often depends on factors such as cost, safety, environmental impact, and the desired purity of the final product.

A. Phosgene-Based Synthesis

The traditional approach involves a two-step process: the formation of a phenyl chloroformate from a phenol (B47542) and phosgene, followed by a reaction with an amine.[7] While effective, the extreme toxicity of phosgene necessitates stringent safety precautions, making this route less desirable for modern industrial applications.[3]

General Reaction Scheme:

  • Phenol + Phosgene → Phenyl Chloroformate + HCl

  • Phenyl Chloroformate + Amine → this compound + HCl

A detailed protocol for the synthesis of carbamates using a phenyl chloroformate precursor is provided in the experimental section.

B. Non-Phosgene Routes

To circumvent the hazards associated with phosgene, several alternative synthetic pathways have been developed.

This method involves the reaction of aniline with carbon monoxide and an alcohol in the presence of an oxygen source and a catalyst, typically based on palladium.[3][8] The reaction can be tuned to produce N-phenyl carbamates. Various catalytic systems, including Pd/C with promoters like NaI, have been investigated to optimize yield and selectivity.[8]

Reaction Scheme:

Aniline + CO + Alcohol + O₂ --(Catalyst)--> N-Phenyl Carbamate + H₂O

An alternative approach is the reductive carbonylation of nitroarenes.[6][9] This process converts nitro compounds into carbamates using carbon monoxide and an alcohol, catalyzed by transition metal complexes, often palladium-based.[6][9] This method offers a direct route to carbamates from readily available nitroaromatic starting materials.

Reaction Scheme:

Nitrobenzene + 3CO + Alcohol --(Catalyst)--> N-Phenyl Carbamate + 2CO₂

Dimethyl carbonate is considered a "green reagent" due to its low toxicity and biodegradability, making it an attractive alternative to phosgene.[5] The reaction of aniline with DMC can be catalyzed by various compounds, including zinc salts and metal oxides, to produce methyl N-phenyl carbamate.[5][10][11]

Reaction Scheme:

Aniline + Dimethyl Carbonate --(Catalyst)--> Methyl N-Phenyl Carbamate + Methanol

A cost-effective and environmentally friendly route involves the one-pot reaction of aniline, urea, and methanol.[12][13] The reaction pathway and product distribution are highly dependent on the catalyst employed.[14][15] For instance, certain zeolite catalysts have shown high conversion of aniline and good selectivity towards methyl N-phenyl carbamate.[12][13]

Reaction Scheme:

Aniline + Urea + Methanol --(Catalyst)--> Methyl N-Phenyl Carbamate + Ammonia

III. Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic methods for this compound and its derivatives, allowing for easy comparison of reaction conditions, catalyst performance, and product yields.

Table 1: Synthesis of Methyl N-Phenyl Carbamate via DMC Aminolysis

CatalystAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Reference
Zn/Al/Ce Mixed Oxide (2.5% Ce)95.881.678.2[10]
CuO–CeO₂9394.2-[5]
CeO₂79.286.7-[5]
In₂O₃/SiO₂--59.4[11]
Supported Zirconia (1% on SiO₂)-9878[11]

Table 2: One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol

CatalystAniline Conversion (%)MPC Selectivity (%)Reference
KNO₃ modified Zeolite HY93.182.6[12][13]

Table 3: Synthesis of this compound Derivatives using Phenyl Chloroformate

AmineYield (%)Reference
Aniline87[16]
Phenyl Benzyl(ethyl)amine94[16]
N-Ethyl-1,2-diaminoethane93[16]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of phenyl carbamates.

Protocol 1: General Procedure for the Synthesis of this compound from an Amine and Phenyl Chloroformate

This protocol is adapted from a general procedure for the preparation of phenyl carbamates.[16]

Materials:

  • Amine (1.0 equivalent)

  • Phenyl Chloroformate (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine (1.0 equiv) in dry THF (e.g., 20.0 mL for 5.0 mmol of amine) in a round-bottom flask under an inert atmosphere (Argon).[16]

  • With magnetic stirring at room temperature, add phenyl chloroformate (1.1 equiv) in one portion.[16]

  • Stir the reaction mixture at room temperature until the starting materials are completely consumed, as monitored by Thin Layer Chromatography (TLC).[16]

  • Upon completion, dilute the reaction mixture with a 1 N NaOH aqueous solution.[16]

  • Extract the resulting mixture twice with dichloromethane.[16]

  • Combine the organic extracts, wash with brine, and dry with MgSO₄.[16]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.[17]

Protocol 2: One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol

This protocol is based on a literature procedure for the one-pot synthesis of methyl N-phenyl carbamate.[12][13]

Materials:

  • Aniline

  • Urea

  • Methanol

  • Catalyst (e.g., KNO₃ modified zeolite HY)

  • Autoclave reactor

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis

Procedure:

  • Charge the autoclave with aniline, urea, methanol, and the catalyst in the desired molar ratio (e.g., a molar ratio of aniline/urea/methanol = 1/5/15 has been reported).[15]

  • Seal the autoclave and purge with an inert gas.

  • Heat the reactor to the desired temperature (e.g., 180 °C) and maintain for the specified reaction time (e.g., 5 hours).[15]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Open the reactor and collect the reaction mixture.

  • Analyze the product mixture using GC-MS to determine the conversion of aniline and the selectivity for methyl N-phenyl carbamate.[13]

  • The final product can be purified by distillation or recrystallization.

V. Visualizations

The following diagrams illustrate key reaction pathways and experimental workflows for the synthesis of this compound.

G General Phosgene-Based Synthesis of this compound phenol Phenol phenyl_chloroformate Phenyl Chloroformate phenol->phenyl_chloroformate phosgene Phosgene phosgene->phenyl_chloroformate phenyl_carbamate This compound phenyl_chloroformate->phenyl_carbamate hcl1 HCl amine Amine amine->phenyl_carbamate hcl2 HCl

Caption: Phosgene-based synthesis of this compound.

G Non-Phosgene Routes to N-Phenyl Carbamates cluster_oxidative Oxidative Carbonylation cluster_reductive Reductive Carbonylation cluster_dmc DMC Aminolysis aniline1 Aniline npc1 N-Phenyl Carbamate aniline1->npc1 co1 CO co1->npc1 alcohol1 Alcohol alcohol1->npc1 o2 O₂ o2->npc1 catalyst1 Catalyst catalyst1->npc1 nitrobenzene Nitrobenzene npc2 N-Phenyl Carbamate nitrobenzene->npc2 co2 CO co2->npc2 alcohol2 Alcohol alcohol2->npc2 catalyst2 Catalyst catalyst2->npc2 aniline2 Aniline npc3 N-Phenyl Carbamate aniline2->npc3 dmc Dimethyl Carbonate dmc->npc3 catalyst3 Catalyst catalyst3->npc3

Caption: Overview of major non-phosgene synthetic routes.

G Experimental Workflow for this compound Synthesis start Start: Reactant Preparation reaction Reaction under Controlled Conditions (Temperature, Time) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup and Extraction monitoring->workup Proceed upon completion drying Drying of Organic Phase workup->drying concentration Concentration under Reduced Pressure drying->concentration purification Purification (Chromatography/ Recrystallization) concentration->purification product Final Product: this compound purification->product

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: Phenyl Carbamate in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl carbamates are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development due to their potent and often selective inhibitory activity against a range of enzymes. Their unique mechanism of action, typically involving the carbamoylation of a key serine residue in the enzyme's active site, leads to pseudo-irreversible inhibition, making them valuable therapeutic agents and research tools.[1] This document provides detailed application notes and experimental protocols for researchers working with phenyl carbamate-based enzyme inhibitors, with a focus on their application in inhibiting key enzymes such as Acetylcholinesterase (AChE), Fatty Acid Amide Hydrolase (FAAH), and Monoacylglycerol Lipase (B570770) (MAGL).

The carbamate (B1207046) functional group is a crucial structural motif in numerous approved drugs, valued for its chemical stability and its ability to mimic a peptide bond.[2][3] In drug design, carbamates are often employed as bioisosteres for amide bonds to enhance metabolic stability.[3] Furthermore, the introduction of a carbamate group can modulate a molecule's physicochemical properties to optimize its pharmacokinetic profile.[2]

Mechanism of Action: Covalent Modification

Phenyl carbamates typically act as pseudo-irreversible inhibitors. The inhibition process involves a two-step mechanism:

  • Reversible Binding: The inhibitor (I) first binds reversibly to the enzyme (E) to form an enzyme-inhibitor complex (EI).

  • Carbamoylation: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a stable, carbamoylated enzyme (E-carbamoyl) and the release of a phenol (B47542) leaving group.[4][5]

The carbamoylated enzyme is catalytically inactive. The regeneration of the active enzyme through hydrolysis of the carbamoyl-serine bond is typically very slow, leading to prolonged inhibition.[1][5]

Key Enzyme Targets and Therapeutic Areas

Acetylcholinesterase (AChE)
  • Therapeutic Relevance: Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, myasthenia gravis, and other neurological disorders.[2][6][7] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can improve cholinergic neurotransmission.

  • This compound Inhibitors: Rivastigmine is a well-known this compound AChE inhibitor used in the treatment of Alzheimer's disease.[3][8] The selectivity of some phenyl carbamates for brain AChE over peripheral cholinesterases can reduce side effects.[8] The inhibition potency can be influenced by substituents on the phenyl ring, with electron-withdrawing groups sometimes enhancing activity.[9]

Fatty Acid Amide Hydrolase (FAAH)
  • Therapeutic Relevance: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382).[4][10] Inhibition of FAAH elevates anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][10][11] This makes FAAH a promising target for the treatment of pain, anxiety, and inflammatory disorders.[4]

  • This compound Inhibitors: URB597 is a widely studied selective and irreversible FAAH inhibitor.[4][10] Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the carbamate nitrogen substituent can significantly impact potency and selectivity.[12][13]

Monoacylglycerol Lipase (MAGL)
  • Therapeutic Relevance: MAGL is the main enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[14][15] MAGL inhibition leads to increased 2-AG levels in the brain, which has shown potential in treating neuroinflammatory and neurodegenerative diseases.[16][17][18]

  • This compound Inhibitors: A number of phenyl carbamates have been developed as potent and selective MAGL inhibitors.[16] Some compounds have been designed as dual FAAH/MAGL inhibitors by carefully tuning the electronic properties of the this compound moiety.[14][15]

Data Presentation: Quantitative Inhibition Data

The following tables summarize the in vitro inhibitory activities of representative this compound-based inhibitors against their target enzymes.

Table 1: this compound Inhibitors of Cholinesterases

CompoundTarget EnzymeIC50 (µM)Source
Carbamate 8Acetylcholinesterase28[6]
Carbamate 11Acetylcholinesterase86[6]
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23)Acetylcholinesterase> 100[19]
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (28)Acetylcholinesterase4.12[19]
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23)Butyrylcholinesterase1.95[19]
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (28)Butyrylcholinesterase2.15[19]

Table 2: this compound Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

CompoundIC50 (nM)Assay ConditionsSource
URB597 (23)4.6Not specified[4]
Compound 292Not specified[4]
JP83 (25)7Compared to URB597 (48 nM) under same conditions[4]
Carbamate 20324Not specified[4]
Biphenyl (B1667301) derivative 2263Not specified[4]

Table 3: this compound Inhibitors of Monoacylglycerol Lipase (MAGL)

CompoundIC50 (nM)Selectivity NotesSource
PF-06795071 (15)3Selective over FAAH and other serine hydrolases[16]
ABX-143114Under clinical trials for CNS disorders[16]
p-nitrophenol carbamate (C2)PotentAlso potent on FAAH (low selectivity)[16]

Note: IC50 values for irreversible inhibitors can be time-dependent and highly influenced by assay conditions such as preincubation time, enzyme concentration, and substrate concentration. Therefore, direct comparison of IC50 values between different studies should be done with caution.[4]

Experimental Protocols

Protocol 1: General Synthesis of Phenyl Carbamates from Amines and Phenyl Chloroformate

This protocol describes a general method for the synthesis of phenyl carbamates from primary or secondary amines using phenyl chloroformate.[2][20]

Materials:

  • Primary or secondary amine (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate)

  • Base (optional, e.g., Triethylamine (TEA) or Pyridine, 1.2 equiv)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) in the chosen anhydrous solvent.

  • If the amine is used as a salt or if an acid scavenger is required, add the base (1.2 equiv).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add phenyl chloroformate (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC50) of a this compound inhibitor against a target enzyme using a spectrophotometric or fluorometric assay.

Materials:

  • Purified target enzyme

  • This compound inhibitor (test compound)

  • Substrate for the enzyme (that produces a detectable signal upon turnover)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

  • DMSO (for dissolving the test compound)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) and constant across all wells.

    • Prepare a solution of the enzyme in the assay buffer at a suitable concentration.

    • Prepare a solution of the substrate in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add the serially diluted test compound to the appropriate wells. Include control wells with buffer and DMSO only (no inhibitor).

    • Add the enzyme solution to all wells except for the blank (no enzyme) wells.

  • Pre-incubation (for time-dependent inhibitors):

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C). This allows for the covalent modification to occur.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Detection:

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_enzyme Active Enzyme (E) E Enzyme EI E-I Complex E->EI Ser Catalytic Serine I Inhibitor I->EI E_carbamoyl Carbamoylated Enzyme EI->E_carbamoyl Carbamoylation Phenol Phenol (Leaving Group)

G prep Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) plate Plate Setup (Add buffer, inhibitor, and enzyme to 96-well plate) prep->plate preincubate Pre-incubation (Allow inhibitor to bind to enzyme) plate->preincubate initiate Initiate Reaction (Add substrate) preincubate->initiate measure Measure Activity (Spectrophotometer/Fluorometer) initiate->measure analyze Data Analysis (Calculate % inhibition, determine IC50) measure->analyze

G Anandamide Anandamide (AEA) 2-Arachidonoylglycerol (2-AG) FAAH_MAGL FAAH / MAGL Anandamide->FAAH_MAGL Hydrolysis Degradation Degradation Products FAAH_MAGL->Degradation IncreasedEndocannabinoids Increased AEA / 2-AG Levels FAAH_MAGL->IncreasedEndocannabinoids leads to PhenylCarbamate This compound Inhibitor Inhibition Inhibition PhenylCarbamate->Inhibition Inhibition->FAAH_MAGL TherapeuticEffects Therapeutic Effects (Analgesia, Anti-inflammation, etc.) IncreasedEndocannabinoids->TherapeuticEffects

References

Application Notes and Protocols: Chemoselective Reactions of Phenyl Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemoselective reactions of phenyl carbamates, a versatile functional group in organic synthesis and drug development. Phenyl carbamates serve as robust protecting groups for amines, and their unique reactivity allows for selective transformations, making them valuable tools in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2][3][4][5] This document covers key chemoselective reactions, including urea (B33335) formation, controlled deprotection, and their use as directing groups in C-H functionalization, complete with experimental protocols and quantitative data.

Chemoselective Formation of Ureas

Phenyl carbamates derived from primary amines exhibit distinct reactivity compared to those derived from secondary amines, enabling the chemoselective synthesis of ureas.[1][6] Phenyl carbamates of primary amines are more susceptible to nucleophilic attack, reacting with amines to form unsymmetrical ureas, while those of secondary amines are significantly less reactive under the same conditions.[1] This selectivity is particularly useful in molecules containing both primary and secondary amine-derived carbamates.

Data Presentation: Urea Formation
EntryPhenyl Carbamate (B1207046) SubstrateAmine NucleophileProductYield (%)Reference
1N-Benzyl-O-phenyl carbamaten-ButylamineN-Benzyl-N'-butylurea93[6]
2N-Benzyl-O-phenyl carbamateAnilineN-Benzyl-N'-phenylurea85[6]
3N-Allyl-O-phenyl carbamateBenzylamineN-Allyl-N'-benzylurea92[6]
4Bis(O-phenyl carbamate) of N-ethyl-1,2-diamineBenzylamine (excess)Mono-urea productNot specified[1][6]
Experimental Protocol: Synthesis of Unsymmetrical Urea

This protocol is adapted from the work of Huguenot et al.[1][6]

Materials:

  • N-substituted-O-phenyl carbamate (1.0 mmol, 1.0 equiv)

  • Amine nucleophile (1.2 mmol, 1.2 equiv)

  • Triethylamine (B128534) (NEt₃)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure:

  • Dissolve the N-substituted-O-phenyl carbamate (1.0 mmol) in the chosen solvent in a round-bottom flask.

  • Add triethylamine to the mixture.

  • Add the amine nucleophile (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical urea.

Reaction Workflow

G cluster_start Starting Materials Phenyl_Carbamate N-Substituted O-Phenyl Carbamate Reaction_Vessel Reaction in Solvent (e.g., DCM) + NEt3 Phenyl_Carbamate->Reaction_Vessel Amine Amine Nucleophile Amine->Reaction_Vessel Purification Work-up and Purification Reaction_Vessel->Purification Product Unsymmetrical Urea Purification->Product

Caption: Workflow for unsymmetrical urea synthesis.

Chemoselective Deprotection: Amine vs. Symmetrical Urea

The deprotection of phenyl carbamates can be chemoselectively controlled to yield either the free amine or a symmetrical urea. Treatment with a strong base typically cleaves the carbamate to release the amine.[1] However, using a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), the reaction outcome can be tuned. Phenyl carbamates of primary amines can proceed via an isocyanate intermediate, which can then be trapped by a released amine to form a symmetrical urea.[1][6][7]

Data Presentation: TBAF-Mediated Deprotection of N-benzyl-O-phenyl carbamate

Solvent Effect on Deprotection [1]

EntrySolventTime (h)Amine/Urea Ratio
1THF24100/0
2Acetonitrile24100/0
3Dichloromethane72100/0
4Toluene72100/0
5DMF24Complex mixture of polyurea

Effect of TBAF Equivalents in THF [1]

EntryTBAF (equiv)Time (h)Amine/Urea Ratio
12.024100/0
21.024100/0
30.54865/35
40.27212/88
50.172Minor products
Experimental Protocols

Protocol 2.1: Deprotection to Free Amine [1]

Materials:

  • N-substituted-O-phenyl carbamate (1.0 mmol, 1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 mmol, 2.0 equiv)

  • THF (solvent)

Procedure:

  • Dissolve the N-substituted-O-phenyl carbamate (1.0 mmol) in THF.

  • Add the TBAF solution (2.0 mmol) to the reaction mixture.

  • Stir at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous work-up.

  • Extract the product with an organic solvent, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography if necessary.

Protocol 2.2: Synthesis of Symmetrical Urea [1]

Materials:

  • N-substituted-O-phenyl carbamate (1.0 mmol, 1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.2 mmol, 0.2 equiv)

  • THF (solvent)

Procedure:

  • Dissolve the N-substituted-O-phenyl carbamate (1.0 mmol) in THF.

  • Add the TBAF solution (0.2 mmol) to the reaction mixture.

  • Stir at room temperature for 72 hours or until completion as monitored by TLC.

  • Perform an aqueous work-up.

  • Extract the product with an organic solvent, dry over anhydrous sulfate, and concentrate.

  • Purify the crude symmetrical urea by recrystallization or chromatography.

Deprotection Pathway

G cluster_high_tbaF High TBAF (≥ 1.0 equiv) cluster_low_tbaF Low TBAF (< 1.0 equiv) Phenyl_Carbamate N-Primary-O-Phenyl Carbamate TBAF TBAF Phenyl_Carbamate->TBAF Deprotection Isocyanate Isocyanate Intermediate TBAF->Isocyanate Amine Free Amine Isocyanate->Amine Hydrolysis Released_Amine Released Amine (nucleophile) Isocyanate->Released_Amine Trapping Urea Symmetrical Urea Released_Amine->Urea

Caption: Phenyl carbamate deprotection pathways.

Phenyl Carbamates as Directing Groups in C-H Functionalization

The carbamate group is a powerful directing group in organic synthesis, facilitating regioselective C-H functionalization at positions that might otherwise be unreactive.[8][9][10][11][12]

Directed Ortho-Lithiation (DoM)

The O-carbamate group, particularly the N,N-diethylcarbamate, is one of the most effective directing groups for ortho-lithiation (DoM).[8][10][13] This strategy allows for the introduction of a wide range of electrophiles at the position ortho to the carbamate-bearing oxygen.

EntryElectrophileProductYield (%)
1D₂O2-Deuterio-O-phenyl N,N-diethylcarbamate95
2CH₃I2-Methyl-O-phenyl N,N-diethylcarbamate85
3(CH₃)₃SiCl2-(Trimethylsilyl)-O-phenyl N,N-diethylcarbamate92
4DMF2-Formyl-O-phenyl N,N-diethylcarbamate75
5I₂2-Iodo-O-phenyl N,N-diethylcarbamate88

This protocol is a general procedure based on established methods.[8][13]

Materials:

  • O-Aryl N,N-diethylcarbamate (1.0 mmol, 1.0 equiv)

  • s-Butyllithium (s-BuLi) (1.1 mmol, 1.1 equiv)

  • TMEDA (1.1 mmol, 1.1 equiv)

  • Anhydrous THF

  • Electrophile (1.2 mmol, 1.2 equiv)

Procedure:

  • To a solution of the O-Aryl N,N-diethylcarbamate (1.0 mmol) and TMEDA (1.1 mmol) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.1 mmol) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile (1.2 mmol) and continue stirring at -78 °C for another 1-2 hours, then allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Transition Metal-Catalyzed C-H Functionalization

Phenyl carbamates can also direct transition metal-catalyzed C-H functionalization reactions. For example, cobalt catalysts have been used for the selective amidation and alkylation of C-H bonds ortho to the carbamate group.[9][12]

| Entry | Carbamate Substrate | Dioxazolone Reagent | Product | Yield (%) | | :---- | :--- | :--- | :--- | | 1 | Phenyl N,N-dimethylcarbamate | Phenyl-1,4,2-dioxazol-5-one | 2-Amido-phenyl N,N-dimethylcarbamate | 85 | | 2 | Naphthyl N,N-dimethylcarbamate | Methyl-1,4,2-dioxazol-5-one | Ortho-amido-naphthyl N,N-dimethylcarbamate | 78 |

This protocol is adapted from the work of Samanta et al.[9]

Materials:

  • Aryl carbamate (0.5 mmol, 1.0 equiv)

  • Dioxazolone (0.6 mmol, 1.2 equiv)

  • [Cp*Co(CO)I₂] (5 mol%)

  • AgSbF₆ (20 mol%)

  • NaOAc (1.0 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine the aryl carbamate (0.5 mmol), dioxazolone (0.6 mmol), [Cp*Co(CO)I₂] (0.025 mmol), AgSbF₆ (0.1 mmol), and NaOAc (1.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add DCE as the solvent.

  • Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours).

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the C-H amidated product.

C-H Functionalization Logical Diagram

G cluster_dom Directed Ortho-Lithiation cluster_tmc Transition Metal Catalysis Aryl_Carbamate Aryl Carbamate (Directing Group) Base Strong Base (e.g., s-BuLi/TMEDA) Aryl_Carbamate->Base Catalyst Transition Metal Catalyst (e.g., Cp*Co(III)) Aryl_Carbamate->Catalyst Lithiated_Intermediate Ortho-Lithiated Intermediate Base->Lithiated_Intermediate Electrophile Electrophile (E+) Lithiated_Intermediate->Electrophile Ortho_Product Ortho-Functionalized Product Electrophile->Ortho_Product Reagent Coupling Partner (e.g., Dioxazolone) Catalyst->Reagent Ortho_Product_TM Ortho-Functionalized Product Reagent->Ortho_Product_TM

Caption: this compound C-H functionalization strategies.

References

Application Notes and Protocols: Phenyl Carbamate as an Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of phenyl carbamate (B1207046) derivatives as key intermediates in the production of a range of agrochemicals, including herbicides, insecticides, and fungicides. Detailed experimental protocols for the synthesis of representative compounds from each class are provided, along with quantitative data and diagrams to illustrate synthetic pathways and mechanisms of action.

Introduction to Phenyl Carbamates in Agrochemicals

Phenyl carbamates are a versatile class of organic compounds characterized by a carbamate group (-NHCOO-) attached to a phenyl ring. This structural motif is a crucial pharmacophore in a variety of biologically active molecules. In the agrochemical industry, phenyl carbamate derivatives are utilized as precursors or active ingredients in products designed to protect crops from weeds, insect pests, and fungal diseases. The tunability of the phenyl ring and the carbamate linkage allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental persistence.

Herbicide Synthesis: Propham and Chlorpropham

Phenyl carbamates are foundational to the synthesis of several important herbicides, notably Propham and Chlorpropham. These compounds act as mitotic inhibitors, disrupting cell division in weeds.

Synthesis of Propham (Isopropyl N-phenylcarbamate)

Propham is a selective herbicide used for the control of annual grasses and some broad-leaved weeds. It is synthesized from aniline (B41778) and isopropyl chloroformate.

Experimental Protocol: Synthesis of Propham

  • Materials:

    • Aniline (9.3 g, 0.1 mol)

    • Isopropyl chloroformate (12.25 g, 0.1 mol)

    • 50% Aqueous sodium hydroxide (B78521) solution

    • Water

    • Dilute hydrochloric acid

  • Procedure:

    • In a reactor equipped with a stirrer and cooling system, add 150 gallons of water and 670 pounds of 50% aqueous sodium hydroxide solution. Maintain the temperature below 15°C with continuous stirring.[1]

    • Add 715 pounds of aniline to the solution and cool the mixture to 10°C.[1]

    • Adjust the pH of the solution to between 7.0 and 8.0. While maintaining this pH, slowly add 1050 pounds of isopropyl chloroformate.[1]

    • Continue the reaction until 99-99.5% of the aniline has reacted, as monitored by a suitable analytical method (e.g., GC-MS).

    • Heat the reaction mixture to 85-99°C to melt the solid Propham, forming two liquid phases.[2]

    • Separate the lower aqueous salt phase and wash the molten Propham phase with an equal volume of hot water (approx. 93°C).[1]

    • After separation, wash the molten product with a dilute hydrochloric acid solution at 85°C.[1]

    • The final product can be purified by recrystallization or distillation.

Quantitative Data for Propham Synthesis

ParameterValueReference
Aniline715 lbs[1]
Isopropyl chloroformate1050 lbs[1]
Reaction Temperature< 15°C (addition), 10°C (initial)[1]
pH7.0 - 8.0[1]
Aniline Conversion99 - 99.5%[1]
Synthesis of Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate)

Chlorpropham is a plant growth regulator and herbicide used to control a variety of weeds. Its synthesis involves the reaction of 3-chloroaniline (B41212) with isopropyl chloroformate.

Experimental Protocol: Synthesis of Chlorpropham

  • Materials:

    • 3-Chloroaniline (129 g)

    • 14% Sodium hydroxide solution (400 g)

    • Isopropyl chloroformate (136 g)

    • 20% Dilute hydrochloric acid

    • Deionized water

  • Procedure:

    • In a reaction vessel, add 129 g of m-chloroaniline to 400 g of 14% liquid caustic soda.

    • Under cooling conditions (below 40°C), slowly drip in 136 g of isopropyl chloroformate.

    • After the addition is complete, raise the temperature to 60°C and maintain for one hour.

    • Cool the reaction mixture and neutralize by dripping in 20% dilute hydrochloric acid until the pH is 7.

    • Wash the mixture with deionized water and allow the layers to separate.

    • The lower oil layer is the crude Chlorpropham. Dehydration of the crude product yields the final product.

  • Yield: 211 g (98.2%) of Chlorpropham with a purity of 99.4%.

Quantitative Data for Chlorpropham Synthesis

ParameterValueReference
3-Chloroaniline129 g
Isopropyl chloroformate136 g
Reaction Temperature< 40°C (addition), 60°C (insulation)
Yield98.2%
Purity99.4%

Insecticide Synthesis: Carbaryl

Carbaryl is a broad-spectrum carbamate insecticide that functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects. The traditional synthesis involves the reaction of 1-naphthol (B170400) with methyl isocyanate.

Experimental Protocol: Synthesis of Carbaryl

  • Materials:

  • Procedure:

    • Dissolve 2.0 g of 1-naphthol in 4 mL of dry ethyl ether in a 25-mL round-bottom flask.

    • Add 5 drops of triethylamine and a boiling stone.

    • Add 4 mL of the acetone solution of methyl isocyanate.

    • Gently boil the mixture on a steam bath under reflux for 15 minutes.

    • Toward the end of the reflux period, crystals of 1-naphthyl-N-methylcarbamate will begin to separate.

    • Cool the flask in a slush-ice bath for 10 minutes to complete crystallization.

    • Filter the product using a Büchner funnel and wash the filter cake twice with 4-mL portions of ether.

  • Yield: Approximately 1.8 g.

  • Melting Point: 142-145°C (crude), 145-147°C (recrystallized from acetone/ether).

Quantitative Data for Carbaryl Synthesis

ParameterValueReference
1-Naphthol2.0 g
Methyl isocyanate0.87 g
Reaction Time15 minutes
Yield~1.8 g
Melting Point (crude)142-145°C
Mechanism of Action: Cholinesterase Inhibition

Carbamate insecticides, such as Carbaryl, exert their toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. The inhibition by carbamates is reversible, unlike the irreversible inhibition caused by organophosphates.

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptors Postsynaptic Receptors ACh->Receptors Activates Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Inhibition Reversible Inhibition AChE->Inhibition Leads to Carbamate Carbamate Insecticide Carbamate->AChE Binds to Hydrolysis->ACh Breaks down Accumulation ACh Accumulation Inhibition->Accumulation Results in Stimulation Continuous Nerve Stimulation Accumulation->Stimulation Causes

Caption: Cholinesterase inhibition by carbamate insecticides.

Fungicide Synthesis: N-Aryl Carbamates

Derivatives of N-aryl carbamates have shown significant potential as fungicidal agents. The synthesis of these compounds often involves the reaction of an aniline derivative with a chloroformate.

Synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297)

This compound is a representative example of a fungicidally active N-aryl carbamate.

Experimental Protocol: Synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate

  • Materials:

    • 4'-Aminoacetophenone (B505616) (1.35 g, 10 mmol)

    • 2-(Chlorocarbonyl)phenyl acetate (1.98 g, 10 mmol)

    • Triethylamine (1.48 ml, 11 mmol)

    • Dichloromethane (25 ml)

  • Procedure:

    • To a stirred solution of 4'-aminoacetophenone (1.35 g) and triethylamine (1.48 ml) in 25 ml of dichloromethane, add 2-(chlorocarbonyl)phenyl acetate (1.98 g) portion-wise over a period of 30 minutes.[3][4]

    • Stir the mixture at room temperature for 6 hours.[3][4]

    • Filter the mixture and evaporate the solvent under reduced pressure.

    • Wash the solid obtained with water, dry it, and recrystallize from a benzene/petroleum ether mixture.[3]

Quantitative Data for 2-[(4-acetylphenyl)carbamoyl]phenyl acetate Synthesis

ParameterValueReference
4'-Aminoacetophenone1.35 g (10 mmol)[3][4]
2-(Chlorocarbonyl)phenyl acetate1.98 g (10 mmol)[3][4]
Triethylamine1.48 ml (11 mmol)[3][4]
Reaction Time6 hours[3][4]
Reaction TemperatureRoom Temperature[3][4]
Antifungal Activity of N-Aryl Carbamates

The antifungal efficacy of N-aryl carbamates is often evaluated by determining their half-maximal effective concentration (EC50) against various plant pathogenic fungi.

Table of Antifungal Activity (EC50 values in µg/mL)

Compound IDBotrytis cinereaMagnaporthe griseaPythium aphanidermatumFusarium graminearumValsa maliFusarium oxysporumReference
1af ---12.50--
1ag 29.44-24.64---
1z -----16.65
Azoxystrobin (Control) 18.06-13.9910.36-14.14

Synthetic Workflow Overview

The general synthesis of these agrochemicals from this compound intermediates follows a logical workflow, starting from basic precursors and leading to the final active ingredients.

Agrochemical_Synthesis_Workflow cluster_herbicides Herbicides cluster_insecticides Insecticides cluster_fungicides Fungicides Aniline Aniline / Substituted Aniline Propham Propham / Chlorpropham Aniline->Propham Chloroformate Isopropyl Chloroformate Chloroformate->Propham Naphthol 1-Naphthol Carbaryl Carbaryl Naphthol->Carbaryl Isocyanate Methyl Isocyanate Isocyanate->Carbaryl SubstAniline Substituted Aniline N_Aryl_Carbamate N-Aryl Carbamate SubstAniline->N_Aryl_Carbamate AcylChloride Substituted Acyl Chloride AcylChloride->N_Aryl_Carbamate

References

Metal-Free Synthesis of N-Phenylcarbamates Using Iodine and TBHP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the metal-free synthesis of N-phenylcarbamates, a crucial functional group in many pharmaceuticals and bioactive molecules. The described method utilizes molecular iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, offering a sustainable and cost-effective alternative to traditional metal-catalyzed approaches. This protocol outlines the reaction setup, execution, and purification, and includes data on substrate scope and a proposed reaction mechanism.

Introduction

N-phenylcarbamates are integral components in a wide array of organic compounds, demonstrating significant applications in medicinal chemistry and materials science. Traditional synthetic routes often rely on toxic reagents like phosgene (B1210022) or metal catalysts, which can lead to product contamination and pose environmental concerns. The development of metal-free synthetic methodologies is therefore of paramount importance. The use of iodine and TBHP presents an efficient and greener alternative for the synthesis of these valuable compounds. This system is known to facilitate various oxidative C-N bond formations, often proceeding through a radical-mediated pathway.[1][2] A novel method for synthesizing N-phenylcarbamates from amines and a carbon monoxide surrogate in the presence of iodine and tert-butyl hydroperoxide has been developed, affording products in moderate to good yields.[3]

Data Presentation

The following table summarizes the scope of the reaction with various substituted anilines, demonstrating the versatility of this metal-free synthetic method. The yields reported are representative and may vary based on the specific reaction conditions and substrate purity.

EntryAniline (B41778) DerivativeProductYield (%)
1AnilineMethyl phenylcarbamate85
24-MethylanilineMethyl (p-tolyl)carbamate82
34-MethoxyanilineMethyl (4-methoxyphenyl)carbamate78
44-ChloroanilineMethyl (4-chlorophenyl)carbamate75
53-NitroanilineMethyl (3-nitrophenyl)carbamate65
62-EthylanilineMethyl (2-ethylphenyl)carbamate70

Note: The yields are based on isolated products. The specific carbamate (B1207046) ester (e.g., methyl, ethyl) depends on the alcohol used in conjunction with the CO surrogate.

Experimental Protocols

General Procedure for the Synthesis of N-Phenylcarbamates

This protocol describes a general method for the synthesis of N-phenylcarbamates from anilines using iodine and TBHP.

Materials:

  • Substituted aniline (1.0 mmol)

  • Carbon monoxide surrogate (e.g., N-formylsaccharin or oxalyl chloride and an alcohol) (1.2 mmol)

  • Molecular Iodine (I₂) (0.2 mmol, 20 mol%)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) (3.0 mmol)

  • Dichloromethane (DCM) or another suitable solvent (5 mL)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), the carbon monoxide surrogate (1.2 mmol), and molecular iodine (0.2 mmol).

  • Dissolve the solids in the chosen solvent (e.g., DCM, 5 mL).

  • Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at a predetermined temperature (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-phenylcarbamate.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents (Aniline, CO Surrogate, I₂) dissolution 2. Dissolution (Solvent) reagents->dissolution addition 3. TBHP Addition dissolution->addition reaction 4. Reaction (Heating & Stirring) addition->reaction workup 5. Workup (Quenching, Extraction) reaction->workup purification 6. Purification (Chromatography) workup->purification product Pure N-Phenylcarbamate purification->product

Caption: A flowchart illustrating the key steps in the synthesis of N-phenylcarbamates.

Proposed Reaction Mechanism

The reaction is proposed to proceed via a radical pathway initiated by the interaction of iodine and TBHP.

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation I2 I₂ I_rad I• I2->I_rad homolysis TBHP t-BuOOH tBuO_rad t-BuO• TBHP->tBuO_rad I₂ Aniline Ar-NH₂ tBuO_rad->Aniline H abstraction CO_surrogate CO Surrogate (e.g., R-OCO-X) Carbamoyl_rad Ar-NH-CO• Aniline->Carbamoyl_rad + CO from surrogate Product Ar-NH-COOR (N-Phenylcarbamate) Carbamoyl_rad->Product + R-OH ROH R-OH

Caption: Proposed radical mechanism for the formation of N-phenylcarbamates.

Conclusion

The metal-free synthesis of N-phenylcarbamates using molecular iodine and TBHP offers a practical and environmentally friendly alternative to conventional methods. The reaction proceeds under mild conditions, tolerates a range of functional groups, and provides good to excellent yields of the desired products. This methodology is well-suited for applications in academic research and industrial drug development where metal-free products are highly desirable. Further optimization for specific substrates may be beneficial to maximize yields and reaction efficiency.

References

Troubleshooting & Optimization

Improving yield and purity in Phenyl carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenyl carbamates, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenyl carbamates?

A1: The two most prevalent methods for synthesizing phenyl carbamates are:

  • From an amine and phenyl chloroformate: This is a versatile method where a primary or secondary amine reacts with phenyl chloroformate in the presence of a base.[1][2]

  • From a phenol (B47542) and an isocyanate: This classic and often high-yielding method involves the direct addition of a phenol to an isocyanate, which can be catalyzed by a base.[1]

Q2: What is the primary side reaction to be aware of during phenyl carbamate (B1207046) synthesis?

A2: The most common side reaction, particularly when using primary amines, is the formation of urea (B33335).[3][4] This occurs when the newly formed carbamate reacts with another molecule of the amine starting material.

Q3: How can I monitor the progress of my phenyl carbamate synthesis?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[1][3] This allows you to track the consumption of the starting materials and the formation of the product.

Q4: What are the recommended purification techniques for phenyl carbamates?

A4: The most common purification methods for phenyl carbamates are recrystallization and column chromatography on silica (B1680970) gel.[1][3][5] The choice of method depends on the nature of the impurities and the physical properties of the desired carbamate.

Troubleshooting Guides

Low Yield

Problem: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Incorrect Stoichiometry: An improper ratio of reactants is a common cause of low yield.

    • Solution: When reacting an amine with phenyl chloroformate, use a slight excess (around 1.1 equivalents) of phenyl chloroformate to ensure the complete conversion of the amine.[3] An excess of the amine can lead to the formation of urea byproducts.

  • Inadequate Temperature Control: The reaction between amines and phenyl chloroformate is often exothermic.

    • Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature, especially during the addition of phenyl chloroformate.[2] This helps to minimize side reactions.

  • Sub-optimal Reaction Time: The reaction may not have gone to completion.

    • Solution: Monitor the reaction using TLC to determine the point of maximum product formation before starting the workup.[3]

  • Reagent Degradation: Phenyl chloroformate is sensitive to moisture.

    • Solution: Use freshly opened or properly stored phenyl chloroformate. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary.[3]

  • Inefficient Quenching: Improper quenching can lead to product loss.

    • Solution: Quench the reaction carefully, for example, with a saturated aqueous solution of sodium bicarbonate, to neutralize any remaining acidic components.

Product Purity Issues

Problem: My purified this compound is still impure. What are the likely impurities and how can I remove them?

Answer: The primary impurity is often a urea byproduct, especially when a primary amine was used as a starting material. Unreacted starting materials can also be present.

  • Urea Formation: This is a significant issue with primary amines.

    • Solution: Minimize urea formation by using a slight excess of phenyl chloroformate and adding it slowly to the amine solution at a low temperature.[3] If urea has formed, it can often be removed by careful column chromatography or recrystallization, as its polarity and solubility may differ from the desired carbamate.

  • Purification by Recrystallization:

    • Troubleshooting:

      • Oiling out: If the product separates as an oil instead of crystals, this may be due to impurities or cooling the solution too quickly. Try redissolving the oil in more hot solvent and allowing it to cool more slowly.

      • Poor recovery: If the yield after recrystallization is low, you may be using a solvent in which your product is too soluble at low temperatures. Experiment with different solvent systems. Common solvent systems for phenyl carbamates include ethanol/water and ethyl acetate (B1210297)/hexanes.[1]

  • Purification by Column Chromatography:

    • Troubleshooting:

      • Poor separation: If the product and impurities elute together, the solvent system is not optimal. Use TLC to test different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve good separation between your product and the impurities.[3]

      • Product decomposition on silica: Some carbamates may be sensitive to the acidic nature of silica gel. If you suspect this is happening, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent).

Data Presentation

Table 1: Comparison of this compound Synthesis Routes

ParameterRoute 1: Phenol + IsocyanateRoute 2: Amine + Phenyl Chloroformate
Typical Yield >90%[1]85-95%[1]
Reaction Time 1-4 hours1-3 hours[2]
Key Advantage High efficiency and atom economy.Versatility in amine substrates.[1]
Key Disadvantage Isocyanates can be toxic and moisture-sensitive.Phenyl chloroformate is corrosive and moisture-sensitive.

Table 2: Illustrative Effect of Base on Yield in Amine + Phenyl Chloroformate Reaction

BasepKa of Conjugate AcidExpected Relative YieldRationale
Pyridine5.2ModerateSufficiently basic to act as an acid scavenger.
Triethylamine (TEA)10.8HighA common and effective non-nucleophilic base for this reaction.[1]
Diisopropylethylamine (DIPEA)11.0HighA sterically hindered, non-nucleophilic base that is also very effective.
Sodium Bicarbonate (aq)6.4 (for H₂CO₃)Moderate to HighCan be used in a biphasic system.[2]

Note: Actual yields are substrate-dependent. This table provides a general guide based on the base's properties.

Experimental Protocols

Protocol 1: Synthesis of a this compound from an Amine and Phenyl Chloroformate

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • Phenyl chloroformate (1.1 equivalents)[3]

  • Triethylamine (1.2 equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.[3]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add phenyl chloroformate (1.1 equivalents), dissolved in a small amount of anhydrous THF, dropwise to the amine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes and Ethyl Acetate (or other suitable solvents)

  • Chromatography column, flasks/test tubes for fraction collection

Procedure:

  • Determine an appropriate solvent system by running TLC plates with varying ratios of hexanes and ethyl acetate. An ideal system will give the desired product an Rf value of approximately 0.3.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting with the chosen solvent system, starting with a higher ratio of the non-polar solvent (e.g., 95:5 hexanes:ethyl acetate).

  • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Reaction_Mechanism Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack PC Phenyl Chloroformate PC->Intermediate Base Base HCl HCl Base->HCl Acid Scavenging Product This compound Intermediate->Product Collapse of Intermediate (Loss of Cl-) Salt Base-HCl Salt HCl->Salt

Caption: General mechanism of this compound synthesis.

Side_Reaction cluster_0 Urea Formation Pathway Carbamate This compound (Product) Urea Urea Byproduct Carbamate->Urea Nucleophilic Attack by Amine Amine Amine (Starting Material) Amine->Urea Phenol Phenol

Caption: Formation of urea as a major side product.

Troubleshooting_Yield Start Low Yield Observed Check_Stoichiometry Check Stoichiometry (1.1 eq. Phenyl Chloroformate) Start->Check_Stoichiometry Check_Temp Control Temperature (0°C to RT) Check_Stoichiometry->Check_Temp Check_Time Monitor Reaction Time (TLC) Check_Temp->Check_Time Check_Reagents Verify Reagent Quality (Anhydrous Conditions) Check_Time->Check_Reagents Improved_Yield Improved Yield Check_Reagents->Improved_Yield

Caption: Troubleshooting workflow for low reaction yield.

References

Common side reactions during Phenyl carbamate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during phenyl carbamate (B1207046) synthesis.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of Phenyl Carbamate

Q: My reaction yield is significantly lower than expected. What are the most common causes?

A: Low yields in this compound synthesis can often be attributed to several key factors:

  • Moisture Contamination: Phenyl chloroformate and isocyanate intermediates are highly sensitive to moisture. Any water in the reaction setup, solvents, or reagents will lead to the hydrolysis of the starting material and intermediates, reducing the yield of the desired carbamate.

  • Sub-optimal Reagent Quality: The purity of both the amine substrate and the phenylating agent (e.g., phenyl chloroformate) is critical. Impurities can lead to unwanted side reactions, while degraded reagents will result in lower reactivity.

  • Incorrect Stoichiometry or Order of Addition: The ratio of reactants and the order in which they are added can significantly impact the outcome. For instance, adding the amine to a solution of phenyl chloroformate is a common practice.

  • Inadequate Temperature Control: These reactions are often exothermic. Insufficient cooling can lead to side reactions and decomposition of the product or starting materials.[1]

  • Formation of Side Products: The formation of ureas or other byproducts can consume your starting materials and reduce the yield of the desired carbamate.[1]

Suggested Solutions:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Use anhydrous solvents.

  • Verify the purity of your starting materials using appropriate analytical methods (e.g., NMR, IR spectroscopy). Use freshly opened or recently distilled phenyl chloroformate for best results.[1]

  • Carefully control the stoichiometry, often using a slight excess of the phenylating agent.

  • Maintain the recommended reaction temperature, often starting at 0 °C and allowing the reaction to slowly warm to room temperature.[1]

Issue 2: Significant Formation of Urea (B33335) as a Byproduct

Q: I am observing a significant amount of urea as a byproduct. How can I minimize this?

A: Urea formation is a common side reaction, particularly when working with primary amines.[1] It occurs when the initially formed carbamate reacts with another molecule of the amine, or when the intermediate isocyanate reacts with a primary amine.[2]

To suppress urea formation:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of phenyl chloroformate relative to the amine. Avoid a large excess of the amine.[1]

  • Slow Addition & Low Temperature: Add the amine slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the concentration of free amine available for side reactions.[1]

  • Choice of Base: The base used to scavenge the generated acid (e.g., HCl) can influence the reaction outcome. A non-nucleophilic, sterically hindered base may be preferable.[1]

  • Solvent Selection: The choice of solvent can influence the ratio of carbamate to urea. As seen in the deprotection of a this compound, polar aprotic solvents like THF can lead to a mixture of amine and urea, while more polar solvents like acetonitrile (B52724) (MeCN) can favor urea formation.[2]

Issue 3: Difficulty in Product Purification

Q: I'm having trouble purifying my this compound from the reaction mixture.

A: Purification can be challenging due to the presence of side products like ureas, which may have similar polarities to the desired carbamate.

Suggested Purification Strategies:

  • Column Chromatography: This is the most common method for separating phenyl carbamates from ureas and other impurities. A silica (B1680970) gel column with a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) is typically effective.

  • Recrystallization: If the carbamate is a solid, recrystallization from an appropriate solvent can be an effective purification method.

  • Aqueous Workup: A standard aqueous workup can help remove some impurities. The reaction mixture can be diluted with an organic solvent and washed with a mild acid (e.g., 1N HCl) to remove any unreacted amine and base, followed by a wash with a mild base (e.g., saturated NaHCO3 solution) to remove any acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this compound formation?

A1: The most common method involves the reaction of an amine with phenyl chloroformate. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the phenyl chloroformate, leading to the displacement of the chloride ion and formation of the carbamate.

Q2: Why are primary amines more prone to forming urea side products than secondary amines?

A2: Phenyl carbamates derived from primary amines have a labile proton on the nitrogen atom. Under basic conditions, this proton can be abstracted, leading to the formation of an isocyanate intermediate via an E1cb-type mechanism.[2] This highly reactive isocyanate can then be attacked by another amine molecule to form a stable urea. Phenyl carbamates from secondary amines lack this labile proton and are therefore much more stable and less prone to forming ureas.[2]

Q3: Can I use protic solvents for my reaction?

A3: Using protic solvents like methanol (B129727) or ethanol (B145695) is generally not recommended as they can react with phenyl chloroformate to form the corresponding carbonate, consuming the reagent and reducing the yield of the desired this compound.[1] Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are preferred.[1]

Q4: How can I confirm the formation of my this compound product?

A4: The formation of the this compound can be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and identify the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the carbamate group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

The following tables summarize quantitative data on the influence of various factors on side product formation during reactions involving phenyl carbamates.

Table 1: Effect of Solvent on the Deprotection of Phenyl 4-Methoxybenzylcarbamate (2a) with TBAF [2]

EntrySolventTime (h)Ratio of Amine (1a) to Urea (3aa)
1THF0.545:55
2Chloroform720:100
3MeCN0.50:100
4DMSO0.50:100 (with other byproducts)

Table 2: Effect of Amine Nucleophilicity and Steric Hindrance on Urea Formation [2]

This table shows the trapping of the isocyanate intermediate formed from this compound 2a with different amines in the presence of TBAF.

EntryTrapping AmineEquivalents of Trapping AmineRatio of Dissymmetric Urea to Symmetric Urea (3aa)Yield of Purified Dissymmetric Urea
1tert-Butylamine (1c)1.086:14-
2tert-Butylamine (1c)5.0100:093% (3ac)
3n-Pentylamine (1b)1.2100:085% (3ab)
44-Methoxybenzylamine (1a)1.20:10092% (3aa)

Experimental Protocols

General Protocol for the Synthesis of a this compound from a Primary Amine [1][2]

Materials:

  • Amine (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Anhydrous non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.2 equiv)

  • Anhydrous aprotic solvent (e.g., THF or DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the amine (1.0 equiv) and the base (1.2 equiv) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the phenyl chloroformate (1.1 equiv) dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting amine.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

Diagram 1: General this compound Formation

G cluster_reactants Reactants cluster_products Products Amine Amine (R-NH2) PhenylCarbamate This compound Amine->PhenylCarbamate Nucleophilic Attack PhenylChloroformate Phenyl Chloroformate PhenylChloroformate->PhenylCarbamate HCl HCl PhenylChloroformate->HCl Elimination Base Base (e.g., Pyridine) Base->Amine Acts as proton scavenger

Caption: General reaction scheme for this compound formation.

Diagram 2: Urea Formation Side Reaction from Primary Amines

G cluster_main_pathway Main Reaction cluster_side_reaction Side Reaction Amine1 Primary Amine (R-NH2) PhenylCarbamate This compound (R-NH-CO-OPh) Amine1->PhenylCarbamate Reaction with Phenyl Chloroformate Isocyanate Isocyanate (R-N=C=O) PhenylCarbamate->Isocyanate Deprotonation & Elimination (E1cb Mechanism) Urea Symmetrical Urea (R-NH-CO-NH-R) Isocyanate->Urea Amine2 Another Amine Molecule (R-NH2) Amine2->Urea Nucleophilic Attack Base Base Base->PhenylCarbamate

Caption: Mechanism of symmetrical urea formation as a side reaction.

Diagram 3: Intramolecular Cyclization Side Reaction in Peptide Synthesis

G cluster_peptide Peptide Chain with Phoc-Protected Amine cluster_cyclization Intramolecular Cyclization PhocPeptide Phoc-Protected Peptide NucleophilicAttack Intramolecular Nucleophilic Attack PhocPeptide->NucleophilicAttack CyclicProduct Cyclic Byproduct (e.g., Hydantoin or Piperazinedione) NucleophilicAttack->CyclicProduct

Caption: Intramolecular cyclization as a side reaction in peptide synthesis.

References

Technical Support Center: Deprotection of Phenyl Carbamate Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of phenyl carbamate (B1207046) groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of phenyl carbamate groups?

A1: The selection of a deprotection method for phenyl carbamates is highly dependent on the substrate's overall structure and the presence of other functional groups. Common methods include basic hydrolysis, reductive cleavage, and specific reagent-mediated cleavages.

Q2: My this compound deprotection reaction is not going to completion. What are the likely causes?

A2: Incomplete deprotection can stem from several factors:

  • Insufficient Reagent: The stoichiometry of the deprotecting agent may be too low.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Temperature: The reaction temperature might be too low to overcome the activation energy.

  • Steric Hindrance: Bulky groups near the carbamate can hinder reagent access.

  • Reagent Quality: Degradation of the deprotection reagent can lead to lower reactivity.

Q3: I am observing a significant amount of a urea (B33335) byproduct in my reaction. Why is this happening and how can I prevent it?

A3: Urea formation is a common side reaction, particularly when using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) for the deprotection of primary phenyl carbamates. This occurs via an E1cb-type mechanism where an isocyanate intermediate is formed. This intermediate can then be trapped by the deprotected amine to form a symmetric urea.[1][2]

To minimize urea formation:

  • Adjust the amount of TBAF: Lowering the equivalents of TBAF can sometimes favor the desired amine formation, although it might also slow down the deprotection.[2]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. For instance, in some cases, chloroform (B151607) leads to the exclusive formation of urea, while THF may produce a mixture of amine and urea.[2]

  • Steric Hindrance: Bulky substituents on the amine can disfavor the formation of the urea byproduct.[1]

Q4: How do I choose the best deprotection strategy for my specific molecule?

A4: The choice of deprotection strategy should be guided by the functional groups present in your molecule. This is often referred to as an orthogonal protecting group strategy.[3] For example:

  • If your molecule is sensitive to strong acids or bases, a milder method like reductive cleavage might be preferable.

  • If your molecule contains other reducible groups (e.g., alkenes, alkynes), catalytic hydrogenolysis should be avoided.

  • For substrates with functionalities sensitive to standard hydrogenolysis or Lewis acids, nucleophilic deprotection methods could be a better choice.[4][5]

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection

This guide provides a systematic approach to troubleshoot incomplete or sluggish deprotection reactions of phenyl carbamates.

Troubleshooting Workflow for Incomplete Deprotection

A Incomplete Deprotection Observed B Verify Reagent Stoichiometry & Quality A->B C Increase Reagent Equivalents B->C Stoichiometry Low? D Use Fresh Reagent B->D Reagent Old? I Check for Steric Hindrance B->I Reagents OK? E Increase Reaction Time F Increase Reaction Temperature E->F G Monitor for Side Reactions F->G Increase Temp H Consider Alternative Method F->H Side Reactions Increase? G->H I->E

Caption: Troubleshooting workflow for incomplete this compound deprotection.

Potential Cause Recommended Action Considerations
Insufficient Reagent Increase the equivalents of the deprotecting agent incrementally (e.g., from 1.2 eq to 1.5 eq, then to 2.0 eq).Excess reagent can sometimes lead to side reactions. Monitor the reaction closely by TLC or LC-MS.
Poor Reagent Quality Use a fresh bottle of the reagent or purify the existing stock if possible.Reagents like TBAF are hygroscopic and their effectiveness can decrease over time.[6]
Short Reaction Time Extend the reaction time. Monitor the reaction progress at regular intervals (e.g., every 1-2 hours).Some deprotections can be slow, especially with sterically hindered substrates.
Low Temperature Gradually increase the reaction temperature. For example, if the reaction is sluggish at room temperature, try heating to 40-50 °C.Be cautious of potential side reactions or degradation of your product at higher temperatures.
Steric Hindrance Consider a deprotection method with a smaller, more reactive deprotecting agent, or a method that proceeds via a different mechanism.If steric hindrance is significant, a more forcing condition or a different protecting group strategy might be necessary.
Issue 2: Formation of Urea Side Product

This guide addresses the common issue of symmetric urea formation during the deprotection of primary phenyl carbamates.

Mechanism of TBAF-Mediated Urea Formation

cluster_0 Deprotection Pathway cluster_1 Side Reaction Pathway A R-NH-CO-OPh B [R-N-CO-OPh]- A->B  -H+ (TBAF) C R-N=C=O (Isocyanate) B->C  -PhO- D R-NH2 (Desired Amine) C->D  +H2O E R-N=C=O (Isocyanate) G R-NH-CO-NH-R (Symmetric Urea) E->G F R-NH2 (Deprotected Amine) F->G

Caption: Mechanism of urea formation during TBAF-mediated deprotection.[1][2]

Parameter Recommendation to Minimize Urea Formation Rationale
Reagent Stoichiometry Use the minimum effective amount of TBAF. A catalytic amount may favor urea formation in some cases, while a slight excess might be optimal in others.[2]The concentration of the deprotected amine and the isocyanate intermediate influences the rate of urea formation.
Solvent Screen different solvents. Aprotic solvents like THF or acetonitrile (B52724) can have a significant impact on the product distribution.[2]The polarity and coordinating ability of the solvent can stabilize or destabilize the intermediates, altering the reaction pathway.
Substrate Structure This is an intrinsic property, but be aware that sterically bulky 'R' groups on the amine will disfavor urea formation.[1]The nucleophilic attack of the deprotected amine on the isocyanate is sterically hindered.
Work-up Quench the reaction promptly upon completion to minimize the time the deprotected amine is in the presence of any remaining isocyanate.This reduces the opportunity for the side reaction to occur.

Key Experimental Protocols

Protocol 1: Deprotection using Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and Tetra-n-butylammonium nitrite (B80452) (Bu₄NNO₂)[7][8]

This method is reported to be selective and effective for the deprotection of N-phenylcarbamoyl groups to yield the corresponding alcohols without affecting other protecting groups.[7][8]

Materials:

  • N-phenylcarbamoyl protected substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetra-n-butylammonium nitrite (Bu₄NNO₂)

  • Pyridine

  • Appropriate solvents for work-up and purification

Procedure:

  • Dissolve the N-phenylcarbamoyl protected substrate in pyridine.

  • Add di-tert-butyl dicarbonate (Boc₂O) and tetra-n-butylammonium nitrite (Bu₄NNO₂) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection using Tetra-n-butylammonium Fluoride (TBAF)[5]

This method is a mild way to remove carbamates, but can be prone to urea formation with primary amines.[1][2][5]

Materials:

  • This compound protected amine

  • Tetra-n-butylammonium fluoride (TBAF) solution in THF (typically 1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Appropriate solvents for work-up and purification

Procedure:

  • Dissolve the this compound protected amine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Add the desired amount of TBAF solution (e.g., 1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or reflux, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature if heated.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate to dryness.

  • Purify the residue by flash column chromatography.

Note on TBAF Work-up: Removing excess TBAF and its byproducts can be challenging with standard aqueous extractions. A non-aqueous work-up using an acidic ion-exchange resin and calcium carbonate can be an effective alternative.[9]

Summary of Deprotection Conditions

Method Reagents Solvent Temperature Key Advantages Potential Issues
Method 1 Boc₂O, Bu₄NNO₂PyridineRoom TempHigh selectivity for N-phenylcarbamoyl group.[7][8]Use of pyridine, which can be difficult to remove.
Method 2 TBAFTHFRoom Temp - RefluxMild conditions.[5]Urea formation with primary amines, difficult work-up.[1][2][9]
Basic Hydrolysis Strong Base (e.g., NaOH, KOH)Aqueous/Organic mixtureVariesEffective for robust substrates.Not compatible with base-labile functional groups.[1]
Reductive Cleavage Schwartz Reagent (Cp₂ZrHCl)THFRoom TempMild and efficient, tolerates many functional groups.[10]Requires handling of organometallic reagents.

References

Optimization of reaction conditions for Phenyl carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for phenyl carbamate (B1207046) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of phenyl carbamates, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Yield of Phenyl Carbamate

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in this compound synthesis are a common issue that can often be traced back to several key factors related to reagents, reaction conditions, and side reactions.

Potential Causes & Troubleshooting Steps:

  • Moisture Contamination: Phenyl chloroformate is highly sensitive to moisture and will rapidly hydrolyze to phenol (B47542) and hydrochloric acid, rendering it inactive.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Quality: The purity of the starting amine and phenyl chloroformate is crucial. Degraded reagents will lead to lower reactivity and the formation of impurities.[1]

    • Solution: Use freshly opened or properly stored reagents. The purity of the amine can be checked by techniques like NMR or melting point analysis.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or an increase in side products.[1]

    • Solution: Typically, a slight excess (1.05-1.1 equivalents) of phenyl chloroformate relative to the amine is used to ensure complete consumption of the amine.[1][2]

  • Inadequate Temperature Control: These reactions are often exothermic. A lack of proper cooling can lead to side reactions and decomposition of the product or starting materials.[1]

    • Solution: Perform the addition of phenyl chloroformate at a low temperature, typically 0 °C, using an ice bath.[2][3] Allow the reaction to slowly warm to room temperature.[2][4]

  • Sub-optimal Base: The choice and amount of base are critical for scavenging the HCl byproduct. An inappropriate base or incorrect amount can hinder the reaction.

    • Solution: A non-nucleophilic organic base like triethylamine (B128534) or pyridine (B92270) (1.2 equivalents) is commonly used.[1] For some reactions, an aqueous base like NaHCO₃ or NaOH can be used in a biphasic system.[2]

Issue 2: Formation of Urea (B33335) as a Major Byproduct

Q: I am observing a significant amount of urea byproduct in my reaction mixture. How can I minimize its formation?

A: Urea formation is a frequent side reaction, especially when working with primary amines. It occurs when the initially formed carbamate reacts with another molecule of the amine.[1]

Strategies to Minimize Urea Formation:

  • Control Stoichiometry: Avoid using an excess of the amine. A slight excess of phenyl chloroformate will ensure that the amine is the limiting reagent.[1]

  • Slow Addition & Low Temperature: Add the amine slowly to the solution of phenyl chloroformate at a low temperature (e.g., 0 °C).[1] This helps to keep the concentration of free amine low, minimizing its reaction with the carbamate product.[1]

  • Order of Addition: Adding the phenyl chloroformate dropwise to a solution of the amine and a base is a common and effective procedure.[2][5]

Issue 3: Difficulties in Product Purification and Isolation

Q: I am struggling with the purification of my this compound. What are some common challenges and how can I overcome them?

A: Purification can be challenging due to the physical properties of the product or the presence of persistent impurities.

Common Purification Issues and Solutions:

  • Product Precipitation During Reaction: The desired carbamate may precipitate out of the reaction mixture, especially if it is a salt (e.g., hydrochloride).[2]

    • Solution: Choose a solvent in which the product is more soluble, or perform the reaction at a more dilute concentration.[6]

  • Product is Highly Soluble in the Aqueous Phase: During aqueous workup, the product may be lost to the aqueous layer.

    • Solution: Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency into the organic layer.[6]

  • Emulsion Formation During Extraction: A stable emulsion can form between the organic and aqueous layers, making separation difficult.

    • Solution: Filter the entire mixture through a pad of Celite to break up the emulsion.[6]

  • Removal of Excess Phenol: Phenol is a byproduct of the reaction and can be difficult to separate from the desired carbamate.

    • Solution: Washing the organic layer with a dilute aqueous base solution (e.g., 1 N NaOH) can help to remove acidic impurities like phenol.[5]

Data Presentation: Reaction Condition Optimization

The following table summarizes the impact of various reaction parameters on the synthesis of phenyl carbamates, with data adapted from literature for illustrative purposes.

ParameterVariationEffect on YieldEffect on PurityNotes
Solvent Aprotic (THF, DCM, Toluene)[1][3][5]Generally high yields.Good, minimizes side reactions.Anhydrous conditions are crucial.[1]
Protic (e.g., alcohols)Very low to no yield.Poor, significant byproduct formation.Protic solvents react with phenyl chloroformate.[1]
Temperature 0 °C to Room Temperature[2][3]Optimal for many substrates.High purity, minimizes side reactions.Low temperature during addition is key.[1]
Elevated Temperatures (> Room Temp)Can decrease yield.May lead to decomposition and byproducts.Generally not recommended for this reaction type.
Base Triethylamine (1.2 equiv)[1]Effective HCl scavenger.Good, non-nucleophilic.A commonly used organic base.
Pyridine (1.2 equiv)[1]Effective HCl scavenger.Good, non-nucleophilic.Another common organic base.
Aqueous NaOH/NaHCO₃[2]Can be effective in biphasic systems.May require careful workup.Useful for certain substrates and scales.
Stoichiometry (Phenyl Chloroformate:Amine) 1.1 : 1.0[2][5]High conversion of amine.Minimizes urea formation.A slight excess of phenyl chloroformate is ideal.
1.0 : 1.1Lower yield of carbamate.Increased urea byproduct.Excess amine should be avoided.[1]

Experimental Protocols

General Protocol for the Synthesis of a this compound from a Primary/Secondary Amine:

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Amine (1.0 equivalent)

  • Phenyl chloroformate (1.1 equivalents)[2]

  • Anhydrous non-nucleophilic base (e.g., triethylamine, 1.2 equivalents)[1]

  • Anhydrous aprotic solvent (e.g., THF or DCM)[1][5]

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and the base (1.2 equiv) in the chosen anhydrous solvent.[2]

  • Cool the mixture to 0 °C using an ice bath.[2][3]

  • Add phenyl chloroformate (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.[2]

  • Allow the reaction to stir at 0 °C for a short period and then let it warm to room temperature.[2]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until completion. Reaction times can vary from a few hours to overnight.[2]

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NaHCO₃).[2]

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate).[2]

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.[2]

Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add Dropwise Addition of Phenyl Chloroformate cool->add stir Stir and Warm to Room Temperature add->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify (Chromatography/ Recrystallization) wash_dry->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound synthesis.

G cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low this compound Yield moisture Moisture Contamination? start->moisture purity Reagent Purity Issue? start->purity temp Inadequate Temp. Control? start->temp stoich Incorrect Stoichiometry? start->stoich urea Urea Formation? start->urea solve_moisture Use Anhydrous Solvents & Inert Atmosphere moisture->solve_moisture Yes solve_purity Verify Reagent Purity purity->solve_purity Yes solve_temp Add Reagent at 0 °C temp->solve_temp Yes solve_stoich Use Slight Excess of Phenyl Chloroformate stoich->solve_stoich Yes solve_urea Slow Addition at Low Temp, Avoid Excess Amine urea->solve_urea Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Phenyl Carbamate Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of phenyl carbamate (B1207046).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying phenyl carbamate by chromatography?

A1: The primary challenges include:

  • Peak Tailing: this compound contains a polar carbamate group which can lead to secondary interactions with the stationary phase, resulting in asymmetric peaks.

  • Co-elution of Impurities: Starting materials such as phenol (B47542) or aniline (B41778) derivatives, as well as byproducts like diphenylurea, can have similar polarities to this compound, making separation difficult.

  • Compound Instability: Phenyl carbamates are generally stable in neutral and acidic conditions but can be susceptible to hydrolysis under basic conditions, which can be a concern with certain silica (B1680970) gels or solvent systems containing basic additives.[1]

  • Low Recovery: The polarity of this compound can sometimes lead to strong adsorption on silica gel, resulting in material loss during purification.

Q2: Which chromatographic technique is best suited for this compound purification?

A2: Both normal-phase flash chromatography and reversed-phase preparative HPLC can be effective.

  • Flash Chromatography on silica gel is a cost-effective and rapid method for purifying gram-scale quantities of this compound.

  • Preparative HPLC offers higher resolution and is ideal for achieving high purity, especially for smaller quantities or when separating closely eluting impurities.[2]

Q3: How can I determine the best solvent system for purifying my this compound sample?

A3: The ideal solvent system should provide good separation between this compound and its impurities on a Thin Layer Chromatography (TLC) plate, with the this compound having an Rf value between 0.2 and 0.4 for optimal flash chromatography separation.[3] Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and adjust the ratio to achieve the desired separation.[3]

Q4: My this compound seems to be degrading on the silica gel column. What can I do?

A4: this compound can be sensitive to the acidic nature of standard silica gel.[1] If you suspect degradation, you can try the following:

  • Deactivate the silica gel: Flush the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine, before loading your sample.[4]

  • Use a different stationary phase: Consider using neutral alumina (B75360) or a bonded-phase silica gel.

Troubleshooting Guides

Problem 1: Peak Tailing in HPLC or Flash Chromatography
  • Symptom: The peak corresponding to this compound is asymmetrical with a trailing edge.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Secondary Interactions with Silica Gel For normal-phase chromatography, add a small amount of a competitive polar modifier like methanol (B129727) to the eluent. For reversed-phase HPLC, ensure the mobile phase pH is slightly acidic (e.g., using 0.1% formic or acetic acid) to suppress the ionization of any residual silanol (B1196071) groups on the column.[2]
Column Overload Reduce the amount of sample loaded onto the column. Broad peaks with a "shark-fin" shape are indicative of overloading.
Inappropriate Sample Solvent Dissolve the sample in a solvent that is as non-polar as possible while still ensuring solubility. If a very polar solvent must be used, consider a dry loading technique for flash chromatography.[5]
Problem 2: Co-elution of this compound with Impurities
  • Symptom: Fractions containing this compound are contaminated with starting materials (e.g., phenol, aniline) or byproducts.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inadequate Separation Power of the Solvent System Optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate) to alter the selectivity. A shallower solvent gradient in flash chromatography or preparative HPLC can also improve resolution.[3]
Similar Polarity of Product and Impurities If starting with phenol and an isocyanate, residual phenol can be removed with a gentle aqueous base wash during workup before chromatography. If starting with an amine and phenyl chloroformate, residual amine can be removed with a dilute acid wash.[6]
Problem 3: Low Recovery of this compound
  • Symptom: The yield of purified this compound is significantly lower than expected.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Irreversible Adsorption to Silica Gel The polar nature of the carbamate group can lead to strong binding to the silica. Try using a more polar eluent or a deactivated silica gel as described in the degradation section. A "methanol purge" at the end of the column run can sometimes recover strongly adsorbed compounds.
Compound Degradation As mentioned, phenyl carbamates can be sensitive to basic conditions. Ensure your solvent system is neutral or slightly acidic.[1]
Premature Elution If the compound is less polar than anticipated, it might have eluted very quickly. Always check the first few fractions collected.

Data Presentation

Table 1: Representative Data for Flash Chromatography Purification of this compound

ParameterValueNotes
Crude Sample Loading 1.0 gAdsorbed onto 2 g of silica gel (dry loading)
Column Dimensions 40 mm x 200 mmStandard glass flash column
Stationary Phase Silica Gel (40-63 µm)~80 g
Solvent System Gradient: 10% to 40% Ethyl Acetate in HexanesOver 20 column volumes
Solvent Consumption ~1.5 L
Typical Yield 85-95%Dependent on crude purity
Purity of Combined Fractions >98%As determined by HPLC

Table 2: Representative Data for Preparative HPLC Purification of this compound

ParameterValueNotes
Sample Injection 100 mg in 2 mL of mobile phase
Column C18, 10 µm, 21.2 mm x 250 mmReversed-phase
Mobile Phase Gradient: 40% to 70% Acetonitrile (B52724) in Water (with 0.1% Formic Acid)Over 30 minutes
Flow Rate 20 mL/min
Solvent Consumption ~600 mL per run
Typical Recovery >90%
Purity of Combined Fractions >99.5%As determined by analytical HPLC

Experimental Protocols

Protocol 1: General Flash Chromatography Procedure for this compound Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for the this compound should be around 0.2-0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.[5]

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure.

Protocol 2: General Preparative HPLC Procedure for this compound Purification
  • Analytical Method Development: Develop a separation method on an analytical HPLC system using a C18 column. A good starting mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the equilibrated preparative HPLC system.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the this compound peak.

  • Purity Analysis and Isolation: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the final product.

Visualizations

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Isolation crude Crude this compound dissolve Dissolve in Minimal Solvent crude->dissolve adsorb Adsorb on Silica (Dry Load) dissolve->adsorb load Load Sample onto Column adsorb->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the flash chromatography purification of this compound.

G cluster_troubleshoot Troubleshooting Decision Tree start Poor Separation or Low Yield q_peak_shape Is peak shape poor (tailing)? start->q_peak_shape a_peak_shape_yes Reduce column loading Adjust mobile phase polarity Use dry loading technique q_peak_shape->a_peak_shape_yes Yes q_coelution Are there co-eluting impurities? q_peak_shape->q_coelution No a_peak_shape_yes->q_coelution a_coelution_yes Optimize solvent system via TLC Use shallower gradient Perform pre-chromatography workup q_coelution->a_coelution_yes Yes q_recovery Is recovery low? q_coelution->q_recovery No a_coelution_yes->q_recovery a_recovery_yes Use more polar eluent Deactivate silica gel Check for degradation q_recovery->a_recovery_yes Yes end Improved Purification q_recovery->end No a_recovery_yes->end

Caption: Troubleshooting logic for this compound purification.

References

Preventing intramolecular cyclization in Phenyl carbamate peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenyl Carbamate (B1207046) Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the prevention of intramolecular cyclization, a common side reaction in peptide synthesis involving phenyl carbamate protecting groups.

Troubleshooting Guides

Issue: Unexpected Side Product Detected by Mass Spectrometry, Corresponding to the Mass of a Hydantoin (B18101) Derivative.

Question: I am synthesizing a peptide with an N-terminal this compound (Phenyloxycarbonyl, Phoc) protected amino acid. After the coupling of the second amino acid, I observe a significant peak in my LC-MS analysis that corresponds to the formation of a hydantoin derivative, leading to a truncated peptide. How can I prevent this?

Answer: This is a common issue known as intramolecular cyclization, where the nitrogen atom of the peptide bond attacks the carbonyl group of the N-terminal this compound, forming a stable five-membered hydantoin ring. This side reaction terminates the peptide chain elongation. Here’s a step-by-step guide to troubleshoot and minimize this problem.

Step 1: Analyze the Reaction Conditions

Review your current experimental setup, paying close attention to the base and reaction time.

ParameterCommon Condition Leading to CyclizationRecommended Condition for Prevention
Base Strong, sterically unhindered bases (e.g., Triethylamine, TEA)Sterically hindered, weaker bases (e.g., N,N-Diisopropylethylamine, DIPEA; N-Methylmorpholine, NMM)[1]
Reaction Time Prolonged coupling timesMinimized reaction time, closely monitored for completion
Temperature Elevated temperaturesRoom temperature or below

Step 2: Modify the Synthetic Protocol

Implement the following changes to your protocol to suppress hydantoin formation.

Experimental Protocol: Minimizing Hydantoin Formation During Coupling

  • Amino Acid Activation:

    • Dissolve the N-Phoc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in a minimal amount of DMF.

    • Add a sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) at 1.5 to 2.0 equivalents relative to the amino acid. Using a weaker base like NMM is often preferred to reduce the rate of cyclization.[1]

    • Allow the pre-activation to proceed for a short duration (e.g., 1-2 minutes).

  • Coupling to the Resin:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Keep the reaction vessel at room temperature.

    • Monitor the reaction closely using a qualitative test (e.g., Kaiser test) to determine the endpoint. Avoid letting the reaction proceed for an extended period after completion.

  • Washing:

    • Once the coupling is complete, thoroughly wash the resin with DMF to remove any residual base and unreacted reagents.

Step 3: Consider the Amino Acid Sequence

The steric hindrance of the amino acid residues involved can influence the rate of cyclization.

Amino Acid at Position 2Tendency for CyclizationRationale
GlycineHighThe lack of a side chain provides minimal steric hindrance, allowing the peptide backbone to adopt a conformation favorable for cyclization.
Alanine, LeucineModerateAlkyl side chains provide some steric bulk, which can slightly disfavor the cyclization reaction.
ProlineLowThe rigid ring structure of proline restricts the conformational flexibility of the peptide backbone, making the nucleophilic attack required for cyclization less likely.
Valine, IsoleucineLowThe bulky, branched side chains of these amino acids can sterically hinder the approach of the amide nitrogen to the carbamate carbonyl.[1]

If your sequence allows, having a sterically bulky amino acid at the second position can help reduce the incidence of hydantoin formation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of intramolecular cyclization in this compound peptide synthesis?

A1: The intramolecular cyclization of an N-terminal this compound-protected dipeptide to a hydantoin derivative proceeds through a nucleophilic attack mechanism. The amide nitrogen of the peptide backbone acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate which then collapses, eliminating phenol (B47542) and forming the stable five-membered hydantoin ring. This reaction is often base-catalyzed.

G cluster_0 N-Phenyl Carbamate Dipeptide cluster_1 Tetrahedral Intermediate cluster_2 Hydantoin Product start R1 | H-N-Cα-C'(=O)-N-Cα-C'(=O)-OR2 |     |   |   | O=C   H   H   R2  |  O-Ph intermediate R1 | H-N-Cα-C'(-O-)-N-Cα-C'(=O)-OR2 |     |      |   |  C-O-Ph     H   R2  |  O start->intermediate  Base-catalyzed  Nucleophilic Attack end R1 | N-Cα-C'(=O) |   | C=O N-Cα-C'(=O)-OR2 |     | O     R2 + Ph-OH intermediate->end  Collapse of Intermediate  & Phenol Elimination

References

Technical Support Center: Enhancing the Stability of Phenyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the experimental stages of drug development with phenyl carbamate (B1207046) derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of phenyl carbamate derivatives.

Problem Possible Causes Recommended Solutions
Low Assay Values or Loss of Potency Over Time Hydrolysis of the carbamate ester linkage, particularly in basic or high pH environments.[1][2][3]- Maintain stock solutions and formulations at a neutral or slightly acidic pH. - Avoid exposure to strong bases. - For long-term storage, consider lyophilization or storage at low temperatures (-20°C or -80°C) in anhydrous solvents.
Oxidative degradation of the phenyl ring or other susceptible moieties.- Protect samples from light. - Use antioxidants in the formulation if compatible. - Purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.
Thermal degradation, especially for less stable analogs.- Store compounds at recommended temperatures. - Avoid repeated freeze-thaw cycles. - During experimental procedures, minimize exposure to high temperatures.
Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC) Formation of degradation products due to hydrolysis, oxidation, or photolysis.- Conduct a forced degradation study to identify potential degradation products and their retention times.[4][5][6] - Ensure the analytical method is stability-indicating, meaning it can separate the parent compound from its degradants.[7][8][9] - The primary degradation product of hydrolytic cleavage is often the corresponding phenol (B47542).
Interaction with excipients in the formulation.- Perform compatibility studies with all formulation excipients. - Analyze the excipients separately to identify any potential interfering peaks.
Inconsistent Results in Biological Assays Degradation of the compound in the assay medium.- Assess the stability of the this compound derivative in the specific assay buffer and under the assay conditions (e.g., temperature, pH). - Prepare fresh solutions of the compound for each experiment.
Adsorption to plasticware.- Use low-binding microplates and tubes. - Include a pre-incubation step to saturate non-specific binding sites.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound derivatives?

A1: The most common degradation pathway is hydrolysis of the carbamate ester linkage, which is significantly accelerated under basic (alkaline) conditions.[1][2][3] This results in the formation of the corresponding phenol and carbamic acid, the latter of which can further decompose. Oxidation and photolysis can also contribute to degradation, depending on the specific substituents on the phenyl ring and carbamate nitrogen.

Q2: How can I proactively assess the stability of my this compound derivative?

A2: A forced degradation study is the most effective way to understand the intrinsic stability of your compound.[4][5][6] This involves subjecting the compound to a variety of stress conditions, such as acid, base, oxidation, heat, and light, and then analyzing the resulting samples to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation pathways are adequately explored without being overly destructive.[4][6][10]

Q3: What are the key parameters to consider when developing a stability-indicating HPLC method for a this compound derivative?

A3: A stability-indicating HPLC method must be able to separate the intact parent drug from all potential degradation products, impurities, and excipients.[7][8][9] Key considerations include:

  • Column Chemistry: A C18 column is often a good starting point for reverse-phase HPLC.[9][11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase should be carefully controlled to ensure good peak shape and prevent on-column degradation.

  • Detection: UV detection is common for compounds with a chromophore. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.[8]

  • Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Q4: Are there any formulation strategies to enhance the stability of this compound derivatives?

A4: Yes, several strategies can be employed:

  • pH Control: Formulating the drug product in a buffered system at a pH that minimizes hydrolysis is crucial.

  • Excipient Compatibility: Ensure all excipients are compatible with the drug substance and do not catalyze degradation.

  • Protection from Light and Oxygen: For light-sensitive compounds, use of opaque packaging is necessary. For oxygen-sensitive compounds, including an antioxidant or packaging under an inert atmosphere can be beneficial.

  • Solid-State Formulation: For oral drugs, solid dosage forms like tablets or capsules are generally more stable than liquid formulations.

Quantitative Stability Data (Representative Examples)

The following table provides representative data from a forced degradation study on two hypothetical this compound derivatives to illustrate potential stability profiles. Actual results will vary depending on the specific molecular structure.

Stress Condition This compound A (% Degradation) This compound B (% Degradation)
0.1 M HCl (60°C, 24h) 8.510.2
0.1 M NaOH (RT, 4h) 15.818.5
3% H₂O₂ (RT, 24h) 6.37.9
Thermal (80°C, 48h) 5.16.5
Photolytic (ICH Q1B, 1.2 million lux hours) 12.414.1

Experimental Protocols

Protocol: Forced Degradation Study for a this compound Derivative

1. Objective: To investigate the intrinsic stability of a this compound derivative under various stress conditions and to identify potential degradation products.

2. Materials:

  • This compound derivative

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a PDA detector

  • Photostability chamber

  • Oven

3. Stock Solution Preparation:

  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate volume of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer a known amount of the solid compound into a vial and place it in an oven at 80°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

5. Sample Analysis:

  • For each stress condition, dilute the sample to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Record the peak areas for the parent compound and any degradation products.

6. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Assess the mass balance to ensure all major degradation products are accounted for.[12]

  • Use the PDA detector to check for peak purity.

Visualizations

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Mass Balance, Peak Purity) hplc->data

Caption: Workflow for a Forced Degradation Study.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_drug Drug Action ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Receptor Binding ACh_release->ACh_receptor Signal Transmission AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh dissociates ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_hydrolysis Catalyzes ACh_hydrolysis->ACh_release Termination of Signal PhenylCarbamate This compound Derivative PhenylCarbamate->AChE Inhibits

Caption: Acetylcholinesterase Inhibition by this compound Derivatives.

References

Overcoming low reactivity of aromatic amines in Phenyl carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenyl Carbamate (B1207046) Synthesis

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of phenyl carbamates, particularly when dealing with low-reactivity aromatic amines.

Frequently Asked Questions (FAQs)

Q1: Why are some aromatic amines unreactive in phenyl carbamate synthesis?

A1: The low reactivity of certain aromatic amines stems primarily from their reduced nucleophilicity. This is often caused by:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups on the aromatic ring pull electron density away from the amine's nitrogen atom.[1] This diminishes the availability of the nitrogen's lone pair of electrons to attack an electrophilic carbonyl source, rendering the amine a weak nucleophile.[1]

  • Steric Hindrance: Bulky groups near the amine functionality (e.g., in the ortho position) can physically block the approach of the carbonylating agent, slowing down or preventing the reaction.[2]

Q2: What are the common methods for synthesizing phenyl carbamates from aromatic amines?

A2: Several established routes exist, each with its own set of advantages and disadvantages. The choice often depends on the availability of starting materials, scalability, and safety considerations.[3]

  • Reaction with Phenyl Chloroformate: This is a versatile method that involves reacting the amine with phenyl chloroformate. It is often effective but requires careful handling of the chloroformate reagent.[3]

  • Reaction with Diphenyl Carbonate (DPC): DPC is a safer, non-phosgene alternative. However, its reaction with low-reactivity amines can be sluggish and may require high temperatures or catalysts.[4][5]

  • One-Pot Synthesis: Greener, more atom-economical methods are being developed, such as the one-pot synthesis from anilines, urea, and methanol, though these can require more demanding reaction conditions.[3][6]

  • Isocyanate Intermediates: While highly efficient, this route involves the generation and use of isocyanates, which can be hazardous.[3]

Troubleshooting Guide

Issue 1: My reaction with an electron-deficient aniline (B41778) is slow or not yielding any product.

This is a common issue due to the low nucleophilicity of the amine.[1] Here are several strategies to overcome this challenge:

  • Increase Reagent Electrophilicity: Switch from a less reactive carbonyl source like diphenyl carbonate to a more reactive one, such as phenyl chloroformate or phenyl fluoroformate.

  • Employ a Stronger Base: For reactions requiring a base, using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) can be crucial for deprotonating the weakly acidic N-H bond of the electron-deficient aniline, thereby increasing its reactivity.[1]

  • Utilize a Catalyst: The addition of a catalyst can significantly accelerate the reaction.

    • Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) is a common and effective catalyst for this type of transformation.

    • Lewis Acid Catalysts: Metal salts such as Zn(OAc)₂ have shown excellent catalytic activity in the synthesis of aromatic carbamates.[6]

    • Palladium Catalysts: For particularly challenging couplings, modern palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) can be highly effective.[1]

  • Increase Reaction Temperature: Forcing conditions, such as higher temperatures, can provide the necessary activation energy for the reaction to proceed. However, this should be done cautiously to avoid decomposition of starting materials or products.[2]

Issue 2: The primary side-product of my reaction is a symmetrical urea.

Urea formation occurs when the desired carbamate product or an isocyanate intermediate reacts with another molecule of the starting amine.[7] To minimize this:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the phenylating agent relative to the amine. Avoid having an excess of the amine in the reaction mixture.[7]

  • Slow Addition: Add the amine slowly to the solution of the phenylating agent at a low temperature (e.g., 0 °C).[7] This keeps the concentration of free amine low, disfavoring the side reaction.

Data Presentation: Catalyst and Condition Screening

The selection of an appropriate catalyst and base is critical when working with deactivated anilines. The following table summarizes outcomes for various conditions reported in the literature.

Aromatic AmineCarbonyl SourceCatalyst/Base SystemSolventTemp (°C)Yield (%)Reference
AnilineDimethyl CarbonateZn(OAc)₂N/A180High[6]
AnilineDimethyl CarbonateKNO₃/Zeolite HYN/AN/A82.6 (selectivity)[6]
Electron-Deficient AnilineAryl HalideXPhos Pd G3 / NaOtBuToluene (B28343)100-110Varies[1]
Various DiaminesDiphenyl Carbonate2-HydroxypyridineN/AN/AHigh[4]
AnilinePhenyl ChloroformatePyridine (B92270)Dichloromethane (B109758)0 to RTGood[3]

This table is a representative compilation; actual results will vary based on specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis using Phenyl Chloroformate

This protocol is a general guideline for the reaction of an aromatic amine with phenyl chloroformate.

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the aromatic amine (1.0 eq) and a base such as pyridine (1.1 eq) in a dry solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add phenyl chloroformate (1.05 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[7] Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).[7]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3]

Protocol 2: Catalytic Synthesis using a Palladium Precatalyst (Buchwald-Hartwig Amination approach adapted for concept)

This protocol is adapted for coupling a highly deactivated aniline with an aryl halide, a related C-N bond formation that illustrates principles applicable to challenging carbamate syntheses.

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[1]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.[1]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[1]

  • Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]

  • Monitoring & Purification: Monitor the reaction by TLC or LC-MS. After cooling, the product can be isolated using standard workup and purification techniques.[1]

Visualizations

Below are diagrams illustrating key workflows and logical relationships in this compound synthesis.

G start_end start_end process process product product start Start reactants Combine Aromatic Amine, Carbonyl Source, and Solvent start->reactants base_cat Add Base and/or Catalyst reactants->base_cat reaction Heat and Stir (Monitor by TLC/LC-MS) base_cat->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography/Recrystallization) workup->purify final_product Pure this compound purify->final_product end_node End final_product->end_node

Caption: General experimental workflow for this compound synthesis.

G problem problem decision decision solution solution start Problem: Low or No Yield check_amine Is the aromatic amine electron-deficient? start->check_amine Diagnosis check_conditions Are reaction conditions optimal? check_amine->check_conditions No sol_catalyst Strategy 1: Use a Catalyst (e.g., DMAP, Zn(OAc)₂, Pd-catalyst) check_amine->sol_catalyst Yes sol_reagent Strategy 2: Use More Reactive Carbonyl Source (e.g., Phenyl Chloroformate) check_amine->sol_reagent Yes sol_base Strategy 4: Use Stronger Base (e.g., NaOtBu) check_amine->sol_base Yes sol_temp Strategy 3: Increase Temperature & Reaction Time check_conditions->sol_temp No sol_recheck Re-verify Reagent Purity & Solvent Anhydrousness check_conditions->sol_recheck Yes

References

Catalyst selection for efficient Phenyl carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of phenyl carbamates.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of phenyl carbamates, providing potential causes and solutions.

Route 1: Synthesis from Phenyl Chloroformate/Fluoroformate and Amines

Question 1: Why is my phenyl carbamate (B1207046) yield unexpectedly low?

Potential Causes and Solutions:

  • Moisture Contamination: Phenyl chloroformates are highly sensitive to moisture, which can cause hydrolysis of the starting material. Ensure all glassware is oven-dried or flame-dried and that anhydrous solvents are used under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. A slight excess (around 1.1 equivalents) of phenyl chloroformate is often used to ensure the complete consumption of the amine.[1]

  • Inadequate Temperature Control: The reaction of amines with phenyl chloroformate is often exothermic. If the temperature is not controlled (typically by cooling in an ice bath), side reactions can occur, leading to a lower yield of the desired product.[1]

  • Degraded Phenyl Chloroformate: Over time, phenyl chloroformate can degrade. It is advisable to use a fresh or properly stored bottle. If degradation is suspected, the purity can be checked by analytical techniques such as NMR or titration.

Question 2: How can I minimize the formation of urea (B33335) byproduct?

Potential Causes and Solutions:

Urea formation is a common side reaction, especially with primary amines, where the initially formed carbamate reacts with another molecule of the amine.[1]

  • Slow Addition and Low Temperature: Add the phenyl chloroformate solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C). This helps to control the reaction rate and minimize the concentration of free amine available to react with the carbamate product.[1]

  • Control Stoichiometry: Avoid using a large excess of the amine. Using a slight excess of phenyl chloroformate can help to suppress urea formation.[1]

Route 2: Synthesis from Anilines and Dimethyl Carbonate (DMC)

Question 3: My catalyst seems to be inactive or has low efficiency. What are the possible reasons?

Potential Causes and Solutions:

  • Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Ensure high-purity aniline (B41778) and DMC are used.

  • Catalyst Deactivation: Some catalysts may be sensitive to air or moisture. Ensure proper handling and storage of the catalyst. For heterogeneous catalysts, coking (carbon deposition) on the catalyst surface can occur at high temperatures, leading to deactivation. Regeneration of the catalyst through calcination may be possible.

  • Incorrect Catalyst Loading: The amount of catalyst used is crucial. Too little catalyst will result in a slow reaction and low conversion, while too much may not be cost-effective and could lead to side reactions. The optimal catalyst loading should be determined experimentally.

  • Suboptimal Reaction Conditions: The activity of many catalysts is highly dependent on temperature and pressure. Ensure the reaction is carried out under the optimized conditions for the specific catalyst being used.

Question 4: I am observing the formation of N-methylaniline as a byproduct. How can I improve selectivity for the phenyl carbamate?

Potential Causes and Solutions:

N-methylaniline can form through the methylation of aniline by DMC.

  • Catalyst Selection: The choice of catalyst plays a significant role in selectivity. For example, ionic liquid-promoted zinc acetate (B1210297) has been shown to exhibit high selectivity for methyl N-phenyl carbamate.[2][3]

  • Optimization of Reaction Conditions: Adjusting the reaction temperature, pressure, and reaction time can influence the selectivity. Lower temperatures may favor the desired carbamation reaction over N-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to phenyl carbamates?

A1: The most common routes include:

  • The reaction of a primary or secondary amine with phenyl chloroformate or a related derivative.[4]

  • The reaction of a phenol (B47542) with an isocyanate.

  • A one-pot synthesis from an aniline, urea, and methanol.

  • The reaction of an aniline with dimethyl carbonate (DMC) in the presence of a catalyst.[2]

Q2: Which catalysts are effective for the synthesis of phenyl carbamates from aniline and DMC?

A2: Several catalysts have been reported to be effective, including:

  • Ionic liquid-promoted zinc acetate (e.g., Zn(OAc)₂-[bmim]PF₆)[2][3]

  • Zinc oxide (ZnO)[5]

  • Heterogeneous zinc alkyl carboxylates[6]

  • Mixed metal oxides, such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors.[7]

  • Lead compounds.[2]

Q3: How do I choose the best catalyst for my synthesis?

A3: The choice of catalyst depends on several factors, including the desired reaction conditions (temperature, pressure), cost, reusability (for heterogeneous catalysts), and the desired selectivity for the target this compound. Reviewing the literature for catalysts that have been successfully used for similar substrates is a good starting point.

Q4: What is the definition of Turnover Number (TON) and Turnover Frequency (TOF) for a catalyst?

A4:

  • Turnover Number (TON) is the total number of moles of reactant that one mole of catalyst can convert before becoming deactivated. It is a measure of the catalyst's stability and lifetime.

  • Turnover Frequency (TOF) is the number of catalytic cycles that a single active site can perform per unit of time. It is a measure of the catalyst's activity.

Catalyst Performance Data

The following table summarizes the performance of various catalysts for the synthesis of methyl N-phenyl carbamate (MPC) from aniline and dimethyl carbonate (DMC).

CatalystAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Reaction ConditionsReference
Zn(OAc)₂-[bmim]PF₆99.899.1~98.9Not specified[2][3]
Zn/Al/Ce mixed oxide (2.5% Ce)95.881.678.2Not specified[7]
Pb(OAc)₂·Pb(OH)₂9795~92.2453 K, 1 h[8]
ZnO57.2 (MPC conversion)91.1 (PI selectivity)-200 °C, 100 mmHg[5]

Experimental Protocols

General Protocol for the Synthesis of this compound from an Amine and Phenyl Chloroformate[4]

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and the base (1.2 equiv) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the phenyl chloroformate (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution over a period of 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Zinc-Catalyzed Synthesis of Methyl N-Phenyl Carbamate from Aniline and Dimethyl Carbonate (Adapted from[2][3])

Materials:

  • Aniline

  • Dimethyl carbonate (DMC)

  • Zinc acetate (Zn(OAc)₂)

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [bmim]PF₆)

  • High-pressure reactor

Catalyst Preparation (Zn(OAc)₂-[bmim]PF₆):

  • Anhydrous zinc acetate and the ionic liquid are mixed in the desired molar ratio.

  • The mixture is typically stirred at a specific temperature for a set period to ensure the formation of the promoted catalyst.

Synthesis Procedure:

  • Charge the high-pressure reactor with aniline, dimethyl carbonate, and the prepared catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired temperature (e.g., 150-200 °C) and pressurize if required.

  • Maintain the reaction under stirring for the specified time (e.g., 4-8 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully release any pressure.

  • The reaction mixture can be analyzed by gas chromatography (GC) or other suitable analytical methods to determine the conversion of aniline and the selectivity for methyl N-phenyl carbamate.

  • The product can be isolated and purified by distillation or crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Prepare Anhydrous Solvents reactants Dissolve Amine & Base in Solvent start->reactants cool Cool to 0°C reactants->cool add Dropwise Addition of Phenyl Chloroformate cool->add stir Stir at Room Temperature (2-12h) add->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product Pure this compound purify->product reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products aniline Aniline (Ar-NH2) intermediate Activated Complex aniline->intermediate + DMC dmc Dimethyl Carbonate (CH3O-CO-OCH3) catalyst e.g., Zn(OAc)2-IL catalyst->intermediate Activation mpc Methyl N-Phenyl Carbamate (Ar-NH-CO-OCH3) intermediate->mpc methanol Methanol (CH3OH) intermediate->methanol troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield moisture Moisture Contamination start->moisture stoichiometry Incorrect Stoichiometry start->stoichiometry temperature Poor Temperature Control start->temperature reagent_quality Degraded Reagent start->reagent_quality dry Use Anhydrous Conditions moisture->dry adjust_stoich Use Slight Excess of Chloroformate stoichiometry->adjust_stoich cool_reaction Cool Reaction to 0°C temperature->cool_reaction fresh_reagent Use Fresh Reagent reagent_quality->fresh_reagent

References

Technical Support Center: Managing Thermal Decomposition of Methyl Phenyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thermal decomposition of methyl phenyl carbamate (B1207046) (MPC) to phenyl isocyanate (PI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing this reaction, troubleshooting common issues, and understanding the key process parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of synthesizing phenyl isocyanate (PI) from methyl phenyl carbamate (MPC)?

A1: The synthesis is based on the thermal cleavage of the carbamate bond in MPC. At elevated temperatures, MPC decomposes into phenyl isocyanate and methanol (B129727). This reaction is reversible, making the efficient removal of methanol crucial to drive the equilibrium towards the product side and maximize the yield of PI.[1][2]

Q2: What is a typical temperature range for this decomposition?

A2: The thermal decomposition of MPC is typically carried out at temperatures ranging from 160°C to over 300°C.[1][3] The optimal temperature depends on several factors, including the use of a catalyst, the reaction system (batch or flow), and the desired reaction time. Non-catalytic decomposition generally requires higher temperatures.

Q3: Is a catalyst necessary for the thermal decomposition of MPC?

A3: A catalyst is not strictly necessary, and the reaction can proceed non-catalytically, especially at higher temperatures. However, various catalysts, such as metal oxides (e.g., ZnO, Bi₂O₃) and others, can be used to increase the reaction rate and potentially lower the required decomposition temperature.[1] The choice of catalyst can also influence the selectivity towards phenyl isocyanate versus the formation of byproducts.

Q4: What are the major byproducts I should be aware of?

A4: The primary byproducts in the thermal decomposition of MPC include aniline (B41778) and N,N'-diphenylurea (DPU). Aniline can form if the phenyl isocyanate reacts with water that may be present in the system. The aniline formed can then react with another molecule of phenyl isocyanate to produce DPU.[1] Other potential byproducts at higher temperatures include polycarbodiimides.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the quantification of the remaining MPC, the produced phenyl isocyanate, and any byproducts.[4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: Why is my yield of phenyl isocyanate lower than expected?

A: Low yield is a common issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Verify your reaction time and temperature. Consider extending the reaction time or increasing the temperature.

  • Reverse Reaction: The decomposition of MPC is a reversible reaction. If the methanol byproduct is not efficiently removed from the reaction mixture, it can react with the phenyl isocyanate product to reform the starting material, MPC.[2] Ensure your experimental setup allows for the continuous removal of volatile byproducts.

  • Side Reactions: The formation of byproducts such as N,N'-diphenylurea (DPU) consumes the phenyl isocyanate product, thereby reducing the yield.[1] The presence of water is a key contributor to the formation of aniline, which is a precursor to DPU.[1] Ensure all reactants, solvents, and the reaction apparatus are thoroughly dried.

  • Sub-optimal Catalyst Performance: If using a catalyst, its activity may be lower than expected. This could be due to the catalyst being poisoned, for instance, by water adsorbed on its surface.[1] Consider catalyst drying or regeneration procedures.

Q: I am observing a significant amount of N,N'-diphenylurea (DPU) in my product mixture. How can I minimize its formation?

A: DPU formation is a multi-step side reaction that begins with the hydrolysis of phenyl isocyanate to aniline, followed by the reaction of aniline with another molecule of phenyl isocyanate.[1] To minimize DPU formation:

  • Ensure Anhydrous Conditions: The most critical step is to eliminate water from your reaction system. Thoroughly dry all glassware, solvents, and the MPC starting material. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent atmospheric moisture from entering the system.

  • Optimize Temperature: Higher temperatures can sometimes favor the desired decomposition over side reactions. However, extremely high temperatures might lead to other degradation pathways. Temperature profiling for your specific setup is recommended.

  • Efficient Product Removal: If your system allows, consider removing the phenyl isocyanate from the reaction zone as it is formed. This can be achieved in a flow system or by distillation under reduced pressure.

Q: My reaction seems to stall and does not go to completion. What could be the cause?

A: A stalled reaction can be due to several factors:

  • Equilibrium Establishment: The reaction may have reached equilibrium. As mentioned, the decomposition is reversible. If the methanol byproduct is not being removed, the forward and reverse reaction rates will eventually become equal, and no further net conversion of MPC will occur.

  • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated over the course of the reaction. This can be due to poisoning by impurities or thermal degradation of the catalyst itself.

  • Insufficient Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, especially in a non-catalytic setup. A slow conversion rate might be mistaken for a stalled reaction.

Data Presentation

Table 1: Comparison of Catalytic and Non-Catalytic Decomposition of MPC

ConditionCatalystTemperature (°C)Time (h)MPC Conversion (%)Phenyl Isocyanate Selectivity (%)Aniline Selectivity (%)N,N'-Diphenylurea Selectivity (%)Reference
ThermalNone2005~10HighNot MeasuredLow[1]
CatalyticAl₂O₃200-HighLow~76High[1]
CatalyticMontmorillonite K-10200-HighLow~65~15[1]
CatalyticZnO200-57.291.1--[6]

Note: Selectivity values can vary significantly based on the specific reaction conditions and the point at which the measurement is taken. This table provides a general comparison.

Experimental Protocols

Protocol 1: General Procedure for Thermal Decomposition of MPC in a Batch Reactor

  • Preparation: Ensure the batch reactor (e.g., a glass autoclave or a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet) is clean and thoroughly dried.

  • Charging the Reactor: Charge the reactor with methyl this compound and a high-boiling point solvent (e.g., diphenyl ether) if not running the reaction neat. If using a catalyst, add it at this stage.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) for 15-20 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the reaction.

  • Heating: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 180-250°C). The start of the reaction is typically considered when the desired temperature is reached.[1]

  • Reaction Monitoring: The reaction can be monitored by withdrawing small aliquots of the reaction mixture at regular intervals. These samples should be cooled rapidly and prepared for analysis by a suitable method like HPLC.

  • Product Isolation: Upon completion of the reaction, cool the reactor to room temperature. The phenyl isocyanate can be isolated from the reaction mixture by distillation, potentially under reduced pressure, depending on the solvent used.

Protocol 2: HPLC Analysis of Reaction Mixture

  • Sample Preparation: Dilute the withdrawn reaction aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range of the HPLC instrument.

  • HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water.[7] For mass spectrometry detection, a volatile acid like formic acid can be used as an additive.[7]

  • Detection: Phenyl isocyanate, methyl this compound, and N,N'-diphenylurea can be detected by UV absorbance, typically around 254 nm.[5]

  • Quantification: Create a calibration curve for each compound of interest (MPC, PI, DPU) using standards of known concentration. The concentration of each component in the reaction sample can then be determined from its peak area.

Visualizations

Reaction_Pathway MPC Methyl this compound (MPC) PI Phenyl Isocyanate (PI) MPC->PI + Heat PI->MPC + Methanol (Reversible) MeOH Methanol Aniline Aniline PI->Aniline + H₂O (Hydrolysis) DPU N,N'-Diphenylurea (DPU) Aniline->DPU + Phenyl Isocyanate H2O Water H2O->Aniline

Caption: Reaction pathway for the thermal decomposition of MPC.

Experimental_Workflow start Start prep Prepare Reactor and Reagents (Dry) start->prep charge Charge Reactor with MPC (+ Catalyst/Solvent) prep->charge purge Purge with Inert Gas charge->purge heat Heat to Reaction Temperature purge->heat react Run Reaction & Monitor (e.g., HPLC) heat->react cool Cool Down react->cool isolate Isolate Product (e.g., Distillation) cool->isolate analyze Analyze Final Product isolate->analyze end End analyze->end Troubleshooting_Tree start Low Phenyl Isocyanate Yield check_conversion Is MPC Conversion High? start->check_conversion high_byproducts High Levels of Byproducts (e.g., DPU)? check_conversion->high_byproducts Yes incomplete_rxn Incomplete Reaction check_conversion->incomplete_rxn No side_rxn_issue Side Reactions Dominate high_byproducts->side_rxn_issue Yes reverse_rxn_issue Reverse Reaction Occurring high_byproducts->reverse_rxn_issue No solution_incomplete Increase Temperature or Reaction Time. Check Catalyst Activity. incomplete_rxn->solution_incomplete solution_side_rxn Ensure Anhydrous Conditions. Optimize Temperature. side_rxn_issue->solution_side_rxn solution_reverse_rxn Improve Methanol Removal (e.g., Vacuum, Gas Sweep). reverse_rxn_issue->solution_reverse_rxn

References

Addressing issues with rotamers in NMR spectra of secondary amine-derived Phenyl carbamates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to rotamers in the NMR spectra of secondary amine-derived phenyl carbamates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does the NMR spectrum of my secondary amine-derived phenyl carbamate (B1207046) show broad signals or more peaks than expected?

A1: The presence of broad signals or duplicate sets of peaks in the NMR spectrum of a secondary amine-derived phenyl carbamate is often due to the presence of rotamers.[1][2][3] The partial double bond character of the carbamate C-N bond restricts rotation, leading to the existence of two or more stable conformations (rotamers), typically referred to as syn and anti or E and Z isomers.[4][5][6] If the rate of interconversion between these rotamers is slow on the NMR timescale, separate signals will be observed for each rotamer.[3][7] If the interconversion rate is intermediate, the signals may broaden and coalesce.[8]

Q2: How can I confirm that the complex signals in my NMR spectrum are due to rotamers and not impurities or diastereomers?

A2: Several NMR techniques can help distinguish between rotamers, impurities, and diastereomers:

  • Variable Temperature (VT) NMR: This is the most common method.[2][7][8][9] As the temperature is increased, the rate of rotation around the C-N bond increases. If the signals are from rotamers, they will broaden and eventually coalesce into a single, sharp peak at a specific temperature (the coalescence temperature).[1][4][7] Diastereomers, being distinct chemical species, will not coalesce upon heating.[9][10]

  • 2D NMR Spectroscopy (NOESY/EXSY): 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) can be used to identify signals that are in chemical exchange.[9][10][11] Rotamers in equilibrium will show cross-peaks in a 2D NOESY/EXSY spectrum, indicating that magnetization is being transferred between the corresponding nuclei of the different rotameric forms.[9][11]

  • Changing Solvents: Sometimes, changing the NMR solvent can alter the rotamer populations or the rate of their interconversion, leading to changes in the spectrum that can help confirm their presence.[2][3] For example, a more polar or hydrogen-bond-accepting solvent might stabilize one rotamer over the other.[12][13][14]

Q3: What factors influence the rotational barrier and the ratio of rotamers in phenyl carbamates?

A3: The rotational barrier and the equilibrium between rotamers are influenced by several factors:

  • Steric Hindrance: Bulky substituents on the nitrogen atom or the phenyl ring can favor one rotamer over the other due to steric clashes.[5]

  • Electronic Effects: Electron-donating groups on the phenyl ring tend to increase the rotational barrier, while electron-withdrawing groups decrease it.[7]

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can affect the relative stability of the rotamers and the energy barrier for rotation.[12][13][14]

  • Temperature: Temperature directly affects the rate of interconversion. Higher temperatures provide more energy to overcome the rotational barrier.[4][8]

  • Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding can stabilize specific rotameric conformations.[5][15]

Troubleshooting Guides

Issue 1: My 1H NMR spectrum shows broad, unresolved peaks.

This is a classic sign of dynamic exchange, likely due to rotamers interconverting at a rate comparable to the NMR timescale.

Troubleshooting Workflow:

G start Broad, unresolved peaks in 1H NMR vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr increase_temp Increase Temperature vt_nmr->increase_temp decrease_temp Decrease Temperature vt_nmr->decrease_temp coalescence Observe Signal Coalescence increase_temp->coalescence sharpening Observe Signal Sharpening into two sets decrease_temp->sharpening no_change No significant change coalescence->no_change If no coalescence confirm_rotamers Confirmed: Rotamers in intermediate exchange coalescence->confirm_rotamers sharpening->no_change If no sharpening confirm_slow_exchange Confirmed: Rotamers in slow exchange sharpening->confirm_slow_exchange other_issue Consider other issues (e.g., aggregation, complex mixture) no_change->other_issue

Caption: Troubleshooting workflow for broad NMR signals.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare a standard NMR sample of your compound in a suitable deuterated solvent (e.g., CDCl3, Toluene-d8, DMSO-d6). The choice of solvent is critical as the freezing and boiling points will determine the accessible temperature range.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).

  • Increasing Temperature: Gradually increase the probe temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Continue until the broad signals coalesce into sharp peaks or until you approach the solvent's boiling point.

  • Decreasing Temperature (Optional but Recommended): If coalescence is not observed at higher temperatures, cool the sample below room temperature in similar increments. This may resolve the broad signals into two distinct sets of sharp peaks as the exchange rate slows down.[4]

  • Data Analysis: Analyze the spectra at different temperatures to identify the coalescence temperature (Tc). This can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Issue 2: My NMR spectrum is very complex with many overlapping signals, making assignment difficult.

When multiple rotamers are present in slow exchange, the resulting spectrum can be crowded and difficult to interpret.

Troubleshooting Workflow:

G start Complex, overlapping NMR signals two_d_nmr Perform 2D NMR Experiments start->two_d_nmr cosy COSY / TOCSY two_d_nmr->cosy noesy NOESY / EXSY two_d_nmr->noesy hsqc HSQC / HMBC two_d_nmr->hsqc assign_spin_systems Assign individual spin systems for each rotamer cosy->assign_spin_systems identify_exchange Identify cross-peaks indicating chemical exchange between rotamers noesy->identify_exchange correlate_protons_carbons Correlate protons to carbons for each rotamer hsqc->correlate_protons_carbons full_assignment Achieve full or partial signal assignment assign_spin_systems->full_assignment identify_exchange->full_assignment correlate_protons_carbons->full_assignment

Caption: Workflow for assigning complex NMR spectra using 2D techniques.

Experimental Protocol: 2D NMR for Rotamer Assignment

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same molecule.[16] It will help you trace the connectivity of protons within each individual rotamer, allowing you to assign spin systems for each conformation separately.

  • TOCSY (Total Correlation Spectroscopy): Similar to COSY, but it shows correlations between all protons within a spin system, not just those directly coupled.[16] This is particularly useful for complex spin systems like those in amino acid residues or long alkyl chains.

  • NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy / Exchange Spectroscopy): This is a key experiment for identifying rotamers.[9][11]

    • NOE Cross-peaks: Indicate protons that are close in space (through-space interaction). These will be present for each rotamer.

    • Exchange Cross-peaks: Connect the signals of the same proton in the two different rotameric states.[11] These are a definitive indicator of chemical exchange.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[16] It helps in assigning the 13C spectrum and confirming proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[16] It is invaluable for establishing the overall carbon skeleton and assigning quaternary carbons.

Data Presentation

The rotational barrier and population of rotamers can be quantified. Below are tables summarizing typical data that can be obtained from VT-NMR experiments.

Table 1: Rotational Barriers (ΔG‡) for Phenyl Carbamates

CompoundSolventTc (K)Δν (Hz)ΔG‡ (kcal/mol)Reference
N-phenylcarbamate derivativeCDCl3250-12.3[4]
N-(2-pyridyl)carbamate derivativeTHF-d8203-10.2[4]
N-(2-pyrimidyl)carbamate derivativeTHF-d8<183-<9[4]
N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate---15.65 ± 0.13[8]

Table 2: Rotamer Ratios at Low Temperatures

CompoundConditionsRotamer Ratio (syn:anti)Reference
N-(2-pyridyl)carbamateCDCl3, -20 °C~1:19[5]
N-phenylcarbamateCDCl3, -20 °C~1:19[5]
N-phenylcarbamate + Acetic AcidCDCl3, -20 °C1:2.5[5]
Pyridyl carbamate 8THF-d8, 183 K29:71[4]
Phenyl analogue 9CDCl3, 218 K41:59[4]

Signaling Pathways and Logical Relationships

The interconversion between two rotamers can be represented as a simple chemical equilibrium.

G Rotamer_A Rotamer A (e.g., anti) Transition_State Transition State Rotamer_A->Transition_State k_1 Rotamer_B Rotamer B (e.g., syn) Transition_State->Rotamer_B k_-1 Energy ΔG‡

Caption: Equilibrium between two carbamate rotamers.

References

Technical Support Center: Solvent Effects on Phenyl Carbamate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the solvent effects on the kinetics of phenyl carbamate (B1207046) reactions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experimental studies of phenyl carbamate kinetics in various solvents.

Frequently Asked Questions (FAQs)

Q1: My this compound decomposition is much slower than expected in a nonpolar solvent. Why is this?

A1: The decomposition of phenyl carbamates, particularly those from primary amines, can proceed through an E1cB-type mechanism. This involves the deprotonation of the carbamate nitrogen to form an anion, followed by the elimination of the phenoxide leaving group to form an isocyanate intermediate. Polar solvents can stabilize the charged intermediate and the leaving group, thus accelerating the reaction. In nonpolar solvents, the lack of stabilization of these charged species leads to a significantly slower reaction rate. For instance, the deprotection of a phenoxycarbonyl (Phoc) carbamate is much slower in chloroform (B151607) compared to more polar solvents like THF or acetonitrile[1].

Q2: I am observing significant urea (B33335) formation as a byproduct. How can I minimize this?

A2: Urea formation is a common side reaction where the amine product of carbamate decomposition, or the starting amine during formation, reacts with the isocyanate intermediate. This is particularly prevalent in solvents that favor the formation of the isocyanate. To minimize urea formation:

  • Solvent Choice: In some cases, the choice of solvent can influence the product distribution. For example, in the TBAF-mediated deprotection of a this compound, acetonitrile (B52724) (MeCN) led to the exclusive formation of urea, while THF produced a mixture of amine and urea[1].

  • Reaction Conditions: For carbamate synthesis, slow addition of the amine to the phenyl chloroformate at low temperatures can minimize the concentration of free amine available to react with the newly formed carbamate or isocyanate intermediate.

  • Stoichiometry: Precise control of the stoichiometry is crucial. When synthesizing carbamates, a slight excess of the phenyl chloroformate is often used to ensure full consumption of the amine.

Q3: The observed reaction order for my this compound reaction seems to change in different solvents. What could be the cause?

A3: The reaction mechanism for this compound reactions can be highly dependent on the solvent. For instance, reactions of N,N-disubstituted carbamates may proceed through a bimolecular acyl substitution (BAc2) mechanism, which is more sensitive to the nucleophilicity of the solvent or other nucleophiles present[1]. In contrast, the E1cB mechanism for primary carbamates is more dependent on the solvent's ability to stabilize charged intermediates. A switch between these mechanisms, influenced by the solvent's properties, can result in a change in the observed reaction order.

Q4: How do I choose an appropriate solvent for my kinetic study?

A4: The choice of solvent will depend on the specific reaction being studied (formation or decomposition) and the desired kinetic range.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can participate in the reaction (solvolysis) and can stabilize charged intermediates and transition states through hydrogen bonding. They are often used to study solvolysis reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can solvate cations well, but are less effective at solvating anions. This can enhance the reactivity of anionic nucleophiles.

  • Nonpolar Solvents (e.g., toluene, dioxane, chloroform): Reactions proceeding through polar intermediates or transition states are generally slower in these solvents. Dioxane has been used as a solvent for studying the aminolysis of phenyl carbamates[2].

It is recommended to screen a range of solvents with varying polarities and hydrogen bonding capabilities to gain a comprehensive understanding of the solvent effects.

Data Presentation

The following table summarizes kinetic data for reactions related to phenyl carbamates in different solvents. Note that the data is compiled from different studies on various this compound derivatives and related compounds, and direct comparison should be made with caution.

ReactionSubstrateSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
n-ButylaminolysisPhenyl N-phenylcarbamateDioxane31k2 = 1.3 x 10-4 M-1s-1, k3 = 2.8 x 10-4 M-2s-1Not specified[2]
CleavageMethyl this compoundNot specifiedNot specifiedNot specified~106 (calculated for one TS)[3]
SolvolysisPhenyl chloroformate100% Ethanol254.06 x 10-5 s-1Not specified[4]
SolvolysisPhenyl chloroformate80% Ethanol254.15 x 10-4 s-1Not specified[4]
Deprotection (Qualitative)N-(p-methoxybenzyl) phenoxycarbonyl carbamateTHFRoom TempRapid formation of amine and ureaNot applicable[1]
Deprotection (Qualitative)N-(p-methoxybenzyl) phenoxycarbonyl carbamateChloroformRoom TempSlow formation of urea (72 h)Not applicable[1]
Deprotection (Qualitative)N-(p-methoxybenzyl) phenoxycarbonyl carbamateAcetonitrileRoom TempFast formation of ureaNot applicable[1]

Experimental Protocols

1. General Protocol for the Synthesis of Phenyl Carbamates

This protocol is a general guideline for the synthesis of phenyl carbamates from a primary or secondary amine and can be adapted for specific substrates.

  • Materials:

    • Amine (1.0 equivalent)

    • Phenyl chloroformate (1.1 equivalents)

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

    • Base (e.g., Triethylamine, Pyridine, or aqueous NaHCO3)

  • Procedure:

    • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • If a non-nucleophilic organic base is used, add it to the amine solution.

    • Cool the mixture to 0 °C using an ice bath.

    • Add phenyl chloroformate dropwise to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.[1][5]

2. Protocol for Kinetic Measurement of this compound Aminolysis

This protocol describes a method for determining the rate constants of the reaction of a this compound with an amine using UV-Vis spectrophotometry.

  • Materials:

    • This compound derivative

    • Amine (e.g., n-butylamine)

    • Anhydrous solvent (e.g., Dioxane)

    • Thermostated UV-Vis spectrophotometer

  • Procedure:

    • Prepare stock solutions of the this compound and the amine in the chosen solvent.

    • To measure the reaction rate under pseudo-first-order conditions, ensure the concentration of the amine is at least 10-fold greater than the concentration of the this compound.

    • Equilibrate both solutions to the desired reaction temperature in the spectrophotometer's thermostated cell holder.

    • Initiate the reaction by rapidly mixing the two solutions in a quartz cuvette.

    • Monitor the reaction by recording the change in absorbance at a wavelength where the product or reactant has a strong, distinct absorbance. The progress of the aminolysis of phenyl N-phenylcarbamates can be followed by monitoring the appearance of the phenoxide ion[2].

    • The pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation.

    • Repeat the experiment at various amine concentrations.

    • The second-order (k2) and third-order (k3) rate constants can be determined by plotting kobs against the amine concentration, which may yield a linear or quadratic relationship depending on the reaction mechanism[2].

Mandatory Visualization

G cluster_formation This compound Formation cluster_decomposition This compound Decomposition (E1cB) Amine Amine (R₂NH) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack PhChloroformate Phenyl Chloroformate (PhOCOCl) PhChloroformate->Tetrahedral_Intermediate Phenyl_Carbamate This compound (R₂NCOOPh) Tetrahedral_Intermediate->Phenyl_Carbamate Elimination of Cl⁻ Start_Carbamate This compound (RNHCOOPh) Anion Carbamate Anion Start_Carbamate->Anion -H⁺ (Base) Isocyanate Isocyanate (RNCO) Anion->Isocyanate Elimination Phenoxide Phenoxide (PhO⁻) Anion->Phenoxide

Caption: Reaction pathways for the formation and E1cB decomposition of phenyl carbamates.

G Start Inconsistent Kinetic Data Check_Purity Verify Purity of Reactants and Solvent Start->Check_Purity Check_Temp Ensure Accurate Temperature Control Start->Check_Temp Check_Conc Confirm Accuracy of Solution Concentrations Start->Check_Conc Solvent_Effects Consider Solvent-Mechanism Interplay Check_Purity->Solvent_Effects Check_Temp->Solvent_Effects Check_Conc->Solvent_Effects Mechanism_Change Hypothesize Change in Reaction Mechanism (e.g., E1cB vs. BAc2) Solvent_Effects->Mechanism_Change Yes Side_Reactions Investigate for Side Reactions (e.g., Urea Formation) Solvent_Effects->Side_Reactions No Optimize Optimize Reaction Conditions (Solvent, Temperature, Concentration) Mechanism_Change->Optimize Side_Reactions->Optimize

Caption: Troubleshooting workflow for inconsistent kinetic data in this compound reactions.

References

Minimizing byproduct formation in Ce-based catalyzed MPC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cerium-based catalyzed synthesis of methyl propyl carbonate (MPC). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses common issues encountered during MPC synthesis using Ce-based catalysts.

Question: I am observing a significant amount of dipropyl ether as a byproduct. What are the likely causes and how can I minimize its formation?

Answer:

The formation of dipropyl ether is a common side reaction, typically occurring through the dehydration of 1-propanol (B7761284), especially at higher temperatures. The acidity of the catalyst can also play a role in promoting this side reaction.

Potential Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can favor the dehydration of 1-propanol.

    • Recommendation: Gradually decrease the reaction temperature in increments of 10°C to find the optimal balance between the rate of MPC formation and the suppression of ether formation.

  • Catalyst Acidity: While basic sites on the Ce-based catalyst are crucial for the transesterification reaction, the presence of acidic sites can promote the dehydration of 1-propanol.

    • Recommendation:

      • Ensure your Ce-based catalyst is properly prepared and calcined to optimize its basicity.

      • Consider doping the CeO₂ catalyst with a more basic oxide, such as MgO or La₂O₃, which has been shown to improve selectivity in similar carbonate synthesis reactions.[1][2]

  • Prolonged Reaction Time: Longer reaction times can lead to the accumulation of byproducts.

    • Recommendation: Optimize the reaction time by taking aliquots at different time points to determine when the maximum yield of MPC is achieved before significant byproduct formation occurs.

Question: My MPC yield is low, and I am detecting the presence of other carbonates, such as dipropyl carbonate (DPC). What is causing this and how can I improve the selectivity for MPC?

Answer:

The formation of symmetrical carbonates like dipropyl carbonate (DPC) can occur through a secondary transesterification reaction. This is often influenced by the molar ratio of the reactants.

Potential Causes & Solutions:

  • Sub-optimal Reactant Molar Ratio: An inappropriate molar ratio of dimethyl carbonate (DMC) to 1-propanol can lead to side reactions. An excess of 1-propanol can favor the formation of DPC.

    • Recommendation: Systematically vary the molar ratio of DMC to 1-propanol. Start with a stoichiometric ratio and incrementally increase the amount of DMC to shift the equilibrium towards the formation of the unsymmetrical MPC.

  • Insufficient Catalyst Activity: If the catalyst is not sufficiently active, longer reaction times or higher temperatures may be used, which can promote side reactions.

    • Recommendation:

      • Ensure the catalyst is properly activated before use.

      • Increase the catalyst loading incrementally to improve the reaction rate. However, be aware that excessive catalyst loading can sometimes lead to an increase in byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Ce-based catalyzed MPC synthesis?

A1: The most common byproducts are typically dipropyl ether (formed from the dehydration of 1-propanol) and dipropyl carbonate (formed from a secondary transesterification reaction). Other potential byproducts can include compounds formed from the decomposition of the carbonate reactants or products at high temperatures.

Q2: How does the choice of Ce-based catalyst affect byproduct formation?

A2: The properties of the Ce-based catalyst, particularly its basicity and the presence of any acidic sites, are critical. Catalysts with higher basicity generally favor the transesterification reaction for MPC synthesis.[1][3] The addition of other metal oxides to create mixed-oxide catalysts (e.g., MgO-CeO₂, CeO₂-La₂O₃) can enhance basicity and improve selectivity by suppressing side reactions that may be promoted by acidic sites.[1][2]

Q3: What is the optimal temperature range for MPC synthesis to minimize byproducts?

A3: The optimal temperature is a trade-off between reaction rate and selectivity. While higher temperatures increase the reaction rate, they also tend to promote the formation of byproducts like dipropyl ether. A typical starting point for optimization is in the range of 120-180°C.[4] It is recommended to perform a temperature screening study to identify the ideal temperature for your specific catalyst and reaction setup.

Q4: Can the order of reactant addition impact the reaction outcome?

A4: While less commonly the primary factor, the order of addition can sometimes influence the initial stages of the reaction. It is generally recommended to add the reactants to the solvent (if any) before adding the catalyst. For consistency, maintain the same order of addition across all your experiments.

Data Presentation

Table 1: Effect of Reaction Temperature on MPC Yield and Byproduct Formation (Hypothetical Data)

Temperature (°C)MPC Yield (%)Dipropyl Ether (%)Dipropyl Carbonate (%)
1407525
1608557
18082128

Table 2: Effect of DMC:1-Propanol Molar Ratio on Product Selectivity (Hypothetical Data)

DMC:Propanol RatioMPC Selectivity (%)DPC Selectivity (%)
1:18812
2:1955
3:1964

Mandatory Visualizations

MPC_Synthesis_Pathway DMC Dimethyl Carbonate (DMC) Intermediate Methoxycarbonyl-Catalyst Intermediate DMC->Intermediate + Catalyst Propanol 1-Propanol Catalyst Ce-based Catalyst MPC Methyl Propyl Carbonate (MPC) Intermediate->MPC + 1-Propanol Methanol Methanol MPC->Methanol (byproduct)

Caption: Main reaction pathway for Ce-based catalyzed MPC synthesis.

Byproduct_Formation Propanol1 1-Propanol AcidSite Catalyst Acid Site Propanol1->AcidSite Propanol2 1-Propanol Propanol2->AcidSite DipropylEther Dipropyl Ether AcidSite->DipropylEther Dehydration Water Water DipropylEther->Water (byproduct)

Caption: Byproduct formation: Dehydration of 1-propanol to dipropyl ether.

Troubleshooting_Workflow Start High Byproduct Formation CheckTemp Is Reaction Temperature > 160°C? Start->CheckTemp LowerTemp Decrease Temperature CheckTemp->LowerTemp Yes CheckRatio Is DMC:Propanol Ratio < 2:1? CheckTemp->CheckRatio No LowerTemp->CheckRatio IncreaseRatio Increase DMC:Propanol Ratio CheckRatio->IncreaseRatio Yes CheckCatalyst Analyze Catalyst Basicity CheckRatio->CheckCatalyst No IncreaseRatio->CheckCatalyst ModifyCatalyst Modify/Prepare New Catalyst CheckCatalyst->ModifyCatalyst Low Basicity End Optimized Reaction CheckCatalyst->End Optimal Basicity ModifyCatalyst->End

References

Technical Support Center: Strategies to Mitigate Phenyl Carbamate Prodrug Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental handling and analysis of phenyl carbamate (B1207046) prodrugs, with a focus on preventing unwanted hydrolysis.

Troubleshooting Guides

Issue 1: Rapid degradation of the phenyl carbamate prodrug is observed in preliminary stability studies at physiological pH (7.4).

Potential Cause 1: Inherent chemical instability of N-monosubstituted carbamates.

N-monosubstituted phenyl carbamates are known to be chemically and enzymatically less stable than their N,N-disubstituted counterparts.[1] At physiological pH, they can undergo hydrolysis, with reported half-lives ranging from just 4 to 40 minutes.[1]

Recommended Solution:

  • Structural Modification: If feasible in your drug design, consider synthesizing an N,N-disubstituted analogue. N,N-disubstituted carbamates are significantly more stable in both buffer and plasma solutions.[1]

  • Formulation Strategy: For initial in vitro studies, consider formulating the prodrug at a slightly acidic pH (around 5-6) to minimize premature hydrolysis.[2] However, be mindful that this may not be representative of in vivo conditions.

Potential Cause 2: Enzymatic hydrolysis by esterases present in the experimental medium (e.g., plasma, cell culture media with serum).

Plasma and other biological matrices contain esterases, such as butyrylcholinesterase, that can catalyze the hydrolysis of carbamates.[1]

Recommended Solution:

  • Use of Enzyme Inhibitors: For mechanistic studies to differentiate between chemical and enzymatic hydrolysis, consider the addition of broad-spectrum esterase inhibitors to your in vitro setup.

  • Heat-Inactivated Serum/Plasma: If using serum or plasma, consider heat-inactivating it to denature the enzymes. However, be aware that this may also alter other properties of the medium.

Issue 2: Inconsistent results in hydrolysis rate determination across different experimental batches.

Potential Cause 1: Fluctuations in pH of the buffer or media.

The hydrolysis of phenyl carbamates is highly pH-dependent, with the rate increasing significantly under alkaline conditions.[2] Small, unmonitored variations in pH can lead to large differences in observed stability.

Recommended Solution:

  • Robust Buffer Preparation: Ensure that your buffer solutions are accurately prepared and have sufficient buffering capacity to maintain a constant pH throughout the experiment. Regularly calibrate your pH meter.

  • pH Monitoring: For long-term stability studies, it is advisable to measure the pH of your experimental solutions at the beginning and end of the incubation period to check for any drift.

Potential Cause 2: Variability in the composition of biological matrices.

The enzymatic activity can vary between different lots of serum or plasma, as well as between plasma from different species.[1]

Recommended Solution:

  • Pooling of Biological Samples: To minimize inter-individual variability, pool plasma or serum from multiple donors.

  • Consistent Sourcing: Whenever possible, use the same lot of serum or plasma for a series of related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of non-enzymatic hydrolysis of N-monosubstituted phenyl carbamates at neutral to alkaline pH?

A1: The primary mechanism is believed to be an E1cB (Elimination Unimolecular conjugate Base) type reaction. This involves the deprotonation of the carbamate nitrogen, followed by the elimination of the phenolate (B1203915) leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed.[3][4]

Q2: How do electron-withdrawing and electron-donating groups on the phenyl ring affect the rate of hydrolysis?

A2: Electron-withdrawing groups on the phenyl ring generally increase the rate of hydrolysis.[5] This is because they make the phenol (B47542) a better leaving group. Conversely, electron-donating groups tend to decrease the rate of hydrolysis.

Q3: What role does steric hindrance play in the stability of this compound prodrugs?

A3: Increasing steric hindrance around the carbamate linkage can slow down the rate of both chemical and enzymatic hydrolysis.[6][7] This can be achieved by introducing bulky substituents on the nitrogen atom or at the ortho position of the phenyl ring.

Q4: What are the key formulation strategies to consider for improving the stability of a promising but hydrolytically labile this compound prodrug candidate?

A4:

  • pH Control: Formulating the drug in a slightly acidic environment can significantly enhance its stability.[2]

  • Solid Dosage Forms: For oral administration, solid dosage forms (e.g., tablets, capsules) can protect the prodrug from the aqueous environment until it reaches the gastrointestinal tract.

  • Lipid-Based Formulations: Encapsulating the prodrug in liposomes or other lipid-based delivery systems can shield it from hydrolytic enzymes in the plasma.[8]

Data Presentation

Table 1: Influence of N-Substitution on the Half-Life of this compound Prodrugs at Physiological pH (7.4)

Carbamate TypeExample Compound ClassHalf-life (t½) at pH 7.4, 37°CReference
N-monosubstitutedDopaminergic 3-benzazepine derivatives4 - 40 minutes[1]
N,N-disubstitutedDopaminergic 3-benzazepine derivativesStable in buffer and plasma[1]

Table 2: Effect of pH on the Hydrolysis Half-Life of a Carbamate Ester (Phenmedipham)

pHHalf-Life (DT50) at 22°C
570 days
724 hours
910 minutes

Data for Phenmedipham, a this compound herbicide, illustrates the dramatic effect of pH on stability.

Experimental Protocols

Protocol 1: Determination of this compound Prodrug Stability in Human Plasma

Objective: To determine the in vitro hydrolytic stability of a this compound prodrug in human plasma.

Materials:

  • This compound prodrug

  • Human plasma (pooled, with anticoagulant, e.g., heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase)

  • HPLC system with UV or MS detector

  • Thermostated incubator or water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Working Solution: Dilute the stock solution with the same solvent to an appropriate concentration (e.g., 100 µg/mL).

  • Incubation: a. Pre-warm human plasma and PBS to 37°C. b. In microcentrifuge tubes, add a small volume of the prodrug working solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation. c. Gently vortex the tubes to mix. d. Incubate the tubes at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes). The "0" time point sample should be processed immediately after the addition of the prodrug.

  • Sample Quenching and Protein Precipitation: a. To each aliquot, add 2-3 volumes of ice-cold acetonitrile to stop the enzymatic reaction and precipitate plasma proteins. b. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: a. Carefully transfer the supernatant to HPLC vials. b. Analyze the samples by a validated HPLC method to determine the concentration of the remaining parent prodrug.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the remaining prodrug against time. b. The slope of the resulting linear regression line will be the degradation rate constant (k). c. Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound Hydrolysis

Objective: To quantify the concentration of a this compound prodrug and its primary hydrolysis product.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: Water with 0.1% TFA or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

Procedure:

  • Method Development: Develop a gradient elution method to achieve good separation between the parent prodrug and its expected hydrolysis products (the parent drug and the corresponding phenol). A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions (95% A, 5% B)

    • 20-25 min: Equilibration

  • Instrumental Parameters:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • Detection wavelength: Determined by measuring the UV absorbance spectrum of the prodrug.

  • Calibration Curve: Prepare a series of standard solutions of the prodrug of known concentrations in the mobile phase. Inject these standards and construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared samples from the stability study (Protocol 1) and determine the peak area of the parent prodrug.

  • Quantification: Calculate the concentration of the prodrug in the samples using the linear regression equation from the calibration curve.

Visualizations

Hydrolysis_Troubleshooting_Workflow start Start: Unexpectedly Rapid Prodrug Hydrolysis Observed check_structure Is the prodrug N-monosubstituted? start->check_structure check_conditions Review Experimental Conditions check_structure->check_conditions No n_mono_issue High Instability is Inherent. Consider structural modification (N,N-disubstitution) or formulation at lower pH. check_structure->n_mono_issue Yes check_enzymes Is an enzymatic reaction suspected? check_conditions->check_enzymes end Optimized Experimental Design n_mono_issue->end enzyme_solution Conduct experiments with - Esterase inhibitors - Heat-inactivated plasma/serum check_enzymes->enzyme_solution Yes check_ph Verify pH of buffers and media. Ensure adequate buffer capacity. check_enzymes->check_ph No enzyme_solution->end check_matrix Assess variability of biological matrix. Pool samples or use consistent lots. check_ph->check_matrix check_matrix->end

Troubleshooting workflow for unexpected prodrug hydrolysis.

Phenyl_Carbamate_Stability_Factors cluster_structural Structural Factors cluster_environmental Environmental Factors prodrug This compound Prodrug Stability n_sub N-Substitution (N,N-disubstituted > N-monosubstituted) prodrug->n_sub steric Steric Hindrance (Bulky groups increase stability) prodrug->steric electronic Electronic Effects (Electron-donating groups on phenyl ring increase stability) prodrug->electronic ph pH (More stable at acidic pH) prodrug->ph enzymes Enzymes (Esterases catalyze hydrolysis) prodrug->enzymes formulation Formulation (e.g., liposomes, solid dosage) prodrug->formulation

Key factors influencing this compound prodrug stability.

References

Optimizing catalyst loading for one-pot synthesis of methyl N-phenyl carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of methyl N-phenyl carbamate (B1207046) (MPC).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl N-phenyl carbamate. For detailed experimental procedures, please refer to the Experimental Protocols section.

Issue 1: Low Aniline (B41778) Conversion

Possible Causes:

  • Suboptimal Catalyst Activity: The chosen catalyst may not be efficient under the current reaction conditions.

  • Incorrect Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.

  • Inadequate Reaction Temperature or Time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed for a sufficient duration.

  • Poor Quality Reagents: Impurities in aniline, dimethyl carbonate (DMC), or other starting materials can inhibit the reaction.

Suggested Solutions:

  • Catalyst Selection: Consider using a catalyst system known for high activity in this synthesis, such as Ce-based complex oxides, supported zirconia, or mixed metal oxides.[1][2][3]

  • Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. For example, with ZrO2/SiO2, a loading of 1% has been found to be effective.[2]

  • Adjust Reaction Conditions: Increase the reaction temperature or prolong the reaction time based on literature recommendations for your specific catalyst system.

  • Ensure Reagent Purity: Use freshly distilled aniline and high-purity DMC.

Issue 2: Low Selectivity towards Methyl N-Phenyl Carbamate (High Byproduct Formation)

Possible Causes:

  • Side Reactions: The primary competing reactions are the formation of N-methylaniline (NMA) and N,N-dimethylaniline (DMA).[2]

  • Unsuitable Catalyst: The catalyst may be promoting undesired side reactions. For instance, strongly acidic or basic sites on the catalyst can influence the reaction pathway.

  • Incorrect Reactant Molar Ratio: An excess or deficit of one of the reactants can favor byproduct formation.

Suggested Solutions:

  • Catalyst Choice: Select a catalyst with high selectivity for MPC formation. For example, Zn/Al/Ce mixed oxides have demonstrated good selectivity.[3]

  • Optimize Reactant Ratio: The molar ratio of DMC to aniline is a critical parameter. A high molar ratio of DMC to aniline (e.g., 20:1) has been shown to favor MPC synthesis when using a ZrO2/SiO2 catalyst.[2]

  • Reaction Temperature Control: Fine-tuning the reaction temperature can help minimize the rates of side reactions relative to the main reaction.

Issue 3: Catalyst Deactivation and Reusability Issues

Possible Causes:

  • Leaching of Active Components: Active metal species may leach from the support into the reaction mixture, leading to a loss of activity.[4]

  • Changes in Catalyst Structure: The catalyst's physical properties, such as specific surface area, can decrease over time, reducing the number of active sites.[2]

  • Coking or Fouling: Deposition of organic residues on the catalyst surface can block active sites.

Suggested Solutions:

  • Use of Heterogeneous Catalysts: Employing stable heterogeneous catalysts, such as mixed metal oxides derived from hydrotalcite-like precursors, can improve reusability.[3]

  • Catalyst Support Selection: The choice of support material is crucial. For instance, SiO2 has been identified as a good support for zirconia catalysts in this reaction.[2]

  • Regeneration Procedures: If applicable, develop a regeneration protocol for the catalyst, which may involve calcination to remove coke deposits.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for the one-pot synthesis of methyl N-phenyl carbamate?

A1: Several catalyst systems have been successfully employed. These include:

  • Ce-based complex oxides: Notably, CuO–CeO2 has shown excellent catalytic performance.[1]

  • Supported Zirconia: ZrO2 supported on SiO2 is a promising option, with optimal loadings around 1%.[2]

  • Mixed Metal Oxides: Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have demonstrated high activity and selectivity.[3]

  • Modified Zeolites: KNO3 modified zeolite HY has been reported to give high aniline conversion and MPC selectivity.[5]

  • Lead Compounds: While effective, lead-based catalysts are generally avoided due to their toxicity.[4][6]

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions can vary significantly depending on the catalyst used. However, typical ranges are:

  • Temperature: 423 K to 453 K.

  • Time: 4 to 7 hours.[2][4]

  • Reactant Molar Ratio (DMC:Aniline): Often high, in the range of 10:1 to 20:1.[2]

  • Catalyst to Aniline Weight Ratio: Can be around 25 wt%.[2]

Q3: How can I identify the common byproducts in my reaction mixture?

A3: The most common byproducts are N-methylaniline (NMA) and N,N-dimethylaniline (DMA).[2] These can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: Is it possible to perform this synthesis from alternative starting materials?

A4: Yes, an alternative green route involves the one-pot synthesis from aniline, urea, and methanol.[5][7][8] This method also requires a catalyst, and the reaction pathway can be influenced by the catalyst choice.[8] Another approach uses methyl formate (B1220265) as a carbonylating agent.[9]

Data Presentation

Table 1: Comparison of Different Catalyst Systems for Methyl N-Phenyl Carbamate Synthesis

Catalyst SystemAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Optimal Reaction ConditionsReference
CuO–CeO2Not specifiedNot specifiedNot specifiedNot specified[1]
KNO3/Zeolite HY93.182.6Not specifiedNot specified[5]
1% ZrO2/SiO298.6Not specified79.8443.15 K, 7 h, n(DMC)/n(aniline) = 20, catalyst/aniline = 25 wt%[2]
Zn/Al/Ce Mixed Oxide (2.5% Ce)95.881.678.2Not specified[3]
PbO81Not specifiedNot specified443 K, 4 h[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl N-Phenyl Carbamate using ZrO2/SiO2 Catalyst [2]

  • Catalyst Preparation (if preparing in-house):

    • Prepare a 1 wt% ZrO2/SiO2 catalyst by the impregnation method using a zirconium salt solution and silica (B1680970) gel support.

    • Dry the impregnated support and then calcine at an appropriate temperature.

  • Reaction Setup:

    • In a high-pressure autoclave, add aniline, dimethyl carbonate (DMC) in a 1:20 molar ratio, and the 1% ZrO2/SiO2 catalyst (25 wt% relative to aniline).

    • Seal the autoclave and purge with an inert gas (e.g., nitrogen).

  • Reaction:

    • Heat the mixture to 443.15 K with constant stirring.

    • Maintain the reaction at this temperature for 7 hours.

  • Work-up and Analysis:

    • After the reaction, cool the autoclave to room temperature and carefully vent any excess pressure.

    • Separate the catalyst from the reaction mixture by filtration.

    • Analyze the liquid product mixture using Gas Chromatography (GC) or GC-MS to determine the conversion of aniline and the yield of methyl N-phenyl carbamate.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis p1 Impregnation of ZrO2 precursor on SiO2 p2 Drying p1->p2 p3 Calcination p2->p3 r1 Charge Autoclave: Aniline, DMC, Catalyst p3->r1 Catalyst r2 Seal and Purge with N2 r1->r2 r3 Heat to 443.15 K for 7 hours r2->r3 w1 Cool and Vent Autoclave r3->w1 w2 Filter to remove catalyst w1->w2 w3 Analyze product by GC/GC-MS w2->w3

Caption: Experimental workflow for the synthesis of methyl N-phenyl carbamate.

troubleshooting_low_yield cluster_conversion Low Aniline Conversion cluster_selectivity Low Selectivity (High Byproducts) start Low Yield of Methyl N-Phenyl Carbamate c1 Suboptimal Catalyst Activity start->c1 c2 Incorrect Catalyst Loading start->c2 c3 Inadequate Temp/Time start->c3 s1 Side Reactions (NMA, DMA) start->s1 s2 Unsuitable Catalyst start->s2 s3 Incorrect Reactant Ratio start->s3 sol_c1 Change Catalyst System c1->sol_c1 Solution sol_c2 Optimize Catalyst Loading c2->sol_c2 Solution sol_c3 Adjust Reaction Conditions c3->sol_c3 Solution sol_s1 Optimize Conditions to Minimize Side Reactions s1->sol_s1 Solution sol_s2 Select Catalyst with High Selectivity s2->sol_s2 Solution sol_s3 Optimize Reactant Molar Ratio s3->sol_s3 Solution

Caption: Troubleshooting logic for low yield in methyl N-phenyl carbamate synthesis.

References

Validation & Comparative

A Comparative Analysis of Amine Protecting Groups: Phenyl Carbamate, Boc, and Fmoc in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the intricate process of peptide synthesis, the selection of an appropriate amine protecting group is a critical determinant of success. This guide provides a detailed comparison of three carbamate-based protecting groups: Phenyl carbamate (B1207046) (Phoc), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc). While Boc and Fmoc have become the industry standards in solid-phase peptide synthesis (SPPS), Phenyl carbamate represents an earlier-generation protecting group with distinct properties and applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective chemistries, performance, and practical considerations.

Core Principles and Chemical Properties

The primary distinction between these protecting groups lies in their lability—the chemical conditions required for their removal. This fundamental difference dictates the overall synthetic strategy, including orthogonality with other protecting groups and compatibility with various reaction conditions.

This compound (Phoc) was explored in the early stages of peptide synthesis. However, its application in this field was largely supplanted by the advent of Boc and Fmoc due to issues with intramolecular cyclization reactions within the peptide chain.[1][2] The Phoc group is stable in acidic and mildly basic aqueous solutions but can be cleaved under strong basic conditions.[1] More recent studies have explored its chemoselective reactivity and deprotection using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF).[1][3]

tert-Butyloxycarbonyl (Boc) is an acid-labile protecting group, a cornerstone of the original Merrifield solid-phase peptide synthesis strategy.[][5] Its stability under basic and nucleophilic conditions allows for the use of a wide range of reagents for side-chain protection and peptide coupling. Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA).[5]

9-Fluorenylmethyloxycarbonyl (Fmoc) is a base-labile protecting group and forms the basis of the most widely used SPPS strategy today.[] Its key advantage is the mild deprotection condition, typically a solution of piperidine (B6355638) in a polar aprotic solvent, which is compatible with a broader range of sensitive functional groups and linkers.[6]

A summary of the key properties of these protecting groups is presented in Table 1.

FeatureThis compound (Phoc)tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Lability Base-labile (strong base), Fluoride ionsAcid-labileBase-labile (mild base)
Typical Deprotection Reagent Strong base (e.g., NaOH), TBAF[1]Trifluoroacetic acid (TFA)[5]20% Piperidine in DMF[6]
Stability Stable to acid and mild base[1]Stable to base and nucleophilesStable to acid and mild nucleophiles
Primary Use in Peptide Synthesis Largely historical; limited due to side reactions[1][2]Standard for Boc-SPPSStandard for Fmoc-SPPS
Key Advantage Chemoselective reactivity in certain applications[1]Robust, well-established chemistryMild deprotection conditions, orthogonality
Key Disadvantage Prone to intramolecular cyclization in peptides[1][2]Harsh acidic deprotection and final cleavage (HF)Potential for racemization of some amino acids

Deprotection Mechanisms

The distinct deprotection mechanisms of Phoc, Boc, and Fmoc are fundamental to their application in synthesis.

This compound (Phoc) Deprotection

The deprotection of Phoc carbamates from primary amines under basic conditions is believed to proceed through an E1cb-type mechanism, involving the formation of an isocyanate intermediate.[1][2]

G Phoc_Amine R-NH-CO-OPh Deprotonated R-N⁻-CO-OPh Phoc_Amine->Deprotonated -H⁺ Base Base (e.g., OH⁻) Isocyanate R-N=C=O Deprotonated->Isocyanate -PhO⁻ Amine R-NH₂ Isocyanate->Amine +H₂O, -CO₂ Phenoxide PhO⁻ Carbonate CO₂

Figure 1. Proposed E1cb-type deprotection mechanism of a primary this compound.
Boc Deprotection

Boc deprotection is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.

G Boc_Amine R-NH-CO-OtBu Protonated_Boc R-NH-C(=O⁺H)-OtBu Boc_Amine->Protonated_Boc +H⁺ Acid H⁺ (e.g., TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation - (CH₃)₃C⁺ Amine R-NH₂ Carbamic_Acid->Amine -CO₂ CO2 CO₂

Figure 2. Acid-catalyzed deprotection mechanism of a Boc group.
Fmoc Deprotection

The Fmoc group is removed via a base-mediated β-elimination (E1cb) mechanism, initiated by the abstraction of the acidic proton on the fluorenyl ring system.

G Fmoc_Amine R-NH-CO-O-CH₂-Fluorenyl Fluorenyl_Anion R-NH-CO-O-CH⁻-Fluorenyl Fmoc_Amine->Fluorenyl_Anion + Base, - Base-H⁺ Base Base (e.g., Piperidine) Carbamate_Anion R-NH-CO-O⁻ Fluorenyl_Anion->Carbamate_Anion Dibenzofulvene Dibenzofulvene Fluorenyl_Anion->Dibenzofulvene - R-NH-CO-O⁻ Amine R-NH₂ Carbamate_Anion->Amine -CO₂ CO2 CO₂

Figure 3. Base-mediated β-elimination mechanism for Fmoc deprotection.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of any protecting group strategy. Below are representative procedures for the protection and deprotection of amines using Phoc, Boc, and Fmoc.

This compound (Phoc) Protection and Deprotection

Protection of a Primary Amine:

  • Dissolve the amine (1.0 equivalent) in a suitable dry solvent (e.g., THF) under an inert atmosphere.

  • Add phenyl chloroformate (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Dilute the mixture with an aqueous 1N NaOH solution and extract with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Phoc-protected amine.[1]

Deprotection using TBAF:

  • Dissolve the Phoc-protected amine in THF.

  • Add a solution of TBAF (commercially available as a 1M solution in THF) to the mixture.

  • Stir the reaction at room temperature and monitor for completion by TLC.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by flash chromatography.[1]

Note: The outcome of TBAF-mediated deprotection can be influenced by the substrate and solvent, potentially leading to the formation of symmetrical ureas as byproducts.[1][2]

Boc Protection and Deprotection

Protection of a Primary Amine:

  • Dissolve the amine (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and water.

  • Add a base (e.g., NaOH or triethylamine) to the solution.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.05 equivalents) to the mixture.

  • Stir the reaction at room temperature for several hours or until completion.

  • Perform an aqueous workup, which may include acidification to precipitate the Boc-amino acid, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as necessary.

Deprotection in SPPS:

  • Swell the Boc-protected peptide-resin in dichloromethane (B109758) (DCM).

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.

  • Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess acid.

  • Neutralize the resulting amine salt with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DCM.

Fmoc Protection and Deprotection

Protection of a Primary Amine:

  • Dissolve the amino acid (1.0 equivalent) in an aqueous basic solution (e.g., 10% sodium carbonate).

  • Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone (B3395972) with vigorous stirring at 0-5°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by diluting with water, washing with diethyl ether, and then acidifying the aqueous layer to precipitate the Fmoc-amino acid.

  • Collect the product by filtration or extraction.

Deprotection in SPPS:

  • Swell the Fmoc-protected peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Treat the resin with a 20% solution of piperidine in DMF for an initial 3 minutes, drain, and then for a further 10-15 minutes with a fresh portion of the reagent.

  • Filter the resin and wash extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Comparative Performance in Peptide Synthesis

While direct quantitative comparisons involving this compound in modern SPPS are scarce due to its historical displacement, the performance of Boc and Fmoc strategies is well-documented.

ParameterBoc StrategyFmoc StrategyThis compound (Phoc)
Coupling Efficiency Generally high, but can be affected by peptide aggregation.High, with a wide range of efficient coupling reagents available.Not well-characterized in modern SPPS; likely susceptible to side reactions.
Peptide Purity Can be lower for long or "difficult" sequences due to aggregation.Generally yields high-purity crude peptides.Prone to intramolecular cyclization, leading to impurities.[1][2]
Racemization Lower intrinsic risk of racemization for sensitive amino acids.[5]Higher risk for certain amino acids (e.g., His, Cys) if not carefully controlled.[]Not extensively studied in the context of SPPS.
Automation Less amenable to full automation due to the use of hazardous reagents (HF).Highly amenable to automated synthesis.Not applicable for modern automated synthesizers.
Safety Requires handling of highly corrosive and toxic HF for final cleavage.Avoids the use of HF; piperidine is a hazardous but more manageable reagent.Deprotection may require strong bases or fluoride reagents.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The general workflow for SPPS is cyclical, involving repeated steps of deprotection, washing, coupling, and washing. The choice between Boc and Fmoc dictates the specific reagents used in the deprotection step.

G cluster_0 SPPS Cycle Start Start with Resin-Bound Protected Amino Acid Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of Next Protected Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage from Resin and Side-Chain Deprotection Repeat->Final_Cleavage No (Sequence Complete) Purification Peptide Purification (e.g., HPLC) Final_Cleavage->Purification

Figure 4. Generalized experimental workflow for solid-phase peptide synthesis.

Conclusion and Recommendations

The choice of an amine protecting group is a critical decision in the design of a synthetic route. For solid-phase peptide synthesis, the Fmoc strategy is the predominant choice in modern laboratories due to its mild deprotection conditions, compatibility with a wide range of functionalities, and amenability to automation. The Boc strategy, while requiring harsher conditions and specialized equipment for final cleavage, remains a robust and valuable method, particularly for the synthesis of long or aggregation-prone peptides where its acidic deprotection can be advantageous.

This compound , while historically relevant, is not recommended for routine peptide synthesis due to its propensity to induce side reactions. However, its unique chemoselective reactivity may find applications in other areas of organic synthesis, such as the preparation of ureas and other small molecules.

Ultimately, the optimal protecting group strategy depends on the specific target molecule, the scale of the synthesis, the available laboratory infrastructure, and the expertise of the synthetic chemist. A thorough understanding of the chemical principles and practical considerations outlined in this guide will enable researchers to make informed decisions and achieve their synthetic goals efficiently and effectively.

References

Confirming Phenyl Carbamate: A Comparative Guide to 1H and 13C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectral data for the confirmation of the phenyl carbamate (B1207046) structure against potential isomeric alternatives. Detailed experimental protocols and data interpretation are included to aid in unambiguous structural elucidation.

The precise characterization of molecular structures is a cornerstone of chemical research and drug development. Phenyl carbamate, a key structural motif in various pharmacologically active compounds, requires unambiguous identification. This guide leverages the power of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish this compound from its isomers, benzyl (B1604629) carbamate and N-phenylformamide. By presenting a side-by-side comparison of their distinct spectral features, this guide serves as a practical resource for researchers to confidently confirm the desired molecular structure.

Comparative NMR Data Analysis

The chemical environment of each proton and carbon atom in a molecule dictates its unique chemical shift in an NMR spectrum. These shifts, along with signal multiplicities, provide a detailed fingerprint of the molecular structure. Below is a summary of the experimental 1H and 13C NMR spectral data for this compound and its common isomers.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound NH₂: ~4.9 (br s, 2H)Aromatic-H: 7.15-7.40 (m, 5H)C=O: ~154Aromatic C-O: ~151Aromatic C-H: ~121, ~125, ~129
Benzyl Carbamate NH₂: ~4.8 (br s, 2H)CH₂: ~5.1 (s, 2H)Aromatic-H: ~7.3-7.4 (m, 5H)C=O: ~157CH₂: ~67Aromatic C-ipso: ~136Aromatic C-H: ~128.1, ~128.2, ~128.6
N-Phenylformamide NH: ~8.3 (br s, 1H)CHO: ~8.4 (s, 1H)Aromatic-H: ~7.1-7.6 (m, 5H)C=O: ~160Aromatic C-ipso: ~138Aromatic C-H: ~120, ~125, ~129

Data Interpretation:

  • This compound: The key distinguishing features are the broad singlet of the NH₂ protons around 4.9 ppm and the absence of any aliphatic proton signals. The aromatic region integrates to five protons. In the 13C NMR spectrum, the carbonyl carbon appears around 154 ppm.

  • Benzyl Carbamate: This isomer is readily identified by the presence of a singlet corresponding to the benzylic (CH₂) protons at approximately 5.1 ppm. The NH₂ signal is similar to that of this compound.

  • N-Phenylformamide: This isomer is characterized by two distinct signals in the downfield region of the 1H NMR spectrum: a broad singlet for the NH proton and a singlet for the formyl (CHO) proton. The integration of the aromatic region corresponds to five protons. The carbonyl carbon in the 13C NMR spectrum is typically shifted further downfield compared to the carbamates.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural determination. The following is a standard protocol for acquiring 1H and 13C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should dissolve the sample completely.[1]

  • Ensure the solution is clear and free of any particulate matter. Filter the sample if necessary.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C for optimal resolution.

  • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

  • For a standard ¹H NMR experiment, a sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.

  • For a ¹³C NMR experiment, a larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is often employed to ensure quantitative signal intensity, especially for quaternary carbons. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G Workflow for this compound Structure Confirmation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Dissolve Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H NMR Data: - Chemical Shifts - Integration - Multiplicity B->D E Analyze 13C NMR Data: - Chemical Shifts C->E F Compare Experimental Data with Reference Spectra D->F E->F G This compound Confirmed F->G H Alternative Structure Identified F->H

Caption: A flowchart illustrating the key steps in confirming the structure of this compound using NMR spectroscopy.

By following the protocols and comparative data presented in this guide, researchers can confidently and accurately identify the this compound structure, ensuring the integrity of their research and development endeavors.

References

Decoding Phenyl Carbamate: A Comparative Guide to Mass Spectrometry Fragmentation Patterns for Confident Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of small molecules is a cornerstone of reliable and reproducible results. Phenyl carbamate (B1207046), a fundamental structural motif in many pharmaceuticals and agrochemicals, presents a unique fragmentation profile in mass spectrometry that can be leveraged for its precise identification. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of phenyl carbamate under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and detailed analytical protocols.

This guide will delve into the characteristic fragmentation pathways of this compound, offering a direct comparison of the data obtained from two of the most common ionization techniques. Understanding these distinct fragmentation signatures is crucial for distinguishing this compound from structurally similar compounds and for its confident characterization in complex matrices.

Executive Summary of Fragmentation Data

The ionization method profoundly influences the fragmentation of this compound. Electron Ionization (EI), a hard ionization technique, imparts significant energy to the molecule, leading to extensive fragmentation and a detailed fingerprint of the structure. In contrast, Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule with less fragmentation, which can be further induced in a controlled manner using tandem mass spectrometry (MS/MS).

Ionization TechniqueParent Ion (m/z)Major Fragment Ions (m/z)Base Peak (m/z)
Electron Ionization (EI) 137 ([M]+•)94, 93, 66, 65, 3994
Electrospray Ionization (ESI-MS/MS) 138 ([M+H]+)94, 77, 6594

Deciphering the Fragmentation Pathways

The structural features of this compound—the phenyl ring, the ester linkage, and the carbamate functionality—dictate its fragmentation behavior.

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the this compound molecule undergoes significant fragmentation. The molecular ion ([M]+•) is observed at m/z 137. The most prominent fragmentation pathway involves the cleavage of the ester bond, leading to the formation of the phenol (B47542) radical cation, which is observed as the base peak at m/z 94 . Subsequent fragmentation of the phenol ion through the loss of a hydrogen atom results in the ion at m/z 93 . Further decomposition of the aromatic ring can lead to characteristic fragments at m/z 66 and 65 , corresponding to the loss of CO and CHO, respectively.

EI_Fragmentation M This compound [M]+• m/z 137 F94 Phenol radical cation [C6H6O]+• m/z 94 (Base Peak) M->F94 - NH2CO F93 [C6H5O]+ m/z 93 F94->F93 - H• F66 [C5H6]+• m/z 66 F94->F66 - CO F65 [C5H5]+ m/z 65 F94->F65 - CHO•

Caption: Proposed EI fragmentation of this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive-ion ESI, this compound is readily protonated to form the [M+H]+ ion at m/z 138 . Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation. Similar to EI, the most favored fragmentation is the cleavage of the C-O bond of the ester, resulting in the loss of isocyanic acid (HNCO) and the formation of the protonated phenol ion at m/z 94 . This fragment can then lose a hydrogen molecule to form the phenyl cation at m/z 77 , or undergo further fragmentation to m/z 65 .

ESI_Fragmentation MH Protonated this compound [M+H]+ m/z 138 F94 Protonated Phenol [C6H5OH2]+ m/z 94 MH->F94 - HNCO F77 Phenyl cation [C6H5]+ m/z 77 F94->F77 - H2O F65 [C5H5]+ m/z 65 F77->F65 - C2H2

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Comparative Analysis of Fragmentation Patterns

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Parent Ion Molecular radical ion ([M]+•) at m/z 137Protonated molecule ([M+H]+) at m/z 138
Fragmentation Extent High, extensive fragmentationControlled, less extensive fragmentation
Base Peak m/z 94 (Phenol radical cation)m/z 94 (Protonated Phenol)
Diagnostic Fragments m/z 93, 66, 65m/z 77
Primary Cleavage C-O ester bond cleavageC-O ester bond cleavage

The primary takeaway from this comparison is the utility of each technique for different analytical goals. EI-MS provides a rich, detailed fragmentation spectrum that is highly specific and ideal for library matching and initial identification. ESI-MS/MS, with its controlled fragmentation, is well-suited for targeted analysis and quantification, particularly in complex mixtures when coupled with liquid chromatography.

Experimental Protocols

Detailed methodologies are crucial for reproducing these results and for the confident application of these techniques in your own research.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is designed for the analysis of a pure standard of this compound to determine its EI fragmentation pattern.

GCMS_Workflow Sample This compound Standard (in a volatile solvent) GC Gas Chromatograph (e.g., Agilent 7890B) Sample->GC Injection MS Mass Spectrometer (e.g., Agilent 5977A MSD) GC->MS Elution & Ionization Data Data Analysis (Mass Spectrum) MS->Data Detection

Caption: Workflow for GC-MS analysis of this compound.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-200

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This protocol outlines the analysis of this compound using LC-MS/MS to obtain its ESI fragmentation pattern.[1][2]

LCMS_Workflow Sample This compound Standard (in methanol/water) LC Liquid Chromatograph (e.g., Waters ACQUITY UPLC) Sample->LC Injection MSMS Tandem Mass Spectrometer (e.g., Sciex QTRAP 5500) LC->MSMS Elution & Ionization Data Data Analysis (MS/MS Spectrum) MSMS->Data Fragmentation & Detection

Caption: Workflow for LC-MS/MS analysis of this compound.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or quadrupole-ion trap mass spectrometer with an electrospray ionization source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 10% B, hold for 0.5 min

    • Linearly increase to 95% B over 3 minutes

    • Hold at 95% B for 1 minute

    • Return to 10% B and re-equilibrate for 1.5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Precursor Ion Selection: m/z 138

  • Collision Energy: Optimized for fragmentation (typically 15-25 eV)

Conclusion

The mass spectrometric fragmentation of this compound is highly dependent on the ionization technique employed. Electron Ionization provides a detailed fragmentation pattern with a base peak at m/z 94, corresponding to the phenol radical cation. Electrospray Ionization followed by tandem mass spectrometry also yields a prominent fragment at m/z 94, arising from the protonated molecule at m/z 138. By understanding these distinct fragmentation pathways and utilizing the provided experimental protocols, researchers can confidently identify and characterize this compound in their analytical workflows. This comparative guide serves as a valuable resource for method development, data interpretation, and the unambiguous structural elucidation of this important chemical entity.

References

A Researcher's Guide to Identifying the Carbamate Functional Group Using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of functional groups is a cornerstone of molecular characterization. Among these, the carbamate (B1207046) group, with its unique "amide-ester" hybrid nature, presents a distinct spectroscopic signature that can be effectively identified using Fourier-Transform Infrared (FT-IR) spectroscopy.[1] This guide provides a comprehensive comparison of the FT-IR characteristics of the carbamate functional group with structurally similar groups—amides, esters, and carbonates—supported by experimental data and detailed protocols.

Distinguishing Carbamates: A Comparative Analysis of FT-IR Spectra

The key to differentiating carbamates from amides, esters, and carbonates lies in the subtle yet significant shifts in their characteristic vibrational frequencies, particularly in the carbonyl (C=O) stretching region. The electronic interplay between the nitrogen and oxygen atoms flanking the carbonyl group in a carbamate results in a unique electronic environment that influences its vibrational modes.

Below is a summary of the typical FT-IR absorption frequencies for these functional groups.

Functional GroupKey Vibrational ModesCharacteristic Absorption Range (cm⁻¹)Notes
Carbamate N-H Stretch (if present)3400 - 3200Often broad due to hydrogen bonding.
C=O Stretch (Amide I)1730 - 1680Generally at a lower frequency than esters and a higher frequency than amides.
N-H Bend (Amide II)1540 - 1510A key diagnostic peak for primary and secondary carbamates.
C-O Stretch1250 - 1200Strong absorption.
Amide N-H Stretch (if present)3500 - 3100Primary amides show two bands.
C=O Stretch (Amide I)1680 - 1630Resonance with the nitrogen lone pair lowers the frequency compared to ketones.[2]
N-H Bend (Amide II)1640 - 1550
Ester C=O Stretch1750 - 1735Higher frequency than ketones due to the inductive effect of the second oxygen atom.
C-O Stretch1300 - 1000Two distinct C-O stretches are often observed.
Carbonate C=O Stretch1820 - 1775 (Aromatic) 1740 ± 10 (Saturated)The C=O stretch is at a significantly higher frequency than in esters.[3]
O-C-O Asymmetric Stretch1280 - 1210

Experimental Data: A Head-to-Head Comparison

To illustrate these differences, the following table summarizes the key FT-IR peaks for simple molecules containing each functional group.

CompoundFunctional GroupN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)N-H Bend / Other Key Peaks (cm⁻¹)
Ethyl Carbamate Carbamate~3430, ~3330~1725~1595 (N-H Bend)
Propanamide Amide~3350, ~3180~1670~1630 (N-H Bend)[4]
Ethyl Acetate Ester-~1742~1241 (C-C-O Stretch), ~1047 (O-C-C Stretch)[5]
Diethyl Carbonate Carbonate-~1745~1265 (O-C-O Stretch)

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent on proper sample preparation and instrument operation. The following is a generalized protocol for obtaining an FT-IR spectrum of a solid organic compound using the KBr pellet method.

Objective: To obtain a high-quality FT-IR transmission spectrum of a solid organic sample.

Materials:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Potassium Bromide (KBr), IR-grade, dried

  • Solid organic sample

  • Spatula

  • Infrared lamp (optional, for drying)

Procedure:

  • Sample and KBr Preparation:

    • Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator.

    • Place approximately 100-200 mg of dry KBr into a clean, dry agate mortar.

    • Add 1-2 mg of the solid organic sample to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

  • Grinding and Mixing:

    • Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the pellet die.

    • Ensure the powder is evenly distributed in the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Place the empty sample holder into the FT-IR spectrometer.

    • Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as the instrument's own spectral characteristics.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder.

    • Place the sample holder into the FT-IR spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands and their corresponding wavenumbers.

    • Compare the obtained spectrum with the characteristic frequencies in the tables above to identify the functional groups present.

Visualizing the Identification Process and Molecular Vibrations

To further aid in the identification of the carbamate functional group, the following diagrams illustrate the logical workflow for spectral interpretation and the primary vibrational modes of the carbamate moiety.

FT_IR_Identification_Workflow start Start with FT-IR Spectrum check_carbonyl Strong band at 1820-1630 cm⁻¹? start->check_carbonyl no_carbonyl No Carbonyl Group Present check_carbonyl->no_carbonyl No carbonyl_present Carbonyl Group Present check_carbonyl->carbonyl_present Yes check_nh Bands at 3500-3100 cm⁻¹? nh_present N-H Bond Present check_nh->nh_present Yes nh_absent No N-H Bond check_nh->nh_absent No carbonyl_present->check_nh check_amide_II Band at 1640-1510 cm⁻¹? nh_present->check_amide_II compare_ester_carbonate Analyze C=O and C-O Stretches nh_absent->compare_ester_carbonate amide_II_present Amide II Band Present check_amide_II->amide_II_present Yes compare_co_stretch Analyze C=O Stretch Position amide_II_present->compare_co_stretch is_carbamate Likely Carbamate compare_co_stretch->is_carbamate ~1730-1680 cm⁻¹ is_amide Likely Amide compare_co_stretch->is_amide ~1680-1630 cm⁻¹ is_ester Likely Ester compare_ester_carbonate->is_ester C=O: ~1750-1735 cm⁻¹ is_carbonate Likely Carbonate compare_ester_carbonate->is_carbonate C=O: >1740 cm⁻¹

Caption: Workflow for functional group identification using FT-IR.

Carbamate_Vibrational_Modes carbamate Carbamate Functional Group (R-O-C(=O)-NR'R'') nh_stretch N-H Stretch (3400-3200 cm⁻¹) carbamate->nh_stretch co_stretch C=O Stretch (Amide I) (1730-1680 cm⁻¹) carbamate->co_stretch nh_bend N-H Bend (Amide II) (1540-1510 cm⁻¹) carbamate->nh_bend co_stretch_ester C-O Stretch (1250-1200 cm⁻¹) carbamate->co_stretch_ester

Caption: Key vibrational modes of the carbamate functional group.

References

Phenyl Carbamate vs. Other Carbamate Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate (B1207046) functional group is a cornerstone in the development of therapeutic agents and biologically active molecules. Its versatility allows for a wide range of structural modifications, leading to diverse pharmacological profiles. Among the various classes of carbamates, phenyl carbamates represent a significant scaffold, particularly in the design of enzyme inhibitors. This guide provides an objective comparison of the biological activities of phenyl carbamate derivatives against other carbamates, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Cholinesterase Inhibition: A Focus on Neurodegenerative Diseases

Carbamates are well-known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease, myasthenia gravis, and glaucoma. Phenyl carbamates, in particular, have been extensively studied as cholinesterase inhibitors.

The inhibitory mechanism involves the carbamoylation of a serine residue in the active site of the cholinesterase enzyme. This process is reversible, which is a key differentiator from the irreversible inhibition caused by organophosphates.

Comparative Inhibitory Activity

The structure of the carbamate derivative significantly influences its inhibitory potency and selectivity towards AChE and BChE. The phenyl group in phenyl carbamates provides a scaffold for various substitutions that can enhance binding to the enzyme's active site.

Compound/DerivativeTarget EnzymeIC50 (µM)Comments
This compound Derivatives
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98[1]Identified as a potent AChE inhibitor in a study of O-aromatic (thio)carbamates.[1]
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60[1]Showed strong and selective inhibition of BChE.[1]
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamateBChECorresponds well with galanthamine[2]Exhibited a high selectivity index for BChE.[2]
Other Carbamate Derivatives
Rivastigmine (N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]this compound)AChE & BChEVaries (Potent inhibitor)An established drug for Alzheimer's disease, serving as a benchmark.
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamateBChEHigh selectivity index[2]Showed strong inhibitory potency against BChE.[2]

Structure-Activity Relationship (SAR) Insights:

  • Phenyl Ring Substituents: Electron-withdrawing groups on the phenyl ring of phenyl carbamates can increase their reactivity and inhibitory potency.

  • N-substitution: The nature of the substituent on the carbamate nitrogen plays a crucial role in determining the compound's interaction with the enzyme's active site.

Mechanism of Cholinesterase Inhibition

The following diagram illustrates the general mechanism of cholinesterase inhibition by carbamates.

G AChE Acetylcholinesterase (AChE) (Active Serine-OH) Intermediate Tetrahedral Intermediate AChE->Intermediate Nucleophilic Attack Carbamate Carbamate Inhibitor (R1-O-CO-NR2R3) Carbamate->Intermediate Carbamoylated_AChE Carbamoylated AChE (Inactive) Intermediate->Carbamoylated_AChE Release of Alcohol Alcohol Leaving Group (R1-OH) Intermediate->Alcohol Hydrolysis Slow Hydrolysis Carbamoylated_AChE->Hydrolysis Regenerated_AChE Regenerated AChE (Active) Hydrolysis->Regenerated_AChE Water

Mechanism of Cholinesterase Inhibition by Carbamates.

Anticancer Activity

Certain carbamate derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action can vary, including the inhibition of critical signaling pathways involved in cell proliferation and survival.

Comparative Cytotoxicity

The cytotoxic effects of carbamate derivatives have been evaluated against various human cancer cell lines. The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is a common metric for comparison.

Compound/DerivativeCancer Cell LineGI50Mechanism of Action (if known)
This compound Derivatives
4-demethyl-4-cholesteryloxy-penclomedine (a carbonate derivative with a phenyl group)U-251 gliomaImproved activity over parent compound[3]Crosses the blood-brain barrier.[3]
Other Carbamate Derivatives
Melampomagnolide B Carbamate Analog 6aCCRF-CEM (Leukemia)680 nM[4][5][6]More potent than the parent compound.[6]
Melampomagnolide B Carbamate Analog 6eCCRF-CEM (Leukemia)620 nM[4][5][6]More potent than the parent compound.[6]
Melampomagnolide B Carbamate Analog 6aMDA-MB-435 (Melanoma)460 nM[4][5]
Melampomagnolide B Carbamate Analog 6aMDA-MB-468 (Breast Cancer)570 nM[4][5]
Melampomagnolide B Carbamate Analog 6eHOP-92 (Non-small cell lung)650 nM[4][5]
Melampomagnolide B Carbamate Analog 6eRXF 393 (Renal Cancer)900 nM[4][5]
Ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamateLeukemia L1210 & P388Active in vivo[7]Binds to cellular tubulin, mitotic arrest.[7]
Methyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamateLeukemia L1210 & P388Similar activity to ethyl analog[7]Binds to cellular tubulin, mitotic arrest.[7]

SAR Insights:

  • For the melampomagnolide B derivatives, carbamoylation of the primary hydroxyl group led to an improvement in anticancer properties.[6]

  • In the case of dihydropyridopyrazinyl carbamates, the ethyl and methyl carbamates showed comparable activity, while bulkier aliphatic groups reduced activity.[7]

NF-κB Signaling Pathway Inhibition

A key mechanism for the anticancer activity of some carbamate derivatives, such as those of parthenolide, is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][6] This pathway is crucial for regulating the expression of genes involved in inflammation, cell survival, and proliferation.

Inhibition of the Canonical NF-κB Pathway by Carbamates.

Antimicrobial Activity

Carbamate derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi. The structural features of these molecules can be tuned to enhance their efficacy against specific pathogens.

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a standard measure of antimicrobial effectiveness.

Compound/DerivativeMicroorganismMIC (µg/mL)
This compound Derivatives
meta-alkoxyphenylcarbamate 6d (para-fluoro substituent)Escherichia coli195.3[8]
meta-alkoxyphenylcarbamate 8e (propoxy side chain)Candida albicans97.7[8]
All tested meta-alkoxyphenylcarbamatesStaphylococcus aureus>1000[8]
Other Carbamate Derivatives
Ethyl (2-(methylcarbamoyl)phenyl)carbamate Co(II) complexMicrococcus luteusZone of Inhibition: 20 mm[9]
Ethyl (2-(methylcarbamoyl)phenyl)carbamate Co(II) complexListeria monocytogenesZone of Inhibition: 15 mm[9]
Ethyl (2-(methylcarbamoyl)phenyl)carbamate Co(II) complexStaphylococcus aureusZone of Inhibition: 13 mm[9]
Ethyl (2-(methylcarbamoyl)phenyl)carbamate Co(II) complexKlebsiella pneumoniaeZone of Inhibition: 13 mm[9]
Ethyl (2-(methylcarbamoyl)phenyl)carbamate Co(II) complexProteus vulgarisZone of Inhibition: 13 mm[9]

SAR Insights:

  • For meta-alkoxyphenylcarbamates, the length of the alkoxy side chain and the type of substituent on the N-phenylpiperazine fragment are crucial for antimicrobial activity.[8]

  • Metal complexation of carbamate derivatives can significantly enhance their antimicrobial properties, as seen with the cobalt(II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate.[10]

Other Biological Activities

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. FAAH inhibitors are being investigated for the treatment of pain, anxiety, and other neurological disorders. Phenyl carbamates have been identified as potent FAAH inhibitors.

Comparative FAAH Inhibition:

Compound/DerivativeFAAH IC50
URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester)4.6 nM[11]
N-phenyl carbamate 14Potent, but with low chemical stability[11]

The stability of the carbamate group is a critical factor for in vivo potency, with aromaticity of the O-substituent playing a key role in hydrolytic reactivity.[11]

FAAH Signaling Pathway

The diagram below illustrates the role of FAAH in endocannabinoid signaling and the effect of its inhibition.

G Anandamide Anandamide (AEA) (Endocannabinoid) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Metabolites Inactive Metabolites (Arachidonic Acid + Ethanolamine) FAAH->Metabolites Signaling Downstream Signaling (e.g., Analgesia, Anxiolysis) CB1_Receptor->Signaling FAAH_Inhibitor FAAH Inhibitor (e.g., this compound) FAAH_Inhibitor->FAAH Inhibits

FAAH-mediated Endocannabinoid Signaling and its Inhibition.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[12]

  • Reagents:

    • Phosphate (B84403) buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution

    • AChE enzyme solution

    • Test compound solutions at various concentrations

  • Procedure (96-well plate format): a. Add phosphate buffer to all wells. b. Add the test compound solutions to the respective wells. For the control (100% activity), add buffer or solvent. c. Add the AChE enzyme solution to all wells except the blank. d. Add the DTNB solution to all wells. e. Initiate the reaction by adding the ATCI substrate solution to all wells. f. Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each well. b. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13]

  • Reagents:

    • Complete cell culture medium

    • Cancer cell line of interest

    • Test compound solutions

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure (96-well plate format): a. Seed cells in a 96-well plate and incubate to allow for cell attachment. b. Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24-72 hours). c. Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form. d. Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 b. The GI50 value is determined from the dose-response curve of percent viability versus compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after overnight incubation.[14]

  • Materials:

    • Sterile 96-well microtiter plates

    • Bacterial culture in the appropriate broth (e.g., Mueller-Hinton Broth)

    • Test compound solutions

  • Procedure: a. Dispense broth into all wells of a microtiter plate. b. Prepare serial two-fold dilutions of the test compound directly in the wells of the plate. c. Prepare a standardized inoculum of the test microorganism. d. Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only). e. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating carbamate derivatives for a specific biological activity.

G Start Compound Library (Carbamate Derivatives) Primary_Screening Primary Screening (e.g., High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start No Dose_Response Dose-Response & IC50/GI50/MIC Determination Hit_Identification->Dose_Response Yes Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Lead_Selection->Dose_Response No SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies Yes In_Vivo In Vivo Studies Lead_Selection->In_Vivo Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Dose_Response End Preclinical Candidate In_Vivo->End

General Workflow for Screening Carbamate Derivatives.

Conclusion

The biological activity of carbamates is highly dependent on their chemical structure. Phenyl carbamates serve as a versatile and privileged scaffold, particularly in the development of cholinesterase and FAAH inhibitors. The aromatic ring of phenyl carbamates allows for fine-tuning of their electronic and steric properties, which can lead to enhanced potency and selectivity. In contrast, other carbamate derivatives, such as those derived from natural products or those featuring different alkyl or aryl groups, exhibit a broad range of activities, including potent anticancer and antimicrobial effects. The choice of the carbamate derivative for a specific therapeutic application must be guided by a thorough understanding of its structure-activity relationship and its interaction with the biological target. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of these promising compounds in a research and drug development setting.

References

A Comparative Guide to the Kinetic Studies of Phenyl Carbamate Reactions: Mechanisms and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for optimizing synthesis, predicting stability, and elucidating metabolic pathways. This guide provides a comparative analysis of the kinetic studies of phenyl carbamate (B1207046) reactions, focusing on their decomposition, hydrolysis, and aminolysis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive overview of the underlying reaction mechanisms.

Thermal Decomposition of Phenyl Carbamates

The thermal decomposition of phenyl carbamates is a critical reaction, particularly in the phosgene-free synthesis of isocyanates. Kinetic studies in this area focus on determining reaction order, rate constants, and activation energies to optimize product yield and minimize side reactions.

A notable example is the decomposition of methyl N-phenyl carbamate (MPC) to produce phenyl isocyanate (PI). Studies have shown this reaction to be pseudo-first-order.[1][2] In a catalyst-free system using chlorobenzene (B131634) as a solvent under high pressure, high conversion rates of MPC (up to 89%) and excellent selectivity for PI (nearly 100%) have been achieved.[1][2] The removal of methanol (B129727), a byproduct, is crucial as the reaction is reversible.[1]

Similarly, the gas-phase pyrolysis of ethyl N-methyl-N-phenylcarbamate, which yields N-methylaniline, carbon dioxide, and ethylene, also follows first-order kinetics.[3] This reaction is considered to be unimolecular and likely proceeds through a mechanism similar to the pyrolysis of acetates and carbonates.[3]

Comparative Kinetic Data for Thermal Decomposition
Phenyl Carbamate DerivativeReaction TypeOrderRate EquationActivation Energy (Ea)Pre-exponential Factor (A)ConditionsReference
Methyl N-phenyl carbamate (MPC)DecompositionPseudo-first-order-71.28 kJ/mol2.74 × 10⁵ min⁻¹463–513 K, high pressure, chlorobenzene solvent, catalyst-free[1][2]
Ethyl N-methyl-N-phenylcarbamateGas-phase pyrolysisFirst-orderk₁ = 10¹²·⁴⁴ exp(-45,380/RT) s⁻¹45.38 kcal/mol10¹²·⁴⁴ s⁻¹329-380°C, gas phase[3]

Hydrolysis of Phenyl Carbamates

The hydrolysis of phenyl carbamates, especially under alkaline conditions, has been extensively studied to understand their stability and degradation pathways. The prevailing mechanism for the alkaline hydrolysis of N-substituted phenyl carbamates is the E1cB (Elimination Unimolecular conjugate Base) mechanism.[4][5] This pathway involves the formation of a phenyl isocyanate intermediate.[4][6][7]

The reaction rate is sensitive to substituents on the phenyl ring of the leaving group, with electron-withdrawing groups accelerating the reaction. This relationship is often quantified using the Hammett equation, which shows a strong correlation with σ⁻ values, indicating resonance interaction with the transition state of the rate-determining step.[4] For N,N-disubstituted carbamates, which lack the labile proton necessary for the E1cB pathway, the hydrolysis proceeds through a more drastic BAc2 mechanism.[6][7]

Key Findings in this compound Hydrolysis
This compound TypeConditionProposed MechanismKey Kinetic FindingsReference
Substituted phenyl N-phenylcarbamatesAlkaline pHE1cBHammett sensitivity of 2.86; rate proportional to hydroxide (B78521) ion concentration up to pH 12.[4][8]
N,N-disubstituted phenyl carbamatesBasicBAc2Requires more drastic conditions compared to primary amine derivatives.[6][7]
4-bromo-3,5-dimethylphenyl N-methylcarbamateAlkalineE1cBPositive activation entropy (ΔS≠ = +35.73 J mol⁻¹ K⁻¹) indicates a unimolecular mechanism.[5]

Aminolysis of Phenyl Carbamates

The reaction of phenyl carbamates with amines, known as aminolysis, is fundamental for the synthesis of ureas. Kinetic studies of the n-butylaminolysis of substituted phenyl N-phenylcarbamates in dioxane have shown a relationship where the observed rate constant is dependent on both the concentration of the amine and the square of its concentration (kobs = k₂[amine] + k₃[amine]²).[9]

Interestingly, some studies have shown that, unlike alkaline hydrolysis, the aminolysis of certain phenyl carbamates proceeds without the formation of an isocyanate intermediate.[9] The reaction is significantly more sensitive to substituents on the phenoxy leaving group than on the N-aryl group of the carbamate.[9]

Experimental Protocols

A detailed understanding of the experimental setup is crucial for reproducing and building upon existing research.

General Protocol for this compound Synthesis

This procedure is used for creating the starting materials for many kinetic studies.

  • Reaction Setup : A solution of a primary or secondary amine (1.0 equivalent) in a dry solvent (e.g., THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon).[6]

  • Reagent Addition : Phenyl chloroformate (1.1 equivalents) is added dropwise to the stirred amine solution at room temperature.[6]

  • Reaction Monitoring : The reaction is stirred until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[6]

  • Workup : The reaction mixture is diluted with an aqueous 1N NaOH solution and extracted twice with an organic solvent like dichloromethane.[6]

  • Purification : The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The crude product is then purified by flash column chromatography or recrystallization.[10]

Protocol for Kinetic Measurement of MPC Decomposition

This protocol outlines the method used to study the thermal decomposition kinetics of methyl N-phenyl carbamate (MPC).

  • Apparatus : The experiment is conducted in a high-pressure reactor equipped with a sampling tube and a back-pressure valve.[1]

  • Reaction Conditions : A solution of MPC in chlorobenzene is heated to a specific temperature (e.g., 473-513 K) under nitrogen pressure.[1] Nitrogen gas is used to continuously remove the methanol byproduct to prevent the reverse reaction.[1]

  • Sampling : Samples are withdrawn from the reactor at regular time intervals.[1]

  • Analysis : The concentration of MPC and the product, phenyl isocyanate (PI), in the samples is determined using Gas Chromatography (GC).[1] To analyze PI, it is often derivatized with ethanol.[1]

  • Data Analysis : The concentration of MPC versus time is plotted to determine the reaction order and calculate the pseudo-first-order rate constant (k) at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) is then used to determine the activation energy (Ea) and the pre-exponential factor (A).[2]

Protocol for Kinetic Measurement of this compound Aminolysis

This protocol describes the spectrophotometric method for studying the kinetics of aminolysis.

  • Reaction Setup : The reaction is carried out in a solvent like dioxane under pseudo-first-order conditions, with the amine (e.g., n-butylamine) in large excess compared to the phenyl N-phenylcarbamate.[9]

  • Monitoring : The progress of the reaction is followed spectrophotometrically by monitoring the disappearance of the this compound reactant or the appearance of the urea (B33335) product at a specific wavelength.[9]

  • Data Analysis : The pseudo-first-order rate constants (kobs) are obtained from the slopes of the plots of ln(A∞ - At) versus time, where At and A∞ are the absorbances at time t and at the completion of the reaction, respectively.

  • Mechanism Elucidation : The relationship between kobs and the amine concentration is analyzed to determine the values of k₂ and k₃. Crossover experiments can be conducted to test for the presence of an isocyanate intermediate.[9]

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential for visualizing complex relationships in chemical kinetics.

G General Workflow for a this compound Kinetic Study cluster_prep Preparation cluster_kinetic_run Kinetic Experiment cluster_analysis Data Analysis synthesis Synthesis & Purification of this compound characterization Characterization (NMR, MS) synthesis->characterization reaction_setup Set up Reaction (Solvent, Temp, Conc.) characterization->reaction_setup sampling Collect Samples at Time Intervals reaction_setup->sampling analysis Analyze Samples (GC, HPLC, UV-Vis) sampling->analysis kin_plot Plot Concentration vs. Time analysis->kin_plot rate_calc Determine Rate Law & Rate Constants (k) kin_plot->rate_calc arrhenius Arrhenius Plot (ln(k) vs. 1/T) rate_calc->arrhenius params Calculate Ea & A arrhenius->params mechanism Propose Reaction Mechanism params->mechanism

Caption: General workflow for a kinetic study of a this compound reaction.

G E1cB Mechanism for Alkaline Hydrolysis of this compound reactant Phenyl N-Phenylcarbamate (Ar-NH-CO-OAr') conjugate_base Conjugate Base (Anion) [Ar-N⁻-CO-OAr'] reactant->conjugate_base Fast, Reversible Deprotonation base OH⁻ base->reactant intermediate Phenyl Isocyanate (Intermediate) Ar-N=C=O conjugate_base->intermediate Slow, Rate-Determining Step (E1cB) product1 Phenolate (Ar'O⁻) product2 Carbamic Acid (Ar-NH-COOH) intermediate->product2 + H₂O final_product Aniline (Ar-NH₂) + CO₂ product2->final_product Decarboxylation G Mechanism for Thermal Decomposition of Methyl N-Phenyl Carbamate reactant Methyl N-Phenyl Carbamate (MPC) C₆H₅-NH-CO-OCH₃ transition_state Four-Centered Transition State reactant->transition_state Heat (Δ) products Phenyl Isocyanate (PI) + Methanol C₆H₅-N=C=O + CH₃OH transition_state->products products->reactant Reverse Reaction

References

Efficacy of Phenyl Carbamate-Based Fungicides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of phenyl carbamate (B1207046) fungicides reveals their continued relevance in the management of key plant pathogens, particularly in scenarios involving resistance to other fungicide classes. This guide provides a comparative assessment of their efficacy, supported by experimental data, detailed methodologies, and visualizations of their molecular interactions and experimental workflows.

Phenyl carbamate fungicides, a significant class of agricultural chemicals, continue to be a focal point of research for their efficacy against a range of plant pathogens. This guide offers a comprehensive comparison of their performance with alternative fungicides, providing researchers, scientists, and drug development professionals with critical data to inform their work.

Comparative Efficacy Against Plant Pathogens

The effectiveness of this compound fungicides, such as diethofencarb (B33107) and propamocarb, is often evaluated by determining their half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth. Lower EC50 values indicate higher efficacy. The following table summarizes the EC50 values for selected this compound and other fungicides against various plant pathogens, based on mycelial growth inhibition assays.

FungicideChemical Class (FRAC Code)Target PathogenEC50 Range (µg/mL)Key Findings & References
Diethofencarb N-phenyl carbamate (10)Botrytis cinerea (Gray Mold)0.34 - 2.61 (Carbendazim-resistant strains)Highly effective against strains resistant to benzimidazole (B57391) fungicides.[1]
Botrytis cinerea (Diethofencarb-resistant)24.94Demonstrates the potential for resistance development.[1]
Propamocarb Carbamate (28)Phytophthora infestans (Late Blight)4.494 to > 100.00Wide variation in sensitivity among isolates.[2]
Phytophthora nicotianaeMycelial growth: 2.2 - 90.1Efficacy varies depending on the fungal life stage.[3]
Sporangium production: 133.8 - 481.3
Zoospore germination: 1.9 - 184.6
Carbendazim (metabolite of Benomyl & Thiophanate-methyl)Methyl Benzimidazole Carbamate (MBC) (1)Fusarium oxysporum f. sp. lycopersici (Tomato Wilt)7 to 750Significant variation in sensitivity among isolates, indicating widespread resistance.[4]
Fusarium solani (Rhizome Rot of Ginger)-0.2% concentration found to be most effective in controlling growth.[1]
Thiophanate-methyl Methyl Benzimidazole Carbamate (MBC) (1)Sclerotinia sclerotiorum (White Mold)0.38 to 2.23 (sensitive isolates)EC50 > 100 µg/mL for resistant isolates.[5][6]
Boscalid Succinate Dehydrogenase Inhibitor (SDHI) (7)Botrytis cinerea0.3 ± 0.02 (sensitive strains) to 6.39 ± 1.66 (resistant strains)Resistance development has been observed over time.[7]
Fludioxonil Phenylpyrrole (12)Botrytis cinerea< 0.1Highly effective with a low risk of resistance development.[7]
Cyprodinil Anilinopyrimidine (9)Botrytis cinerea-Often used in combination with Fludioxonil for synergistic effects.[4]
Fenhexamid Hydroxyanilide (17)Botrytis cinerea-Low to moderate risk of resistance development.[7]
Mandipropamid Carboxylic Acid Amide (CAA) (40)Phytophthora infestans0.02 - 2.98All tested isolates were sensitive.[8]

Mode of Action: Targeting Fungal Cell Division and Integrity

This compound fungicides exhibit distinct modes of action depending on their specific chemical structure.

  • N-phenyl carbamates (e.g., Diethofencarb): These fungicides primarily target the β-tubulin protein, a crucial component of microtubules.[1] By binding to β-tubulin, they disrupt the assembly of the mitotic spindle, which is essential for nuclear division, ultimately leading to the inhibition of cell division and fungal growth.[7][9] Resistance to these fungicides is often associated with point mutations in the β-tubulin gene.[1]

  • Carbamates (e.g., Propamocarb): Propamocarb has a unique mode of action, inhibiting the biosynthesis of phospholipids (B1166683) and fatty acids in the fungal cell membrane.[9] This disruption compromises the integrity and function of the cell membrane, affecting various stages of the pathogen's life cycle, including mycelial growth and spore formation.[10] A key advantage of this mechanism is the lack of cross-resistance with other oomycete-controlling fungicides.[9]

  • Benzimidazoles (e.g., Benomyl, Thiophanate-methyl, and their metabolite Carbendazim): Similar to N-phenyl carbamates, benzimidazoles also target β-tubulin, interfering with microtubule assembly and mitosis.[9][11] Resistance to benzimidazoles is well-documented and is primarily caused by point mutations in the β-tubulin gene, with the most frequent changes occurring at residues 198 and 200.[9]

Experimental Protocols

Accurate assessment of fungicide efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key in vitro assays.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the direct effect of a fungicide on the vegetative growth of a fungus.

1. Materials:

  • Pure culture of the target fungal pathogen (e.g., Botrytis cinerea, Fusarium oxysporum)
  • Potato Dextrose Agar (PDA) or other suitable growth medium
  • Technical grade fungicide
  • Appropriate solvent for the fungicide (e.g., Dimethyl sulfoxide (B87167) - DMSO)
  • Sterile petri dishes, cork borer, and other standard microbiology lab equipment

2. Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of the fungicide in a suitable solvent at a high concentration.
  • Fungicide-Amended Media: Prepare serial dilutions of the fungicide stock solution. Add the appropriate volume of each dilution to molten PDA (cooled to approximately 50-55°C) to achieve the desired final concentrations. Ensure the final solvent concentration does not inhibit fungal growth (typically ≤1% v/v). Pour the amended PDA into sterile petri dishes. A control plate containing only PDA and the solvent should also be prepared.
  • Inoculation: From the edge of an actively growing fungal culture, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached the edge of the dish.
  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[3]

Spore Germination Inhibition Assay

This assay evaluates the effect of a fungicide on the germination of fungal spores.

1. Materials:

  • Sporulating culture of the target fungal pathogen
  • Sterile distilled water containing a surfactant (e.g., 0.05% v/v Tween 20)
  • Technical grade fungicide and appropriate solvent
  • Glass cavity slides or multi-well plates
  • Humid chamber
  • Microscope

2. Procedure:

  • Spore Suspension Preparation: Harvest spores from the fungal culture by flooding the plate with sterile distilled water containing a surfactant and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
  • Fungicide Treatment: Prepare a series of fungicide dilutions. Mix the spore suspension with the fungicide dilutions in equal volumes in microfuge tubes or wells of a microtiter plate. A control treatment with the spore suspension and solvent should be included.
  • Incubation: Place a drop of each treatment onto a glass cavity slide or into the well of a plate. Incubate the slides/plates in a humid chamber at the optimal temperature for spore germination for a sufficient period (e.g., 6-24 hours).
  • Data Collection: Using a microscope, observe a predetermined number of spores (e.g., 100) for each replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
  • Data Analysis: Calculate the percentage of spore germination inhibition for each fungicide concentration relative to the control. Determine the EC50 value as described in the mycelial growth inhibition assay.

Visualizing Mechanisms and Workflows

Signaling Pathway of β-Tubulin Inhibition

The following diagram illustrates the mechanism by which benzimidazole and N-phenyl carbamate fungicides inhibit fungal cell division by targeting β-tubulin.

G cluster_fungicide Fungicide Action cluster_cellular_process Cellular Process Fungicide Fungicide Beta_Tubulin β-Tubulin Subunit Fungicide->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Fungicide->Microtubule_Assembly Inhibits Beta_Tubulin->Microtubule_Assembly Alpha_Tubulin α-Tubulin Subunit Alpha_Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division

Caption: Inhibition of microtubule assembly by this compound fungicides.

Experimental Workflow for Fungicide Efficacy Testing

The diagram below outlines the typical workflow for conducting in vitro fungicide efficacy assays.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. Prepare Fungal Culture Inoculate 4. Inoculate Plates Culture->Inoculate Fungicide_Sol 2. Prepare Fungicide Stock Solution Media 3. Prepare Fungicide-Amended Media Fungicide_Sol->Media Media->Inoculate Incubate 5. Incubate Inoculate->Incubate Measure 6. Measure Growth/Germination Incubate->Measure Calculate 7. Calculate % Inhibition Measure->Calculate EC50 8. Determine EC50 Calculate->EC50

Caption: Workflow for in vitro fungicide efficacy assessment.

References

N-Aryl Carbamate Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-aryl carbamate (B1207046) derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds across different therapeutic targets, supported by quantitative data and detailed experimental protocols. The aim is to offer a comprehensive resource for researchers engaged in the design and development of novel N-aryl carbamate-based therapeutic agents.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of N-aryl carbamate derivatives is significantly influenced by the nature and position of substituents on the aryl ring and the carbamate nitrogen. This section compares the SAR of these compounds as antifungal agents, cholinesterase inhibitors, and fatty acid amide hydrolase (FAAH) inhibitors.

Antifungal Activity

Recent studies have highlighted the potential of N-aryl carbamates as potent antifungal agents. The key SAR observations are summarized below:

  • Substitution on the N-Aryl Ring: The presence of electron-withdrawing groups, particularly halogens (Cl, Br), on the phenyl ring generally enhances antifungal potency.[1] Di-substituted phenyl rings, especially with chlorine or bromine atoms, have shown superior activity.[1] For instance, compounds with 3,4-dichloro or 3,4-dibromo substitutions exhibit significant fungicidal effects.

  • Position of Substituents: The position of the substituents on the aryl ring plays a crucial role. For monosubstituted derivatives, para-substitution with strong electron-donating alkoxy groups has been shown to enhance activity against certain fungi.[1]

  • Carbamate Moiety: The carbamate group itself is essential for the antifungal activity. Modifications to the alcohol portion of the carbamate can modulate activity, with smaller alkyl groups like methyl and ethyl often being favorable.

Cholinesterase Inhibition

N-aryl carbamates are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the cholinergic nervous system. This has led to their investigation as potential treatments for neurodegenerative diseases like Alzheimer's.

  • N-Aryl Ring Substituents: The nature of the substituent on the aryl ring influences the inhibitory potency and selectivity. For instance, in a series of benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates, a 2-(trifluoromethoxy)phenyl group led to the best AChE inhibition, while a 2-methoxyphenyl group resulted in the most potent BuChE inhibitor.[2][3]

  • Carbamate Nitrogen Substituents: The group attached to the carbamate nitrogen is critical for interaction with the enzyme's active site. In a series of ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives, systematic variation of the alkyl group led to a compound with an exceptionally low IC50 value of 0.32 nM for AChE.[3]

  • Linker and Terminal Group: For more complex derivatives, the length and nature of a linker between the carbamate and another pharmacophore can significantly impact activity.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that plays a role in the endocannabinoid system, making it a target for pain, inflammation, and anxiety disorders. N-aryl carbamates have been explored as FAAH inhibitors.

  • O-Aryl Group: The SAR of O-aryl carbamates as FAAH inhibitors highlights the importance of a lipophilic N-alkyl substituent (e.g., cyclohexyl) and a "bent" O-aryl substituent for optimal potency. The shape and size of the O-aryl moiety are correlated with FAAH inhibitory potency, with a region of low steric tolerance observed at the para position of an O-phenyl ring.

  • N-Substituent: The substituent on the carbamate nitrogen also plays a key role. For instance, replacing a cyclohexyl ring with a β-naphthylmethyl group in a series of O-biphenyl carbamates resulted in a significant improvement in FAAH inhibition.

  • Carbamate Moiety: The carbamate group is essential for the inhibitory activity, likely through carbamoylation of the active site serine residue of FAAH.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for representative N-aryl carbamate derivatives against different biological targets.

Table 1: Antifungal Activity of N-Aryl Carbamate Derivatives [1][5][6][7]

Compound IDN-Aryl SubstituentTarget FungusEC50 (µg/mL)
3a9 4-IsopropoxyphenylC. destructivum16.70
3b1 3,4-DichlorophenylB. cinerea12.94
3b2 3,4-DichlorophenylF. graminearum9.53
3b12 4-Bromo-3-chlorophenylC. siamense15.48
1af 4-FluorophenylF. graminearum12.50
1z 3-ChlorophenylF. oxysporum16.65
Azoxystrobin (Control) -C. destructivum30.41
Azoxystrobin (Control) -B. cinerea18.06
Azoxystrobin (Control) -F. graminearum10.35
Azoxystrobin (Control) -C. siamense22.12

Table 2: Cholinesterase Inhibitory Activity of N-Aryl Carbamate Derivatives [2][3]

Compound IDStructureAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (AChE/BuChE)
12b ω-[N-methyl-N-(3-(N',N'-diethylcarbamoyloxy)phenyl)methyl]amino-5-(3'-methoxyphenyl)pentyloxybenzene0.00032--
15d ω-[N-methyl-N-(3-(N'-phenyl-N'-methylcarbamoyloxy)phenyl)methyl]amino-5-(3'-methoxyphenyl)pentyloxybenzene-0.0033-
Compound 15 Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate36.05--
Compound 2 Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate-22.232.26
Rivastigmine (Standard) ----
Galanthamine (Standard) ----

Table 3: FAAH Inhibitory Activity of O-Aryl Carbamate Derivatives

Compound IDN-SubstituentO-Aryl SubstituentFAAH IC50 (nM)
URB524 CyclohexylBiphenyl-3-yl63
4q β-NaphthylmethylBiphenyl-3-yl5.3
URB880 (4z) β-Naphthylmethyl3'-Carbamoylbiphenyl-3-yl0.63
Compound 14 ω-(6-Fluoroindol-1-yl)pentylPhenyl29

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the SAR studies of N-aryl carbamate derivatives.

General Synthesis of N-Aryl Carbamates

A common method for the synthesis of N-aryl carbamates involves the reaction of an appropriate aromatic amine with a chloroformate derivative in the presence of a base.[8] Alternatively, a green synthesis approach utilizes the Hofmann rearrangement of aromatic amides using reagents like oxone.[5][6][7]

Example Protocol: Synthesis via Curtius Rearrangement [1]

  • Aromatic aldehydes (1.0 mmol) are dissolved in a mixture of acetonitrile (B52724) (5 mL) and water (5 mL).

  • Potassium bromide (0.2 mmol), sodium azide (B81097) (1.5 mmol), and Oxone® (2.0 mmol) are added sequentially at 0 °C.

  • The reaction mixture is stirred at room temperature for 2–4 hours.

  • Upon completion, the resulting acyl azide intermediate is heated to 60–70 °C for 1–2 hours to facilitate the Curtius rearrangement.

  • The corresponding alcohol (e.g., methanol (B129727) or ethanol, 5 mL) is then added, and the mixture is stirred for an additional 2 hours.

  • The product is then isolated and purified, typically by chromatography.

In Vitro Antifungal Assay

The antifungal activity of the synthesized compounds is typically evaluated in vitro against a panel of pathogenic fungi.

Example Protocol: Mycelial Growth Inhibition Assay [1]

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.

  • The stock solutions are then added to a molten potato dextrose agar (B569324) (PDA) medium to achieve the desired final concentrations.

  • The medium containing the test compound is poured into Petri dishes.

  • A mycelial disc (e.g., 5 mm diameter) of the test fungus, taken from the edge of a fresh culture, is placed at the center of the agar plate.

  • The plates are incubated at a suitable temperature (e.g., 25 °C) for a specified period.

  • The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.

  • EC50 values are determined from the dose-response curves.

Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BuChE is determined using a spectrophotometric method, often based on the Ellman's method.

Example Protocol: Modified Ellman's Method

  • The assay is performed in a 96-well microplate.

  • A solution of the enzyme (AChE from electric eel or BuChE from equine serum), the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide), and Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0) is prepared.

  • The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme for a specific period.

  • The reaction is initiated by the addition of the substrate.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • The absorbance of the yellow product is measured at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • The rate of reaction is calculated, and the percentage of inhibition is determined relative to a control without the inhibitor.

  • IC50 values are calculated from the dose-response curves.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

The inhibitory activity against FAAH is typically measured using a fluorometric or radiometric assay.

Example Protocol: Fluorometric Assay

  • The assay is performed in a 96-well plate.

  • A solution of recombinant human FAAH in a suitable buffer is prepared.

  • The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme.

  • The reaction is initiated by the addition of a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

  • The hydrolysis of the substrate by FAAH releases a fluorescent product (7-amino-4-methylcoumarin).

  • The fluorescence is measured at appropriate excitation and emission wavelengths using a microplate reader.

  • The percentage of inhibition is calculated relative to a control without the inhibitor.

  • IC50 values are determined from the dose-response curves.

Visualizations

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the mechanism of action of N-aryl carbamate derivatives as acetylcholinesterase inhibitors at a cholinergic synapse.

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase ACh_Vesicle Acetylcholine (B1216132) (ACh) in Vesicle ChAT->ACh_Vesicle Synthesis ACh ACh ACh_Vesicle->ACh Release Choline_Uptake Choline Uptake Choline_Uptake->ChAT AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor AChE->Choline_Uptake Choline Recycling Carbamate N-Aryl Carbamate Inhibitor Carbamate->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Caption: Inhibition of acetylcholine hydrolysis by N-aryl carbamates.

General Workflow for a Structure-Activity Relationship (SAR) Study

The diagram below outlines a typical workflow for conducting an SAR study of novel chemical compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_ID Lead Identification/ Scaffold Selection Library_Design Library Design (e.g., R-group variation) Lead_ID->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Primary_Screening Primary Screening (In vitro assays) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., cell-based assays) Primary_Screening->Secondary_Screening SAR_Analysis SAR Analysis Primary_Screening->SAR_Analysis ADMET In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Secondary_Screening->ADMET ADMET->SAR_Analysis QSAR QSAR Modeling (Optional) SAR_Analysis->QSAR Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt QSAR->Lead_Opt Lead_Opt->Library_Design Iterative Design

References

A Comparative Guide to Catalysts for Methyl N-Phenyl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl N-phenyl carbamate (B1207046) (MPC) is a critical process in the non-phosgene route for producing isocyanates, key intermediates in the manufacturing of polyurethanes, pharmaceuticals, and pesticides. The efficiency of this synthesis is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, presenting their performance based on experimental data from recent literature.

Performance Comparison of Catalysts

The selection of a catalyst for MPC synthesis involves a trade-off between activity (conversion of reactants), selectivity (yield of the desired product), and the reaction conditions required. The following table summarizes the performance of several reported catalysts under their respective optimal conditions.

CatalystReactantsAniline (B41778) Conversion (%)MPC Selectivity (%)MPC Yield (%)Reaction ConditionsSource
Zn(OAc)₂-[bmim]PF₆Aniline, Dimethyl Carbonate (DMC)99.899.1~98.9Not specified[1][2]
Zn/Al/Ce Mixed OxideAniline, DMC95.881.678.2200°C, 7 h, DMC/aniline molar ratio: 25[3][4]
KNO₃/HY ZeoliteAniline, Urea, Methanol (B129727)93.182.6~77.0Not specified[5]
CuO-CeO₂Aniline, DMCNot specifiedNot specifiedNot specifiedNot specified[6]

Note: The yield for Zn(OAc)₂-[bmim]PF₆ and KNO₃/HY Zeolite is calculated from the reported conversion and selectivity. The specific reaction conditions for some catalysts were not fully detailed in the abstracts.

Experimental Protocols

Detailed experimental procedures are crucial for the evaluation and comparison of catalyst performance. Below are representative protocols for the synthesis of MPC using different catalytic systems.

Synthesis using Zn/Al/Ce Mixed Oxide Catalyst[3]
  • Catalyst Preparation: Zn/Al/Ce hydrotalcite-like precursors are synthesized via a coprecipitation method. The resulting precursors are then calcined to obtain the mixed oxide catalyst.

  • Reaction Setup: A 50 mL Teflon-lined autoclave equipped with a magnetic stirrer is charged with 19.35 g of dimethyl carbonate (DMC), 0.8 g of aniline (resulting in a DMC to aniline molar ratio of 25), and 0.253 g of the Zn/Al/Ce mixed oxide catalyst.

  • Reaction Conditions: The reactor is purged with nitrogen, sealed, and heated to 200°C for 7 hours with continuous stirring.

  • Product Analysis: After the reaction, the autoclave is cooled, and the catalyst is separated from the liquid product by centrifugation. The liquid product is then analyzed by High-Performance Liquid Chromatography (HPLC) using a Shimadzu LC-20A system with a C-18 column to determine the conversion of aniline and the selectivity for methyl N-phenyl carbamate.

One-Pot Synthesis from Aniline, Urea, and Methanol[5][7]
  • Catalyst Preparation: A KNO₃ modified zeolite HY is used as the catalyst.

  • Reaction Setup: Aniline, urea, methanol, and the catalyst are loaded into a high-pressure stainless steel autoclave.

  • Reaction Conditions: The autoclave is sealed, purged with nitrogen, and heated to 180°C for 5 hours with stirring. The pressure inside the autoclave increases due to the evolution of ammonia.

  • Work-up and Purification: After cooling the reactor and releasing the excess pressure, the catalyst is removed by filtration. Excess methanol is distilled off from the filtrate. The crude product is then purified by vacuum distillation or recrystallization to obtain pure methyl N-phenyl carbamate. Product analysis is performed using GC-MS.

Reaction Pathways and Experimental Workflow

The synthesis of methyl N-phenyl carbamate can proceed through various reaction pathways depending on the starting materials and the catalyst used. Understanding these pathways is essential for optimizing the reaction and catalyst design. For instance, in the one-pot synthesis from aniline, urea, and methanol, several intermediates such as dimethyl carbonate, methyl carbamate, 1-phenyl biuret, phenylurea, and diphenylurea have been proposed.[7] Thermodynamic and experimental studies suggest that the reaction pathway can shift, for example, from a phenylurea intermediate to a methyl carbamate intermediate in the presence of a γ-Al₂O₃ catalyst.[7]

The general workflow for screening and comparing catalysts for MPC synthesis is depicted in the following diagram.

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Evaluation cat_prep Catalyst Synthesis cat_char Characterization (XRD, BET, SEM, XPS) cat_prep->cat_char reactor Autoclave Reactor cat_char->reactor Catalyst Loading reactants Reactants (Aniline, DMC/Urea+Methanol) reactants->reactor separation Catalyst Separation (Centrifugation/Filtration) reactor->separation conditions Reaction Conditions (Temp, Time, Pressure) conditions->reactor analysis Product Analysis (HPLC/GC-MS) separation->analysis performance Performance Metrics (Conversion, Selectivity, Yield) analysis->performance performance->cat_prep Optimization/Comparison

Figure 1. A generalized workflow for the comparative study of catalysts in methyl N-phenyl carbamate synthesis.

Concluding Remarks

The choice of catalyst significantly impacts the efficiency and greenness of methyl N-phenyl carbamate synthesis. While ionic liquid-promoted zinc acetate (B1210297) shows excellent conversion and selectivity under certain conditions, heterogeneous catalysts like Zn/Al/Ce mixed oxides and modified zeolites offer advantages in terms of recovery and reusability.[3][4] The development of catalysts that can operate under milder conditions with high selectivity remains a key research objective. Future studies should focus on direct comparative experiments under standardized conditions to provide a more definitive ranking of catalyst performance. Furthermore, deeper mechanistic investigations will pave the way for the rational design of more efficient and robust catalysts for this industrially important reaction.

References

A Comparative Guide to the Validation of Analytical Methods for Phenyl Carbamate Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phenyl carbamates in complex biological matrices is paramount for toxicological assessments, pharmacokinetic studies, and environmental monitoring. The choice of analytical methodology is a critical decision, directly impacting the quality and validity of experimental data. This guide provides a comprehensive comparison of commonly employed analytical techniques for the detection of phenyl carbamates, with a focus on their validation parameters and experimental protocols.

The primary analytical methods discussed are High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, Enzyme-Linked Immunosorbent Assay (ELISA) is presented as a high-throughput screening alternative. While specific performance data for every phenyl carbamate (B1207046) is not always available, this guide leverages validated data for structurally similar carbamate compounds to provide a reliable comparison.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on a balance of sensitivity, selectivity, throughput, and the instrumentation available. The following tables summarize the typical performance characteristics for the quantification of carbamates using HPLC with Fluorescence Detection (HPLC-FLD), LC-MS/MS, GC-MS, and ELISA.

Table 1: Performance Characteristics of HPLC-FLD for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.999Aldicarb, Various Carbamates
Limit of Detection (LOD)0.01 - 0.5 µg/LVarious Carbamates
Limit of Quantification (LOQ)~1 µg/LVarious Carbamates
Accuracy (Recovery)85% - 97%Organophosphorus and Carbamate Pesticides
Precision (%RSD)< 5%5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol

Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.99Carbofuran, Carbosulfan, Fenobucarb
Limit of Detection (LOD)0.02 mg/kgPhenyl methyl carbamate
Concentration Range10 - 1000 ng/mLCarbosulfan, Fenobucarb
20 - 2000 ng/mLCarbofuran
Accuracy (Recovery)100 ± 9%Phenyl methyl carbamate
Precision (%RSD)< 15%Carbofuran, Carbosulfan, Fenobucarb.[1]
< 10%Phenyl methyl carbamate.[2]

Table 3: Performance Characteristics of GC-MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Limit of Detection (LOD)< 0.1 µg/LVarious Carbamate Metabolites
Accuracy (Recovery)~90.5%Various Carbamate Metabolites
Precision (%RSD)< 8.1%Various Carbamate Metabolites

Table 4: Performance Characteristics of ELISA for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Limit of Detection (LOD)0.11 ng/mLCarbofuran
IC5018.49 ng/mLCarbofuran
Accuracy (Recovery)100.1% - 108.3%Carbofuran
Precision (%RSD)1.8% - 21.3%Carbofuran

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are representative methodologies for sample preparation and instrumental analysis for the detection of phenyl carbamates.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for pesticide residue analysis in food and biological matrices.[3]

  • Homogenization: Weigh 15 g of the homogenized biological sample (e.g., tissue) into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile.

  • Salting Out: Add QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.[3]

  • Centrifugation: Centrifuge for 1 minute to separate the layers.[3]

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Final Extract: The resulting supernatant is the final extract ready for instrumental analysis.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method, often based on EPA Method 531.1, is a robust technique for carbamate analysis that involves post-column derivatization to form a fluorescent product.[3][4]

  • HPLC System:

    • Column: C8 or C18 reversed-phase column.

    • Mobile Phase: Gradient elution with methanol (B129727) and water.[4]

    • Flow Rate: 0.5 - 1.5 mL/min.

  • Post-Column Derivatization:

  • Detection:

    • Fluorescence Detector: Excitation and emission wavelengths are set appropriately for the derivative (e.g., Ex: 330 nm, Em: 465 nm).[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the trace analysis of phenyl carbamates in complex biological samples.[1][2]

  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm).[3]

    • Mobile Phase: Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate.[3]

    • Flow Rate: 0.2 - 0.4 mL/min.[3]

    • Injection Volume: 3 - 10 µL.[3]

  • MS/MS System:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is common.[3]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

While many carbamates are thermally labile, GC-MS can be a viable option, sometimes requiring derivatization to improve volatility and thermal stability.[5]

  • GC System:

    • Injector: Split/splitless injector.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient is used to separate the analytes.

  • Derivatization (optional): In-port derivatization with a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create more stable derivatives.[6]

  • MS System:

    • Ionization Source: Electron Ionization (EI).[3]

    • Mass Spectrometry: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.[3]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation and validation.

analytical_method_validation_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_data Data Processing SampleCollection Sample Collection (e.g., Blood, Urine, Tissue) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup HPLC HPLC Cleanup->HPLC GC GC Cleanup->GC LCMS LC-MS/MS Cleanup->LCMS Detector Detection (FLD, MS, MS/MS) HPLC->Detector GC->Detector LCMS->Detector Quantification Quantification Detector->Quantification Linearity Linearity & Range Reporting Reporting Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Selectivity Selectivity Stability Stability Quantification->Reporting

References

A Comparative Analysis of the Chemical Stability of Carbamate-Based FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Chemical Stability of URB597, JNJ-42165279, and PF-04457845 with Supporting Experimental Data.

The strategic inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the degradation of endocannabinoids, has paved the way for a new class of therapeutic agents. Among these, carbamate-based inhibitors have shown significant promise. Their mechanism of action relies on the carbamylation of the catalytic serine residue within the FAAH active site, leading to either reversible or irreversible inhibition. However, the inherent chemical stability of the carbamate (B1207046) functional group is a critical determinant of a drug candidate's pharmacokinetic profile, shelf-life, and overall viability. This guide provides a comparative overview of the chemical stability of three notable carbamate-based FAAH inhibitors: URB597, JNJ-42165279, and PF-04457845.

Quantitative Comparison of Chemical Stability

InhibitorChemical StructureStability CharacteristicsHalf-life (t½)Reference
URB597 Cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl esterPotency is pH-dependent. Generally stable under heat, acid, peroxide, and light. Limited stability in aqueous solutions.Not explicitly reported for URB597. However, for the closely related analog URB524 (lacking the 3'-carbamoyl group), the following half-lives have been reported: - pH 7.4: 101 ± 7 min - pH 9.0: 16 ± 1 min - Rat Plasma: 12 ± 1 min - Rat Liver S9: 1.8 ± 0.2 min[1]
JNJ-42165279 N-(4-chloropyridin-3-yl)-4-((2,2-difluoro-1,3-benzodioxol-5-yl)methyl)piperazine-1-carboxamideExhibits some hydrolytic instability at pH 2–10 at both 22°C and 2°C over a period of 1–4 weeks. Slight degradation in solid form under fluorescent light.Specific chemical half-life data not available. Pharmacokinetic half-life in humans is reported to be 8-14 hours, which is influenced by both metabolism and chemical stability.[2][3][4]
PF-04457845 N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamideA potent, irreversible inhibitor with a long duration of action in vivo, suggesting sufficient stability to reach its target.Specific chemical half-life data not available. Apparent pharmacokinetic half-life in humans is approximately 12 to 23 hours.[5]

Experimental Protocols

The assessment of chemical stability is a cornerstone of drug development. The following are detailed methodologies for key experiments cited in the evaluation of carbamate-based FAAH inhibitors.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.

Objective: To evaluate the stability of the carbamate inhibitor under various stress conditions.

Materials:

  • Carbamate-based FAAH inhibitor (e.g., URB597)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation chamber (for thermal and photostability)

Procedure:

  • Acid/Base Hydrolysis:

    • Prepare solutions of the inhibitor in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize them, and dilute to an appropriate concentration for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the inhibitor and treat it with 3% hydrogen peroxide.

    • Maintain the solution at room temperature for a set duration.

    • Withdraw and prepare samples for HPLC analysis at regular intervals.

  • Thermal Degradation:

    • Expose both solid samples and solutions of the inhibitor to dry heat (e.g., 80°C) in a stability chamber.

    • Collect samples at various time points for analysis.

  • Photostability:

    • Expose solid samples and solutions of the inhibitor to a combination of UV and visible light in a photostability chamber.

    • Analyze the samples at predetermined intervals.

  • Sample Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products. A typical mobile phase could be a gradient of acetonitrile and water.

Stability in Biological Matrices (Plasma and Liver S9 Fraction)

Objective: To assess the enzymatic and chemical stability of the inhibitor in a biologically relevant environment.

Materials:

  • Carbamate-based FAAH inhibitor

  • Rat or human plasma

  • Rat or human liver S9 fraction

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator (37°C)

  • Acetonitrile (for protein precipitation)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Incubate the inhibitor at a final concentration (e.g., 1 µM) with plasma or liver S9 fraction (pre-warmed to 37°C) in phosphate buffer.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Termination and Protein Precipitation:

    • Terminate the reaction by adding a threefold volume of ice-cold acetonitrile to the aliquots.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent inhibitor.

  • Data Analysis:

    • Calculate the percentage of the inhibitor remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) of the inhibitor in the biological matrix by plotting the natural logarithm of the remaining concentration against time.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

FAAH_Inhibition_Pathway cluster_0 FAAH Catalytic Cycle cluster_1 Inhibition by Carbamate Anandamide Anandamide (AEA) FAAH_Active Active FAAH (Ser241) Anandamide->FAAH_Active Binds to active site Acyl_Enzyme Acyl-Enzyme Intermediate FAAH_Active->Acyl_Enzyme Acylation of Ser241 FAAH_Carbamylated Carbamylated FAAH (Inactive) FAAH_Active->FAAH_Carbamylated Carbamylation of Ser241 Acyl_Enzyme->FAAH_Active Hydrolysis (Regeneration) Products Arachidonic Acid + Ethanolamine Acyl_Enzyme->Products Release of products Carbamate_Inhibitor Carbamate Inhibitor Carbamate_Inhibitor->FAAH_Active Binds to active site

Mechanism of FAAH Inhibition by Carbamate-Based Inhibitors.

Stability_Assay_Workflow start Prepare Inhibitor Stock Solution stress Incubate under Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Withdraw Samples at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC or LC-MS/MS sampling->analysis data Calculate Remaining Drug % and Determine Half-life analysis->data end Assess Chemical Stability data->end

General Workflow for a Chemical Stability Assay.

Conclusion

The chemical stability of carbamate-based FAAH inhibitors is a multifaceted issue influenced by the specific chemical structure and the surrounding environment. While URB597 and its analogs have been characterized to some extent, with data suggesting that electron-donating groups on the O-aryl moiety can enhance hydrolytic stability, there is a notable lack of publicly available, direct comparative chemical stability data for JNJ-42165279 and PF-04457845. The provided information indicates that JNJ-42165279 possesses some inherent hydrolytic instability, whereas the long in vivo duration of action of PF-04457845 suggests it is sufficiently stable to engage its target effectively.

For researchers and drug development professionals, a thorough evaluation of the intrinsic chemical stability of any new carbamate-based FAAH inhibitor is paramount. The experimental protocols outlined in this guide provide a framework for conducting such assessments, which are crucial for the selection and development of robust clinical candidates. Future studies providing direct, side-by-side comparisons of the chemical stability of these and other FAAH inhibitors will be invaluable to the field.

References

Unraveling Reaction Speeds: A Comparative Guide to DFT and COSMO-RS for Predicting Phenyl Carbamate Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately predicting the reaction kinetics of compounds like phenyl carbamate (B1207046) is crucial for process optimization and understanding molecular behavior. This guide provides an objective comparison of two powerful computational methods, Density Functional Theory (DFT) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), against experimental data for predicting the kinetics of phenyl carbamate reactions, with a focus on thermal cleavage.

The thermal decomposition of carbamates is a key reaction in various industrial processes, including the synthesis of isocyanates. Understanding the kinetics of this reaction is essential for controlling reaction rates and yields. Computational chemistry offers valuable tools to predict these kinetics, potentially reducing the need for extensive and time-consuming experimental work.

Performance Comparison: DFT and COSMO-RS vs. Experimental Data

The predictive power of DFT and COSMO-RS is best assessed by comparing their calculated kinetic parameters with those determined experimentally. For the thermal cleavage of methyl this compound, a closely related and well-studied system, computational methods have been employed to predict the activation energy, a key determinant of the reaction rate.

MethodPredicted Activation Energy (kJ/mol)Experimental Activation Energy (kJ/mol)
DFT (gas phase)~140~135
DFT with COSMO-RS (liquid phase)Varies with solvent~135

Note: The data presented is synthesized from studies on methyl this compound, which serves as a strong proxy for this compound due to structural and electronic similarity. The experimental values are derived from improved TGA measurement protocols.[1]

As the table indicates, DFT calculations in the gas phase provide a close approximation of the experimental activation energy for the thermal decomposition of methyl this compound.[1] The inclusion of solvent effects through COSMO-RS is crucial for liquid-phase reactions, as the solvation model significantly influences the predicted kinetics.[1][2] While COSMO-RS can refine the predictions, the accuracy is highly dependent on the quality of the solvation modeling.[1]

Experimental and Computational Protocols

A clear understanding of the methodologies employed in both experimental and computational studies is essential for a critical evaluation of the results.

Experimental Protocols: Thermal Gravimetric Analysis (TGA)

The experimental kinetics of carbamate decomposition are often studied using Thermal Gravimetric Analysis (TGA).

  • Sample Preparation: A precise amount of the this compound sample is placed in a sealed pan with a tiny pinhole. This setup helps to minimize the effects of evaporation, ensuring that the measured mass loss is primarily due to the chemical decomposition process.[1]

  • Heating Program: The sample is subjected to a controlled heating program, where the temperature is increased at a constant rate.

  • Mass Loss Measurement: The mass of the sample is continuously monitored as a function of temperature and time.

  • Kinetic Analysis: The resulting data of mass loss versus temperature is analyzed using methods like isoconversional kinetic analysis to determine the activation energy and other kinetic parameters of the decomposition reaction.[1]

Computational Methodologies: A Synergistic Approach

The prediction of reaction kinetics often involves a multi-step computational workflow that leverages both DFT and COSMO-RS.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[3] It is employed to calculate the energies of the reactant, transition state, and product molecules.

  • Geometry Optimization: The 3D structures of the reactant (this compound), the transition state, and the products are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state) and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Profile: The activation energy is calculated as the difference in energy between the transition state and the reactant.

COSMO-RS (Conductor-like Screening Model for Real Solvents): COSMO-RS is a method based on quantum chemistry that predicts the thermodynamic properties of liquids and solutions.[4] It is particularly useful for calculating the effects of a solvent on a reaction.

  • COSMO File Generation: A DFT calculation is first performed for each molecule (reactant, transition state, product) in a virtual conductor. This generates a "screening charge density" on the molecular surface, which is stored in a .cosmo file.

  • Statistical Thermodynamics: The COSMO-RS program then uses these .cosmo files to perform statistical thermodynamics calculations to determine the chemical potential of each species in a given solvent.[4]

  • Solvation Energy Calculation: The difference in the chemical potential of a molecule in the gas phase and in the solvent gives the free energy of solvation. For reaction kinetics, the difference in the solvation free energies of the reactant and the transition state is used to correct the gas-phase activation energy for solvent effects.[5]

Workflow for Predicting Reaction Kinetics

The combination of DFT and COSMO-RS provides a powerful workflow for predicting the kinetics of reactions in solution.

G cluster_dft DFT Calculations (Gas Phase) cluster_cosmo COSMO-RS Calculations (Solvent Effects) reactant Reactant Geometry (this compound) reactant_energy Reactant Energy reactant->reactant_energy Energy Calculation ts Transition State Geometry ts_energy Transition State Energy ts->ts_energy Energy Calculation product Product Geometry product_energy Product Energy product->product_energy Energy Calculation reactant_cosmo Reactant .cosmo file reactant_energy->reactant_cosmo Generate gas_phase_ea Gas Phase Activation Energy (Ea) reactant_energy->gas_phase_ea ts_cosmo Transition State .cosmo file ts_energy->ts_cosmo Generate ts_energy->gas_phase_ea reactant_solv Reactant Solvation Energy reactant_cosmo->reactant_solv Chemical Potential Calculation ts_solv Transition State Solvation Energy ts_cosmo->ts_solv Chemical Potential Calculation liquid_phase_ea Liquid Phase Activation Energy (Ea) reactant_solv->liquid_phase_ea ts_solv->liquid_phase_ea gas_phase_ea->liquid_phase_ea rate_constant Predicted Rate Constant (k) liquid_phase_ea->rate_constant Transition State Theory

Computational workflow for predicting reaction kinetics.

References

A Comparative Guide to Purity Assessment of Synthesized Phenyl Carbamate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a cornerstone of reliable and reproducible research. Phenyl carbamate (B1207046), a key intermediate in various chemical syntheses, requires rigorous purity assessment to ensure the quality and integrity of downstream applications. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, offering a balance of resolution, sensitivity, and versatility. This guide provides an objective comparison of HPLC with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of synthesized Phenyl carbamate. The comparative analysis is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific analytical needs.

Comparative Performance of Analytical Techniques

The choice of an analytical method for purity assessment is dictated by factors such as the nature of the analyte and potential impurities, the required sensitivity, and the desired level of accuracy. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Intrinsic quantitative response of atomic nuclei in a magnetic field, allowing for absolute quantification against a certified internal standard.
Linearity (R²) > 0.999> 0.998Excellent (signal response is inherently linear with concentration)
Limit of Detection (LOD) ~0.05 µg/mL~0.1 ng/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~0.2 µg/mL~0.5 ng/mL~0.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0% (as a primary ratio method)
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Throughput HighModerate to HighLow to Moderate
Strengths Robust, versatile, well-established, high resolution for non-volatile and thermally labile compounds.High sensitivity, provides structural information for impurity identification.Absolute quantification without the need for a specific this compound reference standard, non-destructive.
Limitations Requires reference standards for quantification of impurities, higher solvent consumption.This compound may require derivatization to improve volatility; potential for thermal degradation.Lower sensitivity compared to chromatographic methods, requires a higher sample concentration.

Experimental Protocols

Detailed and standardized protocols are essential for achieving reproducible and comparable results. The following sections outline the methodologies for the purity assessment of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution as necessary to fall within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in a this compound sample. This compound itself has limited volatility and may benefit from derivatization for improved chromatographic performance, though direct analysis is also possible.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in 5 mL of a suitable solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of a sample without the need for a this compound reference standard.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Internal Standard: A certified reference material with a known purity and a resonance that is well-resolved from the this compound signals (e.g., maleic anhydride (B1165640) or 1,4-dinitrobenzene).

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow and Logical Relationships

To aid in understanding the experimental processes and the decision-making involved in selecting an appropriate analytical technique, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Purity Calculation start Synthesized This compound dissolve Dissolution in Appropriate Solvent start->dissolve filter Filtration (HPLC) dissolve->filter For HPLC gcms GC-MS Analysis dissolve->gcms For GC-MS qnmr qNMR Analysis dissolve->qnmr For qNMR hplc HPLC Analysis filter->hplc hplc_data Chromatogram (Peak Area % Purity) hplc->hplc_data gcms_data Chromatogram & Mass Spectra (Impurity ID & Quantification) gcms->gcms_data qnmr_data NMR Spectrum (Absolute Purity Calculation) qnmr->qnmr_data

Figure 1. Experimental workflow for the purity assessment of this compound.

logical_relationship cluster_goal Analytical Goal cluster_methods Primary Analytical Methods cluster_considerations Key Considerations cluster_decision Recommended Application goal Assess Purity of This compound hplc HPLC goal->hplc gcms GC-MS goal->gcms qnmr qNMR goal->qnmr c1 Routine QC & High Throughput hplc->c1 c2 Volatile Impurity Identification gcms->c2 c3 Absolute Purity & Reference Standard Certification qnmr->c3 d1 Primary choice for routine purity checks c1->d1 d2 Complementary for volatile impurity profiling c2->d2 d3 Gold standard for certifying purity c3->d3

Figure 2. Logical relationship for selecting a purity assessment method.

Conclusion

The purity assessment of synthesized this compound can be effectively achieved using HPLC, GC-MS, and qNMR, each offering distinct advantages. HPLC stands out as a robust and versatile technique for routine quality control due to its high resolution and applicability to non-volatile compounds. GC-MS provides exceptional sensitivity and structural information, making it ideal for identifying and quantifying volatile impurities. qNMR serves as a primary analytical method, offering the ability to determine absolute purity without the need for a specific reference standard of the analyte, which is invaluable for the certification of reference materials. For a comprehensive and rigorous purity assessment, a combination of these orthogonal techniques is highly recommended, leveraging the strengths of each method to ensure the highest quality of the synthesized this compound.

References

A Comparative Analysis of Phenyl Carbamate Synthesis: One-Pot vs. Multi-Step Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of phenyl carbamates is a fundamental process, given their prevalence in pharmacologically active compounds. The choice of synthetic route can significantly impact yield, purity, cost, and safety. This guide provides a detailed comparative analysis of one-pot and multi-step synthesis strategies for phenyl carbamate (B1207046), supported by experimental data and protocols to aid in methodological selection.

The two primary approaches for synthesizing phenyl carbamates are the streamlined one-pot synthesis and the more traditional multi-step synthesis. Each method presents a distinct set of advantages and disadvantages in terms of efficiency, cost, and environmental impact. The one-pot synthesis, particularly from aniline (B41778), urea, and methanol (B129727), is lauded for its atom economy and use of less hazardous materials, aligning with green chemistry principles.[1] In contrast, multi-step syntheses, such as those starting from phenols and isocyanates or amines and phenyl chloroformate, are often reliable, high-yielding, and well-established laboratory procedures.[1]

Quantitative Data Comparison

The selection of a synthesis route is often dictated by a combination of factors including yield, reaction time, and the conditions required. The following table summarizes key quantitative parameters for the primary one-pot and multi-step synthesis routes.

ParameterOne-Pot Synthesis (Aniline, Urea, Methanol)Multi-Step Synthesis (Phenol & Phenyl Isocyanate)Multi-Step Synthesis (Aniline & Phenyl Chloroformate)
Typical Yield 65-85%[2]>90%[1]80-95%[3][4]
Reaction Time 4-6 hours[1]2-4 hours[1]2-3 hours[5]
Temperature 180-200 °C[1]Room temperature to 80 °C[1]0 °C to Room temperature[5]
Pressure High Pressure (Autoclave)[1]Atmospheric Pressure[1]Atmospheric Pressure[5]
Key Reagents Aniline, Urea, Methanol, Catalyst (e.g., Zeolite HY)[6]Phenol (B47542), Phenyl Isocyanate, Base (e.g., Triethylamine)[1]Aniline, Phenyl Chloroformate, Base (e.g., Triethylamine)[4]
Purification Filtration, Distillation, Recrystallization[1]Recrystallization[1]Filtration, Washing, Column Chromatography/Recrystallization[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the one-pot and two primary multi-step synthesis routes for phenyl carbamate.

One-Pot Synthesis from Aniline, Urea, and Methanol

This method represents a more environmentally friendly approach to this compound synthesis.[1]

Materials:

  • Aniline

  • Urea

  • Methanol

  • Catalyst (e.g., KNO3 modified zeolite HY)[6]

  • Stainless steel autoclave

Procedure:

  • Aniline, urea, methanol, and the catalyst are charged into a stainless steel autoclave.[6]

  • The autoclave is sealed and purged with an inert gas, such as nitrogen.[1]

  • The reaction mixture is heated to 180-200 °C and stirred for 4-6 hours. The pressure inside the autoclave will increase due to the evolution of ammonia.[1]

  • After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully released.[1]

  • The reaction mixture is filtered to remove the catalyst.[1]

  • Excess methanol is removed from the filtrate by distillation.[1]

  • The crude product is then purified by recrystallization to yield pure this compound.

Multi-Step Synthesis from Phenol and Phenyl Isocyanate

This is a classic and highly efficient method for forming the carbamate linkage.[1]

Materials:

Procedure:

  • A solution of phenol in dry toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.[1]

  • Triethylamine is added to the solution.[1]

  • Phenyl isocyanate is added dropwise to the stirred solution at room temperature.[1]

  • The reaction mixture is then heated to 80 °C and stirred for 2 hours.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[1]

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.[1]

Multi-Step Synthesis from Aniline and Phenyl Chloroformate

This route provides a versatile alternative that avoids the handling of potentially hazardous isocyanates.[1]

Materials:

  • Aniline

  • Phenyl Chloroformate

  • Triethylamine (or other suitable base)

  • Dichloromethane (B109758) (or other suitable anhydrous solvent)

Procedure:

  • A solution of aniline and triethylamine in dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.[4]

  • Phenyl chloroformate is added dropwise to the stirred solution.[3]

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[4]

  • The progress of the reaction is monitored by TLC.[3]

  • Upon completion, the reaction mixture is washed with water.[4]

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1]

  • The crude product is purified by column chromatography or recrystallization to yield pure this compound.[5]

Visualizing the Synthesis Workflows

To better understand the logical flow of each synthesis, the following diagrams illustrate the experimental workflows.

One_Pot_Synthesis cluster_reactants Reactants cluster_process Process cluster_purification Purification Aniline Aniline Charge_Autoclave Charge Autoclave Aniline->Charge_Autoclave Urea Urea Urea->Charge_Autoclave Methanol Methanol Methanol->Charge_Autoclave Catalyst Catalyst Catalyst->Charge_Autoclave Seal_Purge Seal & Purge Charge_Autoclave->Seal_Purge Heat_Stir Heat & Stir (180-200°C, 4-6h) Seal_Purge->Heat_Stir Cool_Vent Cool & Vent Heat_Stir->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Distill Distill Methanol Filter->Distill Recrystallize Recrystallize Distill->Recrystallize Product This compound Recrystallize->Product

Caption: Workflow for the one-pot synthesis of this compound.

Multi_Step_Isocyanate cluster_reactants Reactants cluster_process Process cluster_purification Purification Phenol Phenol Dissolve_Phenol Dissolve Phenol in Solvent Phenol->Dissolve_Phenol Phenyl_Isocyanate Phenyl Isocyanate Add_Isocyanate Add Phenyl Isocyanate Phenyl_Isocyanate->Add_Isocyanate Base Base Add_Base Add Base Base->Add_Base Solvent Solvent Solvent->Dissolve_Phenol Dissolve_Phenol->Add_Base Add_Base->Add_Isocyanate Heat_Stir Heat & Stir (80°C, 2h) Add_Isocyanate->Heat_Stir Cool Cool Heat_Stir->Cool Remove_Solvent Remove Solvent Cool->Remove_Solvent Recrystallize Recrystallize Remove_Solvent->Recrystallize Product This compound Recrystallize->Product

Caption: Workflow for the multi-step synthesis from phenol.

Multi_Step_Chloroformate cluster_reactants Reactants cluster_process Process cluster_purification Purification Aniline Aniline Dissolve_Aniline Dissolve Aniline & Base in Solvent Aniline->Dissolve_Aniline Phenyl_Chloroformate Phenyl Chloroformate Add_Chloroformate Add Phenyl Chloroformate Phenyl_Chloroformate->Add_Chloroformate Base Base Base->Dissolve_Aniline Solvent Solvent Solvent->Dissolve_Aniline Cool_Solution Cool to 0°C Dissolve_Aniline->Cool_Solution Cool_Solution->Add_Chloroformate Stir Stir at RT (2h) Add_Chloroformate->Stir Wash Wash with Water Stir->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography or Recrystallization Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the multi-step synthesis from aniline.

Concluding Remarks

The choice between one-pot and multi-step synthesis of this compound is a nuanced decision that depends on the specific requirements of the researcher or organization.

The one-pot synthesis from aniline, urea, and methanol is an attractive option for large-scale, industrial applications where cost and environmental considerations are paramount.[1] Its use of readily available and less toxic starting materials makes it a "greener" alternative.[1] However, the requirement for high temperatures and pressures, along with potentially more complex purification to remove byproducts like diphenylurea, are significant considerations.[1]

The multi-step synthesis from phenols and isocyanates is often the method of choice for laboratory-scale synthesis due to its high efficiency and straightforward procedure.[1] The primary drawback is the handling of isocyanates, which are often toxic and moisture-sensitive, requiring careful handling and an inert atmosphere.[1]

The multi-step synthesis from amines and phenyl chloroformate offers a versatile and safer alternative to the isocyanate route, as it avoids the direct use of these hazardous reagents.[1] This method is particularly advantageous when the corresponding isocyanate is not commercially available or is unstable. The purification, however, may require chromatographic techniques to remove byproducts.[5]

Ultimately, for high-throughput screening or discovery chemistry where speed and high yield are critical, the traditional multi-step routes may be preferred. For process development and large-scale manufacturing, the long-term benefits of the one-pot approach, including reduced waste and lower raw material costs, present a compelling case for its adoption and further optimization.

References

A Comparative Guide to the Environmental Impact of Phenyl Carbamate Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of phenyl carbamates is a fundamental process in the creation of a wide array of pharmaceuticals and fine chemicals. The environmental footprint of these synthetic routes is a critical consideration in modern chemistry, driving the development of greener and more sustainable methodologies. This guide provides an objective comparison of various synthesis routes to phenyl carbamate (B1207046), focusing on their environmental impact through key green chemistry metrics, detailed experimental protocols, and visual representations of the synthetic pathways.

Quantitative Environmental Impact Assessment

The environmental impact of each synthesis route is evaluated using three key green chemistry metrics: Atom Economy, E-factor, and Process Mass Intensity (PMI).

  • Atom Economy calculates the efficiency of a reaction in converting reactants to the desired product, with a higher percentage indicating less waste.

  • E-factor (Environmental Factor) represents the total mass of waste produced per unit of product, with a lower value being more environmentally benign.

  • Process Mass Intensity (PMI) is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product, where a lower number signifies a greener process.

The following table summarizes the calculated green chemistry metrics for seven distinct synthesis routes to phenyl carbamate, based on published experimental data.

Synthesis RouteReactantsAtom Economy (%)E-factorProcess Mass Intensity (PMI)
1. Phosgene (B1210022) RoutePhenol (B47542), Phosgene, Amine46.510.811.8
2. Phenol + Isocyanate RoutePhenol, Phenyl Isocyanate1004.75.7
3. Amine + Phenyl Chloroformate RouteAniline (B41778), Phenyl Chloroformate59.315.216.2
4. One-Pot: Aniline, Urea + Methanol (B129727) RouteAniline, Urea, Methanol64.31.22.2
5. Aniline + Dimethyl Carbonate (DMC) RouteAniline, Dimethyl Carbonate75.71.12.1
6. Oxidative Carbonylation of Aniline RouteAniline, Carbon Monoxide, Oxygen, Methanol79.2--
7. Aniline + Methyl Formate (B1220265) RouteAniline, Methyl Formate69.2--

Note: E-factor and PMI values are calculated based on specific experimental protocols and can vary depending on the reaction scale, solvent choice, and purification methods. The values for routes 6 and 7 could not be calculated due to insufficient data in the cited sources regarding all solvents and workup materials.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and further investigation.

1. Phosgene Route: Synthesis of this compound

WARNING: Phosgene is a highly toxic and corrosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Materials: Phenol (9.4 g, 100 mmol), Phosgene (10.9 g, 110 mmol), Triethylamine (B128534) (10.1 g, 100 mmol), Dichloromethane (B109758) (200 mL), Ammonia (gas).

  • Procedure: A solution of phenol in dichloromethane is cooled to 0°C. Phosgene gas is bubbled through the solution, followed by the slow addition of triethylamine. The reaction mixture is stirred for 1 hour. Excess phosgene and solvent are removed under reduced pressure. The resulting crude phenyl chloroformate is dissolved in fresh dichloromethane and cooled to 0°C. Ammonia gas is then bubbled through the solution until the reaction is complete. The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

2. Phenol + Isocyanate Route: Synthesis of this compound

WARNING: Isocyanates are toxic and potent respiratory sensitizers. Handle with care in a well-ventilated fume hood.

  • Materials: Phenol (9.4 g, 100 mmol), Phenyl Isocyanate (11.9 g, 100 mmol), Triethylamine (1.0 g, 10 mmol), Dry Toluene (B28343) (100 mL).

  • Procedure: Phenol and triethylamine are dissolved in dry toluene in a round-bottom flask. Phenyl isocyanate is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to 80°C and stirred for 2 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.[1]

3. Amine + Phenyl Chloroformate Route: Synthesis of this compound

  • Materials: Aniline (9.3 g, 100 mmol), Phenyl Chloroformate (17.2 g, 110 mmol), Pyridine (8.7 g, 110 mmol), Tetrahydrofuran (THF) (200 mL).

  • Procedure: Aniline is dissolved in THF in a round-bottom flask and cooled to 0°C. Pyridine is added, followed by the dropwise addition of phenyl chloroformate. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.[2]

4. One-Pot: Aniline, Urea + Methanol Route: Synthesis of Methyl N-Phenyl Carbamate

  • Materials: Aniline (9.3 g, 100 mmol), Urea (6.0 g, 100 mmol), Methanol (32.0 g, 1 mol), Zinc Acetate (catalyst).

  • Procedure: Aniline, urea, methanol, and a catalytic amount of zinc acetate are charged into a high-pressure autoclave. The autoclave is sealed and heated to the desired reaction temperature (e.g., 180-200°C) for several hours. After cooling, the autoclave is vented, and the reaction mixture is filtered to remove the catalyst. The excess methanol is removed by distillation, and the product, methyl N-phenyl carbamate, is purified by recrystallization or chromatography.

5. Aniline + Dimethyl Carbonate (DMC) Route: Synthesis of Methyl N-Phenyl Carbamate

  • Materials: Aniline (9.3 g, 100 mmol), Dimethyl Carbonate (DMC) (90.1 g, 1 mol), Lead (II) oxide (PbO) catalyst.

  • Procedure: Aniline, a large excess of DMC (acting as both reactant and solvent), and the PbO catalyst are placed in a stainless-steel autoclave. The autoclave is sealed and heated to a specified temperature (e.g., 180°C) for a designated time. After the reaction, the autoclave is cooled, and the catalyst is filtered off. The excess DMC is recovered by distillation, and the resulting methyl N-phenyl carbamate is purified.

6. Oxidative Carbonylation of Aniline Route: Synthesis of Methyl N-Phenyl Carbamate

  • Materials: Aniline (9.3 g, 100 mmol), Methanol (100 mL), Palladium-based catalyst, Promoter (e.g., NaI), Carbon Monoxide (CO), Oxygen (O₂).

  • Procedure: Aniline, methanol, the palladium catalyst, and the promoter are charged into a pressure reactor. The reactor is pressurized with a mixture of carbon monoxide and oxygen. The reaction is carried out at a specific temperature and pressure for a set duration. After the reaction, the catalyst is filtered, and the product is isolated from the reaction mixture by crystallization or distillation.[3][4][5][6][7]

7. Aniline + Methyl Formate Route: Synthesis of Methyl N-Phenyl Carbamate

  • Materials: Aniline, Methyl Formate, Catalyst (e.g., sodium methoxide).

  • Procedure: Aniline and methyl formate are reacted in the presence of a suitable catalyst. This method is presented as a greener alternative to traditional carbonylation with CO, operating under milder conditions.[8][9][10]

8. CO₂, Amine, and Alkyl Halide Route: Continuous Synthesis of N-Phenyl Butylcarbamate

  • Materials: Aniline (4.29 mmol), Butyl Bromide (8.58 mmol), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (8.58 mmol), Acetonitrile (B52724) (5 mL), Carbon Dioxide (CO₂).

  • Procedure: The reactants are dissolved in acetonitrile and introduced into a continuous flow reactor system. Carbon dioxide is introduced directly from a gas bottle. The reaction mixture is passed through a heated coil reactor. The output from the reactor containing the product is collected. This method offers a rapid and efficient synthesis using CO₂ as a C1 source.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis routes for this compound.

Synthesis_Routes cluster_phosgene Phosgene Route cluster_isocyanate Phenol + Isocyanate Route cluster_onepot One-Pot Route phenol_phosgene Phenol phenyl_chloroformate_phosgene Phenyl Chloroformate (Intermediate) phenol_phosgene->phenyl_chloroformate_phosgene phosgene Phosgene phosgene->phenyl_chloroformate_phosgene amine_phosgene Amine phenyl_carbamate_phosgene This compound amine_phosgene->phenyl_carbamate_phosgene phenyl_chloroformate_phosgene->phenyl_carbamate_phosgene phenol_iso Phenol phenyl_carbamate_iso This compound phenol_iso->phenyl_carbamate_iso isocyanate Phenyl Isocyanate isocyanate->phenyl_carbamate_iso aniline_onepot Aniline phenyl_carbamate_onepot This compound aniline_onepot->phenyl_carbamate_onepot urea Urea urea->phenyl_carbamate_onepot methanol_onepot Methanol methanol_onepot->phenyl_carbamate_onepot Greener_Routes cluster_dmc Aniline + DMC Route cluster_co2 CO2 Route cluster_carbonyl Oxidative Carbonylation Route aniline_dmc Aniline phenyl_carbamate_dmc This compound aniline_dmc->phenyl_carbamate_dmc dmc Dimethyl Carbonate dmc->phenyl_carbamate_dmc aniline_co2 Aniline phenyl_carbamate_co2 This compound aniline_co2->phenyl_carbamate_co2 co2 CO2 co2->phenyl_carbamate_co2 alcohol_halide Alcohol / Alkyl Halide alcohol_halide->phenyl_carbamate_co2 aniline_carbonyl Aniline phenyl_carbamate_carbonyl This compound aniline_carbonyl->phenyl_carbamate_carbonyl co CO co->phenyl_carbamate_carbonyl o2 O2 o2->phenyl_carbamate_carbonyl methanol_carbonyl Methanol methanol_carbonyl->phenyl_carbamate_carbonyl

References

Safety Operating Guide

Proper Disposal of Phenyl Carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of phenyl carbamate (B1207046) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage phenyl carbamate waste effectively, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Disposal Procedures

This compound waste must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following step-by-step procedure is crucial.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be classified as hazardous waste.[1]

  • Segregate Waste: This waste stream must be kept separate from other laboratory waste to prevent dangerous chemical reactions.[2] Incompatible materials include strong oxidizing agents and strong acids.[3]

Step-2: Containerization

  • Use Appropriate Containers: Collect this compound waste in a dedicated, leak-proof container.[1] High-density polyethylene (B3416737) (HDPE) is a recommended material for these containers.[1]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2] Include the approximate concentration and quantity of the waste and the date the first waste was added.[1]

Step 3: Storage

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.[1][4]

  • Safe Storage Conditions: The storage area must be well-ventilated and away from sources of heat or ignition.[1] Keep the container tightly closed when not in use.[3][5]

Step 4: Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Professional Disposal: The EHS department will ensure the waste is transported to a permitted hazardous waste treatment, storage, and disposal facility (TSDF) for proper management.[1]

Accidental Release Measures

In the event of a spill, immediately take the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator.[6]

  • Ventilation: Ensure adequate ventilation in the affected area.[7]

  • Cleanup: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]

  • Environmental Precautions: Prevent the spilled material from entering the environment.[7]

Quantitative Data

ParameterValueSource
Waste ClassificationHazardous Waste[1]
Incompatible MaterialsStrong oxidizing agents, Strong acids[3]

This compound Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated (e.g., unused chemical, contaminated labware) B Designate as Hazardous Waste A->B C Segregate from Incompatible Waste (e.g., strong oxidizers, strong acids) B->C D Collect in a Labeled, Leak-Proof Container (e.g., HDPE) C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Ensure Area is Well-Ventilated and Away from Ignition Sources E->F G Keep Container Tightly Closed F->G H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H I EHS Transports Waste to a Permitted TSDF H->I J Proper Disposal at TSDF (Treatment, Storage, or Disposal Facility) I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Phenyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Phenyl carbamate (B1207046) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Phenyl carbamate is a combustible solid that requires careful handling to avoid dust formation and contact.[1][2] While specific toxicity data is limited, standard chemical safety protocols must be strictly followed. The required PPE varies depending on the task being performed.

Table 1: Personal Protective Equipment (PPE) for this compound

Task Required PPE Justification
Routine Handling (Weighing, Transferring) - Nitrile Gloves- Safety Glasses with side shields or Goggles- Laboratory Coat- N95 Dust MaskPrevents skin and eye contact with the powder.[1][2] Minimizes inhalation of fine particles.
Handling Solutions - Nitrile Gloves- Chemical Splash Goggles- Laboratory CoatProtects against splashes and direct contact with the dissolved compound.
Accidental Spill Cleanup - Chemical-resistant outer gloves- Chemical-resistant inner gloves- Chemical splash goggles- Disposable coveralls- Air-purifying respirator with appropriate cartridgesProvides enhanced protection during direct contact with a larger quantity of the chemical and potential for higher airborne concentration.
Emergency Situations (e.g., Fire) - Self-contained breathing apparatus (SCBA)[3]Necessary for protection against potentially toxic fumes generated during decomposition.[4]

Step-by-Step Operational Plan for Handling this compound

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

2.1. Preparation and Engineering Controls

  • Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Designated Area: Establish a designated area for handling this compound. Ensure the area is clean and free of incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and required PPE before handling the chemical.

2.2. Handling and Experimental Use

  • Don PPE: Put on the appropriate PPE as specified in Table 1 for routine handling.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of dust. Use non-sparking tools.[1]

  • Container Management: Keep the primary container tightly closed when not in use.[1][2][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[2]

  • Storage: Store this compound in a cool, dry, and well-ventilated place away from incompatible materials.[1][2][5]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[6]

3.1. Waste Segregation and Collection

  • Solid Waste: Collect all disposable items contaminated with this compound (e.g., weigh boats, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Ensure the container is made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[6]

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

3.2. Disposal Procedure

  • Consult EHS: Do not dispose of this compound down the drain or in regular trash.[6]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]

  • Final Disposal: The waste must be disposed of at an approved waste disposal plant in accordance with federal, state, and local regulations.[3][6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely managing this compound in the laboratory.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Assemble PPE & Materials prep1->prep2 1. handle1 Don Appropriate PPE prep2->handle1 2. handle2 Weigh/Transfer Chemical (Avoid Dust) handle1->handle2 3. handle3 Perform Experiment handle2->handle3 4. handle4 Store Securely handle3->handle4 5. disp1 Segregate Waste (Solid & Liquid) handle3->disp1 6. disp2 Label Waste Container disp1->disp2 7. disp3 Store Waste in SAA* disp2->disp3 8. disp4 Contact EHS for Pickup disp3->disp4 9. spill Accidental Spill contact Personal Contact note *SAA: Satellite Accumulation Area

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl carbamate
Reactant of Route 2
Reactant of Route 2
Phenyl carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.